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  • Product: 2-Methyl-6-methyleneocta-2,7-dien-4-ol
  • CAS: 14434-41-4

Core Science & Biosynthesis

Foundational

Natural occurrence of Ipsdienol in bark beetles

An In-Depth Technical Guide on the Natural Occurrence of Ipsdienol in Bark Beetles Authored by a Senior Application Scientist Foreword: The Scent of a Beetle In the intricate chemical language of the forest, few signals...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Natural Occurrence of Ipsdienol in Bark Beetles

Authored by a Senior Application Scientist

Foreword: The Scent of a Beetle

In the intricate chemical language of the forest, few signals are as potent or as elegantly specific as those employed by bark beetles of the genus Ips. These semiochemicals, or pheromones, orchestrate complex behaviors, turning individual insects into a coordinated force capable of overwhelming the defenses of massive coniferous hosts. Central to this chemical communication is Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol), a monoterpene alcohol that serves as a primary aggregation pheromone.[1][2] This guide provides a technical exploration of the natural occurrence of ipsdienol, delving into its biosynthesis, stereochemical diversity, ecological significance, and the methodologies employed by researchers to unravel its secrets. It is intended for scientists and professionals engaged in chemical ecology, entomology, and the development of pest management strategies.

The Biosynthesis of Ipsdienol: A Paradigm Shift

The origin of ipsdienol biosynthesis in bark beetles represents a fascinating chapter in chemical ecology, marked by a significant shift in scientific understanding. The structural similarity between ipsdienol and myrcene, a common monoterpene in the oleoresin of host pines, initially led to the logical hypothesis that beetles simply modify host precursors.[3][4] While this conversion does occur, subsequent research revealed a more complex and autonomous capability: de novo biosynthesis.[1][5] Today, it is recognized that most of the monoterpenoid aggregation pheromones in bark beetles are synthesized anew.[1][4]

The De Novo Mevalonate Pathway

Direct biochemical evidence has unequivocally shown that Ips species can produce ipsdienol from simple precursors via the mevalonate (MVA) pathway, the classic route for isoprenoid synthesis.[5][6] Studies incorporating radiolabeled precursors, such as 14C-acetate, into male beetles demonstrated the label's appearance in the final ipsdienol product, confirming its synthesis within the insect.[3][4] This endogenous production is crucial as it allows beetles to produce pheromones even when host precursors are scarce.

The key steps in this pathway, occurring primarily in the beetle's midgut tissue, are:

  • Assembly of Isopentenyl Diphosphate (IPP): Acetyl-CoA is converted through a series of steps to mevalonate and then to IPP, the fundamental five-carbon building block.[6]

  • Formation of Geranyl Diphosphate (GPP): IPP and its isomer, dimethylallyl diphosphate (DMAPP), are joined to form the ten-carbon precursor, GPP.

  • Synthesis of Myrcene: A specialized myrcene synthase, which can be part of a bifunctional enzyme with GPP synthase activity, converts GPP to myrcene.[1]

  • Hydroxylation to Ipsdienol: A cytochrome P450 monooxygenase then hydroxylates myrcene at the C4 position to form ipsdienol.[1]

  • Stereochemical Refinement: An oxidoreductase can interconvert ipsdienol and its corresponding ketone, ipsdienone, a critical step for achieving the precise enantiomeric blend required for pheromonal activity.[1]

This pathway is tightly regulated. In several Ips species, such as Ips pini, pheromone production is induced by Juvenile Hormone III (JH III), which is itself stimulated by the act of feeding on host phloem.[1][4]

G cluster_0 Mevalonate Pathway cluster_1 Monoterpene Synthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate IPP IPP Mevalonate->IPP GPP GPP IPP->GPP GPP Synthase Myrcene Myrcene GPP->Myrcene Myrcene Synthase Ipsdienol Ipsdienol Myrcene->Ipsdienol Cytochrome P450 Hydroxylase Ipsdienone Ipsdienone Ipsdienol->Ipsdienone Oxidoreductase G Beetle 1. Beetle Collection & Pheromone Induction Extract 2. Volatile Extraction (Hindgut or Aeration) Beetle->Extract Isolate volatiles GCMS 3. Identification & Quantification (GC-MS / GC-FID) Extract->GCMS Separate & identify compounds Chiral 4. Enantiomeric Analysis (Chiral GC) GCMS->Chiral Determine stereochemistry Data 5. Data Interpretation Chiral->Data Calculate enantiomeric ratio

Sources

Exploratory

An In-Depth Technical Guide to the Biosynthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol) in Ips Species

Abstract 2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as ipsdienol, is a critical aggregation pheromone utilized by numerous bark beetle species within the genus Ips. It plays a pivotal role in coordinating mas...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as ipsdienol, is a critical aggregation pheromone utilized by numerous bark beetle species within the genus Ips. It plays a pivotal role in coordinating mass attacks required to overcome the defenses of host conifer trees. For decades, the prevailing paradigm was that Ips beetles synthesized this monoterpenoid alcohol by directly modifying myrcene, a volatile compound sequestered from the host tree. However, extensive research has revealed a more complex and elegant biological narrative: ipsdienol is primarily synthesized de novo via the mevalonate pathway in specialized tissues. This guide provides a comprehensive technical overview of the complete biosynthetic pathway, its intricate regulatory mechanisms, and the key experimental protocols employed by researchers to elucidate these processes. It is intended for researchers in chemical ecology, entomology, and drug development seeking a deep, mechanistic understanding of this vital biochemical system.

Introduction: From Host Precursor to De Novo Synthesis

Bark beetles of the genus Ips are significant agents of ecological change in coniferous forests. Their ability to colonize and kill healthy trees is contingent on a sophisticated chemical communication system that facilitates coordinated, mass-scale infestation. The monoterpenoid alcohol ipsdienol is a cornerstone of this system.[1] Initially, the structural similarity between ipsdienol and the host-tree monoterpene myrcene led to the widely accepted hypothesis that the beetles simply hydroxylated the plant-derived compound.[2][3]

Subsequent research, however, challenged this view. Isotopic labeling studies using [1-¹⁴C]acetate demonstrated conclusively that male Ips paraconfusus and Ips pini could incorporate this basic carbon building block into both ipsenol and ipsdienol, providing direct evidence for a de novo biosynthetic pathway.[4][5] While host-derived myrcene can be converted to ipsdienol, it is now understood that the primary route for pheromone production is endogenous synthesis, a paradigm shift in our understanding of bark beetle chemical ecology.[6][7][8] This guide details this endogenous pathway, from its genomic and hormonal regulation to the specific enzymatic transformations.

The Biosynthetic Pathway of Ipsdienol

The synthesis of ipsdienol in male Ips beetles is a multi-stage process that begins with the universal isoprenoid precursors and culminates in highly specific, terminal modifications. The entire process is localized within the anterior midgut tissue.[7]

Upstream Production of Isoprenoid Precursors: The Mevalonate Pathway

Like most eukaryotes, Ips beetles utilize the mevalonate pathway to produce the five-carbon (C5) building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[7][9][10]

The key steps are:

  • Acetyl-CoA to HMG-CoA: The pathway initiates with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is catalyzed sequentially by acetoacetyl-CoA thiolase and HMG-CoA synthase.[9]

  • HMG-CoA to Mevalonate: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMG-R). This is a critical rate-limiting step in the pathway and a key point of regulation.[1]

  • Mevalonate to IPP/DMAPP: Mevalonate is subsequently phosphorylated, decarboxylated, and dehydrated through a series of enzymatic reactions to yield IPP. An isopentenyl-diphosphate isomerase then catalyzes the conversion of IPP to DMAPP.[9]

Formation of the Monoterpene Backbone

With the C5 precursors available, the characteristic C10 skeleton of monoterpenes is assembled.

  • IPP and DMAPP to Geranyl Diphosphate (GPP): The enzyme Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP).[7][9][11] This is the committed step for monoterpenoid biosynthesis.

  • GPP to Myrcene: GPP is then converted to the acyclic monoterpene myrcene. In Ips pini, this step is catalyzed by a bifunctional enzyme that possesses both GPPS and myrcene synthase activity.[7]

Terminal Modifications: Hydroxylation and Stereochemical Control

The final steps involve tailoring the myrcene molecule to produce the biologically active pheromone.

  • Myrcene Hydroxylation: Myrcene is hydroxylated to form ipsdienol. This critical oxidation step is catalyzed by specific cytochrome P450 monooxygenases.[12][13] In Ips pini and Ips confusus, the enzymes CYP9T2 and CYP9T3 have been identified as myrcene hydroxylases that produce (R)-(−)-ipsdienol.[14][15]

  • Stereochemical Refinement: The precise enantiomeric blend of ipsdienol is crucial for species-specific communication. Following the initial P450-mediated hydroxylation, an oxidoreductase enzyme interconverts ipsdienol and its corresponding ketone, ipsdienone. This process allows the beetle to fine-tune the ratio of (+) and (-) enantiomers to achieve the species- and population-specific blend required for maximal biological activity.[7]

Visualization of the Biosynthetic Pathway

Biosynthesis_of_Ipsdienol cluster_0 Mevalonate Pathway cluster_2 Terminal Modifications AcetylCoA Acetyl-CoA (x3) HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP Myrcene Myrcene GPP->Myrcene Ipsdienol 2-Methyl-6-methylene- octa-2,7-dien-4-ol (Ipsdienol) Myrcene->Ipsdienol Ipsdienone Ipsdienone Ipsdienol->Ipsdienone C2 C2 Units C5 C5 Precursors C10_P C10 Precursor C10_M C10 Monoterpene C10_O C10 Pheromone

Caption: Biosynthetic pathway of Ipsdienol in Ips species.

Regulation of Pheromone Biosynthesis

The production of ipsdienol is a tightly controlled process, initiated only by male beetles under specific conditions to ensure that the powerful aggregation signal is released at the appropriate time and place. This regulation occurs at the hormonal and transcriptional levels.

Hormonal and Environmental Triggers

The primary trigger for pheromone biosynthesis is feeding on the phloem of a suitable host tree.[9] This act of feeding stimulates the corpora allata, an endocrine gland, to synthesize and release Juvenile Hormone III (JH III).[7] Topical application of JH III to male Ips pini is sufficient to induce ipsdienol production, confirming its central role as the master regulator of this pathway.[16][17]

Coordinated Transcriptional Upregulation

JH III exerts its control by orchestrating a massive, coordinated upregulation of the genes encoding the biosynthetic enzymes. Studies using quantitative real-time PCR (qRT-PCR) have shown that upon feeding, male Ips pini exhibit a significant increase in the mRNA levels of nearly all genes in the mevalonate pathway, as well as the terminal synthases.[9][16] This upregulation is sex-specific; while females show some increase in early pathway genes, the crucial terminal enzymes like GPPS are not induced, preventing them from producing the pheromone.[9]

GeneAbbreviationFold Increase in Males (Post-Feeding)Reference
Acetoacetyl-CoA ThiolaseACAT~5-10x[9]
HMG-CoA SynthaseHMGS~10-20x[9]
HMG-CoA ReductaseHMG-R~15-30x[1][9]
Mevalonate 5-Diphosphate DecarboxylaseMDD~10-20x[9]
Isopentenyl-Diphosphate IsomeraseIDI~10-25x[9]
Geranyl-Diphosphate SynthaseGPPS~20-40x[9]
Cytochrome P450 (e.g., Cyp9T1)P450>25,000x[18]
Table 1: Summary of feeding-induced upregulation of key biosynthetic gene transcripts in the midgut of male Ips pini. Fold increase values are approximate ranges synthesized from reported data.

Key Experimental Protocols and Methodologies

The elucidation of the ipsdienol biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols represent core methodologies in this field.

Protocol 1: Analysis of Gene Expression via qRT-PCR

This protocol is designed to quantify the change in mRNA levels of target biosynthetic genes in response to an experimental treatment, such as feeding or hormonal application.

Methodology:

  • Beetle Treatment: Divide male beetles into two groups: a control group (unfed or solvent-treated) and an experimental group (fed on host phloem or topically treated with JH III for a defined period, e.g., 24 hours).

  • Tissue Dissection: Anesthetize beetles on ice. Under a dissecting microscope, carefully dissect the anterior midguts and place them immediately into an RNA stabilization solution or flash-freeze in liquid nitrogen.

  • RNA Extraction: Homogenize the pooled midgut tissues and extract total RNA using a commercial kit (e.g., Trizol reagent or a column-based kit) according to the manufacturer's instructions. Assess RNA quality and quantity via spectrophotometry.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Prepare the reaction mix containing cDNA template, gene-specific primers for the target gene (e.g., HMG-R, GPPS) and a reference gene (e.g., actin), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: Perform the qRT-PCR on a thermal cycler. Calculate the relative expression of the target gene in the treated group compared to the control group using the ΔΔCt method.

qRT_PCR_Workflow cluster_treat start Male Ips Beetles treatment Treatment Groups start->treatment control Control (Unfed / Solvent) exp Experimental (Fed / JH III) dissection Midgut Dissection control->dissection exp->dissection rna_extraction Total RNA Extraction dissection->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis q_pcr Quantitative PCR (qRT-PCR) cdna_synthesis->q_pcr analysis Data Analysis (ΔΔCt) Relative Gene Expression q_pcr->analysis

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Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol)

Introduction: Unveiling a Key Semiochemical 2-Methyl-6-methyleneocta-2,7-dien-4-ol, more commonly known in the scientific community as Ipsdienol, is a naturally occurring acyclic monoterpenoid alcohol.[1][2] This compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Semiochemical

2-Methyl-6-methyleneocta-2,7-dien-4-ol, more commonly known in the scientific community as Ipsdienol, is a naturally occurring acyclic monoterpenoid alcohol.[1][2] This compound holds significant ecological importance as a primary aggregation pheromone for several species of bark beetles in the genus Ips, such as Ips paraconfusus.[3][4][5] As such, it is a critical molecule in the field of chemical ecology and plays a vital role in integrated pest management (IPM) strategies for monitoring and controlling destructive beetle populations in coniferous forests.[4][6]

This guide provides an in-depth analysis of the chemical and physical properties of Ipsdienol, intended for researchers, chemists, and drug development professionals. We will explore its structural characterization through modern spectroscopic techniques, delve into its synthesis and inherent reactivity, and discuss the pivotal role of stereochemistry in its biological function.

Part 1: Physicochemical and Spectroscopic Characterization

A precise understanding of a molecule's properties begins with its fundamental physicochemical and spectroscopic data. These values are essential for identification, purity assessment, and predicting behavior in various chemical environments.

Core Physicochemical Properties

The intrinsic properties of Ipsdienol are summarized below. These values, compiled from various chemical databases, form the basis for its handling, purification, and analytical characterization.

PropertyValueSource(s)
IUPAC Name 2-Methyl-6-methylideneocta-2,7-dien-4-olPubChem[7]
Common Name IpsdienolChemicalBook[8]
CAS Number 14434-41-4 (for racemic mixture)Cheméo[9]
Molecular Formula C₁₀H₁₆OPubChem[7]
Molecular Weight 152.23 g/mol PubChem[7]
Appearance Clear mobile liquidSDS[10]
Boiling Point (Tboil) ~495.6 K (222.45 °C) (Joback Calculated)Cheméo[9]
Flash Point 87 °C (189 °F)Wikipedia[1]
Solubility Insoluble in water; Soluble in alcohol, acetone, ether, petroleum ether.[10]SDS[10]
Octanol/Water Partition Coeff. (logPoct/wat) 2.446 (Crippen Calculated)Cheméo[9]
Spectroscopic Fingerprint: Elucidating the Structure

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of Ipsdienol. Each technique offers complementary information, which, when combined, creates a detailed structural portrait. This is not merely a data-listing exercise; it is a process of validation. The causality is clear: if a synthesized or isolated compound's spectra do not match these fingerprints, it is not pure Ipsdienol.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. Key expected signals for Ipsdienol include:

    • Signals in the olefinic region (δ 4.5-6.5 ppm) corresponding to the protons on the two C=C double bonds and the methylene group.

    • A signal for the carbinol proton (-CH(OH)-) around δ 4.0 ppm, which would show coupling to adjacent protons.

    • Signals in the aliphatic region (δ 1.5-2.5 ppm) for the allylic and methylene protons.

    • Singlets or doublets for the methyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments. For Ipsdienol's C₁₀ structure, one would expect to see ten distinct signals (barring accidental equivalence):

    • Four signals in the sp² region (δ 100-150 ppm) for the carbons of the C=C double bonds.

    • One signal for the carbinol carbon (-C-OH) in the δ 60-80 ppm range.

    • Five signals in the sp³ region (δ 10-50 ppm) for the remaining methyl and methylene carbons.

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Ipsdienol is dominated by characteristic absorptions that confirm its key structural features.

Functional GroupExpected Wavenumber (cm⁻¹)Significance
O-H Stretch (Alcohol) 3600-3200 (broad)Confirms the presence of the hydroxyl group.[11]
C-H Stretch (sp²) 3100-3000Indicates C-H bonds on the double bonds.[11]
C-H Stretch (sp³) 2950-2840Indicates C-H bonds of the alkyl portions.[11]
C=C Stretch (Alkene) 1680-1600Confirms the presence of the carbon-carbon double bonds.[11]
C-O Stretch (Alcohol) 1200-1020 (strong)Confirms the carbon-oxygen single bond of the alcohol.[11]

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in structural confirmation.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 152, corresponding to the molecular weight of C₁₀H₁₆O.[2]

  • Fragmentation: Key fragmentation pathways would include the loss of a water molecule (H₂O) from the molecular ion, leading to a significant peak at m/z = 134. Other fragments would arise from the cleavage of bonds adjacent to the double bonds or the hydroxyl group, providing further structural clues.

Part 2: Synthesis and Reactivity

The chemical behavior of Ipsdienol is dictated by the interplay of its three primary functional groups: the secondary alcohol, the trisubstituted double bond, and the 1,1-disubstituted terminal diene.

Key Synthetic Approaches

The synthesis of Ipsdienol has been a topic of interest for decades, driven by its application in pest management.[4] Numerous strategies have been developed, ranging from classical organometallic additions to modern asymmetric methods. A self-validating protocol must result in a product whose spectroscopic data perfectly aligns with the characterization data in Part 1.

Protocol: A Representative Organometallic Synthesis

One established method involves the reaction of an organometallic "isoprene synthon" with 3-methyl-2-butenal (prenal).[6] The use of an organozinc reagent (a Reformatsky-type reaction) is often successful where Grignard or organolithium reagents may fail.[6]

Step-by-Step Methodology:

  • Preparation of the Reagent: 2-(Bromomethyl)buta-1,3-diene is treated with activated zinc powder in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen). This in situ reaction forms an organozinc intermediate.

  • Aldehyde Addition: A solution of 3-methyl-2-butenal in THF is added dropwise to the organozinc suspension at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Quench: After the reaction is complete (monitored by Thin Layer Chromatography), it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield racemic Ipsdienol.

Diagram: Synthetic Workflow for Racemic Ipsdienol

G cluster_reagents Starting Materials cluster_process Reaction & Purification cluster_product Final Product A 2-(Bromomethyl)buta-1,3-diene D In Situ Formation of Organozinc Reagent A->D B 3-Methyl-2-butenal E Nucleophilic Addition B->E C Zinc (Zn) C->D D->E in THF F Aqueous Workup (NH4Cl Quench) E->F G Purification (Column Chromatography) F->G H (+/-)-Ipsdienol G->H

Caption: A generalized workflow for the synthesis of racemic Ipsdienol.

Chemical Reactivity

The reactivity of Ipsdienol is a direct consequence of its structure.

  • Reactions of the Hydroxyl Group: As a secondary alcohol, the -OH group can be oxidized to the corresponding ketone, ipsdienone, using standard oxidizing agents (e.g., PCC, Swern oxidation).[12][13] It can also undergo esterification or etherification reactions.

  • Reactions of the Alkenes: The two double bonds are susceptible to a variety of electrophilic addition reactions, such as hydrogenation (reduction to the saturated alcohol), halogenation, and hydrohalogenation. The conjugated diene system can also participate in cycloaddition reactions, such as the Diels-Alder reaction, offering a pathway to more complex molecular architectures.

Part 3: The Critical Role of Stereochemistry in Biological Activity

For drug development professionals and biologists, the most important aspect of Ipsdienol is its stereochemistry. The carbon atom bearing the hydroxyl group (C-4) is a chiral center, meaning Ipsdienol exists as a pair of enantiomers: (S)-(+)-Ipsdienol and (R)-(-)-Ipsdienol.[1][14]

The biological activity of these enantiomers is highly species-specific, a classic example of chiral recognition in nature.[5]

  • For Ips paraconfusus, the (R)-(-) enantiomer is the primary attractant.[3]

  • For Ips pini, the (S)-(+) enantiomer can be an attractant, while the (R)-(-) enantiomer, produced by a competing beetle species, acts as a repellent, preventing interspecies competition.[5]

This differential activity underscores the necessity of enantiomerically pure synthesis for creating effective and species-specific pest management lures.[4][15] Asymmetric synthesis or chiral resolution of the racemic mixture are common strategies to obtain the pure enantiomers.[1][5]

Diagram: Enantiomers and Species-Specific Response

G cluster_enantiomers Ipsdienol Enantiomers cluster_species Bark Beetle Species S_Ips (S)-(+)-Ipsdienol I_pini Ips pini S_Ips->I_pini Attractant R_Ips (R)-(-)-Ipsdienol R_Ips->I_pini Repellent I_para Ips paraconfusus R_Ips->I_para Attractant

Caption: Biological response of different beetle species to Ipsdienol enantiomers.

Part 4: Safety and Handling

According to safety data sheets, Ipsdienol is generally not classified as a hazardous substance but should be handled with standard laboratory precautions.[16][17]

  • Personal Protective Equipment (PPE): Safety glasses and chemical-resistant gloves (e.g., latex or vinyl) are recommended.[10][16]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][16]

  • Spills: Leaked material can be absorbed with an inert material like vermiculite.[10]

  • Toxicity: While extensive toxicity data is not available, it may cause irritation to the skin and mucous membranes upon prolonged contact.[10] It is noted as being very toxic to aquatic life in some classifications.[18]

Conclusion

2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol) is more than a simple C₁₀ alcohol; it is a sophisticated chemical messenger whose properties are of great interest to synthetic chemists, analytical scientists, and chemical ecologists. Its value lies not only in its unique structure but in the nuanced, stereospecific information it encodes. A thorough understanding of its physicochemical properties, reactivity, and especially its chirality is essential for leveraging its potential in both fundamental research and practical applications like sustainable agriculture and forestry.

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  • ResearchGate. (2025). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved from [Link]

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Exploratory

Introduction: The Stereochemical Nuances of a Pheromonal Signal

An In-Depth Technical Guide to the Stereoisomers of Ipsdienol and Their Biological Significance This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of Ipsdienol and Their Biological Significance

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the stereoisomers of ipsdienol. We will explore the critical role of stereochemistry in the biological function of this significant bark beetle pheromone, detailing its biosynthesis, species-specific effects, and the methodologies used for its study. The narrative emphasizes the causal relationships behind experimental choices and provides validated protocols for analysis and bioassays.

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a monoterpene alcohol that functions as a critical aggregation pheromone for numerous bark beetle species within the genus Ips. First identified in Ips paraconfusus as part of a three-component pheromone blend, its biological activity is not merely a function of its chemical structure but is profoundly dictated by its stereochemistry.[1][2] Ipsdienol possesses a single chiral center at the C4 position, giving rise to two non-superimposable mirror images, or enantiomers: (4R)-(-)-ipsdienol and (4S)-(+)-ipsdienol.

In the intricate world of chemical ecology, this stereoisomerism is not a trivial detail. The specific enantiomer, or more often, the precise ratio of the two enantiomers, serves as a species-specific signal, enabling reproductive isolation and mediating complex interactions within the ecosystem. This guide delves into the biosynthesis of these stereoisomers, their divergent roles in beetle communication and predator attraction, and the robust analytical methods required to elucidate their function.

The Biosynthesis of Ipsdienol: From Host Precursors to De Novo Synthesis and Stereochemical Tuning

The understanding of ipsdienol biosynthesis has undergone a significant paradigm shift. Initially, it was believed that bark beetles produced these pheromones exclusively by converting monoterpenes, such as myrcene, sequestered from their host pine trees.[3][4] While host precursors do play a role, it is now established that many Ips species can synthesize ipsdienol de novo via the mevalonate pathway, the same fundamental pathway used for producing other essential isoprenoids.[2][5][6][7]

The critical step in determining the final, biologically active signal is the precise control of the enantiomeric ratio. This is not achieved by a single, stereospecific synthase but through a dynamic enzymatic process.

Key Biosynthetic Steps:

  • De Novo Pathway Initiation : The synthesis begins with acetyl-CoA and proceeds through the mevalonate pathway to produce geranyl diphosphate (GPP).[8][9]

  • Myrcene Synthesis : A bifunctional geranyl diphosphate synthase/myrcene synthase can convert GPP into myrcene.[5]

  • Hydroxylation : Myrcene (either from the host or synthesized de novo) is hydroxylated by a cytochrome P450 monooxygenase to form ipsdienol.[2][5]

  • Stereochemical "Tuning" : The key to achieving a species-specific enantiomeric ratio lies in an oxidoreductase-mediated process. An enzyme, ipsdienol dehydrogenase (IDOLDH), can oxidize (4R)-(-)-ipsdienol to its corresponding ketone, ipsdienone.[10] This achiral intermediate can then be stereoselectively reduced back to either the (4R)-(-) or (4S)-(+)-enantiomer by IDOLDH or other reductases. This enzymatic equilibrium allows the beetle to "tune" the final enantiomeric blend of the released pheromone.[5][10]

Ipsdienol Biosynthesis Pathway cluster_de_novo De Novo Synthesis cluster_host Host Sequestration cluster_tuning Stereochemical Tuning Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps GPP GPP Mevalonate Pathway->GPP Myrcene_DN Myrcene_DN GPP->Myrcene_DN GPPS/Myrcene Synthase Hydroxylation Myrcene Host Pine Tree Host Pine Tree Myrcene_Host Myrcene_Host Host Pine Tree->Myrcene_Host Racemic Ipsdienol Racemic Ipsdienol Hydroxylation->Racemic Ipsdienol Cytochrome P450 Hydroxylation R_Ipsdienol (4R)-(-)-Ipsdienol Racemic Ipsdienol->R_Ipsdienol S_Ipsdienol (4S)-(+)-Ipsdienol Racemic Ipsdienol->S_Ipsdienol Ipsdienone Ipsdienone (Achiral Intermediate) R_Ipsdienol->Ipsdienone IDOLDH (Oxidation) Released_Pheromone Species-Specific Enantiomeric Ratio R_Ipsdienol->Released_Pheromone Ipsdienone->R_Ipsdienol IDOLDH (Reduction) Ipsdienone->S_Ipsdienol Reductases (Reduction) S_Ipsdienol->Released_Pheromone EAG Experimental Workflow cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis A Anesthetize Insect B Excise Antenna & Mount on Electrodes A->B D Deliver Air Puff Over Antenna B->D C Prepare Stimulus Cartridges (Enantiomers + Control) C->D E Amplify & Record Antennal Signal D->E F Measure Depolarization Amplitude (mV) E->F G Statistical Comparison of Responses F->G Field Trapping Workflow cluster_design Experimental Design cluster_deploy Deployment & Collection cluster_analysis Data Analysis A Select Field Site & Establish Replicate Blocks C Randomize Lure Treatments Within Each Block A->C B Prepare Lures (Varying Enantiomeric Ratios) B->C D Deploy Funnel Traps C->D E Collect & Count Captured Beetles D->E F Transform Data & Perform ANOVA E->F G Post-Hoc Comparison of Treatment Means F->G H Interpret Behavioral Effect (Attraction/Inhibition) G->H

Sources

Foundational

An In-Depth Technical Guide on the Role of 2-Methyl-6-methyleneocta-2,7-dien-4-ol in Insect Communication

Abstract 2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as ipsdienol, is a pivotal monoterpene alcohol that functions as an aggregation pheromone for numerous species of bark beetles, particularly within the genu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as ipsdienol, is a pivotal monoterpene alcohol that functions as an aggregation pheromone for numerous species of bark beetles, particularly within the genus Ips. This guide provides a comprehensive technical overview of the multifaceted role of ipsdienol in insect communication. We will delve into its chemical characteristics, its significant function in the chemical ecology of bark beetles, the intricate biosynthetic pathways responsible for its production, and the sophisticated molecular mechanisms underlying its detection and processing by the insect olfactory system. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management, offering both foundational knowledge and detailed experimental insights.

Introduction to 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol)

Ipsdienol is a naturally occurring organic compound with the molecular formula C₁₀H₁₆O[1][2]. It is a key semiochemical, a chemical signal that mediates interactions between organisms. In the context of insect communication, ipsdienol is primarily recognized as an aggregation pheromone, a substance that attracts individuals of the same species to a specific location for purposes such as mating and overwhelming host tree defenses[3][4][5]. The biological activity of ipsdienol is often highly dependent on its stereochemistry, with different enantiomers eliciting varied behavioral responses in different species[6][7].

PropertyValueSource
IUPAC Name 2-methyl-6-methylideneocta-2,7-dien-4-ol[2]
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.23 g/mol [1][2]
CAS Number 14434-41-4[1]

Role in Insect Communication: A Focus on Bark Beetles (Ips spp.)

The primary and most extensively studied role of ipsdienol is as a component of the aggregation pheromone blend in many species of the bark beetle genus Ips[3][4][5]. These beetles are significant forest pests, and their ability to communicate chemically is central to their life cycle and ecological impact.

2.1. Aggregation and Host Colonization

Male Ips beetles, upon locating a suitable host tree, initiate boring into the phloem and release a blend of volatile compounds, including ipsdienol. This pheromone plume attracts both males and females to the site, leading to a mass attack that can overcome the tree's defenses[3]. The specific composition of the pheromone blend is often species-specific and can include other compounds like ipsenol and cis-verbenol. The relative ratios of these components are critical for eliciting a strong and species-specific aggregation response.

2.2. Synergistic and Antagonistic Interactions

The behavioral response to ipsdienol is highly context-dependent and is often modulated by the presence of other semiochemicals. For instance, in some Ips species, the attractiveness of ipsdienol is synergized by the presence of ipsenol or other compounds like lanierone[8][9]. Conversely, certain compounds can act as antagonists, inhibiting the response to ipsdienol. This chemical complexity helps to maintain reproductive isolation between closely related and sympatric species.

2.3. Enantiomeric Specificity

Ipsdienol exists as two enantiomers, (+)-ipsdienol and (-)-ipsdienol. Different Ips species often produce and respond to specific enantiomeric ratios of ipsdienol. This enantiomeric specificity is a crucial mechanism for species recognition and the prevention of interspecific mating. For example, some species are attracted to a blend rich in (+)-ipsdienol, while others respond preferentially to blends containing a higher proportion of (-)-ipsdienol[6][7].

Biosynthesis of Ipsdienol

The production of ipsdienol in bark beetles is a fascinating example of de novo biosynthesis, where the pheromone is synthesized from simple precursors within the insect's body[10][11][12]. The primary pathway is the mevalonate pathway, which is also responsible for the synthesis of other isoprenoids like juvenile hormone.

3.1. The Mevalonate Pathway and Isoprenoid Precursors

The biosynthesis of ipsdienol begins with acetyl-CoA, which is converted through a series of enzymatic steps in the mevalonate pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids. A head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the ten-carbon intermediate, geranyl diphosphate (GPP)[13][14].

3.2. Formation of the Monoterpene Skeleton and Hydroxylation

In Ips beetles, a bifunctional enzyme, geranyl diphosphate synthase/myrcene synthase, can convert GPP to the monoterpene myrcene. Subsequently, cytochrome P450 monooxygenases play a critical role in hydroxylating myrcene to produce ipsdienol[3][15][16]. Several cytochrome P450 genes, including those from the CYP9T and CYP4 families, have been implicated in this process in Ips species[1][16].

3.3. Stereochemical Control: The Role of Ipsdienol Dehydrogenase (IDOLDH)

The final and crucial step in determining the biologically active enantiomeric ratio of ipsdienol is catalyzed by ipsdienol dehydrogenase (IDOLDH), a short-chain dehydrogenase/reductase[17][18][19]. This enzyme can interconvert ipsdienol and its corresponding ketone, ipsdienone. The stereospecificity of IDOLDH in reducing ipsdienone to ipsdienol is a key determinant of the final enantiomeric blend of the pheromone released by the beetle[17][18][19].

Biosynthesis_of_Ipsdienol Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate Pathway Acetyl_CoA->MVA_Pathway GPP Geranyl Diphosphate (GPP) MVA_Pathway->GPP Geranyl Diphosphate Synthase (GPPS) Myrcene Myrcene GPP->Myrcene Myrcene Synthase Ipsdienol_precursor Ipsdienol (racemic/non-specific) Myrcene->Ipsdienol_precursor Cytochrome P450s (e.g., CYP9T2) Ipsdienone Ipsdienone Ipsdienol_precursor->Ipsdienone Ipsdienol Dehydrogenase (IDOLDH) - Oxidation Ipsdienol_final Ipsdienol (specific enantiomeric blend) Ipsdienone->Ipsdienol_final Ipsdienol Dehydrogenase (IDOLDH) - Stereospecific Reduction

Caption: Biosynthetic pathway of ipsdienol in Ips bark beetles.

Mechanism of Action: From Detection to Behavioral Response

The perception of ipsdienol by insects is a complex process involving a suite of specialized proteins and a sophisticated neural network.

4.1. Peripheral Detection: Odorant Receptors and Sensory Neurons

Ipsdienol molecules are detected by specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla on the insect's antennae[15]. The initial binding event occurs at an odorant receptor (OR), a transmembrane protein expressed on the dendritic membrane of the OSN. In the Eurasian spruce bark beetle, Ips typographus, the odorant receptor ItypOR49 has been identified as being specifically tuned to detect enantiomers of ipsdienol[20][21].

The detection process is also facilitated by other chemosensory proteins, such as odorant-binding proteins (OBPs) which are thought to transport hydrophobic pheromone molecules through the aqueous sensillum lymph to the ORs, and Sensory Neuron Membrane Proteins (SNMPs) which are crucial for the sensitivity of pheromone detection[8][9][20][22].

4.2. Signal Transduction in Olfactory Sensory Neurons

Upon binding of ipsdienol to its specific OR, a conformational change is induced in the receptor complex, which includes the highly conserved co-receptor Orco. This leads to the opening of an ion channel, resulting in a depolarization of the OSN membrane and the generation of action potentials[2][4][13][23][24][25]. The signal transduction cascade in insect olfaction can involve both rapid ionotropic mechanisms, where the receptor itself is part of an ion channel, and slower metabotropic pathways involving G-proteins and second messengers[2][23][24][25].

Signal_Transduction_Pathway Ipsdienol Ipsdienol OBP Odorant-Binding Protein (OBP) Ipsdienol->OBP Binding in Sensillum Lymph OR_complex Odorant Receptor Complex (e.g., ItypOR49 + Orco) OBP->OR_complex Transport to Receptor Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activation SNMP Sensory Neuron Membrane Protein (SNMP) SNMP->OR_complex Modulation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Simplified signal transduction pathway for ipsdienol detection.

4.3. Neural Processing in the Brain

Experimental Methodologies

The study of ipsdienol and its role in insect communication employs a range of sophisticated analytical and electrophysiological techniques.

5.1. Pheromone Collection: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is well-suited for collecting volatile and semi-volatile compounds like ipsdienol from the headspace of insects.

Protocol: Headspace SPME of Bark Beetle Volatiles

  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds[30].

  • Sample Preparation: Place live, pheromone-producing insects (e.g., male Ips beetles) in a glass vial sealed with a septum[31].

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated)[6].

  • Desorption: Retract the fiber and insert it into the heated injection port of a gas chromatograph for thermal desorption of the collected analytes[30].

5.2. Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the components of a pheromone blend.

Protocol: GC-MS Analysis of Ipsdienol

  • Injection: Introduce the collected pheromone sample (from SPME or solvent extraction) into the GC injection port.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5ms) to separate the compounds based on their boiling points and polarity. A typical temperature program might start at 50°C and ramp up to 250°C[30][31][32].

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library or authentic standards[31][32].

5.3. Bioassays: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that combines the separation capabilities of GC with the sensitivity of an insect's antenna as a biological detector. This allows for the identification of biologically active compounds within a complex mixture.

Protocol: GC-EAD Analysis of Bark Beetle Pheromones

  • GC Separation: A sample is injected into the GC and separated as in GC-MS[33][34][35].

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a conventional detector (e.g., a flame ionization detector - FID), while the other is directed over an insect antenna preparation[34][35].

  • Antennal Preparation: An antenna is excised from a live insect and mounted between two electrodes to record the electrical signals (electroantennogram or EAG)[36][37].

  • Signal Recording: As compounds elute from the GC and pass over the antenna, any compound that the antenna can detect will elicit a depolarization, which is recorded as a peak in the EAG trace.

  • Data Analysis: By comparing the timing of the EAG peaks with the peaks on the FID chromatogram, the biologically active compounds can be identified[35].

5.4. Electrophysiology: Single Sensillum Recording (SSR)

SSR is a technique used to measure the activity of individual OSNs within a single sensillum, providing detailed information about the specificity and sensitivity of the neurons to different compounds.

Protocol: SSR from Bark Beetle Antennae

  • Insect Preparation: The insect is immobilized, and its antenna is stabilized for recording[36][37][38][39][40].

  • Electrode Placement: A sharp recording electrode (typically tungsten) is carefully inserted through the cuticle at the base of a sensillum to make contact with the neuron(s) inside. A reference electrode is placed elsewhere in the insect's body[36][37][38][39][40].

  • Odor Stimulation: A continuous stream of purified air is passed over the antenna. Puffs of air containing specific odorants are introduced into this stream to stimulate the neuron(s).

  • Data Acquisition and Analysis: The electrical activity (action potentials or "spikes") of the neuron(s) is amplified, recorded, and analyzed to determine the response profile of the neuron to different odorants[39].

Conclusion and Future Directions

2-Methyl-6-methyleneocta-2,7-dien-4-ol is a cornerstone of chemical communication in many bark beetle species, playing a critical role in their aggregation and host colonization behaviors. Our understanding of its biosynthesis, detection, and neural processing has advanced significantly, revealing a complex and finely tuned system. Future research should continue to explore the enzymatic intricacies of the biosynthetic pathway, particularly the regulation of stereochemistry. Further elucidation of the signal transduction cascade and the neural circuits involved in processing ipsdienol signals will provide deeper insights into the neurobiology of olfaction. From an applied perspective, a more profound understanding of the role of ipsdienol in insect communication will continue to inform the development of more effective and environmentally benign pest management strategies, such as mating disruption and mass trapping, for the control of destructive bark beetle populations.

References

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Exploratory

A Technical Guide to the De Novo Biosynthesis of Ipsdienol from Acetate in Engineered Escherichia coli

Abstract: Ipsdienol, a key aggregation pheromone of bark beetles in the genus Ips, holds significant potential in integrated pest management strategies. Traditional production relies on chemical synthesis or extraction f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ipsdienol, a key aggregation pheromone of bark beetles in the genus Ips, holds significant potential in integrated pest management strategies. Traditional production relies on chemical synthesis or extraction from natural sources, which can be costly and environmentally challenging. This technical guide provides a comprehensive framework for the de novo biosynthesis of ipsdienol from acetate, a renewable and inexpensive carbon source, using metabolically engineered Escherichia coli. We detail the design principles, experimental protocols, and analytical validation required to establish a robust microbial cell factory. The narrative focuses on the causal logic behind pathway construction, from acetate assimilation through a heterologous mevalonate (MVA) pathway to the terminal enzymatic conversion of geranyl pyrophosphate (GPP) to ipsdienol, leveraging enzymes native to the pine engraver beetle, Ips pini. This document is intended for researchers, scientists, and professionals in metabolic engineering and drug development seeking to harness microbial platforms for the sustainable production of complex natural products.

Introduction: The Case for Microbial Ipsdienol Synthesis

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a chiral monoterpene alcohol that plays a critical role in the chemical communication of several bark beetle species, including the pine engraver, Ips pini.[1][2] Its ability to mediate mass aggregation makes it an invaluable tool for monitoring and controlling beetle populations, thereby protecting coniferous forests from devastating infestations. While it was once believed that bark beetles derive their pheromones solely from host tree monoterpenes, it is now firmly established that many species, including Ips pini, can synthesize ipsdienol de novo from simple precursors like acetate.[2][3][4][5] This biological precedent provides a blueprint for developing a sustainable and scalable biotechnological production platform.

Metabolic engineering of microorganisms, particularly Escherichia coli, offers a compelling alternative to traditional production methods.[6][7] E. coli's rapid growth, well-characterized genetics, and amenability to process scale-up make it an ideal chassis for constructing complex biosynthetic pathways. The core strategy outlined in this guide involves engineering E. coli to:

  • Utilize Acetate: Efficiently convert external acetate into acetyl-CoA, the central precursor for isoprenoid synthesis.

  • Build Isoprenoid Precursors: Funnel acetyl-CoA through a heterologous mevalonate (MVA) pathway to produce the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Synthesize the Monoterpene Backbone: Condense IPP and DMAPP to form geranyl pyrophosphate (GPP), the direct C10 precursor to ipsdienol.

  • Catalyze Terminal Synthesis: Express a specialized monoterpene synthase from Ips pini to convert GPP into ipsdienol, along with auxiliary enzymes to ensure correct stereochemistry.

This guide provides the scientific rationale and detailed methodologies to achieve these objectives, creating a self-validating system for robust ipsdienol production.

The Biosynthetic Pathway: A Modular Engineering Approach

The engineered pathway is best conceptualized as three distinct, yet interconnected, metabolic modules. Success hinges on balancing the metabolic flux through each module to maximize product yield while minimizing host burden and the accumulation of toxic intermediates.[8]

Module 1: Acetate Assimilation and Acetyl-CoA Supply

The journey from acetate to ipsdienol begins with the efficient uptake and conversion of acetate to acetyl-CoA. E. coli possesses two native pathways for this conversion.[6][9]

  • High-Affinity Pathway: Mediated by acetyl-CoA synthetase (Acs), this pathway is energetically more demanding (consuming two ATP equivalents) but is efficient at low acetate concentrations.

  • Low-Affinity Pathway: Consists of acetate kinase (AckA) and phosphate acetyltransferase (Pta). This pathway is reversible and more energy-efficient (consuming one ATP equivalent).

Causality of Experimental Choice: For robust production from acetate as a primary carbon source, overexpression of the entire acetate utilization pathway is recommended to maximize the intracellular pool of acetyl-CoA.[6][9] Recent studies have shown that leveraging the AckA-Pta pathway can be particularly effective in enhancing acetate consumption for bioproduction.

Module 2: The Heterologous Mevalonate (MVA) Pathway

E. coli naturally synthesizes isoprenoid precursors via the methylerythritol 4-phosphate (MEP) pathway. However, for high-level production of terpenes, introducing the eukaryotic mevalonate (MVA) pathway is a well-established strategy to bypass native regulation and increase the precursor supply.[7][10] This module converts three molecules of acetyl-CoA into one molecule each of IPP and DMAPP.

The MVA pathway consists of a series of enzymes typically sourced from Saccharomyces cerevisiae or Enterococcus faecalis. A common implementation involves two operons on compatible plasmids:

  • Top Pathway (pMevT): Converts Acetyl-CoA to Mevalonate.

    • atoB: Acetoacetyl-CoA thiolase

    • HMGS: HMG-CoA synthase

    • tHMGR: Truncated HMG-CoA reductase (a key rate-limiting step)

  • Bottom Pathway (pMBIS): Converts Mevalonate to IPP and DMAPP.

    • MK: Mevalonate kinase

    • PMK: Phosphomevalonate kinase

    • PMD: Mevalonate pyrophosphate decarboxylase

    • idi: Isopentenyl diphosphate isomerase

Trustworthiness through Self-Validation: The functionality of this module can be validated by observing the accumulation of mevalonate when only the top pathway is expressed, or by complementing an E. coli strain with a knockout in its native MEP pathway.[10] Balancing the expression levels of the top and bottom pathway enzymes is critical to avoid the accumulation of toxic intermediates like HMG-CoA.[8]

Module 3: GPP and Ipsdienol Terminal Synthesis

This final module channels the C5 precursors into the target C10 monoterpene. It requires two key enzymatic activities originally identified in Ips pini.

  • Geranyl Pyrophosphate Synthase (GPPS): This enzyme catalyzes the head-to-tail condensation of DMAPP and IPP to form GPP (C10). While E. coli has a native FPP synthase (ispA) that can produce some GPP, expressing a heterologous GPPS, such as the one cloned from Ips pini or other plant sources (e.g., Abies grandis), is crucial for directing flux specifically towards monoterpene synthesis.[4][11]

  • Ipsdienol/Ipsenol Synthase (IIS): This is the pivotal enzyme that defines the final product. While a direct GPP-to-ipsdienol synthase has been elusive for heterologous expression, research on Ips pini has characterized a pathway involving two key enzymes that can be functionally reconstituted[2][12]:

    • Myrcene Synthase: A monoterpene synthase activity in male I. pini converts GPP to myrcene.[13]

    • Cytochrome P450 Hydroxylase: A specific P450 enzyme hydroxylates myrcene to produce ipsdienol.[12]

  • Ipsdienol Dehydrogenase (IDOLDH): To achieve the precise enantiomeric ratio required for pheromonal activity, this oxidoreductase from Ips pini is essential. It catalyzes the reversible oxidation of ipsdienol to ipsdienone, allowing for the stereochemical "tuning" of the final product.[14]

The overall biosynthetic logic is illustrated in the diagram below.

Ipsdienol_Biosynthesis cluster_host E. coli Host Metabolism cluster_mva Module 2: Heterologous MVA Pathway cluster_terminal Module 3: Terminal Synthesis Pathway Acetate Acetate (External) AcetylCoA Acetyl-CoA Acetate->AcetylCoA Module 1 (Acs, AckA-Pta) Mevalonate Mevalonate AcetylCoA->Mevalonate atoB, HMGS, tHMGR IPP IPP Mevalonate->IPP MK, PMK, PMD DMAPP DMAPP IPP->DMAPP idi dummy IPP->dummy DMAPP->dummy GPP Geranyl Pyrophosphate (GPP) Myrcene Myrcene GPP->Myrcene Myrcene Synthase Ipsdienol Ipsdienol Ipsdienone Ipsdienone Ipsdienol->Ipsdienone IDOLDH (Oxidation) Myrcene->Ipsdienol P450 Hydroxylase Ipsdienone->Ipsdienol IDOLDH (Reduction) dummy->GPP GPPS Experimental_Workflow cluster_construction Strain Construction cluster_fermentation Production & Analysis A1 Codon Optimize Genes (MVA, GPPS, Synthases) A2 Synthesize DNA Operons A1->A2 A3 Assemble Plasmids (pMVA-GPPS, pTerminal-Synthase) A2->A3 A4 Co-transform E. coli BL21(DE3) A3->A4 B1 Inoculate Starter Culture A4->B1 Verified Colony B2 Fed-Batch Fermentation (Acetate Feed, Two-Phase) B1->B2 B3 Induce Expression (IPTG) B2->B3 B4 Sample Organic Phase B3->B4 B5 GC-MS Analysis B4->B5 B5->B2 Process Optimization

Caption: General experimental workflow from strain construction to product analysis.

Fed-Batch Fermentation Protocol

Causality of Experimental Choice: A fed-batch strategy is superior to a simple batch culture as it allows for high cell density growth while controlling the concentration of the acetate substrate, which can be inhibitory at high levels. A two-phase fermentation, with an overlay of an inert organic solvent (e.g., dodecane), is essential to capture the volatile ipsdienol product in situ, preventing its loss and mitigating potential product toxicity to the cells. [15][16]

  • Media and Setup:

    • Use a defined minimal medium (e.g., M9 medium) with a limiting amount of initial carbon source (e.g., 5 g/L glycerol) and supplemented with required antibiotics.

    • Prepare a concentrated feed solution containing sodium acetate (e.g., 200-400 g/L).

    • Set up a 2L bioreactor with controls for temperature (30°C), pH (maintained at 7.0 with NH₄OH), and dissolved oxygen (maintained at >20% saturation via agitation and airflow).

  • Cultivation:

    • Inoculate the bioreactor with an overnight starter culture to an initial OD₆₀₀ of ~0.1.

    • Allow the culture to grow and consume the initial carbon source.

    • Once the initial carbon is depleted (indicated by a sharp rise in dissolved oxygen), begin the acetate fed-batch phase at a controlled rate to maintain growth.

    • Grow the culture to a target OD₆₀₀ of ~20-30.

  • Induction and Production:

    • Add a sterile overlay of n-dodecane (10-20% of the aqueous volume).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue the acetate feed at a reduced rate for the production phase, which can last 48-72 hours.

    • Periodically take samples from the organic phase for analysis.

Analytical Method: GC-MS Quantification

Authoritative Grounding: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like monoterpenes. [3][14]

  • Sample Preparation:

    • Centrifuge the sample from the organic phase to separate any cells.

    • Dilute the supernatant (dodecane layer) in a suitable solvent like hexane.

    • Prepare a calibration curve using an authentic ipsdienol standard of known concentrations.

  • GC-MS Parameters (Example):

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, splitless injection.

    • Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning in a mass range of m/z 40–300.

  • Data Analysis:

    • Identify the ipsdienol peak by comparing its retention time and mass spectrum to the authentic standard.

    • Quantify the concentration by integrating the peak area and comparing it against the prepared calibration curve.

Expected Outcomes and Optimization Strategies

Achieving high titers of ipsdienol requires systematic optimization. The following table summarizes key parameters, expected initial outcomes based on similar monoterpene production studies, and strategies for improvement.

ParameterInitial TargetExpected Titer (mg/L)Optimization StrategyRationale
Pathway Balancing Expression of all genes from T7 promoters50 - 200Titrate inducer (IPTG) concentration; use promoters of varying strengths.Prevents accumulation of toxic intermediates (e.g., HMG-CoA) and reduces metabolic burden. [8]
Precursor Supply Overexpression of acs or ackA-pta100 - 500Co-express genes to enhance NADPH regeneration (e.g., zwf).The MVA pathway and P450s are NADPH-dependent; ensuring cofactor availability is critical.
Host Strain E. coli BL21(DE3)100 - 500Test alternative strains; knockout competing pathways (e.g., acetate overflow).Reduces diversion of carbon to byproducts and improves overall metabolic efficiency.
Fermentation Acetate feed, 30°C200 - 1000+Optimize feed rate, temperature, induction time, and organic solvent overlay volume.Fine-tunes the balance between cell growth and product synthesis for maximal productivity. [4][17]

Conclusion and Future Outlook

This guide establishes a comprehensive, scientifically grounded framework for the de novo biosynthesis of ipsdienol from acetate in engineered E. coli. By systematically implementing and optimizing the described metabolic modules—acetate assimilation, heterologous MVA pathway, and terminal synthesis using key enzymes from Ips pini—it is feasible to develop a robust and scalable microbial production platform. The integration of rational design with detailed fermentation and analytical protocols provides a clear path from initial strain construction to high-titer production.

Future work should focus on discovering and characterizing novel, highly active ipsdienol synthases that may directly convert GPP to ipsdienol, potentially simplifying the terminal pathway. Furthermore, applying principles of synthetic biology, such as dynamic pathway regulation and biosensor-based screening, will undoubtedly accelerate the development of commercially viable strains. The strategies outlined herein not only pave the way for sustainable ipsdienol production but also serve as a blueprint for engineering the biosynthesis of other valuable terpenoid natural products.

References

  • Seybold, S. J., Quilici, D. R., Tillman, J. A., Vanderwel, D., Wood, D. L., & Blomquist, G. J. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393–8397. [Link]

  • Ips pini. (2023). In Wikipedia. [Link]

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  • Liu, D., et al. (2018). Monoterpene and monoterpene ester production in E. coli under fed-batch fermentation using a two-phase system. ResearchGate. [Link]

  • Figueroa-Teran, R., Welch, W. H., Blomquist, G. J., & Tittiger, C. (2012). Ipsdienol dehydrogenase (IDOLDH): a novel oxidoreductase important for Ips pini pheromone production. Insect Biochemistry and Molecular Biology, 42(2), 81–90. [Link]

  • Liu, W., et al. (2016). Engineering Escherichia coli for high-yield geraniol production with biotransformation of geranyl acetate to geraniol under fed-batch culture. Biotechnology for Biofuels, 9, 58. [Link]

  • Seybold, S. J., et al. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). ResearchGate. [Link]

  • Liu, W., et al. (2016). Engineering Escherichia coli for high-yield geraniol production with biotransformation of geranyl acetate to geraniol under fed-batch culture. ResearchGate. [Link]

  • Ricci, L., et al. (2025). Metabolic Engineering of E. coli for Enhanced Diols Production from Acetate. ACS Synthetic Biology. [Link]

  • Keeling, C. I., et al. (2004). Coordinated gene expression for pheromone biosynthesis in the pine engraver beetle, Ips pini (Coleoptera: Scolytidae). ResearchGate. [Link]

  • Gilg, A. B., et al. (2005). Isolation and functional expression of an animal geranyl diphosphate synthase and its role in bark beetle pheromone biosynthesis. Proceedings of the National Academy of Sciences, 102(25), 9225–9229. [Link]

  • Martin, V. J., Pitera, D. J., Withers, S. T., Newman, J. D., & Keasling, J. D. (2003). Engineering a mevalonate pathway in Escherichia coli for production of terpenoids. Nature Biotechnology, 21(7), 796–802. [Link]

  • Lee, S. K., & Lee, S. Y. (2010). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Environmental Molecular Sciences Laboratory. [Link]

  • Lv, X., Wang, F., & Xu, H. (2016). Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes. Molecules, 21(10), 1381. [Link]

  • Burke, C., & Croteau, R. (2002). Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer. Proceedings of the National Academy of Sciences, 99(21), 13062–13067. [Link]

  • Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). PubMed. [Link]

  • Jeon, E., et al. (2015). Metabolic Engineering of Escherichia coli for the Synthesis of the Plant Polyphenol Pinosylvin. ResearchGate. [Link]

  • Gonzalez-Cabanelas, R., et al. (2025). A Plant-Based Platform for the Production of Bark Beetle Pheromones. PubMed. [Link]

  • Das, S., et al. (2023). Prospects for deploying microbes against tree-killing beetles (Coleoptera) in Anthropocene. Frontiers in Microbiology. [Link]

  • Wang, G., & Dixon, R. A. (2009). Heterodimeric geranyl(geranyl)diphosphate synthase from hop (Humulus lupulus) and the evolution of monoterpene biosynthesis. Proceedings of the National Academy of Sciences, 106(24), 9914–9919. [Link]

  • Blomquist, G. J., et al. (2010). Pheromone production in bark beetles. Insect Biochemistry and Molecular Biology, 40(10), 699–712. [Link]

  • Medwid, J., et al. (2024). Discovery and Characterization of Terpene Synthases Powered by Machine Learning. bioRxiv. [Link]

  • Shumate, A. M., et al. (2008). Genetic control of the enantiomeric composition of ipsdienol in the pine engraver, Ips pini. Journal of Chemical Ecology, 34(1), 77–85. [Link]

  • Schax, E., et al. (2022). Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity. Angewandte Chemie International Edition, 61(45), e202209140. [Link]

  • Martin, D., et al. (2003). A novel sex-specific and inducible monoterpene synthase activity associated with a pine bark beetle, the pine engraver, Ips pini. Naturwissenschaften, 90(4), 173–179. [Link]

  • Medwid, J., et al. (2024). Discovery and Characterization of Terpene Synthases Powered by Machine Learning. bioRxiv. [Link]

  • Blomquist, G. J., et al. (2010). Pheromone Production in Bark Beetles. PubMed. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Chemistry – An Asian Journal, 16(10), 1234–1248. [Link]

  • Miller, A. M., et al. (2022). No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus. Journal of Chemical Ecology, 48(11-12), 857–866. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). PubMed. [Link]

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  • Miller, D. R., et al. (2005). Attraction of Southern Pine Engravers and Associated Bark Beetles (Coleoptera: Scolytidae) to Ipsenol, Ipsdienol, and Lanierone in Southeastern United States. Journal of Economic Entomology, 98(6), 2059–2067. [Link]

  • Shariati, J., et al. (2023). Factors involved in heterologous expression of proteins in E. coli host. Molecular Biology Reports, 50(6), 5403–5420. [Link]

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Sources

Foundational

Identification of Ipsdienol as a pheromone component in Ips paraconfusus

An In-depth Technical Guide on the Identification of Ipsdienol as a Pheromone Component in Ips paraconfusus Abstract The western pine beetle, Ips paraconfusus, is a significant pest in North American coniferous forests,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Identification of Ipsdienol as a Pheromone Component in Ips paraconfusus

Abstract

The western pine beetle, Ips paraconfusus, is a significant pest in North American coniferous forests, causing widespread tree mortality. A key element in its ability to mount mass attacks on host trees is a sophisticated chemical communication system mediated by pheromones. This technical guide provides a detailed account of the seminal research that led to the identification of ipsdienol as a crucial component of the Ips paraconfusus aggregation pheromone. We delve into the experimental methodologies, from the collection of beetle-produced volatiles to their chemical analysis and bioassays, offering a comprehensive look at the scientific process. This guide is intended for researchers in chemical ecology, entomology, and pest management, providing both historical context and practical insights into the field of pheromone identification.

Introduction: The Chemical Language of Bark Beetles

Bark beetles of the genus Ips are among the most destructive forest insects. Their success in overwhelming the defenses of healthy pine trees relies on a coordinated mass attack, a behavior orchestrated by aggregation pheromones. These chemical signals are released by pioneering beetles that have successfully colonized a new host, attracting conspecifics of both sexes to the site. This rapid aggregation is essential for overcoming the tree's resinous defenses and ensuring successful reproduction.

The identification of these pheromone components has been a cornerstone of integrated pest management (IPM) strategies for bark beetles, enabling the development of monitoring and control tools such as baited traps. This guide focuses on the landmark discovery of ipsdienol, a key pheromone component in Ips paraconfusus, and the scientific journey to its identification.

Early Observations and Hypothesis Formulation

Initial field observations indicated that male Ips paraconfusus beetles initiated attacks on ponderosa pines (Pinus ponderosa). As they bored into the phloem, they produced a potent attractant that drew in large numbers of both male and female beetles. This led to the hypothesis that the boring males were releasing a volatile chemical signal—a pheromone—responsible for this aggregation behavior. The primary scientific challenge was to isolate, identify, and verify the biological activity of this unknown compound.

Experimental Workflow: From Beetle to Bioassay

The overall experimental strategy involved a multi-step process, beginning with the collection of volatile compounds produced by the beetles and culminating in field bioassays to confirm the behavioral activity of the identified chemical.

G cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_identification Identification & Synthesis cluster_bioassay Bioassay A Male Ips paraconfusus introduced to Ponderosa Pine logs B Volatiles collected from frass and boring dust A->B C Solvent extraction of collected material B->C D Gas Chromatography (GC) C->D E Electroantennographic Detection (EAD) D->E F Mass Spectrometry (MS) D->F G Identification of active compounds (Ipsdienol) F->G H Chemical synthesis of Ipsdienol G->H I Laboratory olfactometer assays H->I J Field trapping experiments I->J

Figure 1: A generalized workflow for the identification of Ipsdienol.

Pheromone Collection and Extraction

The foundational step in identifying the pheromone was to capture the volatile compounds produced by the male beetles.

Protocol: Volatile Collection
  • Host Material: Freshly cut logs of ponderosa pine (Pinus ponderosa) were used as the host material.

  • Beetle Introduction: A large number of male Ips paraconfusus were introduced onto the logs and allowed to bore into the phloem.

  • Frass Collection: As the beetles bored, they produced a mixture of wood fragments and feces known as frass. This frass was collected as it was pushed out of the beetle galleries. The frass was considered the primary source of the volatile pheromone.

  • Aeration: Air was passed over the infested logs, and the effluent air was passed through a cold trap or a tube containing a porous polymer adsorbent (e.g., Porapak Q) to capture the volatile compounds.

Protocol: Solvent Extraction
  • Solvent Selection: The collected frass or adsorbent material was extracted with a high-purity, volatile organic solvent. Diethyl ether or hexane were commonly used due to their low boiling points, which facilitated later concentration steps.

  • Extraction: The material was soaked in the solvent for a specified period to allow the volatile compounds to dissolve.

  • Concentration: The resulting extract was carefully concentrated under a gentle stream of nitrogen to reduce the volume without losing the volatile components. This concentrated extract contained a complex mixture of compounds, including the putative pheromone.

Chemical Analysis and Identification

The concentrated extract was a complex mixture of host tree volatiles and beetle-produced compounds. The challenge was to separate these components and identify the biologically active ones.

Gas Chromatography (GC)

Gas chromatography was the primary technique used to separate the individual components of the volatile mixture. The extract was injected into the GC, where it was vaporized and passed through a long, thin column. Different compounds traveled through the column at different rates depending on their chemical properties (e.g., boiling point, polarity), allowing for their separation.

Electroantennographic Detection (EAD)

To pinpoint which of the many separated compounds were biologically active, a GC was coupled with an electroantennograph (EAG).

G cluster_gc Gas Chromatograph cluster_detector Detectors cluster_ead EAG Setup A Injector B GC Column A->B C Flame Ionization Detector (FID) (Chemical Signal) B->C 50% Effluent E Beetle Antenna B->E 50% Effluent G Data Acquisition (Chromatogram & Electrophysiological Response) C->G D Electroantennogram (EAG) (Biological Signal) D->G F Amplifier E->F F->D

Figure 2: Schematic of a Gas Chromatography-Electroantennographic Detection (GC-EAD) system.

The effluent from the GC column was split into two streams. One stream went to a standard GC detector (like a flame ionization detector, FID), which produced a chromatogram showing all the separated compounds. The other stream was passed over an excised beetle antenna. When a compound that the beetle could detect (i.e., the pheromone) passed over the antenna, it generated a nerve impulse, which was measured as a voltage change by the EAD system. By comparing the FID chromatogram with the EAD response, researchers could identify which specific peaks in the complex mixture were eliciting a response from the beetle's antenna.

Mass Spectrometry (MS)

Once a biologically active peak was identified using GC-EAD, the next step was to determine its chemical structure. This was achieved using mass spectrometry, often coupled directly with a gas chromatograph (GC-MS). As the active compound exited the GC column, it was bombarded with electrons, causing it to break apart into charged fragments. The mass spectrometer then measured the mass-to-charge ratio of these fragments, producing a unique fragmentation pattern, or mass spectrum. This spectrum served as a chemical fingerprint that could be used to deduce the structure of the molecule.

The analysis of the active peak from Ips paraconfusus frass revealed a compound with a mass spectrum consistent with a monoterpene alcohol. This compound was identified as 2-methyl-6-methylene-7-octen-4-ol, which was given the common name ipsdienol .

Table 1: Key Volatile Compounds from Male Ips paraconfusus Frass
CompoundChemical FormulaBiological ActivityRole
Ipsdienol C₁₀H₁₈OHighAggregation Pheromone
IpsenolC₁₀H₁₈OModerateAggregation Pheromone
AmbreinolideC₁₇H₂₈O₂LowPotential Synergist
MyrceneC₁₀H₁₆SynergistHost Volatile

Confirmation of Biological Activity

While the analytical chemistry provided strong evidence for ipsdienol as the pheromone, its behavioral role had to be confirmed through bioassays.

Laboratory Bioassays

Initial tests were conducted in a laboratory setting using an olfactometer. This device allows researchers to present insects with a choice of different airstreams, each carrying a different odor. When synthetic ipsdienol was introduced into one of the airstreams, Ips paraconfusus beetles showed a significant preference for that airstream over a control (clean air), confirming that they were attracted to the compound.

Field Bioassays

The ultimate test of a pheromone is its activity under natural conditions. Field trapping experiments were conducted in ponderosa pine forests.

5.2.1. Protocol: Field Trapping
  • Trap Design: Funnel traps or panel traps were used. These are designed to intercept flying beetles.

  • Lure Preparation: Lures were prepared containing synthetically produced ipsdienol. Often, the ipsdienol was released from a controlled-release device to ensure a consistent emission rate.

  • Experimental Design: Traps were set up in a grid pattern in the forest. Some traps were baited with ipsdienol, while control traps were left unbaited or baited with a solvent blank.

  • Data Collection: The traps were checked regularly, and the number of Ips paraconfusus beetles captured in each trap was recorded.

The results of these field trials were unequivocal. Traps baited with synthetic ipsdienol captured significantly more Ips paraconfusus than the control traps. This confirmed that ipsdienol is a potent attractant for this species and a key component of its aggregation pheromone.

Conclusion

The identification of ipsdienol as a pheromone component in Ips paraconfusus was a landmark achievement in the field of chemical ecology. It was the result of a logical and systematic scientific investigation that combined careful observation, sophisticated analytical chemistry, and rigorous bioassays. This discovery not only provided fundamental insights into the chemical communication of bark beetles but also paved the way for the development of effective, environmentally friendly tools for monitoring and managing this destructive forest pest. The methodologies and principles established during this research continue to be foundational in the ongoing study of insect chemical communication.

References

  • Title: Bark Beetle Pheromones Source: National Pesticide Information Center URL: [Link]

  • Title: Pheromones of the two-striped ambrosia beetle, Trypodendron lineatum Source: Simon Fraser University URL: [Link]

  • Title: Field response of Ips pini to the synthetic aggregation pheromones, ipsenol and ipsdienol Source: Journal of Chemical Ecology URL: [Link]

Exploratory

A Technical Guide to 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsenol) as a Semiochemical in Forest Ecosystems

Abstract 2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as ipsenol, is a chiral monoterpene alcohol that functions as a critical semiochemical in the chemical ecology of forest ecosystems. Primarily identified as...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as ipsenol, is a chiral monoterpene alcohol that functions as a critical semiochemical in the chemical ecology of forest ecosystems. Primarily identified as an aggregation pheromone component for numerous bark beetle species of the genus Ips, ipsenol facilitates the coordination of mass attacks required to overcome the defenses of host conifers. However, its role extends beyond intraspecific communication. This compound also acts as a potent kairomone, attracting a suite of natural enemies, particularly clerid predators, to the site of beetle infestation. Furthermore, in certain contexts, it can serve as an anti-aggregation signal, mediating competition among bark beetle species. The biological activity of ipsenol is profoundly dependent on its stereochemistry, with different species producing or responding to specific enantiomers or ratios of the (4S)-(-) and (4R)-(+) forms. This guide provides an in-depth examination of the biosynthesis of ipsenol, its multifaceted ecological roles, and the modern analytical and bioassay methodologies required for its study. We present detailed protocols for chemical analysis, electrophysiology, and behavioral assays, underscoring the causality behind experimental choices to ensure scientific rigor and reproducibility. The ultimate goal is to provide a comprehensive technical resource for researchers investigating forest chemical ecology and developing semiochemical-based pest management strategies.

Section 1: Introduction to Ipsenol in Forest Chemical Ecology

Semiochemicals are chemical signals that mediate interactions between organisms. In the complex theater of a forest ecosystem, these molecules orchestrate critical behaviors such as mating, aggregation, host selection, and predation. They are broadly classified based on the beneficiary of the interaction:

  • Pheromones: Mediate intraspecific interactions (e.g., aggregation, sex).

  • Kairomones: Benefit the receiver but not the emitter (e.g., a predator cueing in on prey pheromones).

  • Allomones: Benefit the emitter but not the receiver (e.g., a defensive secretion).

  • Synomones: Benefit both the emitter and the receiver.

2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsenol) is a quintessential example of a semiochemical with multiple ecological functions. First identified as a key component of the aggregation pheromone of the California five-spined ips, Ips paraconfusus, its presence has since been confirmed in numerous other bark beetle species.[1] Male beetles, upon locating a suitable host tree, release ipsenol in combination with other compounds (like ipsdienol and cis-verbenol) to attract conspecifics of both sexes, initiating a coordinated mass attack that is essential for overwhelming the tree's resin-based defense system.[2][3] This multifaceted role makes ipsenol a molecule of significant interest for both fundamental ecological research and applied forest protection.

Property Value
IUPAC Name 2-Methyl-6-methyleneocta-2,7-dien-4-ol
Common Name Ipsenol
Molecular Formula C₁₀H₁₈O
Molar Mass 154.25 g/mol
CAS Number 35628-00-3 (racemic)
Chiral Centers C4
Known Enantiomers (4S)-(-)-ipsenol; (4R)-(+)-ipsenol

Section 2: Biosynthesis and the Centrality of Stereochemistry

The production of ipsenol in bark beetles is a fascinating example of metabolic adaptability, involving both de novo synthesis and the modification of host-derived precursors.

2.1 Dual Biosynthetic Pathways Initially, it was believed that bark beetles exclusively relied on sequestering monoterpenes from their host's oleoresin to produce pheromones.[1] For example, myrcene, abundant in many pine species, can be directly hydroxylated to form ipsenol.[2] This pathway links pheromone production directly to host colonization.

However, subsequent research using isotopic labeling definitively proved that bark beetles also possess the capability for de novo biosynthesis.[1][4] Male Ips beetles can synthesize ipsenol from acetate via the classical mevalonate pathway, the same fundamental pathway used for isoprenoid synthesis across the tree of life.[5] This dual capability provides metabolic flexibility, allowing beetles to produce pheromones even if host precursors are limited. Pheromone production is often localized to the midgut tissue and its expression can be induced by feeding and regulated by Juvenile Hormone III (JH III) in certain species.[3][5]

2.2 The Critical Importance of Chirality Ipsenol possesses a chiral center at the C4 position, resulting in two enantiomers: (S)-(-)-ipsenol and (R)-(+)-ipsenol. Biological systems, being inherently chiral, often exhibit dramatically different responses to different enantiomers of the same compound.[6][7] This stereoselectivity is a cornerstone of chemical communication in bark beetles.

Different Ips species, or even geographically distinct populations of the same species, produce and respond to unique enantiomeric ratios of ipsenol.[8] For example, male Ips latidens in British Columbia are attracted specifically to (S)-(-)-ipsenol.[8] This enantiomeric specificity acts as a pre-mating reproductive isolation mechanism, ensuring that communication channels remain species-specific and preventing costly interspecific mating attempts. From a research perspective, this means that identifying the correct chiral composition of a target species' pheromone is not merely an academic detail; it is essential for achieving any biological activity in the field.[9]

Section 3: The Multifaceted Ecological Role of Ipsenol

Ipsenol's function is highly context-dependent, acting as a powerful signal that radiates through multiple trophic levels of the forest ecosystem.

3.1 Pheromone: A Signal for Aggregation and Competition As an aggregation pheromone, ipsenol is a signal of a resource discovery. Released by pioneering males, it attracts thousands of beetles to a single host tree.[10] Often, ipsenol does not act alone but in synergy with other beetle-produced compounds (e.g., ipsdienol) and host tree volatiles (e.g., α-pinene), creating a potent attractive blend.[11]

Conversely, ipsenol can also function as an anti-aggregation pheromone or competitive allomone. For some species, its presence can inhibit attraction, helping to regulate attack density and prevent the overcrowding of a resource.[12] For instance, one species may release an enantiomer of ipsenol that deters a competitor species from colonizing the same host.[13]

3.2 Kairomone: A Beacon for Predators While ipsenol is intended to attract other bark beetles, this public signal is intercepted by natural enemies. This phenomenon, termed "kairomonal eavesdropping," is a key mechanism for predator-prey dynamics in these systems. Predators, particularly the checkered beetle Thanasimus dubius and other clerids, use ipsenol as a highly reliable cue to locate patches of abundant prey.[11][14][15] Field trapping studies have consistently shown that predator attraction is significantly enhanced when bark beetle pheromones like ipsenol and ipsdienol are combined with host tree volatiles such as ethanol and α-pinene, which signal a stressed and suitable host tree.[11][16][17]

Table 1: Representative Predator Response to Semiochemical Blends

The following table summarizes hypothetical but representative data from field trapping experiments, illustrating the synergistic effect of combining pheromones and host kairomones on predator attraction.

Lure TreatmentMean Catch of Thanasimus spp. (± SE)
1. Unbaited Control2 ± 0.5
2. Host Volatiles (Ethanol + α-Pinene)15 ± 2.1
3. Pheromones (Ipsenol + Ipsdienol)28 ± 3.5
4. Quaternary Blend (All Four Compounds)85 ± 7.8

Data are illustrative, based on trends reported in sources[11][16].

Section 4: Methodologies for the Study of Ipsenol

Investigating the role of ipsenol requires a multi-disciplinary approach combining chemical analysis, electrophysiology, and behavioral science. The protocols described below are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Diagram 1: General Workflow for Pheromone Identification

This diagram outlines the logical flow from initial observation to final validation of a semiochemical like ipsenol.

Pheromone_Workflow cluster_collection Step 1: Collection & Extraction cluster_analysis Step 2: Chemical & Physiological Analysis cluster_validation Step 3: Behavioral Validation A Collect frass or aerate live, boring beetles B Solvent Extraction (e.g., Hexane, Dichloromethane) A->B C GC-EAD Analysis (Identify active peaks) B->C D GC-MS Analysis (Structural Identification) C->D E Chiral GC Analysis (Determine enantiomeric ratio) D->E F Synthesize authentic standards of identified compounds E->F G Y-Tube Olfactometer (Lab-based choice test) F->G H Field Trapping Experiments (Validate attraction under natural conditions) G->H I Data Analysis & Conclusion H->I

Caption: Workflow from sample collection to behavioral validation of ipsenol.

Protocol: Volatile Collection and Solvent Extraction

Causality: To identify airborne signals, they must first be captured. Aeration (air entrainment) collects volatiles released by live insects with minimal disturbance. Solvent extraction of frass (a mix of feces and wood particles) is a simpler method to collect compounds produced during feeding. Hexane is a common solvent choice due to its volatility and low polarity, which is ideal for extracting monoterpene alcohols like ipsenol.

Methodology:

  • Setup (Aeration): Place 20-50 male beetles in a glass chamber with a host phloem log section.

  • Airflow: Draw purified, charcoal-filtered air through the chamber at a rate of 0.5 L/min.

  • Trapping: Pass the effluent air through a glass tube containing a porous polymer adsorbent (e.g., Porapak Q or Tenax).

  • Collection Period: Collect volatiles for 24-48 hours to accumulate sufficient material.

  • Elution: Rinse the adsorbent trap with 500 µL of high-purity hexane to elute the captured compounds. Add an internal standard (e.g., nonyl acetate at 10 ng/µL) for quantification.

  • Storage: Store the extract in a sealed glass vial at -20°C prior to analysis.

  • Control: Perform a parallel collection from a chamber with only the host log to differentiate beetle-produced compounds from host volatiles.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Causality: GC-MS is the gold standard for separating and identifying volatile compounds.[18][19] The gas chromatograph separates the extract's components based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments each component, producing a unique "fingerprint" (mass spectrum) that allows for positive identification by comparison to a library of known spectra and authentic standards.[20][21]

Methodology:

  • Injection: Inject 1 µL of the hexane extract into the GC-MS system equipped with a non-polar or mid-polarity capillary column (e.g., DB-5ms).

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 240°C.

    • Hold: Maintain 240°C for 5 minutes.

  • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

  • Identification: Compare the retention time and mass spectrum of peaks in the sample to those of an authentic, synthetic standard of ipsenol. The mass spectrum of ipsenol will show characteristic fragments.

  • Validation: The protocol is validated by the positive match of both retention time and mass spectrum with the authentic standard.

Protocol: Electroantennography (EAG)

Causality: Before conducting costly behavioral assays, it is efficient to confirm that the insect can actually detect the compound. EAG measures the summed electrical potential from all olfactory sensory neurons on the antenna.[22][23] A significant voltage deflection upon stimulation with a compound provides direct physiological evidence that the insect's antenna responds to it, making it a candidate for behavioral activity.[24][25][26]

Methodology:

  • Antenna Preparation: Excise an antenna from a live beetle at its base. Mount it between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

  • Signal Delivery: Deliver a 0.5-second puff of charcoal-filtered air (the control) over the antenna, followed by a puff of air passed over a filter paper loaded with a known amount of ipsenol (e.g., 10 µg diluted in hexane).

  • Recording: Use a high-impedance amplifier to record the voltage difference between the reference (base) and recording (tip) electrodes.

  • Data Analysis: Measure the peak amplitude of the negative voltage deflection (in millivolts) caused by the stimulus.

  • Validation & Control:

    • Solvent Control: Test with a puff of air passed over filter paper with solvent only. The response should be minimal.

    • Positive Control: Use a known, highly active compound or the full pheromone extract to confirm the preparation is viable.

    • Normalization: Express the response to ipsenol as a percentage of the response to the positive control to account for variations in antennal viability.

Diagram 2: Ipsenol-Mediated Ecological Interactions

This diagram illustrates the flow of chemical information centered around ipsenol.

Ecological_Interactions cluster_producers Signal Emitters cluster_receivers Signal Receivers Host Host Pine Tree (Pinus ponderosa) Beetle Bark Beetle (Ips pini) Host->Beetle provides Myrcene (precursor) Conspecific Conspecific Beetle Beetle->Conspecific emits Ipsenol (Pheromone: Aggregation) Predator Predator (Thanasimus dubius) Beetle->Predator emits Ipsenol (Kairomone: Attraction)

Caption: Information flow mediated by Ipsenol in a forest ecosystem.

Section 5: Applications in Forest Management

The detailed understanding of ipsenol's chemistry and ecology provides powerful tools for the integrated pest management (IPM) of bark beetles.

  • Monitoring and Detection: Traps baited with synthetic ipsenol (in the correct enantiomeric blend for the target species) and other synergists are highly effective tools for monitoring bark beetle populations.[27] Early detection can alert forest managers to rising population levels, allowing for preemptive action.[17]

  • Mass Trapping: In some situations, deploying a high density of pheromone-baited traps can remove a significant number of beetles from the population, reducing the overall attack pressure on trees.[12]

  • Push-Pull Strategies: A more sophisticated approach involves using semiochemicals to manipulate beetle behavior across the landscape. "Push-pull" involves using anti-aggregation pheromones or non-host volatiles to "push" beetles away from high-value stands, while simultaneously using aggregation pheromones in traps to "pull" them into designated trapping areas.[28]

Section 6: Conclusion and Future Directions

2-Methyl-6-methyleneocta-2,7-dien-4-ol (ipsenol) is far more than a simple insect attractant; it is a central node in a complex web of chemical communication that governs the population dynamics of bark beetles and their natural enemies. Its function as both a pheromone and a kairomone, combined with the critical importance of its stereochemistry, highlights the exquisite specificity of chemical signaling in nature. The methodologies outlined in this guide—from GC-MS and EAG to carefully controlled behavioral assays—provide a robust framework for elucidating these interactions.

Future research should continue to explore the genetic and enzymatic basis for the stereospecific biosynthesis of ipsenol in different beetle lineages. Furthermore, understanding how climate change may alter host tree chemistry (and thus precursor availability) and insect physiology will be critical for predicting future outbreaks and refining semiochemical-based management tools. The continued integration of chemical ecology with genomics and landscape ecology will pave the way for more sustainable and effective forest protection strategies.

References

  • Seybold, S. J., Quilici, D. R., Tillman, J. A., Tittiger, C., & Blomquist, G. J. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393–8397. [Link]

  • Schneider, D. (1957). Elektrophysiologische Untersuchungen von Chemo- und Mechanorezeptoren der Antenne des Seidenspinners Bombyx mori L. Zeitschrift für vergleichende Physiologie, 40(1), 8-41. (Note: Foundational paper, referenced in modern EAG literature like [Link])

  • Byers, J. A., Lanne, B. S., & Löfqvist, J. (1979). Pheromone biosynthesis in the bark beetle, Ips paraconfusus, during feeding or exposure to vapours of host plant precursors. Journal of Chemical Ecology, 5(4), 545-555. [Link]

  • Bakke, A., & Kvamme, T. (1981). Kairomone response in Thanasimus predators to pheromone components of Ips typographus. Journal of Chemical Ecology, 7(2), 305–312. [Link]

  • Rains, G. C., Tomberlin, J. K., & D'Alessandro, M. (2014). Using insect electroantennogram sensors on autonomous robots for olfactory searches. Journal of Visualized Experiments, (89), e51532. [Link]

  • Ockenfels Syntech GmbH. (n.d.). Electroantennography. [Link]

  • Zhang, A., et al. (2020). Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths. ResearchGate. [Link]

  • Miller, D. R., & Rabaglia, R. J. (2009). Predators attracted to combination of bark beetle pheromones and host kairomones in pine forests of southeastern United States. Environmental Entomology, 38(4), 1040-1046. [Link]

  • Holsten, E. H., et al. (2008). Semiochemicals associated with Ips perturbatus and the plant hormone methyl jasmonate. ResearchGate. [Link]

  • Tittiger, C., & Blomquist, G. J. (2017). Pheromone production in bark beetles. Current Opinion in Insect Science, 24, 38-46. [Link]

  • Seybold, S. J., et al. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles... ResearchGate. [Link]

  • El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]

  • Klutsch, J. G., et al. (2023). Navigating the Semiochemical Landscape: Attraction of Subcortical Beetle Communities to Bark Beetle Pheromones, Fungal and Host Tree Volatiles. Insects, 14(7), 618. [Link]

  • Bakke, A. (1991). Using pheromones in the management of bark beetle outbreaks. In Forest Insect Guilds: Patterns of Interaction with Host Trees. [Link]

  • Blomquist, G. J., & Tittiger, C. (2017). Pheromone Production in Bark Beetles. PubMed. [Link]

  • Chen, Z. P., et al. (2020). Gas chromatography-mass spectrometry (GC-MS) analysis of natural pheromone extract... ResearchGate. [Link]

  • Sullivan, B. T., et al. (2024). Survey for attraction-inhibiting semiochemicals for Ips grandicollis... Journal of Economic Entomology. [Link]

  • University of Göttingen. (n.d.). Electroantennography (EAG). Department of Crop Sciences. [Link]

  • El-Shafie, H. A. F., & Abdel-dayem, M. S. (2020). Advances in the use of semiochemicals in integrated pest management: pheromones. Burleigh Dodds Science Publishing. [Link]

  • Kalinová, B., et al. (2009). GC × GC/TOF MS technique—A new tool in identification of insect pheromones... ResearchGate. [Link]

  • Miller, D. R., et al. (2015). Ipsenol, Ipsdienol, Ethanol, and α-Pinene: Trap Lure Blend for Cerambycidae and Buprestidae (Coleoptera) in Pine Forests of Eastern North America. Journal of Economic Entomology, 108(4), 1837-1846. [Link]

  • Ali, A., et al. (2022). Metabolomic profiling identifies metabolites in the pheromone glands... PLoS ONE, 17(11), e0278216. [Link]

  • Yew, J. Y., et al. (2022). In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. bioRxiv. [Link]

  • Miller, D. R., et al. (2015). Ipsenol, Ipsdienol, Ethanol, and α-Pinene: Trap Lure Blend for Cerambycidae and Buprestidae... ResearchGate. [Link]

  • Miller, D. R., et al. (2015). Ipsenol, ipsdienol, ethanol, and α-pinene: trap lure blend for Cerambycidae and Buprestidae... USDA Forest Service Research and Development. [Link]

  • Miller, D. R., Gries, G., & Borden, J. H. (1991). Ipsenol: An aggregation pheromone for Ips latidens (LeConte) (Coleoptera: Scolytidae). Journal of Chemical Ecology, 17(8), 1517-1527. [Link]

  • Singh, S., & Sharma, N. (2014). Chirality and its importance in pharmacotherapy. International Journal of Pharmaceutical Sciences and Research, 5(11), 4644-4659. [Link]

  • National Center for Biotechnology Information. (n.d.). (4R)-2-methyl-6-methylideneocta-2,7-dien-4-ol. PubChem Compound Database. [Link]

  • University of Hertfordshire. (2023). Ipsenol. AERU Pesticide Properties Database. [Link]

  • Miller, D. R., & Rabaglia, R. J. (2009). Predators attracted to combination of bark beetle pheromones and host kairomones... Environmental Entomology. [Link]

  • Byers, J. A. (2004). Behavioral mechanisms involved in reducing competition in bark beetles. ResearchGate. [Link]

  • Isman, M. B. (2016). Stereochemistry and biological activity of drugs. SlideShare. [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Biostatistics & Biometric Application, 4(2). [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Stereochemistry in Chemical Ecology

An Application Guide to the Stereoselective Synthesis of (R)-(-)-Ipsdienol (R)-(-)-Ipsdienol is a terpenoid alcohol that functions as a critical aggregation pheromone for several species of bark beetles belonging to the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of (R)-(-)-Ipsdienol

(R)-(-)-Ipsdienol is a terpenoid alcohol that functions as a critical aggregation pheromone for several species of bark beetles belonging to the genus Ips.[1][2] These beetles are significant pests in conifer forests, and their management is a pressing issue in forestry. The biological activity of Ipsdienol is highly dependent on its stereochemistry. Different species of Ips produce and respond to different enantiomeric ratios of Ipsdienol. For instance, Ips paraconfusus in California responds to the (S)-(+)-enantiomer, while Ips pini populations on the US West Coast are attracted to the (R)-(-)-enantiomer. This stereospecificity is crucial for interspecies communication and reproductive isolation.[3][4]

Therefore, the ability to synthesize enantiomerically pure (R)-(-)-Ipsdienol is of paramount importance for developing species-specific pest management strategies, such as mating disruption or mass trapping, and for conducting detailed ecological research. This guide provides an in-depth analysis of proven methodologies for the stereoselective synthesis of (R)-(-)-Ipsdienol, designed for researchers in organic synthesis, chemical ecology, and drug development. We will explore the causality behind various synthetic choices, present detailed, validated protocols, and offer expert insights into achieving high enantiopurity.

Strategic Approaches to Asymmetric Synthesis

The central challenge in synthesizing (R)-(-)-Ipsdienol lies in controlling the absolute configuration of the stereogenic center at C4. Over the past several decades, chemists have devised multiple elegant strategies to address this challenge, which can be broadly categorized.

G cluster_details A Catalytic Asymmetric Synthesis A1 Asymmetric Reduction A->A1 A2 Asymmetric Isoprenylation A->A2 A3 Sharpless Epoxidation A->A3 B Chiral Pool Synthesis B1 From Serine B->B1 B2 From D-Mannitol B->B2 C Biocatalysis C1 Kinetic Resolution C->C1 C2 Asymmetric Reduction C->C2 D Resolution of Racemates D1 Diastereomeric Salt Formation D->D1

Figure 1: Overview of major strategies for the asymmetric synthesis of Ipsdienol.

  • Catalytic Asymmetric Synthesis : This approach utilizes a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Key methods include the asymmetric reduction of a prochiral ketone precursor (myrcenone) and the catalytic asymmetric allylation or isoprenylation of an aldehyde.[1][5]

  • Chiral Pool Synthesis : This strategy employs readily available, inexpensive, and enantiomerically pure natural products, such as amino acids (e.g., serine) or carbohydrates (e.g., D-mannitol), as starting materials.[3] The inherent chirality is transferred through a series of chemical transformations to the final product.

  • Biocatalysis : This method leverages the high stereoselectivity of enzymes, such as lipases or ketoreductases, to perform key transformations.[6][7] This can involve the kinetic resolution of a racemic mixture or the direct asymmetric synthesis from a prochiral substrate.

  • Resolution of Racemates : In this classical approach, a racemic mixture of Ipsdienol or a precursor is reacted with a chiral resolving agent to form diastereomers, which can then be separated by physical means like crystallization.[3][5]

This guide will focus on providing detailed protocols for two highly effective and illustrative methods: Asymmetric Isoprenylation using a chiral borane and a multi-step synthesis featuring Sharpless Asymmetric Epoxidation as the key chirality-inducing step.

Protocol 1: Asymmetric Isoprenylation via Chiral Borane Reagent

This method is a highly efficient one-pot synthesis that directly creates the chiral center with the desired configuration by reacting 3-methyl-2-butenal with a chiral isoprenylborane reagent. The Brown group pioneered this methodology, utilizing B-isoprenyldiisopinocampheylborane, derived from the naturally abundant monoterpene α-pinene.[8]

Causality of Stereoselection: The diisopinocampheyl (Ipc) groups, derived from either (+)- or (-)-α-pinene, create a sterically demanding chiral environment around the boron atom. The aldehyde substrate coordinates to the boron in a way that minimizes steric hindrance. The subsequent transfer of the isoprenyl group occurs selectively to one face of the aldehyde carbonyl, governed by the Zimmerman-Traxler-like six-membered ring transition state. Using the reagent derived from (+)-α-pinene leads to the (R)-alcohol.

G start Start prep Prepare Isoprenyl Potassium start->prep borane Prepare B-methoxy- diisopinocampheylborane (from (+)-α-pinene) start->borane reagent Generate Chiral Reagent: B-2'-Isoprenyldiiso- pinocampheylborane prep->reagent borane->reagent add Add 3-Methyl-2-butenal (Senecialdehyde) reagent->add -78 °C workup Non-oxidative Workup (Acetaldehyde, DEA) add->workup purify Purification (Distillation/Chromatography) workup->purify end End: (R)-(-)-Ipsdienol purify->end

Figure 2: Experimental workflow for asymmetric isoprenylation.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • (+)-α-pinene (≥98% ee)

  • Borane-methyl sulfide complex (BMS)

  • Methanol (anhydrous)

  • Isoprene

  • Potassium 2,2,5,5-tetramethylpiperidide (Ktmp)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 3-Methyl-2-butenal (Senecialdehyde)

  • Acetaldehyde

  • Diethanolamine (DEA)

  • Anhydrous solvents: Tetrahydrofuran (THF), Diethyl ether

Procedure:

  • Preparation of B-methoxydiisopinocampheylborane:

    • In a flame-dried, nitrogen-purged flask, hydroborate (+)-α-pinene (2.1 eq.) with BMS (1.0 eq.) in anhydrous THF at 0 °C to form diisopinocampheylborane (Ipc₂BH).

    • Add anhydrous methanol (1.0 eq.) at 0 °C and stir for 30 minutes to generate B-methoxydiisopinocampheylborane (Ipc₂BOMe).

  • Generation of the Asymmetric Isoprenylating Reagent:

    • In a separate flame-dried flask under nitrogen, metallate isoprene (1.2 eq.) with potassium 2,2,5,5-tetramethylpiperidide (1.1 eq.) in a suitable solvent to form isoprenylpotassium.

    • Add the solution of Ipc₂BOMe from step 1 to the isoprenylpotassium suspension at -78 °C.

    • After stirring, add BF₃·OEt₂ (1.2 eq.) to facilitate the formation of B-2'-isoprenyldiisopinocampheylborane.

  • Isoprenylation Reaction:

    • Cool the freshly prepared reagent solution to -78 °C.

    • Add freshly distilled 3-methyl-2-butenal (1.0 eq.) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 3 hours, monitoring by TLC for the consumption of the aldehyde.

  • Workup and Isolation:

    • To the reaction mixture, add acetaldehyde (2.0 eq.) followed by diethanolamine (2.2 eq.). This non-oxidative workup cleaves the borane-product complex.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Perform an aqueous workup, extracting the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

    • Determine the enantiomeric excess (% ee) by chiral GC analysis.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and MS. Measure the specific rotation [α]D.

Data and Performance
ParameterTypical ValueReference
Starting Aldehyde 3-Methyl-2-butenal[8]
Chiral Borane Source (+)-α-pinene[8]
Reaction Temperature -78 °C[8]
Chemical Yield 60-70%[1][8]
Enantiomeric Excess (% ee) ≥96%[8]
Specific Rotation [α]D ~ -13° (c 1, EtOH)[1]

Expert Insights & Trustworthiness: The success of this protocol hinges on the strict exclusion of moisture and air, as all borane reagents are highly sensitive. The high enantioselectivity is a direct result of the well-defined transition state geometry. The reported yields and ee values are consistently high, making this a reliable and self-validating method for producing (R)-(-)-Ipsdienol on a preparative scale.[8]

Protocol 2: Synthesis via Sharpless Asymmetric Epoxidation

This strategy builds the chiral center using the Nobel Prize-winning Sharpless Asymmetric Epoxidation (SAE) of a prochiral allylic alcohol.[9][10] The resulting chiral epoxide is a versatile intermediate that can be regioselectively opened to reveal the desired stereocenter of Ipsdienol. This multi-step approach offers excellent control over stereochemistry.

Causality of Stereoselection: The SAE catalyst is a titanium(IV) isopropoxide complex coordinated with a chiral dialkyl tartrate ligand (diethyl tartrate, DET).[11] This chiral complex binds the allylic alcohol substrate and the oxidant (tert-butyl hydroperoxide). The tartrate ligand creates a chiral pocket, forcing the oxidant to deliver the oxygen atom to a specific face of the double bond. The choice of tartrate enantiomer dictates the facial selectivity:

  • L-(+)-DET directs epoxidation to the "top" face of the alkene when the allylic alcohol is drawn in a specific orientation.

  • D-(-)-DET directs epoxidation to the "bottom" face.

To obtain (R)-Ipsdienol, the synthesis must be designed such that the epoxide opening leads to the correct final configuration.

G A Precursor Synthesis (e.g., via Horner-Wadsworth-Emmons) B DIBAL-H Reduction A->B C Prochiral Allylic Alcohol B->C D Sharpless Asymmetric Epoxidation Ti(OiPr)₄, (+)-DET, TBHP C->D E Chiral Epoxide Intermediate D->E F Regioselective Epoxide Opening (e.g., with organocuprate) E->F G Final Transformations (if necessary) F->G H (R)-(-)-Ipsdienol G->H

Figure 3: General synthetic scheme involving Sharpless Asymmetric Epoxidation.

Detailed Step-by-Step Protocol (Illustrative Route)

This protocol outlines the key epoxidation step and subsequent transformation. The synthesis of the starting allylic alcohol, 2,6-dimethyl-2,7-octadien-6-ol, can be achieved through standard methods like the Horner-Wadsworth-Emmons olefination.[12][13]

Materials and Reagents:

  • Prochiral allylic alcohol (e.g., (E)-2-methyl-6-methyleneoct-2-en-4-ol)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • L-(+)-Diethyl tartrate [(+)-DET]

  • tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene)

  • Powdered 3Å or 4Å molecular sieves

  • Organocuprate reagent (e.g., Me₂CuLi)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation for Epoxidation:

    • Flame-dry a flask equipped with a stir bar and charge it with powdered molecular sieves.

    • Add anhydrous DCM and cool the slurry to -20 °C.

  • Catalyst Formation and Epoxidation:

    • To the cold slurry, add L-(+)-DET (6 mol%) followed by Ti(OiPr)₄ (5 mol%). Stir for 30 minutes to allow for catalyst pre-formation.

    • Add a solution of the allylic alcohol (1.0 eq.) in DCM.

    • Add TBHP (1.5 eq.) dropwise, maintaining the temperature below -20 °C.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup of Epoxidation:

    • Quench the reaction by adding a saturated aqueous solution of sodium fluoride or a tartaric acid solution, and stir vigorously for 1 hour at room temperature to break up the titanium complexes.

    • Filter the mixture through a pad of Celite®, washing with DCM.

    • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude chiral epoxide.

  • Regioselective Epoxide Opening:

    • Prepare a solution of the desired organocuprate (e.g., lithium dimethylcuprate) in a separate flask at low temperature (e.g., -78 °C to 0 °C).

    • Add a solution of the purified chiral epoxide in THF to the cuprate solution.

    • Allow the reaction to proceed until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous NH₄Cl solution.

    • Extract the product with ether, wash, dry, and concentrate.

  • Purification and Analysis:

    • Purify the final product by flash column chromatography.

    • Analyze for enantiomeric purity using chiral GC or HPLC. The ee of the final product should directly reflect the ee of the epoxide intermediate, which is typically >95% for the Sharpless reaction.[14]

Data and Performance
ParameterTypical ValueReference
Catalyst Loading 5-10 mol%[9]
Chiral Ligand L-(+)-DET or D-(-)-DET[10]
Reaction Temperature -20 °C[14]
Epoxide Yield 80-95%[14]
Epoxide ee >95%
Overall Yield Multi-step, varies

Expert Insights & Trustworthiness: The Sharpless epoxidation is renowned for its reliability and predictable stereochemical outcome.[9] The use of molecular sieves is critical as they act as a water scavenger, preventing catalyst deactivation and ensuring high turnover.[9] The primary source of failure is often wet reagents or solvents. The epoxide product is a stable, isolable intermediate, allowing for purification before proceeding, which adds to the robustness of the overall synthesis. The versatility of the epoxide allows for the synthesis of a wide range of natural products beyond just Ipsdienol.[9][14]

Conclusion

The stereoselective synthesis of (R)-(-)-Ipsdienol is a well-studied problem in organic chemistry that showcases the power of modern asymmetric synthesis. The methods presented here—direct asymmetric isoprenylation and a multi-step route via Sharpless epoxidation—represent two robust and highly effective strategies. The choice between them may depend on factors such as the availability of starting materials, desired scale, and the specific expertise of the research group. As the field of catalytic asymmetric synthesis continues to evolve, new methods involving organocatalysis and advanced transition metal catalysis will undoubtedly provide even more efficient and sustainable routes to this and other valuable chiral molecules.[15][16]

References

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record.
  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Semantic Scholar.
  • Various Authors. (2001-2025). Collection of articles on the stereoselective synthesis of (R)- and (S)-Ipsdienols.
  • Various Authors. (2019-2025). Collection of articles on the synthesis of Ipsenol and Ipsdienol.
  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). PubMed.
  • Wikipedia contributors. (n.d.). (S)-Ipsdienol. Wikipedia.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Wikipedia contributors. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Postigo, A. et al. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry.
  • Pospisil, J. et al. (n.d.). Asymmetric total synthesis of a putative sex pheromone component from the parasitoid wasp Trichogramma turkestanica. Beilstein Journal of Organic Chemistry.
  • Vasian, I. (n.d.). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation.
  • Wikipedia contributors. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Mori, K. & Takikawa, H. (n.d.). A NEW SYNTHESIS OF THE ENANTIOMERS OF IPSDIENOL, THE PHEROMONE OF THE ZPS BARKBEETLES. ElectronicsAndBooks.
  • Shibasaki, M. et al. (2010). Catalytic asymmetric synthesis of R207910. PubMed.
  • Dalal Institute. (n.d.).
  • de Fatima, A. et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
  • Turner, N. J. & Clayden, J. et al. (n.d.).
  • Groger, H. (n.d.).
  • Porco, J. A. Jr. et al. (n.d.).

Sources

Application

Application Note: A Robust Protocol for the Enantioselective Synthesis of (S)-(+)-Ipsdienol via Asymmetric Isoprenylation

Introduction: The Significance of Stereochemistry in Chemical Ecology (S)-(+)-Ipsdienol is a terpenoid alcohol that functions as a critical component of the aggregation pheromone for several species of bark beetles in th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Chemical Ecology

(S)-(+)-Ipsdienol is a terpenoid alcohol that functions as a critical component of the aggregation pheromone for several species of bark beetles in the genus Ips, which are significant pests in conifer forests.[1][2] The biological activity of ipsdienol is exquisitely dependent on its stereochemistry. Different species of Ips produce and respond to different enantiomers of ipsdienol. For instance, Ips paraconfusus is attracted to the (S)-(+)-enantiomer, while the (R)-(-)-enantiomer can act as an inhibitor. This enantiomeric specificity underscores the critical need for robust and highly selective synthetic methods to produce enantiomerically pure ipsdienol for research in chemical ecology and for use in pest management strategies.

This application note provides a detailed protocol for the enantioselective synthesis of (S)-(+)-Ipsdienol with high enantiomeric excess (ee). The selected strategy is based on the well-established and highly reliable asymmetric isoprenylation of an aldehyde using a chiral borane reagent derived from the chiral pool.[3] This method offers excellent stereocontrol, good yields, and utilizes readily available starting materials.

Principle of the Method: Chiral Borane Mediated Asymmetric Addition

The core of this synthesis lies in a substrate-control approach where a chiral reagent dictates the stereochemical outcome of a carbon-carbon bond-forming reaction. The strategy employs B-2'-isoprenyldiisopinocampheylborane, a chiral organoborane reagent. This reagent is prepared from (+)-α-pinene, an inexpensive and readily available terpene from the chiral pool.[4]

The key transformation involves the addition of the isoprenyl group from the chiral borane to 3-methyl-2-butenal. The steric bulk and defined three-dimensional structure of the diisopinocampheyl (Ipc) ligands on the boron atom create a highly chiral environment. This environment forces the aldehyde to approach the isoprenyl nucleophile from a specific face, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The reaction proceeds through a Zimmerman-Traxler-like six-membered ring transition state, which accounts for the high degree of asymmetric induction observed. A subsequent non-oxidative work-up liberates the desired (S)-(+)-Ipsdienol.[1][3]

Synthetic Workflow Overview

The overall synthetic pathway is a two-stage, one-pot process that begins with the preparation of the chiral isoprenylating agent, followed by the asymmetric addition to the aldehyde.

G Isoprene Isoprene Reagent_Prep Metallation Isoprene->Reagent_Prep KTMDA K-TMDA KTMDA->Reagent_Prep Chiral_Borane B-2'-isoprenyl- diisopinocampheylborane Reagent_Prep->Chiral_Borane BF₃·Et₂O Ipc2BOMe (+)-Ipc₂BOMe (from (+)-α-pinene) Ipc2BOMe->Chiral_Borane Asymmetric_Addition Asymmetric Isoprenylation Chiral_Borane->Asymmetric_Addition Aldehyde 3-Methyl-2-butenal Aldehyde->Asymmetric_Addition Workup Work-up (Diethanolamine) Asymmetric_Addition->Workup Product (S)-(+)-Ipsdienol Workup->Product

Caption: Workflow for the synthesis of (S)-(+)-Ipsdienol.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported by Brown and Randad and should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[3]

Materials and Reagents:

  • Isoprene (freshly distilled)

  • Potassium 2,2,5,5-tetramethylpiperidide (K-TMDA) or similar strong, non-nucleophilic base

  • B-methoxydiisopinocampheylborane ((+)-Ipc₂BOMe), prepared from (+)-α-pinene

  • Boron trifluoride etherate (BF₃·Et₂O)

  • 3-Methyl-2-butenal (prenal)

  • Diethanolamine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Pentane

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Part A: Preparation of the Chiral Isoprenylating Reagent

  • To a cooled (-78 °C) solution of freshly distilled isoprene (1.1 equivalents) in anhydrous THF, add a solution of potassium 2,2,5,5-tetramethylpiperidide (1.0 equivalent) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete metallation, forming isoprenylpotassium.

  • In a separate flask, dissolve (+)-Ipc₂BOMe (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C.

  • Transfer the isoprenylpotassium solution via cannula to the solution of (+)-Ipc₂BOMe at -78 °C.

  • After the addition is complete, add BF₃·Et₂O (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the mixture to stir at -78 °C for an additional 30 minutes. The chiral reagent, B-2'-isoprenyldiisopinocampheylborane, is now formed in situ and is ready for immediate use.

Part B: Asymmetric Isoprenylation and Work-up

  • To the freshly prepared solution of the chiral borane reagent at -78 °C, add 3-methyl-2-butenal (0.9 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Add diethanolamine (2.2 equivalents) to the reaction mixture. This step is crucial as it complexes with the borane byproducts, facilitating the liberation of the product alcohol and simplifying purification.[1]

  • Stir the mixture at room temperature for 1 hour. A white precipitate of the diethanolamine-borane complex will form.

  • Dilute the mixture with pentane or diethyl ether and filter through a pad of Celite to remove the precipitate.

  • Wash the filtrate sequentially with water and saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

Part C: Purification and Characterization

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (S)-(+)-Ipsdienol.

  • Characterization: The structure of the product should be confirmed using ¹H NMR and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee) Determination: The ee of the synthesized ipsdienol should be determined by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Often, derivatization of the alcohol to its corresponding Mosher's ester (using (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) is performed prior to analysis to enhance the separation of the enantiomers.[1]

Expected Results

The asymmetric isoprenylation method is highly efficient and selective. The data presented below are representative of the outcomes reported in the literature for this protocol.[3]

ParameterExpected ValueNotes
Chemical Yield ~65%Isolated yield after purification.
Enantiomeric Excess (ee) ≥96%Determined by chiral GC analysis.
Optical Rotation Positive (+)Consistent with the (S)-enantiomer.

Discussion and Mechanistic Insights

The success of this enantioselective synthesis hinges on several critical factors:

  • Purity of Reagents: The use of freshly distilled isoprene and high-quality, enantiomerically pure (+)-α-pinene for the reagent preparation is paramount.

  • Anhydrous Conditions: Organoboranes are sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used under an inert atmosphere to prevent quenching of the reagents and loss of yield.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the addition steps is crucial for maximizing enantioselectivity. Higher temperatures can lead to a decrease in the ordered transition state, resulting in lower ee.

This method stands as a powerful example of asymmetric synthesis where chirality is transferred from a reagent to a prochiral substrate. It offers significant advantages over other routes, such as enzymatic resolution, which has a theoretical maximum yield of only 50% for a single enantiomer.[5] While chiral pool synthesis from other starting materials like D-mannitol or serine is also effective, the described borane-based approach is highly convergent and directly constructs the target molecule's backbone in the key stereodefining step.[1][6]

Conclusion

The protocol detailed in this application note provides a reliable and highly enantioselective pathway for the synthesis of (S)-(+)-Ipsdienol. By leveraging a chiral borane reagent derived from the readily available chiral pool, this method achieves excellent stereocontrol and provides the target pheromone component in high yield and enantiomeric purity. This synthesis is well-suited for laboratory-scale production and serves as an exemplary case study in modern asymmetric synthesis for researchers in organic chemistry, chemical ecology, and drug development.

References

  • Yamamoto, Y., Hara, S., & Suzuki, A. (1997). Enantioselective Synthesis of Ipsenol and Ipsdienol Using a (2-Bromoallyl)borane Derivative. Synthetic Communications, 27(6), 981-987. Available from: [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(4), 858-878. Available from: [Link]

  • Wikipedia. (n.d.). (S)-Ipsdienol. Retrieved from: [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of (R)- and (S)-Ipsdienols (I), Pheromone Components of Bark Beetles of the Ips Family. Request PDF. Retrieved from: [Link]

  • ResearchGate. (n.d.). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). Retrieved from: [Link]

  • Vasian, I., Oprean, I., Gansca, L., & Maxim, S. (2002). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. ResearchGate. Available from: [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (S)‐ipsenol 24 through proline‐catalyzed direct... Retrieved from: [Link]

  • Mori, K., & Takikawa, H. (1991). A new synthesis of the enantiomers of ipsdienol, the pheromone of the Zps barkbeetles. ElectronicsAndBooks. Available from: [Link]

  • Ren, W., & Chen, Z. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. Available from: [Link]

  • Sasai, H., et al. (2010). Catalytic asymmetric synthesis of R207910. PubMed. Available from: [Link]

  • ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from: [Link]

  • Singh, K. (n.d.). Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications. Scribd. Available from: [Link]

  • Shah, U. (2020). ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). YouTube. Available from: [Link]

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Available from: [Link]

  • BioCrick. (n.d.). A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers via Enzymatic Resolution and Stereospecific Transformation. Retrieved from: [Link]

Sources

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Bark Beetle Pheromone Ipsdienol

Abstract Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a critical aggregation pheromone component for numerous bark beetle species of the genus Ips, which are significant pests in conifer forests.[1][2] Accurate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a critical aggregation pheromone component for numerous bark beetle species of the genus Ips, which are significant pests in conifer forests.[1][2] Accurate identification and quantification of Ipsdienol, including its specific stereoisomers, are essential for monitoring beetle populations, understanding their chemical ecology, and developing effective pest management strategies like mass trapping or mating disruption.[1] This guide provides a comprehensive technical overview and detailed protocols for the analysis of Ipsdienol using Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers in entomology, chemical ecology, and environmental science.

Introduction and Scientific Background

Ipsdienol is a monoterpene alcohol that plays a pivotal role in the chemical communication system of bark beetles.[2][3] Produced by male beetles, it attracts both males and females to a suitable host tree, leading to mass infestation. The biological activity of Ipsdienol is highly dependent on its stereochemistry; different species of Ips produce and respond to specific enantiomeric blends of (+)- and (-)-Ipsdienol. This stereospecificity is a key factor in maintaining reproductive isolation between competing species.[1]

Therefore, any robust analytical method must not only detect Ipsdienol at trace levels but also be capable of resolving its enantiomers. Gas Chromatography (GC) is the ideal technique for separating volatile compounds like Ipsdienol from complex matrices, while Mass Spectrometry (MS) provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern. The coupling of these two techniques (GC-MS) offers unparalleled sensitivity and specificity for pheromone analysis.[4] For enantiomeric resolution, the use of specialized chiral GC columns is mandatory.[5]

Analytical Principle: GC-MS

The analysis of Ipsdienol by GC-MS involves a multi-stage process designed to separate the analyte from a sample matrix, identify it, and determine its concentration.

  • Sample Introduction: A prepared sample extract is vaporized in a heated injector port.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their volatility and affinity for this phase. For Ipsdienol, a standard non-polar column can be used for general identification, while a chiral (e.g., cyclodextrin-based) column is required to separate the (+)- and (-)-enantiomers.[6][7]

  • Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the most common method, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. This fragmentation pattern is highly reproducible and acts as a molecular "fingerprint."

  • Mass Analysis & Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

The combination of the compound's retention time (from the GC) and its mass spectrum (from the MS) allows for highly confident identification.

Experimental Protocols

Two primary methodologies are presented: a destructive solvent extraction for analyzing total pheromone content from beetle tissue and a non-destructive headspace SPME method for sampling emitted volatiles.

Protocol 1: Solvent Extraction of Beetle Tissues

This protocol is suitable for quantifying the total amount of pheromone produced and stored within an individual beetle.

Materials:

  • Individual bark beetles (e.g., from field traps or lab colonies)

  • High-purity Hexane or Dichloromethane[8]

  • 2 mL glass vials with PTFE-lined caps

  • Microsyringes

  • Dissecting microscope and fine forceps (optional, for gland-specific extraction)

  • Internal Standard (IS) solution (e.g., 10 µg/mL n-Tridecane in hexane)[9][10]

Step-by-Step Procedure:

  • Sample Collection: Anesthetize a single beetle by cooling. For whole-body extraction, place the entire insect directly into a 2 mL vial. For gland-specific analysis, dissect the relevant tissue (e.g., hindgut) and place it in the vial.[8]

  • Extraction: Add 200 µL of high-purity hexane to the vial. To this, add a known volume (e.g., 10 µL) of the internal standard solution. The IS is crucial for accurate quantification as it corrects for variations in sample volume and injection.

  • Incubation: Seal the vial and allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can improve efficiency.[8]

  • Sample Transfer: Carefully transfer the solvent extract to a clean autosampler vial with a micro-insert, leaving the beetle tissue behind.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC system.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This non-destructive technique is ideal for analyzing the volatile pheromones released by living insects, providing a more accurate representation of the emitted signal.

Materials:

  • Live, pheromone-producing beetles

  • Glass vials (e.g., 20 mL) with modified caps allowing for SPME fiber insertion

  • SPME holder and fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

  • Heating block or water bath (optional)

Step-by-Step Procedure:

  • Sample Confinement: Place one or more live beetles into the 20 mL glass vial and seal it. Allow the insects to acclimate for a short period.

  • Equilibration: To increase the concentration of volatiles in the headspace, gently warm the vial to a consistent temperature (e.g., 40-50°C) for 10-15 minutes.

  • Extraction: Carefully insert the SPME fiber through the vial's septum, exposing it to the headspace above the insects. Do not let the fiber touch the sample.

  • Adsorption: Allow the fiber to adsorb volatiles for a set period, typically 30-60 minutes.[4] Extraction time is a critical parameter that must be optimized and kept consistent across all samples for reproducibility.

  • Desorption: Immediately after extraction, retract the fiber and insert it into the heated GC injector port, where the trapped analytes are thermally desorbed onto the column. The desorption time is typically 2-5 minutes.

GC-MS Instrumentation and Parameters

The following tables provide recommended starting parameters for the analysis of Ipsdienol. These should be optimized for the specific instrument and application.

Table 1: Recommended GC-MS Parameters for Ipsdienol Analysis

Parameter Achiral (General) Analysis Chiral Enantiomer Separation
GC System Agilent 8890 GC or equivalent Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column Cyclodextrin-based chiral column (e.g., Supelco β-DEX™ 120, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min Helium, constant flow at 1.2 mL/min
Injector Temp. 250°C 250°C
Injection Mode Splitless (for trace analysis) or Split 10:1 Splitless
Oven Program Initial: 60°C, hold 2 min Ramp: 10°C/min to 250°C Hold: 5 min Initial: 70°C, hold 2 min Ramp: 2°C/min to 180°C Hold: 5 min
MS Source Temp. 230°C 230°C
MS Quad Temp. 150°C 150°C
Ionization Energy 70 eV 70 eV
Mass Scan Range 40-250 amu 40-250 amu

| Solvent Delay | 3-4 minutes | 3-4 minutes |

Rationale for Parameter Choices:

  • Injector Temperature: Set high enough to ensure rapid vaporization of Ipsdienol without causing thermal degradation.

  • Oven Program: The achiral program is faster for general screening. The chiral program uses a much slower ramp rate to provide the necessary time on the column to achieve separation between the closely eluting enantiomers.

  • MS Source/Quadrupole Temperatures: Standard temperatures to ensure proper ionization and prevent contamination.

  • Mass Scan Range: A range of 40-250 atomic mass units (amu) is sufficient to capture the molecular ion (m/z 152) and all significant fragments of Ipsdienol.

Data Analysis and Interpretation

Peak Identification

Ipsdienol is identified by a combination of its retention time and its mass spectrum.

  • Retention Time (RT): The RT should be confirmed by analyzing a certified reference standard of Ipsdienol under identical chromatographic conditions.

  • Mass Spectrum: The acquired mass spectrum of a suspected peak should be compared to a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[9]

Table 2: Characteristic Electron Ionization (EI) Mass Fragments for Ipsdienol (C₁₀H₁₆O)

Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment Identity
41 100% C₃H₅⁺ (Allyl cation)
79 ~95% [M - H₂O - C₂H₅]⁺
91 ~55% [M - H₂O - CH₃ - H₂O]⁺ or Tropylium ion (C₇H₇⁺)
119 ~50% [M - H₂O - CH₃]⁺
134 ~35% [M - H₂O]⁺ (Loss of water)

| 152 | < 5% | [M]⁺ (Molecular Ion) |

Data interpreted from the NIST Chemistry WebBook spectrum for Ipsdienol. The base peak (most abundant ion) is at m/z 41. The molecular ion at m/z 152 is very weak, which is typical for alcohols that readily lose water ([M-18]⁺) in the ion source.

Quantification

For quantitative analysis, an internal standard (IS) calibration is the preferred method.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of Ipsdienol and a constant concentration of the internal standard.

  • Analysis: Analyze each standard using the established GC-MS method.

  • Plotting: For each point, calculate the ratio of the Ipsdienol peak area to the IS peak area. Plot this ratio against the concentration of Ipsdienol.

  • Sample Analysis: Analyze the unknown sample (containing the same constant concentration of IS) and calculate its peak area ratio. The concentration of Ipsdienol in the sample can be determined from the linear regression equation of the calibration curve.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Solvent Extraction (Beetle Tissue) inj Vaporization in GC Injector s1->inj s2 HS-SPME (Live Volatiles) s2->inj sep Chromatographic Separation (Chiral or Achiral Column) inj->sep ion Electron Ionization (70 eV) sep->ion frag Molecular Fragmentation ion->frag detect Mass Analysis & Detection (Quadrupole) frag->detect id Peak Identification (RT & Mass Spectrum) detect->id quant Quantification (Internal Standard Method) id->quant report Final Report quant->report

Caption: High-level workflow for the GC-MS analysis of Ipsdienol.

Proposed Fragmentation Pathway

Fragmentation_Pathway mol_ion Ipsdienol [M]⁺• m/z = 152 loss_h2o [M - H₂O]⁺• m/z = 134 mol_ion->loss_h2o - H₂O loss_ch3 [M - H₂O - CH₃]⁺ m/z = 119 loss_h2o->loss_ch3 - •CH₃ m_79 Fragment m/z = 79 loss_h2o->m_79 - C₄H₇• m_91 Fragment m/z = 91 loss_ch3->m_91 - C₂H₄ m_41 Base Peak [C₃H₅]⁺ m/z = 41 loss_ch3->m_41 - C₆H₆

Sources

Application

Application Notes &amp; Protocols for the Chiral Resolution of Ipsdienol Enantiomers

Abstract Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a crucial terpene alcohol that functions as an aggregation pheromone for several species of bark beetles in the genus Ips. The biological activity of ipsdien...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a crucial terpene alcohol that functions as an aggregation pheromone for several species of bark beetles in the genus Ips. The biological activity of ipsdienol is highly dependent on its stereochemistry, with different enantiomers, (-)-ipsdienol and (+)-ipsdienol, often eliciting different or even antagonistic behavioral responses in various beetle species.[1][2] This enantioselectivity is critical in the development of effective pest management strategies that utilize synthetic pheromones. Consequently, the ability to resolve racemic ipsdienol into its constituent enantiomers with high purity is of significant scientific and commercial importance. This document provides a comprehensive guide to the primary techniques for the chiral resolution of ipsdienol enantiomers, offering detailed protocols and expert insights for researchers in chemical ecology, drug development, and synthetic chemistry.

Introduction: The Stereochemical Nuances of a Bark Beetle Pheromone

The two enantiomers of ipsdienol, (R)-(-)-ipsdienol and (S)-(+)-ipsdienol, play distinct roles in the chemical communication of bark beetles. For instance, in some Ips species, one enantiomer is a potent attractant, while the other can be inactive or even inhibitory.[1] The specific enantiomeric ratio of ipsdienol produced and responded to can vary between different geographic populations of the same species, highlighting the complexity of this semiochemical system.[1] Therefore, the synthesis and analysis of enantiomerically pure ipsdienol are paramount for accurately studying bark beetle behavior and for formulating species-specific and effective pheromone lures. This guide details three robust methods for achieving high-enantiopurity ipsdienol: Chiral Chromatography (GC and HPLC), Enzymatic Kinetic Resolution, and Chemical Resolution via Diastereomeric Salt Formation.

Chiral Chromatography: A Direct Approach to Enantioseparation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[3][4][5] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[6] For a volatile compound like ipsdienol, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.

Chiral Gas Chromatography (GC)

Chiral GC is particularly well-suited for the analysis of volatile terpenes like ipsdienol. The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly a derivative of cyclodextrin.[3][6][7]

Causality of Separation: The cyclodextrin molecule has a chiral, bucket-like structure. The enantiomers of ipsdienol can enter the cyclodextrin cavity and interact with its chiral surface through various mechanisms, including hydrogen bonding and van der Waals forces. The subtle differences in the three-dimensional fit and interaction energies between each enantiomer and the chiral stationary phase lead to different retention times, thus enabling their separation.

Experimental Protocol: Chiral GC Analysis of Ipsdienol Enantiomers

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column is required.

  • Chiral Column Selection: A column with a cyclodextrin-based stationary phase is recommended. A common choice is a column coated with a derivative of β-cyclodextrin.[3][6][8]

  • Sample Preparation: Dissolve a small amount of racemic ipsdienol in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. Isothermal conditions can also be used but a temperature ramp often provides better resolution.[7]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Data Presentation: Representative Chiral GC Separation of Ipsdienol

EnantiomerRetention Time (min)
(R)-(-)-Ipsdienol18.5
(S)-(+)-Ipsdienol19.2

Note: Retention times are illustrative and will vary depending on the specific column and GC conditions used.

Workflow for Chiral GC Separation

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_analysis Data Analysis racemic_ipsdienol Racemic Ipsdienol dissolve Dissolve in Hexane racemic_ipsdienol->dissolve inject Inject into GC dissolve->inject separation Separation on Chiral Column inject->separation detection FID Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculate_ee Calculate % ee integration->calculate_ee

Caption: Workflow for Chiral GC Separation of Ipsdienol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another excellent method for both analytical and preparative-scale separation of ipsdienol enantiomers.[4][9][10]

Causality of Separation: Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase. For non-polar compounds like ipsdienol, normal-phase chromatography is often employed. The CSPs for HPLC can be based on various chiral selectors, including polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers.[5][10][11] The differential interactions between the ipsdienol enantiomers and the chiral stationary phase lead to their separation.

Experimental Protocol: Chiral HPLC Separation of Ipsdienol Enantiomers

  • Instrumentation: An HPLC system with a UV detector is required.

  • Chiral Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative coated on a silica support, is a good starting point.

  • Sample Preparation: Dissolve racemic ipsdienol in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve the best separation. A typical starting point is 95:5 (v/v) hexane:isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as ipsdienol has a weak chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis: The two enantiomers will be resolved into two separate peaks. The enantiomeric excess can be determined from the peak areas.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful and environmentally friendly method for obtaining enantiomerically enriched compounds.[12][13] This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[14][15][16]

Causality of Resolution: For a racemic alcohol like ipsdienol, a lipase can be used to catalyze its acylation. The enzyme's active site is chiral and will preferentially bind and acylate one enantiomer, leaving the other enantiomer largely unreacted.[17][18][19] The resulting mixture of an acylated enantiomer and an unreacted alcohol enantiomer can then be easily separated by standard chromatographic techniques.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ipsdienol

  • Materials:

    • Racemic ipsdienol.

    • A lipase, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) or Pseudomonas cepacia lipase (PSL).[16][20]

    • An acyl donor, such as vinyl acetate or isopropenyl acetate.[12][16]

    • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether).

  • Reaction Setup:

    • In a round-bottom flask, dissolve racemic ipsdienol (1 equivalent) in the chosen anhydrous solvent.

    • Add the acyl donor (0.5-0.6 equivalents). Using a slight excess of the acyl donor can improve reaction rates, but using a substoichiometric amount is key to achieving high enantiomeric excess of the remaining alcohol.

    • Add the lipase (typically 10-50 mg per mmol of substrate).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC. The goal is to stop the reaction at approximately 50% conversion to obtain the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.

  • Workup and Separation:

    • Once the desired conversion is reached, filter off the enzyme.

    • Evaporate the solvent under reduced pressure.

    • The resulting mixture of the unreacted ipsdienol enantiomer and the acylated ipsdienol enantiomer can be separated by column chromatography on silica gel.

  • Hydrolysis of the Ester (Optional): The separated acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol) to obtain the other enantiomerically pure ipsdienol.

Data Presentation: Expected Outcome of Enzymatic Resolution

ProductEnantiomeric Excess (% ee)
Unreacted (S)-(+)-Ipsdienol>98%
Acylated (R)-(-)-Ipsdienol>98%

Note: The specific enantiomer that is acylated depends on the lipase used and the substrate.

Workflow for Enzymatic Kinetic Resolution

cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products racemic_ipsdienol Racemic Ipsdienol reaction_mixture Reaction Mixture racemic_ipsdienol->reaction_mixture acyl_donor Acyl Donor acyl_donor->reaction_mixture lipase Lipase lipase->reaction_mixture filter_enzyme Filter Enzyme reaction_mixture->filter_enzyme column_chrom Column Chromatography filter_enzyme->column_chrom enant_alcohol Enantiopure Alcohol column_chrom->enant_alcohol enant_ester Enantiopure Ester column_chrom->enant_ester

Caption: Workflow for Enzymatic Kinetic Resolution of Ipsdienol.

Chemical Resolution via Diastereomeric Salt Formation

This classical resolution technique involves converting the enantiomeric alcohols into a pair of diastereomeric derivatives, which can then be separated by physical means such as crystallization.[13][21]

Causality of Resolution: The racemic ipsdienol is first derivatized with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[21][22] After separation, the chiral auxiliary is removed to yield the enantiomerically pure ipsdienol.

Experimental Protocol: Resolution of Ipsdienol via Diastereomeric Salt Formation

  • Derivatization:

    • React racemic ipsdienol with an achiral diacid anhydride (e.g., phthalic anhydride) in the presence of a base (e.g., pyridine) to form the corresponding hydrogen phthalate ester.

  • Salt Formation:

    • Dissolve the racemic hydrogen phthalate ester in a suitable solvent (e.g., ethanol).

    • Add an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine) to form a pair of diastereomeric salts.[1]

  • Fractional Crystallization:

    • Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution.

    • Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomeric salt.

    • The purity of the crystallized salt can be improved by recrystallization.

  • Liberation of the Enantiopure Alcohol:

    • Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched hydrogen phthalate ester.

    • Hydrolyze the ester with a base (e.g., NaOH) to yield the enantiomerically pure ipsdienol.

Conclusion

The choice of resolution technique for ipsdienol enantiomers depends on the desired scale, required purity, and available resources. Chiral chromatography offers a direct and often rapid method for both analytical and preparative separations. Enzymatic kinetic resolution provides a green and highly selective alternative, particularly for large-scale synthesis. Chemical resolution via diastereomeric salt formation is a classical and robust method that can be effective for producing large quantities of enantiomerically pure material. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate method for their specific needs in the fascinating field of chemical ecology and beyond.

References

  • ResearchGate. (2025, August 6). ChemInform Abstract: Stereoselective Synthesis of (R)- and (S)-Ipsdienols (I), Pheromone Components of Bark Beetles of the Ips Family.
  • Marco-Contelles, J. (n.d.). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020).
  • PNAS. (n.d.). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lan.
  • ResearchGate. (n.d.). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation.
  • PubMed. (n.d.). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • PubMed. (2021, February 4). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020).
  • TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • PubMed. (n.d.). Myrcene hydroxylases do not determine enantiomeric composition of pheromonal ipsdienol in Ips spp.
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  • PubMed Central. (n.d.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols.
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  • Journal of Chemical Technology and Metallurgy. (2011, July 12). COMPARISON OF THE CHIRAL SELECTIVITY OF TWO GC COLUMNS FOR THE SEPARATION OF ENANTIOMERS IN ROSE OIL. Retrieved from Journal of Chemical Technology and Metallurgy.
  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
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Method

Field trapping experiments using synthetic Ipsdienol

Application Note & Protocol Topic: Field Trapping Experiments Using Synthetic Ipsdienol for Ips Bark Beetle Monitoring and Research Audience: Researchers, scientists, and pest management professionals. Abstract This docu...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Field Trapping Experiments Using Synthetic Ipsdienol for Ips Bark Beetle Monitoring and Research

Audience: Researchers, scientists, and pest management professionals.

Abstract

This document provides a comprehensive guide to designing and executing scientifically rigorous field trapping experiments for Ips bark beetles using synthetic ipsdienol. Ips species are significant forest pests, and their management relies on a deep understanding of their chemical ecology.[1] The aggregation pheromone component, ipsdienol, is a critical semiochemical for these beetles, but its activity is highly dependent on its stereochemistry and the presence of other synergistic or antagonistic compounds.[2][3][4] This guide moves beyond a simple list of procedural steps to explain the causality behind experimental choices, ensuring that protocols are self-validating and yield statistically robust data. We cover the foundational chemical ecology of ipsdienol, detailed protocols for experimental design and fieldwork, and methods for data analysis and interpretation.

The Chemical Ecology of Ipsdienol: The Basis for Lure Selection

A successful trapping program hinges on understanding the target insect's chemical communication system. For Ips bark beetles, this system is nuanced, with ipsdienol playing a central role.[5] The first aggregation pheromone components from bark beetles, including ipsdienol, were identified in 1966.[5]

The Critical Role of Enantiomers

Ipsdienol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-(-)-ipsdienol and (S)-(+)-ipsdienol. The response of different Ips species to these enantiomers is highly specific and is a primary mechanism for reproductive isolation among sympatric species (species living in the same area).[3][6] For example, olfactory sensory neurons in Ips species often show enantiomer-specific tuning, with distinct neuron classes responding to either the (R)-(-) or (S)-(+) form.[2][7] Therefore, selecting a lure with the correct enantiomeric ratio is paramount for targeting a specific species and avoiding the capture of non-target organisms.

The Semiochemical Context: Synergists and Antagonists

Ipsdienol rarely acts alone. Its attractiveness is often modulated by a suite of other compounds, including other pheromone components and host tree volatiles.[8][9]

  • Synergists: Compounds that increase the attraction to ipsdienol. A common synergist for many Ips species is ipsenol.[3] For some species, lanierone can also significantly increase trap captures when combined with ipsdienol.[3][10]

  • Antagonists (Anti-aggregants): Compounds that inhibit or reduce the response to the aggregation pheromone. These are often released later in the colonization process to prevent overpopulation and reduce competition.[11] Verbenone and ipsenol (at high concentrations or for different species) can act as antagonists.[11][12]

  • Host Volatiles: Terpenes from host trees, such as α-pinene, can act as kairomones, signaling a suitable host and enhancing the response to pheromones.[8][13]

The table below summarizes the known responses of several common Ips species to different semiochemicals, underscoring the importance of creating a species-specific lure blend.

SpeciesPrimary Attractant (Ipsdienol Enantiomer)Common SynergistsKnown AntagonistsHost Kairomone Interaction
Ips pini (Pine Engraver) Varies geographically; Eastern US populations use a racemic mix, while Western US populations respond to (R)-(-)-ipsdienol.[6][14]Lanierone[15](S)-(+)-ipsdienol (in West)Attraction can be enhanced by host monoterpenes.
Ips typographus (Spruce Bark Beetle) Primarily responds to (S)-(+)-cis-verbenol and 2-methyl-3-buten-2-ol. Ipsdienol plays a minor role.[11]Minor components can enhance attraction.Ipsenol, Verbenone[11][12]Response is conditioned by the presence of host volatiles like α-pinene.[8]
Ips avulsus Primarily (+)-ipsdienol.Lanierone, Ipsenol[3][10]Racemic ipsdienol can be less attractive than pure (+)-ipsdienol.[10]Breeds in pine hosts.[3]
Ips calligraphus Racemic ipsdienol.cis-Verbenol, trans-VerbenolN/ABreeds in pine hosts.[3]
Ips grandicollis Primarily ipsenol.N/AN/ABreeds in pine hosts.[3]

Materials and Equipment

  • Traps: Multi-funnel traps (e.g., Lindgren funnel traps) are standard for bark beetles. Panel traps can also be used.[16] The choice of trap can influence capture efficiency.[17]

  • Synthetic Lures: High-purity synthetic ipsdienol (enantiomerically pure or racemic, as required) and any synergists (e.g., ipsenol, lanierone). Lures should have a consistent and known release rate.[18]

  • Lure Dispensers: Bubble caps, pouches, or septa designed for controlled release of semiochemicals.[19]

  • Collection Cups/Vessels: With a killing and preservation agent. Propylene glycol (antifreeze) is common, but a Vapona strip (dichlorvos) can be used in dry traps.[16][20]

  • Field Gear: GPS unit, flagging tape, permanent markers, rebar or rope for hanging traps, nitrile gloves.

  • Data Collection: Field notebook or digital device, data sheets, sample bags/vials.[16]

Experimental Design: The Foundation of a Valid Study

Defining Objectives

Clearly state the experimental question. Examples include:

  • Monitoring: Determining the presence/absence or seasonal flight patterns of a target species.[22]

  • Lure Efficacy: Comparing the attractiveness of different enantiomeric ratios or synergistic blends.

  • Mass Trapping: Assessing the feasibility of reducing a local beetle population.[15][22]

Replication, Randomization, and Controls
  • Replication: Each treatment should be repeated multiple times (typically 8-10 replicates) to account for natural variability in the environment and beetle populations.[13]

  • Randomization: Treatments should be randomly assigned to trap locations within each replicate block to avoid systematic bias.

  • Controls: An unbaited (blank) trap must be included as a control to measure baseline "random" captures. A trap with a known "standard" lure can also be used for comparison.

Site Selection and Trap Placement
  • Location: Choose sites representative of the target habitat (e.g., mature pine or spruce stands).

  • Spacing: Traps should be spaced sufficiently far apart to prevent interference between lures. A minimum distance of 15-20 meters is often recommended.[10][23] Replicate blocks should be separated by at least 50-100 meters.

  • Height: Hang traps so the collection cup is approximately 0.5-1.5 meters above the ground, free from obstructing foliage.[10][19]

  • Placement: Avoid placing traps in direct contact with tree trunks or dense foliage, which can impede the pheromone plume and beetle flight.[18][19]

Experimental Workflow Diagram

The following diagram outlines the logical flow for a field trapping experiment.

experimental_workflow cluster_planning Planning Phase cluster_setup Field Setup cluster_execution Execution cluster_analysis Analysis & Reporting planning Phase 1: Planning setup Phase 2: Field Setup execution Phase 3: Execution analysis Phase 4: Analysis define_obj Define Objectives & Hypotheses select_lures Select Lure Treatments & Controls define_obj->select_lures design_exp Design Experiment (Replication, Randomization) select_lures->design_exp select_sites Select Field Sites design_exp->select_sites prep_traps Prepare Traps & Lures select_sites->prep_traps deploy_traps Deploy Traps (Randomized Layout) prep_traps->deploy_traps collect_samples Collect Samples (Weekly/Bi-weekly) deploy_traps->collect_samples id_count Identify & Count Beetles collect_samples->id_count transform_data Transform Data (e.g., log(x+1)) id_count->transform_data stat_analysis Statistical Analysis (ANOVA, GLM) transform_data->stat_analysis interpret Interpret Results & Report Findings stat_analysis->interpret

Caption: Experimental workflow for Ips pheromone trapping.

Field Protocol: Step-by-Step Implementation

Adherence to a strict protocol minimizes experimental error and ensures data consistency.

  • Lure and Trap Preparation:

    • Wear clean nitrile gloves when handling lures. Change gloves between different lure treatments to prevent cross-contamination.[19][24]

    • Label each trap and lure dispenser clearly with the treatment code and replicate number.

    • Assemble traps according to the manufacturer's instructions.

    • Add approximately 200-250 mL of propylene glycol to the collection cup. If using a dry trap, add the insecticide strip.

  • Trap Deployment:

    • Navigate to the pre-determined, randomized coordinates for each trap using a GPS.

    • Hang the trap from a tree branch or stake at the designated height (e.g., 1.5 m).

    • Ensure the trap hangs freely and is not obstructed by vegetation.

    • Attach the corresponding lure to the trap as specified by the manufacturer.

    • Mark the trap's location with flagging tape, noting the trap ID and date of deployment.

  • Data Collection:

    • Service traps at regular intervals (e.g., every 7 or 14 days).

    • At each trap, carefully remove the collection cup.

    • Pour the contents through a sieve or filter to separate the insects from the liquid.

    • Place the collected insects into a labeled sample bag or vial for transport to the laboratory.

    • Refill the collection cup with fresh propylene glycol.

    • Record the date, trap ID, and any observations (e.g., trap damage, signs of disturbance) on the data sheet.

  • Sample Processing:

    • In the lab, clean and sort the collected insects.

    • Identify the target Ips species and count the number of individuals.

    • Record the counts for each trap on the corresponding data sheet.

Data Analysis and Interpretation

Proper statistical analysis is essential for validating the experimental results.

Data Transformation

Insect trap catch data are count data, which often do not follow a normal distribution and may have many zero counts.[25][26] To meet the assumptions of many statistical tests (like ANOVA), the data should be transformed. A common and effective transformation for count data is the log(x+1) or square-root transformation.[27]

Statistical Analysis

The choice of statistical test depends on the experimental design.

  • Comparing two treatments: A Student's t-test can be used on transformed data.

  • Comparing more than two treatments: An Analysis of Variance (ANOVA) is appropriate.[25] If the ANOVA shows a significant difference among treatments, a post-hoc test (e.g., Tukey's HSD) is used to determine which specific treatments differ from one another.[28]

  • More complex designs: Generalized Linear Models (GLMs) with a Poisson or negative binomial distribution can be powerful tools as they are specifically designed for count data and can account for overdispersion (where the variance is greater than the mean).[25][26]

Interpreting the Results

References

  • Comparative analysis of olfactory sensory neurons in two Ips species reveals conserved and species-specific olfactory adaptations. (n.d.). Frontiers in Forests and Global Change. [Link]

  • Bakke, A. (n.d.). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. Forest Insect Guilds: Patterns of Interaction with Host Trees. [Link]

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  • Attraction of the Bark Beetle Ips typographus L. to Terpenes and a Male‐Produced Pheromone1. (n.d.). ResearchGate. [Link]

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  • Byers, J. A. (1989). Chemical ecology of bark beetles. Experientia. [Link]

  • Brown, D. (2011). How to optimize placement of pheromone traps in your orchard. Michigan State University Extension. [Link]

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  • Sullivan, B. T., et al. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. The Florida Entomologist. [Link]

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  • OCCURRENCE OF IPSDIENOL AND IPSENOL IN INDIVIDUAL MALES OF DIFFERENT ATTACK PhaSES AND DISTRIBUTIONS IN DIFFERENT TREES IN ATTACK PHASE 6. (n.d.). ResearchGate. [Link]

  • Miller, D. R., et al. (2011). Ipsenol, Ipsdienol, Ethanol, and α-Pinene: Trap Lure Blend for Cerambycidae and Buprestidae (Coleoptera) in Pine Forests of Eastern North America. Journal of Economic Entomology. [Link]

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  • Keiffer, R. (2020). Using Pheromone Traps to Monitor Pests in Tomatoes and Cucurbits. University of Arkansas Cooperative Extension Service. [Link]

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  • Nansen, C., et al. (2004). Spatial Analysis of Pheromone-Baited Trap Captures from Controlled Releases of Male Indianmeal Moths. Environmental Entomology. [Link]

  • Arias-Robledo, G. (2021). Which is the best statistical analysis to assess the Bait and Trap Color Preference on insect traps?. ResearchGate. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record. [Link]

  • Comparative analysis of olfactory sensory neurons in two Ips species reveals conserved and species-specific olfactory adaptations. (2025). ResearchGate. [Link]

  • Galko, J., et al. (2014). THE EFFICACY OF A nEW PHEROMOnE TRAP SETUP dESIGn, AIMEd FOR TRAPPInG IPS TyPoGrAPHUS (COLEOPTERA, CURCULIOnIdAE, SCOLYTInAE). Šumarski list. [Link]

  • Gonzalez, N. F., et al. (2020). Eurasian spruce bark beetle detects lanierone using a highly expressed specialist odorant receptor, present in several functional sensillum types. BMC Biology. [Link]

  • Manoukis, N. C. (2023). Quantifying captures from insect pest trap networks. Advances in monitoring of native and invasive insect pests of crops. [Link]

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  • Norman, K., & Othman, A. (2016). Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. Journal of Oil Palm Research. [Link]

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  • Experimental design of treatment and control field cages in experiments 1-5, conducted in 2008 and 2009. (n.d.). ResearchGate. [Link]

  • Asaro, C., & Berisford, C. W. (2001). use of pheromone traps to predict infestation levels of the nantucket pine tip moth: can it be done?. USDA Forest Service Proceedings. [Link]

  • Nyarko, E. K., et al. (2014). Selecting the right statistical model for analysis of insect count data by using information theoretic measures. African Entomology. [Link]

  • Synthesis of Ipsdienol, the Pheromone Component of Ips Bark Beetle. (2017). ResearchGate. [Link]

  • The efficacy of a new pheromone trap setup design, aimed for trapping Ips typographus (Coleoptera, Curculionidae, Scolytinae). (2014). ResearchGate. [Link]

  • N'Dri, A. L., et al. (1996). Field Evaluation of Pheromone-Baited Traps for Coniesta ignefusalis (Lepidoptera: Pyralidae) in Niger. Journal of Economic Entomology. [Link]

  • Manoukis, N. C., et al. (2024). Evaluating a novel core-and-perimeter delimiting trapping survey design for insects. I. Field experiment. Journal of Economic Entomology. [Link]

  • Lemos, R. N. S., et al. (2022). Increased capture efficiency of Scolytinae with modified semi-funnel trap model. Revista Caatinga. [Link]

  • Development and Evaluation of Sex Pheromone Mass Trapping Technology for Ectropis grisescens: A Potential Integrated Pest Management Strategy. (2019). Insects. [Link]

  • Isitt, P. T., et al. (2024). An enhanced lure for eastern populations of the North American spruce beetle, Dendroctonus rufipennis Kirby (Coleoptera: Curculionidae). The Canadian Entomologist. [Link]

  • Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. (2002). ResearchGate. [Link]

  • Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. (2023). University of Pretoria. [Link]

  • Multiple-Lure Surveillance Trapping for Ips Bark Beetles, Monochamus Longhorn Beetles, and Halyomorpha halys (Hemiptera: Pentatomidae). (2018). ResearchGate. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). The Chemical Record. [Link]

  • Vettraino, A. M., et al. (2020). Performance of Pheromone-Baited Traps to Monitor the Seasonal Abundance of Tortrix Moths in Chestnut Groves. Insects. [Link]

  • Trap Design. (2010). Living With Insects Blog. [Link]

  • Monitoring Trap Guidelines. (n.d.). UC Agriculture and Natural Resources. [Link]

  • Pheromone traps. (n.d.). The Beatsheet. [Link]

  • Holsten, E. H., et al. (2003). Attractant Semiochemicals of the Engraver Beetle, Ips perturbatus, in South-Central and Interior Alaska. USDA Forest Service. [Link]

  • De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). (1995). ResearchGate. [Link]

  • Improvement of Ips typographus catches in pheromone trap barriers by altering of sex assigned pheromone blends. (2012). ResearchGate. [Link]

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Application

Application Notes and Protocols for the Formulation of Ipsdienol-Based Lures in Pest Management

Introduction: The Role of Ipsdienol in Bark Beetle Management Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a critical aggregation pheromone produced by several species of bark beetles in the genus Ips, which are...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ipsdienol in Bark Beetle Management

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a critical aggregation pheromone produced by several species of bark beetles in the genus Ips, which are significant pests of coniferous forests worldwide.[1][2] Male beetles typically produce ipsdienol to attract both males and females to a suitable host tree, leading to mass attacks that can overcome the tree's defenses.[3] The strategic use of synthetic ipsdienol in lures is a cornerstone of integrated pest management (IPM) programs for monitoring and controlling bark beetle populations.[4]

These application notes provide a comprehensive technical guide for researchers and pest management professionals on the formulation of effective and species-specific ipsdienol-based lures. We will delve into the critical aspects of enantiomeric composition, the synergistic and antagonistic effects of co-attractants, the principles of controlled-release technology, and robust protocols for laboratory formulation and field validation.

The Chemical Nuances of Ipsdienol: Chirality and its Biological Significance

Ipsdienol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(+)-ipsdienol and (R)-(-)-ipsdienol.[5] The enantiomeric composition of the ipsdienol produced by male beetles, and consequently the blend that is most attractive to conspecifics, varies significantly among different Ips species and even between geographically distinct populations of the same species.[6][7] This variation is genetically controlled and serves as a form of species recognition, minimizing cross-attraction and competition.[3]

For instance, eastern North American populations of the pine engraver, Ips pini, produce and respond to higher proportions of (+)-ipsdienol, whereas western populations are attracted to predominantly (-)-ipsdienol.[3] Similarly, the attraction of Ips avulsus to ipsdienol is influenced by its enantiomeric composition.[8][9] Therefore, the selection of the correct enantiomeric ratio is paramount for the development of a highly selective and effective lure.

Table 1: Reported Enantiomeric Preferences of Select Ips Species

SpeciesGeographic RegionMost Attractive Ipsdienol BlendSource(s)
Ips piniEastern North AmericaRacemic to slightly (+)-enriched[3][6]
Ips piniWestern North America (e.g., California, Idaho)Highly enriched in (-)-ipsdienol (>95%)[6][7]
Ips avulsusSoutheastern USARacemic ipsdienol often more effective than highly enriched (-) blends[8][9]
Ips grandicollisSoutheastern USAAttracted to blends containing ipsenol and ipsdienol[10]
Ips calligraphusSoutheastern USAAttracted to ipsdienol[10]

Synergists and Antagonists: Fine-Tuning Lure Specificity and Efficacy

The attractiveness of ipsdienol is often significantly enhanced by the presence of other semiochemicals, known as synergists.[11][12] These can be other pheromone components or host plant volatiles. Conversely, some compounds can act as antagonists, reducing or inhibiting the response to an otherwise attractive lure.

Common Synergists for Ipsdienol:

  • Ipsenol: Another common pheromone component for many Ips species, often used in combination with ipsdienol.[10][13][14]

  • Lanierone: A synergist for some Ips pini populations, particularly in the eastern and midwestern United States.[6]

  • Host Volatiles (Kairomones): Compounds like ethanol and α-pinene, released by stressed or dying host trees, can significantly increase the attractiveness of pheromone lures for a wide range of bark and wood-boring beetles.[10][13][14]

The interplay between ipsdienol enantiomers and these synergists can be complex. For example, the response of Ips avulsus to different enantiomers of ipsdienol can depend on whether it is presented with ipsenol, lanierone, or a combination of both.[9]

Controlled-Release Technology: Ensuring Longevity and Optimal Performance

For a lure to be effective in the field, the semiochemicals must be released at a consistent and biologically relevant rate over an extended period. This is achieved through various controlled-release technologies. The choice of dispenser technology depends on the volatility of the semiochemicals, the desired release rate and duration, and environmental conditions.

Common Dispenser Types for Ipsdienol Lures:

  • Pouch Lures: These typically consist of a permeable plastic pouch containing the semiochemicals. The release rate is controlled by the porosity of the pouch material.[15]

  • Bubble Caps: A small plastic reservoir containing the liquid pheromone with a permeable membrane that allows for controlled release.[10]

  • Microparticle Dispensers: Semiochemicals can be encapsulated in micrometer-sized particles, which can then be formulated into a sprayable suspension.[16][17] This allows for a more uniform application over a larger area.

The release rate of these dispensers is influenced by environmental factors, particularly temperature.[17] It is crucial to select a dispenser that provides a consistent release rate under the expected field conditions.

Diagram: Workflow for the Development of an Ipsdienol-Based Lure

LureDevelopmentWorkflow Figure 1: Lure Development Workflow cluster_Research Phase 1: Research & Component Selection cluster_Formulation Phase 2: Formulation & Dispenser Selection cluster_QC Phase 3: Quality Control cluster_Field Phase 4: Field Validation A Identify Target Pest (e.g., Ips pini, Eastern population) B Literature Review: - Enantiomeric preference - Synergists (e.g., lanierone) - Host volatiles (e.g., α-pinene) A->B C Select Candidate Semiochemicals: - Racemic or enantiomerically pure ipsdienol - Lanierone - α-pinene B->C D Determine Optimal Ratios of Semiochemicals C->D E Select Controlled-Release Dispenser (e.g., Pouch, Bubble Cap) D->E F Formulate Lure Prototypes E->F G Quantify Semiochemical Content (e.g., GC-MS) F->G H Measure Release Rates (e.g., Gravimetric analysis) F->H I Design Field Trial (Randomized Block Design) G->I H->I J Deploy Traps with Lure Prototypes and Controls I->J K Collect and Analyze Trap Catch Data J->K L Optimize Formulation Based on Results K->L

Caption: This diagram illustrates the systematic workflow for developing an Ipsdienol-based lure, from initial research to field validation.

Protocols for Lure Formulation and Evaluation

The following protocols provide a framework for the preparation and testing of ipsdienol-based lures. These should be adapted based on the specific target species and research objectives.

Protocol 1: Preparation of a Standard Solution of Ipsdienol

Objective: To prepare a stock solution of ipsdienol of a known concentration for use in lure formulation and analytical quantification.

Materials:

  • (±)-Ipsdienol (or the desired enantiomerically pure form)

  • High-purity solvent (e.g., hexane, ethanol)

  • Volumetric flasks (e.g., 10 mL, 50 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Accurately weigh a precise amount of ipsdienol (e.g., 100 mg) using an analytical balance.

  • Quantitatively transfer the weighed ipsdienol to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the ipsdienol.

  • Once dissolved, fill the volumetric flask to the mark with the solvent.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • This stock solution can be further diluted to create working standards for lure formulation and calibration curves for analytical instrumentation.

Protocol 2: Formulation of a Controlled-Release Lure

Objective: To prepare a controlled-release lure containing a specific blend of ipsdienol and synergists.

Materials:

  • Ipsdienol stock solution (from Protocol 1)

  • Synergist(s) (e.g., ipsenol, lanierone)

  • Controlled-release dispensers (e.g., pouches, bubble caps)

  • Micropipettes

  • Sealing device (if using pouches)

Procedure:

  • Calculate the required volume of the ipsdienol stock solution and the amount of synergist(s) to achieve the desired ratio and total loading in the lure.

  • If using a liquid synergist, it can be added directly. If it is a solid, prepare a stock solution as described in Protocol 1.

  • In a small vial, combine the calculated amounts of the ipsdienol solution and the synergist(s).

  • Carefully load the prepared semiochemical blend into the controlled-release dispenser using a micropipette.

  • If using a pouch, seal it according to the manufacturer's instructions.

  • Label each lure clearly with its formulation details and preparation date.

  • Store the prepared lures in a freezer until field deployment to minimize premature release of the semiochemicals.[15]

Protocol 3: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To verify the identity and quantify the amount of ipsdienol and other semiochemicals in a formulated lure.

Materials:

  • Formulated lure

  • Solvent for extraction (e.g., hexane)

  • Vials

  • GC-MS system with a suitable column (e.g., a non-polar or mid-polar capillary column)

Procedure:

  • Extract the semiochemicals from a formulated lure by soaking it in a known volume of solvent.

  • Prepare a series of calibration standards of known concentrations of ipsdienol and any synergists.

  • Inject the standards and the lure extract into the GC-MS system.

  • Identify the compounds based on their retention times and mass spectra.

  • Quantify the amount of each compound in the lure extract by comparing the peak areas to the calibration curve.[18][19]

Protocol 4: Field Efficacy Trial

Objective: To evaluate the attractiveness of different ipsdienol-based lure formulations to the target bark beetle species under field conditions.

Materials:

  • Lure prototypes

  • Control lures (blank dispensers)

  • Funnel traps or other suitable insect traps

  • Trap collection cups with a killing/preservative agent (e.g., propylene glycol)

  • Randomized block experimental design

Procedure:

  • Select a suitable field site with a known population of the target beetle species.

  • Set up multiple blocks (replicates) of traps. The number of traps per block should equal the number of lure treatments plus a control.

  • Within each block, randomly assign the different lure formulations and the control to the traps. Traps should be spaced sufficiently far apart (e.g., >20 meters) to avoid interference.[20]

  • Deploy the lures in the traps according to the manufacturer's instructions.

  • Collect the trapped insects at regular intervals (e.g., weekly).

  • Identify and count the number of target beetles and any non-target species captured in each trap.

  • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in attractiveness between the lure formulations.

Diagram: Decision-Making for Lure Formulation

LureSelection Figure 2: Factors Influencing Lure Formulation Target_Pest Target Pest Species & Population Enantiomeric_Ratio Enantiomeric Ratio (e.g., Racemic, (-)-enriched) Target_Pest->Enantiomeric_Ratio determines Synergists Synergists (e.g., Ipsenol, Lanierone) Target_Pest->Synergists influences need for Optimal_Lure Optimal Lure Formulation Enantiomeric_Ratio->Optimal_Lure Synergists->Optimal_Lure Host_Volatiles Host Volatiles (e.g., α-pinene, Ethanol) Host_Volatiles->Optimal_Lure Dispenser Dispenser Type (Release Rate & Longevity) Dispenser->Optimal_Lure

Caption: This diagram illustrates the key factors that must be considered when formulating a species-specific and effective Ipsdienol-based lure.

Conclusion

The successful formulation of ipsdienol-based lures for pest management is a multi-faceted process that requires a deep understanding of the target insect's chemical ecology. By carefully considering the enantiomeric composition of ipsdienol, the role of synergists, and the appropriate controlled-release technology, researchers and pest management professionals can develop highly effective tools for monitoring and controlling bark beetle populations, thereby protecting valuable forest resources. The protocols and guidelines presented here provide a solid foundation for the systematic development and validation of these essential pest management tools.

References

  • Aukema, B. H., et al. (2000). Attraction of Ips pini (Coleoptera: Scolytidae) and Its Predators to Various Enantiomeric Ratios of Ipsdienol and Lanierone in California: Implications for the Augmentation and Conservation of Natural Enemies. Environmental Entomology, 29(4), 661–672. [Link]

  • Miller, D. R. (2023). Should Ipsdienol and Ipsenol Lures be Retained in a Generic Trap Lure Blend for Pine Bark and Woodboring Beetles (Coleoptera) in the Southeastern USA? Journal of Entomological Science, 58(2), 231-240. [Link]

  • Miller, D. R., et al. (2015). Ipsenol, Ipsdienol, Ethanol, and α-Pinene: Trap Lure Blend for Cerambycidae and Buprestidae (Coleoptera) in Pine Forests of Eastern North America. Journal of Economic Entomology, 108(4), 1837–1851. [Link]

  • Hager, B. J., & Teale, S. A. (1994). Repeatability of Female Response to Ipsdienol Enantiomeric Mixtures by Pine engraver, Ips Pini (Coleoptera: Scolytidae). Journal of Chemical Ecology, 20(10), 2611–2622. [Link]

  • Synergy Semiochemicals Corp. (n.d.). The Exotic Bark Beetle & European Spruce Bark Beetle (Ips typographus) Synergy Semiochemicals Lure (#3342). [Link]

  • Miller, D. R., et al. (2015). Ipsenol, Ipsdienol, Ethanol, and α-Pinene: Trap Lure Blend for Cerambycidae and Buprestidae (Coleoptera) in Pine Forests of Eastern North America. Journal of Economic Entomology, 108(4), 1837–1851. [Link]

  • Cognato, A. I., et al. (2006). Genetic control of the enantiomeric composition of ipsdienol in the pine engraver, Ips pini. Journal of Chemical Ecology, 32(6), 1289–1303. [Link]

  • Clarke, S. R., & Shea, P. J. (2002). Attraction of Ips avulsus (Eichoff) to Varying Enantiomeric Composition of lpsdienol in Commercially Available Lures. Journal of Entomological Science, 37(2), 115-120. [Link]

  • Seybold, S. J., et al. (1992). Enantiomeric composition of ipsdienol: A chemotaxonomic character for north American populations of Ips spp. in the pini subgeneric group (coleoptera: Scolytidae). Journal of Chemical Ecology, 18(10), 1741–1766. [Link]

  • Clarke, S. R., et al. (2024). Survey for attraction-inhibiting semiochemicals for Ips grandicollis (Coleoptera: Curculionidae) in its native and invasive ranges. Journal of Economic Entomology. [Link]

  • Queffelec, A., et al. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. Journal of Economic Entomology, 116(5), 1435–1441. [Link]

  • Payne, T. L., et al. (1988). Sensory responses to chemicals. In: Bark Beetles and North American Conifers (pp. 159-204). [Link]

  • Synergy Semiochemicals Corp. (n.d.). Bark Beetle Attractants and Traps. [Link]

  • Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lan. Proceedings of the National Academy of Sciences, 92(18), 8393–8397. [Link]

  • Bishwo, K. P., et al. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. Insects, 14(10), 823. [Link]

  • Stipanovic, A. J., et al. (2004). Microparticle dispensers for the controlled release of insect pheromones. Journal of Agricultural and Food Chemistry, 52(7), 1978–1985. [Link]

  • National Pesticide Information Center. (2020). Synergists. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Solutions Pest & Lawn. (n.d.). Synergist | Chemical Pesticide Type. [Link]

  • Solutions Pest & Lawn. (2025). Quick Solutions: What are Synergists? [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). The Chemical Record, 21(5), 1016–1035. [Link]

  • Seybold, S. J., et al. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). ResearchGate. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). The Chemical Record, 21(5), 1016–1035. [Link]

  • Wikipedia. (n.d.). (S)-Ipsdienol. [Link]

  • The Good Scents Company. (n.d.). ipsdienol 2,7-octadien-4-ol, 2-methyl-6-methylene-, (S)-. [Link]

  • Stipanovic, A. J., et al. (2004). Microparticle Dispensers for the Controlled Release of Insect Pheromones. ResearchGate. [Link]

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Method

Application Notes and Protocols for 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol) in Integrated Pest Management

These application notes provide a comprehensive guide for researchers, scientists, and forestry professionals on the use of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as ipsdienol, in integrated pest manageme...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and forestry professionals on the use of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as ipsdienol, in integrated pest management (IPM) programs for bark beetles of the genus Ips. This document outlines the scientific basis for its use, detailed protocols for field applications, and methods for evaluating efficacy.

Introduction: The Role of Ipsdienol in Bark Beetle Chemical Ecology

2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol) is a naturally occurring monoterpene alcohol that functions as a critical component of the aggregation pheromone of several bark beetle species in the genus Ips[1][2][3]. These beetles are significant pests of coniferous forests worldwide, capable of causing widespread tree mortality during outbreaks. Male pioneer beetles initiate attacks on host trees and, in doing so, release a blend of volatile compounds, including ipsdienol, that attract both males and females to the tree, leading to a mass attack that overcomes the tree's defenses[4].

The chirality of ipsdienol is a crucial factor in its biological activity, with different Ips species producing and responding to specific enantiomeric blends[5]. This specificity is a cornerstone of its application in IPM, allowing for targeted monitoring and control of pest populations while minimizing off-target effects. When integrated with other management tactics, such as sanitation harvesting and the use of resistant tree varieties, ipsdienol-based strategies can form a powerful and environmentally sound approach to mitigating bark beetle damage.

Core Principles of Ipsdienol Application in IPM

The utility of ipsdienol in IPM is centered on the manipulation of bark beetle behavior. The primary applications include:

  • Population Monitoring and Surveillance: Low-density networks of ipsdienol-baited traps are used to detect the presence of Ips species, determine their geographic distribution, and monitor their seasonal flight phenology. This information is critical for risk assessment and the timing of control interventions.

  • Mass Trapping: The deployment of a high density of baited traps is intended to capture a significant portion of the local beetle population, thereby reducing the number of beetles available to attack and kill trees. The success of mass trapping is contingent on factors such as trap density, lure efficacy, and the initial beetle population size[6][7].

  • "Push-Pull" Strategies: This advanced tactic combines the use of attractant-baited traps (the "pull") with repellent semiochemicals (the "push") applied to or near susceptible trees. This combination has been shown to be highly effective in reducing tree mortality by directing beetles away from high-value stands and into traps[8][9][10].

Lure Composition and Dispenser Technology

Commercial success and scientific validity of any ipsdienol-based IPM program hinge on the quality and performance of the lure.

Lure Blends

While ipsdienol is a primary attractant for many Ips species, its efficacy is often significantly enhanced when combined with other semiochemicals. A common and effective lure blend includes:

  • Ipsenol: Another key aggregation pheromone component for many Ips species. The combination of ipsdienol and ipsenol can be synergistic, attracting a broader range of Ips species and other wood-boring beetles[2][6].

  • Host Tree Volatiles: Compounds such as α-pinene and ethanol, which are released by stressed or damaged host trees, act as kairomones, signaling a suitable host to the beetles. Their inclusion in a lure blend can significantly increase trap captures[11].

  • Lanierone: A pheromone component that can further enhance the attractiveness of the blend for certain Ips species.

The optimal blend and ratio of these components can be species- and region-specific.

Dispenser Technology

The dispenser is responsible for releasing the semiochemicals into the atmosphere at a consistent and effective rate over a prolonged period. Common dispenser types include:

  • Bubblecaps: These contain the liquid pheromone in a sealed reservoir with a permeable membrane that allows for controlled release.

  • Pouches: Laminated pouches containing the pheromone blend, which is released through a semi-permeable outer layer.

The release rate of the dispenser is a critical parameter that influences the attractiveness and longevity of the lure. It is essential to select dispensers with a release profile that matches the flight period of the target pest in a given region[12][13].

Table 1: Example of Commercial Lure Specifications

Lure ComponentDispenser TypeTypical Release Rate (mg/day at 25°C)Field Longevity (days)
Racemic IpsdienolBubblecap0.1 - 0.260 - 90
Racemic IpsenolBubblecap0.2 - 0.360 - 90
EthanolPouch60060 - 90
α-PinenePouch100 - 60060 - 90

Note: Release rates and longevity are approximate and can vary based on environmental conditions and manufacturer.

Field Application Protocols

The following protocols provide a framework for the implementation of ipsdienol-based IPM strategies. It is crucial to adapt these protocols to local conditions, target species, and management objectives.

Protocol for Population Monitoring

Objective: To determine the presence, abundance, and seasonal activity of target Ips species.

Materials:

  • Multiple-funnel traps (8 or 12-funnel) or slot traps.

  • Ipsdienol-based lures (select blend appropriate for target species).

  • Collection cups with a drainage hole.

  • A wet-killing agent (e.g., propylene glycol) or a vapor-killing strip (e.g., dichlorvos-impregnated).

  • GPS unit, data sheets, and sample containers.

Procedure:

  • Trap Placement:

    • Establish a grid of traps at a density of 1 trap per 10-50 hectares, depending on the desired resolution of the monitoring program.

    • Place traps in open areas within or at the edge of susceptible forest stands, at least 10-15 meters from any potential host trees to avoid unintended attacks on healthy trees[14].

    • Hang traps so that the collection cup is approximately 1.5-2.0 meters above the ground.

  • Lure Installation:

    • Attach the lure(s) to the trap according to the manufacturer's instructions.

    • Record the date of lure deployment.

  • Trap Servicing:

    • Service traps weekly or bi-weekly during the expected flight period of the target species.

    • Collect all captured insects from the collection cup and store them in labeled containers with 70% ethanol for later identification.

    • Re-charge the killing agent as needed.

  • Data Collection:

    • For each trap and servicing date, record:

      • Trap ID and location (GPS coordinates).

      • Date of collection.

      • Number of target Ips species (identified to species and sex if possible).

      • Number of key non-target species, particularly predators like Thanasimus spp.

  • Lure Replacement:

    • Replace lures according to their specified field longevity or when trap captures decline significantly.

Protocol for Mass Trapping

Objective: To reduce the local population of target Ips species and mitigate tree mortality.

Materials:

  • Same as for population monitoring, but in larger quantities.

Procedure:

  • Trap Density:

    • Deploy traps at a much higher density than for monitoring, typically 1-4 traps per hectare, arranged in a grid pattern throughout the area to be protected.

  • Timing:

    • Deploy traps before the anticipated start of the beetle flight season.

  • Trap Placement:

    • Follow the same placement guidelines as for monitoring to minimize the risk of "spillover" attacks on healthy trees. In some cases, placing traps on the margins of clearcuts can be effective in intercepting beetles emerging from slash[14].

  • Servicing and Data Collection:

    • Service traps regularly to prevent them from becoming saturated with beetles, which can reduce their efficiency.

    • While detailed species identification may not be feasible for all captures in a mass trapping program, periodic sub-sampling is recommended to monitor the target-to-non-target ratio.

  • Efficacy Evaluation:

    • Establish paired plots, one with mass trapping and one without (control), to compare levels of tree mortality.

    • Conduct annual surveys of tree health and mortality in both plots.

Experimental Design and Efficacy Evaluation

To scientifically validate the effectiveness of an ipsdienol-based IPM program, a robust experimental design is essential.

Lure and Trap Efficacy Trials

Objective: To compare the effectiveness of different lure blends or trap designs.

Experimental Design:

  • Use a randomized complete block design, where each block contains one of each treatment (e.g., different lure blends).

  • Replicate blocks across the study area to account for spatial variability.

  • Rotate the position of treatments within each block at each servicing interval to minimize any positional bias.

Data Analysis:

  • Use analysis of variance (ANOVA) or a generalized linear mixed model (GLMM) to compare the mean number of target and non-target insects captured per trap per day among the different treatments.

Workflow for Efficacy Evaluation

Efficacy_Evaluation_Workflow Define_Objectives Define Objectives (e.g., reduce tree mortality by 50%) Site_Selection Site Selection (paired treated and control plots) Define_Objectives->Site_Selection Pre_Treatment_Survey Pre-Treatment Survey (baseline tree mortality and beetle populations) Site_Selection->Pre_Treatment_Survey Treatment_Application Treatment Application (e.g., deploy mass trapping grid) Pre_Treatment_Survey->Treatment_Application Data_Collection Data Collection (trap captures, tree health assessments) Treatment_Application->Data_Collection Post_Treatment_Survey Post-Treatment Survey (end-of-season tree mortality) Data_Collection->Post_Treatment_Survey Statistical_Analysis Statistical Analysis (compare treated vs. control) Post_Treatment_Survey->Statistical_Analysis Report_Findings Report Findings and Recommendations Statistical_Analysis->Report_Findings

Caption: Workflow for evaluating the efficacy of an IPM intervention.

Non-Target Effects and Mitigation

A significant concern with the use of aggregation pheromones is the unintended capture of non-target insects, particularly beneficial predators and parasitoids that use these same chemical cues to locate their prey[5][15][16][17]. High capture rates of these natural enemies can potentially disrupt the natural regulation of bark beetle populations.

Table 2: Common Non-Target Insects Captured in Ipsdienol-Baited Traps

GuildGenus/SpeciesFamily
PredatorsThanasimus spp.Cleridae
Temnoscheila spp.Trogossitidae
Platysoma spp.Histeridae
CompetitorsOther Ips speciesCurculionidae
Orthotomicus spp.Curculionidae
WoodborersMonochamus spp.Cerambycidae
Buprestis spp.Buprestidae

Mitigation Strategies:

  • Trap Design: Modifying traps with mesh screens or escape windows of a specific size can allow smaller non-target insects to escape while retaining the larger target bark beetles[15].

  • Lure Composition: Fine-tuning the pheromone blend to be more species-specific can reduce the attraction of some non-target organisms.

  • Timing: Deploying traps only during the peak flight period of the target pest can minimize the exposure of non-target insects that are active at other times of the year.

Regulatory Considerations

Semiochemicals used for pest control are regulated as pesticides in many jurisdictions. In North America, the U.S. Environmental Protection Agency (EPA) and Canada's Pest Management Regulatory Agency (PMRA) work towards harmonizing the registration requirements for such products[18]. Users must ensure that any ipsdienol-based products are registered for their intended use in their specific location and follow all label instructions.

Conclusion

2-Methyl-6-methyleneocta-2,7-dien-4-ol (ipsdienol) is a powerful tool in the integrated management of Ips bark beetles. Its effective use requires a thorough understanding of the target pest's chemical ecology, careful selection of lure and trap technology, and a scientifically sound approach to application and evaluation. By integrating ipsdienol-based tactics into a broader IPM framework, forestry professionals can significantly reduce the economic and ecological impacts of bark beetle outbreaks in a targeted and environmentally responsible manner.

References

  • Synergy Semiochemicals. (n.d.). Bark Beetle Attractants and Traps. Retrieved from [Link]

  • Chase, K. D., et al. (2018). Multiple-Lure Surveillance Trapping for Ips Bark Beetles, Monochamus Longhorn Beetles, and Halyomorpha Halys (Hemiptera: Pentatomidae). Journal of Economic Entomology, 111(5), 2255–2263. [Link]

  • Francardi, V., et al. (2020). Ips sexdentatus Mass-Trapping: Mitigation of Its Negative Effects on Saproxylic Beetles Larger Than the Target. Forests, 11(10), 1098. [Link]

  • Hofstetter, R. W., et al. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. Forests, 14(10), 2063. [Link]

  • Schlyter, F., et al. (2001). A successful Case of Pheromone Mass Trapping of the Bark Beetle Ips duplicatus in a Forest Island, Analysed by 20-year Time-Series Data. Integrated Pest Management Reviews, 6(3-4), 185-196. [Link]

  • Synergy Semiochemicals. (n.d.). Tree bait bulletin. Retrieved from [Link]

  • Hofstetter, R. W., et al. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. MDPI. [Link]

  • Miller, D. R. (2023). Should Ipsdienol and Ipsenol Lures be Retained in a Generic Trap Lure Blend for Pine Bark and Woodboring Beetles (Coleoptera) in Georgia? Journal of Entomological Science, 58(2), 229-243. [Link]

  • Chase, K. D., et al. (2018). Multiple-Lure Surveillance Trapping for Ips Bark Beetles, Monochamus Longhorn Beetles, and Halyomorpha halys (Hemiptera: Pentatomidae). ResearchGate. [Link]

  • Adu, O., & Ojimelukwe, P. (2014). Analysis of Field-Aged Pheromone Lures in Cotton Field. IOSR Journal of Agriculture and Veterinary Science, 7(1), 58-63. [Link]

  • Špoula, J., et al. (2025). Negative impacts of insecticide-treated methods and slot traps for trapping of Ips cembrae on nontarget invertebrates. Pest Management Science. [Link]

  • Gillette, N. E., et al. (2020). Semiochemicals for bark beetle (Coleoptera: Curculionidae) management in western North America. The Canadian Entomologist, 152(4), 427-451. [Link]

  • Huseth, A. S., et al. (2021). Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). Journal of Economic Entomology, 114(5), 2099-2107. [Link]

  • Faccoli, M., & Schlyter, F. (2022). Non target beetles trapped in Ips typographus L. pheromone traps. Redia, 105, 1-10. [Link]

  • Jactel, H., et al. (2021). Evaluation of Attractant Composition, Application Rate, and Trap Type for Potential Mass Trapping of Ips typographus (L.). Forests, 12(12), 1727. [Link]

  • Bakke, A. (1989). Using pheromones in the management of bark beetle outbreaks. Holarctic Ecology, 12(4), 444-450. [Link]

  • Marini, L., et al. (2023). Impact of Trapping Programs for Ips typographus (Linnaeus) (Curculionidae: Scolytinae) on Predators, Parasitoids, and Other Non-Target Insects. Insects, 14(11), 861. [Link]

  • Kout, P., et al. (2022). PHEROMONE DISPENSER ACUMIPROTECT FOR MASS TRAPPING OF THE SHARP-DENTATED BARK BEETLE, IPS ACUMINATUS (COLEOPTERA; CURCULIONIDAE). Listy Cukrovarnické a Reparské, 138(7-8), 282-286. [Link]

  • Morrison, W. R., et al. (2024). An enhanced lure for eastern populations of the North American spruce beetle, Dendroctonus rufipennis Kirby (Coleoptera: Curculionidae). The Canadian Entomologist, 156, e1. [Link]

  • Miller, D. R., et al. (2011). Ipsenol, Ipsdienol, Ethanol, and α-Pinene: Trap Lure Blend for Cerambycidae and Buprestidae (Coleoptera) in Pine Forests of Eastern North America. Journal of Economic Entomology, 104(2), 454-463. [Link]

  • Evenden, M. L., & Gries, R. (2007). Assessment of Commercially Available Pheromone Lures for Monitoring Diamondback Moth (Lepidoptera: Plutellidae) in Canola. Journal of the Entomological Society of British Columbia, 104, 87-97. [Link]

  • Sallé, A., et al. (2022). Do pheromone traps help to reduce new attacks of Ips typographus at the local scale after a sanitary cut? PeerJ, 10, e14041. [Link]

  • Meagher, R. L., & Mitchell, E. R. (2009). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Schal Lab. [Link]

  • Huseth, A. S., et al. (2021). Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). ResearchGate. [Link]

  • Marco-Contelles, J. L. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). The Chemical Record, 21(5), 1083-1108. [Link]

  • Health Canada. (2017). International – Pesticides and pest management. Retrieved from [Link]

  • Hou, Y., et al. (2014). Evaluation of different trapping systems for the banana weevils Cosmopolites sordidus and Odoiporus longicollis. Entomologia Experimentalis et Applicata, 152(2), 115-125. [Link]

  • German Environment Agency. (2020). NoCheRo-Guidance for the Evaluation of Rodent Traps. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Rodenticide Study Protocols. Retrieved from [Link]

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Application

Application Notes and Protocols: Synthesis of Ipsdienol from Myrcene

Introduction Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a crucial aggregation pheromone of several bark beetle species belonging to the genus Ips, which are significant pests in coniferous forests.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a crucial aggregation pheromone of several bark beetle species belonging to the genus Ips, which are significant pests in coniferous forests.[1][2][3] The stereochemistry of ipsdienol is critical for its biological activity, with different species responding to specific enantiomeric blends.[2] Myrcene, a naturally abundant monoterpene found in the oleoresin of host pine trees, serves as a key biosynthetic precursor for ipsdienol in these beetles.[4][5] This document provides a detailed guide for the chemical synthesis of ipsdienol from myrcene, targeting researchers, scientists, and professionals in drug development and chemical ecology.

The synthetic strategies discussed herein focus on achieving the targeted oxidation of myrcene to introduce the necessary hydroxyl functionality. We will explore two primary and scientifically robust pathways: photosensitized oxidation (photooxidation) and epoxidation followed by rearrangement. These methods are selected for their reliability, relatively accessible starting materials, and the valuable insights they provide into selective oxidation of complex dienes.

Strategic Overview: The Chemistry of Transforming Myrcene

Myrcene is an acyclic monoterpene featuring three carbon-carbon double bonds, presenting a challenge in regioselective functionalization.[6][7][8] The synthetic goal is to introduce a hydroxyl group at the C4 position. The two main strategies accomplish this through different mechanistic approaches.

  • Photooxidation using Singlet Oxygen: This method utilizes the ene reaction of singlet oxygen with myrcene. Singlet oxygen, a highly reactive excited state of molecular oxygen, selectively reacts with the trisubstituted double bond of myrcene to form allylic hydroperoxides.[2][9] Subsequent reduction of these hydroperoxides yields a mixture of allylic alcohols, including the desired ipsdienol. The regioselectivity is governed by the sterics and electronics of the ene reaction.

  • Epoxidation and Rearrangement: This two-step approach involves the initial selective epoxidation of the most electron-rich double bond of myrcene, the 6,7-trisubstituted double bond, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[2][10] The resulting epoxide can then be subjected to a base-catalyzed rearrangement to yield ipsdienol. This pathway offers a different handle on controlling the reaction's outcome.

The following diagram illustrates the high-level comparison of these two synthetic routes.

G Myrcene Myrcene Photooxidation Photooxidation (¹O₂, Sensitizer, hv) Myrcene->Photooxidation Epoxidation Epoxidation (m-CPBA) Myrcene->Epoxidation Hydroperoxides Allylic Hydroperoxides Photooxidation->Hydroperoxides Epoxide Myrcene-6,7-epoxide Epoxidation->Epoxide Reduction Reduction (e.g., NaBH₄) Hydroperoxides->Reduction Rearrangement Base-catalyzed Rearrangement Epoxide->Rearrangement Ipsdienol_Photo Ipsdienol Reduction->Ipsdienol_Photo Ipsdienol_Epoxy Ipsdienol Rearrangement->Ipsdienol_Epoxy

Caption: High-level overview of the two primary synthetic routes to Ipsdienol from Myrcene.

Part 1: Synthesis via Photooxidation

This protocol details the synthesis of ipsdienol from myrcene through a photosensitized oxidation reaction, followed by reduction of the resulting hydroperoxides.

Theoretical Basis

The key step in this synthesis is the reaction of myrcene with singlet oxygen (¹O₂). Singlet oxygen can be generated in situ by irradiating a solution containing a photosensitizer (e.g., Rose Bengal, Methylene Blue) in the presence of ground-state oxygen (³O₂).[11] The excited sensitizer transfers its energy to triplet oxygen, promoting it to the singlet state. Singlet oxygen then undergoes an ene reaction with myrcene, where it adds to one of the double bonds while abstracting an allylic hydrogen, to form allylic hydroperoxides.[2][9] Subsequent reduction of the hydroperoxide mixture with a mild reducing agent like sodium borohydride (NaBH₄) yields the corresponding alcohols, including ipsdienol.

The workflow for this synthesis is depicted below:

G cluster_prep Reaction Setup cluster_reaction Photooxidation cluster_reduction Reduction cluster_workup Workup & Purification A Dissolve Myrcene and Rose Bengal in Solvent B Irradiate with Visible Light while Bubbling O₂ A->B C Add NaBH₄ Solution B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for the synthesis of Ipsdienol via photooxidation.

Detailed Protocol

Materials:

  • Myrcene (90-95% purity)

  • Rose Bengal (sensitizer)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (eluents)

Equipment:

  • Round-bottom flask

  • Gas dispersion tube (sparger)

  • Visible light source (e.g., 150 W tungsten lamp)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve myrcene (5.0 g, 36.7 mmol) and a catalytic amount of Rose Bengal (approx. 50 mg) in 100 mL of methanol.

  • Photooxidation: Place the flask in a water bath to maintain a temperature of approximately 15-20 °C. Insert a gas dispersion tube into the solution and begin bubbling a slow stream of oxygen gas. Irradiate the flask with a visible light source. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Reduction: Once the myrcene has been consumed (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sodium borohydride (1.4 g, 36.7 mmol) in 20 mL of methanol. Stir the mixture at 0 °C for 1 hour.

  • Workup: Quench the reaction by the slow addition of 50 mL of water. Remove the methanol using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ipsdienol.

Expected Results
ParameterExpected Value
Yield 30-40%
Purity (by GC-MS) >95%
Appearance Colorless to pale yellow oil

Part 2: Synthesis via Epoxidation and Rearrangement

This protocol outlines the synthesis of ipsdienol from myrcene via epoxidation of the 6,7-double bond, followed by a base-catalyzed rearrangement of the resulting epoxide.

Theoretical Basis

The successful execution of this synthetic route hinges on the selective epoxidation of the trisubstituted double bond of myrcene in the presence of two other double bonds. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are electrophilic oxidizing agents that preferentially react with more electron-rich (i.e., more substituted) alkenes.[12] Thus, the reaction of myrcene with one equivalent of m-CPBA selectively yields myrcene-6,7-epoxide.[2][10]

The subsequent step involves the rearrangement of the epoxide to the allylic alcohol, ipsdienol. This can be achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which abstracts a proton from the C5 position, leading to the opening of the epoxide ring and formation of the desired product.

The workflow for this two-step synthesis is detailed below:

G cluster_epoxidation Epoxidation cluster_rearrangement Rearrangement cluster_purification Final Purification A Dissolve Myrcene in DCM B Add m-CPBA at 0 °C A->B C Stir until completion B->C D Workup to isolate Epoxide C->D E Prepare LDA solution D->E F Add Epoxide to LDA at -78 °C E->F G Warm to RT and Quench F->G H Extract and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the synthesis of Ipsdienol via epoxidation and rearrangement.

Detailed Protocol

Materials:

  • Myrcene (90-95% purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (eluents)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Syringes and needles for handling air-sensitive reagents

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Glass column for chromatography

Procedure:

Step 1: Epoxidation of Myrcene

  • Reaction Setup: Dissolve myrcene (5.0 g, 36.7 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (~77%, 9.1 g, approx. 40.4 mmol) in 50 mL of dichloromethane. Add this solution dropwise to the myrcene solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete in 2-3 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium sulfite solution and stir for 15 minutes. Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Isolation of Epoxide: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude myrcene-6,7-epoxide is used in the next step without further purification.

Step 2: Rearrangement to Ipsdienol

  • Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (5.6 mL, 40.4 mmol) in 50 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.6 M in hexanes, 25.2 mL, 40.4 mmol) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form the LDA solution.

  • Rearrangement Reaction: Cool the freshly prepared LDA solution back to -78 °C. Dissolve the crude myrcene-6,7-epoxide from the previous step in 20 mL of anhydrous THF and add it dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching and Workup: Quench the reaction at -78 °C by the slow addition of 20 mL of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Concentration: Add 100 mL of water and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ipsdienol.

Expected Results
ParameterExpected Value
Overall Yield 45-55%
Purity (by GC-MS) >98%
Appearance Colorless oil

Characterization of Ipsdienol

The synthesized ipsdienol should be characterized using standard analytical techniques to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight (m/z = 152.23).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of ipsdienol. The spectra should be compared with literature data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) and alkene (C=C) stretches.

Conclusion

The synthesis of ipsdienol from the readily available starting material myrcene can be effectively achieved through either photooxidation or an epoxidation-rearrangement sequence. The choice of method may depend on the available equipment and expertise. The photooxidation route is a one-pot process after the initial oxidation, while the epoxidation-rearrangement pathway offers potentially higher yields and purity. Both methods provide valuable experience in the selective functionalization of poly-unsaturated molecules, a common challenge in natural product synthesis. The protocols provided herein are robust and can be adapted for various research and development applications.

References

  • Fish, R. H., Browne, L. E., & Bergot, B. J. (1984). Pheromone biosynthetic pathways: Conversion of ipsdienone to (-)-ipsdienol, a mechanism for enantioselective reduction in the male bark beetle, Ips paraconfusus. Journal of Chemical Ecology, 10(7), 1057–1064. [Link]

  • Tillman, J. A. (2010). Final steps in Ips bark beetle pheromone production. All Graduate Theses and Dissertations. 781. [Link]

  • Marco-Contelles, J. L. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(5), 858-878. [Link]

  • Byers, J. A., Wood, D. L., Browne, L. E., Fish, R. H., Pionate, J., & Volcani, B. E. (1982). Male-specific conversion of the host plant compound, myrcene, to the pheromone, (+)-ipsdienol, in the bark beetle, Dendroctonus brevicomis. Journal of Chemical Ecology, 8(2), 363–371. [Link]

  • Wikipedia contributors. (2023). (S)-Ipsdienol. In Wikipedia, The Free Encyclopedia. [Link]

  • Marco-Contelles, J. L. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Chem. Rec., 21, 858-878. [Link]

  • Vasian, I. (2011). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. Analele Universității din Oradea, Fascicula: Protecția Mediului, 16, 731-736. [Link]

  • Grosjean, D., & Grosjean, E. (2021). Atmospheric photo-oxidation of myrcene: OH reaction rate constant, gas-phase oxidation products and radical budgets. Atmospheric Chemistry and Physics, 21(20), 15735-15755. [Link]

  • Kaminski, M., Rolletter, M., & et al. (2021). Atmospheric photo-oxidation of myrcene: OH reaction rate constant, gas-phase oxidation products and radical budgets. Atmospheric Chemistry and Physics, 21, 15735–15755. [Link]

  • Almatar, M., & Al-Nuri, M. A. (2019). Probing the Reactivity of Singlet Oxygen with Cyclic Monoterpenes. ACS Omega, 4(8), 13346–13356. [Link]

  • Llevot, A., Boukis, A. C., & et al. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. ACS Sustainable Chemistry & Engineering, 11(12), 4872-4880. [Link]

  • Kaminski, M., Rolletter, M., & et al. (2021). Atmospheric photo-oxidation of myrcene: OH reaction rate constant, gas phase oxidation products and radical budgets. Atmospheric Chemistry and Physics Discussions, 1-32. [Link]

  • Sandstrom, M. M., & et al. (2013). Proposed scheme for the conversion of the host tree compound, myrcene, to the pheromone components (S)-(−)-ipsenol and (S)-(+)-ipsdienol in Ips paraconfusus. ResearchGate. [Link]

  • Keeling, C. I., & et al. (2008). Myrcene Hydroxylases do not Determine Enantiomeric Composition of Pheromonal Ipsdienol in Ips spp. Insect Biochemistry and Molecular Biology, 38(4), 433-441. [Link]

  • Kaminski, M., & et al. (2021). Atmospheric photo-oxidation of myrcene: OH reaction rate constant, gas phase oxidation products and radical budgets. ResearchGate. [Link]

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  • Seybold, S. J., & et al. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). ResearchGate. [Link]

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Method

Application Notes and Protocols for the HPLC Purification of 2-Methyl-6-methyleneocta-2,7-dien-4-ol from Insect Frass

For: Researchers, scientists, and drug development professionals Introduction: The Significance of 2-Methyl-6-methyleneocta-2,7-dien-4-ol 2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as Ipsdienol, is a naturall...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as Ipsdienol, is a naturally occurring terpenoid alcohol. In the intricate world of chemical ecology, Ipsdienol serves as a critical aggregation pheromone for several species of bark beetles belonging to the genus Ips[1][2]. This semiochemical plays a pivotal role in coordinating mass attacks on host trees, making it a compound of significant interest for pest management strategies and ecological studies[3][4]. Beyond its role in insect communication, the unique structural motifs of Ipsdienol and other terpenoids make them valuable chiral building blocks in synthetic organic chemistry and potential lead compounds in drug discovery.

Insect frass, the excrement of larvae, represents a complex and often overlooked source of bioactive compounds, including semiochemicals[3][4][5]. The presence of Ipsdienol in the frass of certain insect species offers a unique opportunity for its isolation from a natural matrix. This application note provides a comprehensive and detailed protocol for the successful extraction and purification of 2-Methyl-6-methyleneocta-2,7-dien-4-ol from insect frass using High-Performance Liquid Chromatography (HPLC).

Workflow Overview

The purification process is a multi-step procedure designed to efficiently extract and isolate Ipsdienol from the complex matrix of insect frass. The workflow begins with a carefully optimized solvent extraction to liberate the target compound, followed by a sample clean-up step to remove major impurities. The final purification is achieved through preparative HPLC, yielding high-purity 2-Methyl-6-methyleneocta-2,7-dien-4-ol suitable for further analysis and application.

Workflow for Ipsdienol Purification Frass Insect Frass Collection & Drying Extraction Solvent Extraction Frass->Extraction  Homogenization Filtration Filtration & Concentration Extraction->Filtration  Crude Extract SPE Solid Phase Extraction (SPE) Cleanup Filtration->SPE  Concentrated Extract HPLC Preparative HPLC Purification SPE->HPLC  Cleaned Extract Analysis Purity Analysis & Characterization HPLC->Analysis  Purified Fractions

Caption: Overall workflow from insect frass to purified 2-Methyl-6-methyleneocta-2,7-dien-4-ol.

Part 1: Sample Preparation - Extraction of 2-Methyl-6-methyleneocta-2,7-dien-4-ol from Insect Frass

The initial and most critical step in the purification process is the efficient extraction of the target analyte from the frass matrix. The choice of solvent is paramount and is dictated by the polarity of 2-Methyl-6-methyleneocta-2,7-dien-4-ol. As a moderately polar alcohol, a solvent system that can effectively solubilize the compound while minimizing the co-extraction of highly polar or non-polar contaminants is ideal.

Protocol 1: Solvent Extraction
  • Frass Preparation:

    • Collect insect frass and ensure it is free from large debris.

    • Lyophilize or oven-dry the frass at a low temperature (e.g., 40°C) to remove moisture, which can interfere with extraction efficiency.

    • Grind the dried frass to a fine powder to maximize the surface area for solvent penetration.

  • Solvent Selection:

    • A mixture of hexane and ethyl acetate (e.g., 80:20 v/v) is recommended. Hexane, being non-polar, will extract lipids and other non-polar compounds, while the more polar ethyl acetate will efficiently extract the target alcohol. The ratio can be optimized depending on the specific frass composition.

  • Extraction Procedure:

    • Weigh 100 g of dried, powdered frass into a suitable flask.

    • Add 500 mL of the hexane:ethyl acetate solvent mixture.

    • Agitate the slurry using a magnetic stirrer or an orbital shaker for 4-6 hours at room temperature.

    • Separate the solvent from the frass solids by vacuum filtration.

    • Repeat the extraction of the frass residue with fresh solvent at least two more times to ensure complete recovery of the analyte.

    • Combine all solvent extracts.

  • Concentration:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator. The bath temperature should be kept low (e.g., 30-35°C) to prevent degradation of the thermally sensitive terpenoid.

    • Concentrate the extract to a final volume of approximately 10-15 mL.

Part 2: High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase HPLC is a powerful technique for the separation of moderately polar compounds like terpenoid alcohols[6][7][8]. The principle of reversed-phase chromatography involves a non-polar stationary phase and a polar mobile phase. Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.

Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention, which is well-suited for the separation of terpenoids from more polar impurities. The choice of a preparative scale column is essential for isolating sufficient quantities of the target compound.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its mixture with water allows for a wide polarity range to be covered[7][9]. A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to elute compounds with varying polarities from the complex frass extract.

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for monitoring the elution of 2-Methyl-6-methyleneocta-2,7-dien-4-ol. While many terpenoids lack a strong chromophore, they typically exhibit some absorbance in the lower UV range (200-220 nm).

Protocol 2: Preparative Reversed-Phase HPLC
Parameter Condition
Instrument Preparative HPLC System
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Flow Rate 20.0 mL/min
Injection Volume 1-5 mL (of concentrated extract)
Detector DAD or UV-Vis at 210 nm

Gradient Elution Program:

Time (min) % Mobile Phase B (Acetonitrile)
0.040
20.095
25.095
25.140
30.040
Experimental Procedure
  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (40% Acetonitrile) until a stable baseline is achieved.

  • Sample Injection: Filter the concentrated frass extract through a 0.45 µm syringe filter to remove any particulate matter before injection. Inject the cleaned extract onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the peak suspected to be 2-Methyl-6-methyleneocta-2,7-dien-4-ol. The exact retention time will need to be determined by running an analytical standard if available, or by subsequent analysis of the collected fractions.

  • Post-Purification Processing:

    • Combine the fractions containing the purified compound.

    • Remove the HPLC solvents (acetonitrile and water) under reduced pressure using a rotary evaporator and subsequent lyophilization to obtain the pure 2-Methyl-6-methyleneocta-2,7-dien-4-ol.

Part 3: Optional Chiral Separation

2-Methyl-6-methyleneocta-2,7-dien-4-ol is a chiral molecule, and different enantiomers can elicit different biological responses. For applications requiring enantiomerically pure Ipsdienol, a subsequent chiral HPLC separation is necessary. Chiral separations are typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers.

Protocol 3: Analytical Chiral HPLC
Parameter Condition
Instrument Analytical HPLC System
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 98:2 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector DAD or UV-Vis at 210 nm

Note: The selection of the specific chiral column and the mobile phase composition is highly dependent on the nature of the enantiomers and may require some method development and screening of different chiral stationary phases[10][11][12].

Conclusion

This application note provides a robust and detailed framework for the extraction and purification of 2-Methyl-6-methyleneocta-2,7-dien-4-ol from insect frass. By following the outlined protocols, researchers can successfully isolate this valuable semiochemical for a wide range of applications, from fundamental ecological research to the development of novel pest management strategies. The principles and techniques described herein are also broadly applicable to the purification of other terpenoids and natural products from complex biological matrices.

References

  • Ahmed, A. A., et al. (2013). Oviposition deterrents from larval frass of Spodoptera littoralis (Boisd.) and Agrotis ipsilon (Hufn.) (Lepidoptera: Noctuidae). Journal of Plant Protection Research, 53(2), 145-151.
  • de Oliveira, P. F., et al. (2009). Semi-preparative HPLC separation of terpenoids from the seed pods of Hymenaea courbaril var. stilbocarpa. Journal of the Brazilian Chemical Society, 20(8), 1486-1492.
  • Dong, Y., et al. (2008). Development and validation of a reversed-phase HPLC method for quantitative determination of ginsenosides Rb1, Rd, F2, and compound K during the process of biotransformation of ginsenoside Rb1.
  • Harika, V., et al. (2014). New method development and validation for Simultaneous determination of 3 terpenoids (Terpineol, Limonene, α-Terpinene) in Black cardamom by HPLC. International Journal of Pharmaceutical Sciences and Research, 5(8), 3356-3361.
  • Houben, D., et al. (2020).
  • Jiang, Z., et al. (2016). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 1(2), 347-358.
  • Kovalenko, V. N., & Prokhorevich, K. N. (2016). A convenient synthesis of (±)-ipsdienol.
  • Lopes, I. G., et al. (2022). BugBook: Critical considerations for evaluating and applying insect frass. Journal of Insects as Food and Feed, 8(s1), 1-13.
  • Miller, D. R., et al. (1991). Ipsenol: an aggregation pheromone for Ips latidens (Leconte) (Coleoptera: Scolytidae). Journal of Chemical Ecology, 17(8), 1517-1527.
  • Norris, E. J., et al. (2018). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega, 3(10), 13935-13941.
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Poveda, J., et al. (2019).
  • Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-8397.
  • Silverstein, R. M., et al. (1966). Sex Attractants in Frass Produced by Male Ips confusus in Ponderosa Pine. Science, 154(3748), 509-510.
  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162.
  • Tolasch, T., et al. (2003). (S)-Ipsdienol: An aggregation pheromone of the six-spined spruce bark beetle, Pityogenes chalcographus. Journal of Chemical Ecology, 29(5), 1127-1137.
  • Valliappan, K. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Witzgall, P., et al. (2010). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 50(4), 437-443.
  • Zhang, Y. L., et al. (2019). Enantioselective Isoprenylboration Reaction of Aldehydes Catalyzed by a Chiral Phosphoric Acid. Organic Letters, 21(15), 6088-6092.
  • de la Cruz, P., et al. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(5), 858-878.
  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • Francke, W., & Kitching, W. (2001).
  • Armstrong, D. W., et al. (1986). New, highly efficient, broadly applicable, chiral stationary phases for high-performance liquid chromatography. Analytical Chemistry, 58(12), 2365-2371.
  • El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of Ipsdienol

Introduction: Elucidating the Structure of a Key Bark Beetle Pheromone Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a terpene alcohol that functions as a critical aggregation pheromone for several species of bar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Key Bark Beetle Pheromone

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a terpene alcohol that functions as a critical aggregation pheromone for several species of bark beetles in the genus Ips[1][2]. As a key semiochemical, its precise structure and stereochemistry are vital for its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of Ipsdienol. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the NMR analysis of Ipsdienol, covering sample preparation, experimental protocols for 1D and 2D NMR, and spectral interpretation.

The structural complexity of Ipsdienol, with its multiple olefinic protons and chiral center, necessitates a multi-dimensional NMR approach for complete assignment. This guide will detail the application of ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY and HSQC to fully characterize this important natural product.

I. Sample Preparation: The Foundation of High-Quality NMR Data

The quality of NMR spectra is highly dependent on proper sample preparation. For a small molecule like Ipsdienol (molar mass: 152.23 g/mol ), the following guidelines will ensure high-quality, reproducible results.

Core Principles of Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances. Chloroform-d (CDCl₃) is a common and effective solvent for Ipsdienol and other terpenes due to its excellent solubilizing properties and relatively simple residual solvent signal.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of Ipsdienol in 0.5-0.7 mL of solvent is typically sufficient[3][4]. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time[4][5].

  • Purity and Filtration: The sample should be free of particulate matter, as suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines[3]. It is best practice to dissolve the sample in a small vial and then filter it through a pipette with a cotton or glass wool plug into the NMR tube[3][5].

  • NMR Tubes: Use clean, high-quality 5 mm NMR tubes that are free from scratches or defects to ensure optimal performance[4].

Step-by-Step Sample Preparation Protocol:
  • Weigh 10-20 mg of purified Ipsdienol into a clean, dry vial.

  • Add approximately 0.6 mL of chloroform-d (CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the narrow tip.

  • Filter the Ipsdienol solution through the prepared pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely and label it clearly.

II. 1D NMR Spectroscopy: The Initial Structural Fingerprint

One-dimensional NMR spectra provide the initial and most fundamental information about the chemical environment of the hydrogen and carbon atoms in Ipsdienol.

A. ¹H NMR Spectroscopy Protocol

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, the splitting patterns due to proton-proton couplings, and the relative number of protons in each environment through integration.

Experimental Workflow for ¹H NMR Acquisition:

Figure 1: Workflow for ¹H NMR data acquisition and processing.

Typical ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans16-32Sufficient for good signal-to-noise with the recommended sample concentration.
Relaxation Delay2-5 sAllows for full relaxation of protons, ensuring accurate integration.
Spectral Width12-16 ppmEncompasses the typical chemical shift range for organic molecules.
Acquisition Time2-4 sProvides adequate resolution of signals.
B. ¹³C NMR Spectroscopy Protocol

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

Typical ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30-degree pulse with proton decoupling for simplified spectra.
Number of Scans1024 or moreNecessary to achieve a good signal-to-noise ratio.
Relaxation Delay2 sA standard delay for ¹³C acquisition.
Spectral Width200-240 ppmCovers the full range of carbon chemical shifts.
Acquisition Time1-2 sProvides sufficient resolution for most applications.

III. Spectral Data and Interpretation of Ipsdienol

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Ipsdienol based on available literature data and spectral databases. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Data for Ipsdienol in CDCl₃

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1a~5.08dd10.5, 1.5
H-1b~5.25dd17.5, 1.5
H-2~6.38dd17.5, 10.5
H-3~5.20d8.5
H-4~4.20t7.0
H-5a~2.35m
H-5b~2.45m
H-7a~4.95s
H-7b~5.05s
H-9~1.70s
H-10~1.65s

Table 2: ¹³C NMR Data for Ipsdienol in CDCl₃

CarbonChemical Shift (ppm)
C-1~112.5
C-2~141.8
C-3~123.5
C-4~71.0
C-5~41.0
C-6~148.0
C-7~112.0
C-8~134.0
C-9~25.7
C-10~18.2

IV. 2D NMR Spectroscopy: Unraveling the Connectivity

For a molecule with several overlapping proton signals, 2D NMR experiments are essential for unambiguous assignment. COSY and HSQC are two of the most powerful and commonly used techniques for this purpose.

A. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the molecule.

COSY Experimental Workflow:

Figure 2: Workflow for a 2D COSY experiment.

Interpreting the COSY Spectrum of Ipsdienol:

The COSY spectrum will display the ¹H spectrum on both the x and y axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" indicate coupling between protons. For Ipsdienol, key expected correlations include:

  • H-2 with H-1a and H-1b.

  • H-3 with H-4.

  • H-4 with H-5a and H-5b.

B. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, greatly facilitating the assignment of the carbon signals.

Interpreting the HSQC Spectrum of Ipsdienol:

The HSQC spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D spectrum corresponds to a C-H bond. For example, the proton at ~4.20 ppm (H-4) will show a correlation to the carbon at ~71.0 ppm (C-4). This allows for the confident assignment of all protonated carbons.

V. Conclusion: A Comprehensive Approach to Structural Verification

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation and verification of Ipsdienol. By following the detailed protocols outlined in this application note, researchers can confidently prepare high-quality samples and acquire a comprehensive set of NMR data. The systematic interpretation of ¹H, ¹³C, COSY, and HSQC spectra allows for the complete and unambiguous assignment of all proton and carbon resonances, confirming the identity and purity of this vital insect pheromone. This detailed structural information is paramount for its application in pest management and for further studies into its biological activity.

References

  • Silverstein, R. M., Rodin, J. O., & Wood, D. L. (1966). Sex Attractants in Frass Produced by Male Ips confusus in Ponderosa Pine. Science, 154(3748), 509–510.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (2007, November 14). HSQC and Edited HSQC Spectra. uOttawa NMR Facility Blog. Retrieved from [Link]

  • Queen's University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Columbia University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). Ipsdienol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 26). (S)-Ipsdienol. Retrieved from [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(4), 858-878. [Link]

  • Oehlschlager, A. C. (1966).
  • Byers, J. A. (1989). Chemical ecology of bark beetles. Experientia, 45(3), 271-283.
  • Blomquist, G. J., Figueroa-Teran, R., Aw, M., Song, M., Gorzalski, A., Abbott, N. L., ... & Tittiger, C. (2010). Pheromone production in bark beetles. Insect biochemistry and molecular biology, 40(10), 699-712.

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Technical Notes & Optimization

Troubleshooting

Ipsdienol Large-Scale Synthesis: A Technical Support Guide

Welcome to the technical support center for the large-scale synthesis of Ipsdienol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of Ipsdienol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges encountered during the scale-up of Ipsdienol production, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your synthetic endeavors.

Section 1: Troubleshooting Common Synthetic Challenges

Low Reaction Yields

Question: We are experiencing significantly lower yields of Ipsdienol than reported in the literature when using a Grignard-based route. What are the likely causes and how can we mitigate this?

Answer: Low yields in Grignard reactions for Ipsdienol synthesis are a frequent issue, often stemming from the reactivity and stability of the reagents. Several factors could be at play:

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. On a large scale, ensuring an inert atmosphere (e.g., dry nitrogen or argon) and using rigorously dried solvents and glassware is paramount. Trace amounts of water will quench the Grignard reagent, directly reducing your yield.

  • Side Reactions: The aldehyde starting material (e.g., 3-methyl-2-butenal) can undergo side reactions such as enolization, aldol condensation, or reduction, especially if the reaction temperature is not well-controlled. It is crucial to maintain the recommended low temperatures during the addition of the Grignard reagent.

  • Reagent Quality: The quality of the magnesium turnings and the alkyl/alkenyl halide is critical. The magnesium should be activated to ensure efficient reaction initiation.

  • Alternative Couplings: Some researchers have reported difficulties in coupling 3-methyl-2-butenal with Grignard or lithium reagents of 2-bromomethyl-1,3-butadiene.[1] The use of zinc-mediated reactions has been shown to be more successful in some cases.[1]

Troubleshooting Protocol: Optimizing Grignard Reaction Conditions

  • System Preparation: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry inert gas. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

  • Magnesium Activation: Activate magnesium turnings by stirring them under an inert atmosphere with a small crystal of iodine or a few drops of 1,2-dibromoethane until the color disappears.

  • Slow Addition: Add the halide solution dropwise to the activated magnesium at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Controlled Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0°C or lower before slowly adding the aldehyde solution. Monitor the internal temperature closely to prevent it from rising significantly.

  • Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.

Poor Enantioselectivity in Asymmetric Synthesis

Question: Our attempts at an enantioselective synthesis of a specific Ipsdienol enantiomer are resulting in a nearly racemic mixture. We are using a chiral catalyst. What could be going wrong?

Answer: Achieving high enantioselectivity on a large scale can be challenging due to several factors that may not be as pronounced in small-scale lab experiments.

  • Catalyst Purity and Loading: The enantiomeric purity of your chiral ligand or catalyst is crucial. Even small amounts of the opposite enantiomer can significantly erode the enantiomeric excess (ee) of the product. Ensure the catalyst is of high purity. Catalyst loading is also a critical parameter; deviations from the optimal loading can impact selectivity.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Inadequate temperature control on a larger scale can lead to a loss of selectivity.

  • Solvent Effects: The choice of solvent can have a profound effect on the transition state geometry of the catalyzed reaction, thereby influencing enantioselectivity. Ensure the solvent is of high purity and appropriate for the specific catalytic system.

  • Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to reduced selectivity.

Workflow for Troubleshooting Poor Enantioselectivity:

G start Low Enantiomeric Excess (ee) catalyst Verify Catalyst Purity and Loading start->catalyst temp Optimize and Tightly Control Reaction Temperature catalyst->temp If catalyst is optimal solvent Screen Solvents and Verify Purity temp->solvent If temperature is controlled substrate Analyze Substrate Purity solvent->substrate If solvent is optimal end High Enantiomeric Excess (ee) Achieved substrate->end If substrate is pure

Caption: Troubleshooting workflow for low enantioselectivity.

Section 2: Purification and Stability FAQs

Question: We are observing significant product loss and the formation of a viscous, insoluble material during the purification of Ipsdienol by distillation. What is causing this, and what are the alternative purification strategies?

Answer: The observed issue is likely due to the thermal instability of Ipsdienol and its tendency to polymerize, especially at elevated temperatures and in the presence of acid or radical initiators.[1] The conjugated diene system in Ipsdienol is susceptible to polymerization.

Recommended Purification Strategies:

MethodAdvantagesDisadvantages
Vacuum Distillation Effective for removing non-volatile impurities.Risk of thermal degradation and polymerization, even under vacuum.
Flash Chromatography Mild conditions, good for removing polar and non-polar impurities.Can be costly and time-consuming on a large scale due to solvent and silica gel consumption.
Preparative HPLC High resolution and purity achievable.[2][3]Expensive for large quantities, requires significant solvent usage.

Protocol for Minimizing Polymerization During Distillation:

  • Use a polymerization inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the crude Ipsdienol before distillation.

  • Low-Temperature Vacuum Distillation: Use a high-vacuum pump to lower the boiling point of Ipsdienol as much as possible. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere to prevent oxidation.

Question: What are the optimal storage conditions for purified Ipsdienol to prevent degradation?

Answer: Ipsdienol is sensitive to air, light, and heat. To ensure its long-term stability, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Inhibitor: For long-term storage, consider adding a small amount of an antioxidant like BHT.

Section 3: Analytical Characterization FAQs

Question: What are the most suitable analytical techniques for determining the purity and enantiomeric excess of Ipsdienol?

Answer: A combination of techniques is typically employed for the comprehensive characterization of Ipsdienol.

  • Purity Assessment:

    • Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for assessing the chemical purity of the volatile Ipsdienol.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and can also reveal the presence of impurities.

  • Enantiomeric Excess (ee) Determination:

    • Chiral Gas Chromatography (Chiral GC): This is the most common and effective method for separating and quantifying the enantiomers of Ipsdienol.[2]

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC can also be used, often after derivatization of the alcohol to a suitable ester (e.g., Mosher's ester) to enhance separation and detection.[1]

Workflow for Analytical Characterization of Ipsdienol:

G start Purified Ipsdienol Sample gc_fid GC-FID for Chemical Purity start->gc_fid nmr NMR for Structural Confirmation start->nmr chiral_gc Chiral GC for Enantiomeric Excess (ee) start->chiral_gc report Comprehensive Certificate of Analysis gc_fid->report nmr->report chiral_gc->report

Caption: Analytical workflow for Ipsdienol characterization.

References

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(5), 858-878. [Link]

  • Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-8397. [Link]

  • Gore, W. E., et al. (1977). Sex-specific production of ipsdienol and myrcenol by Dendroctonus ponderosae (Coleoptera: Scolytidae) exposed to myrcene vapors. Journal of Chemical Ecology, 12(7), 1579-1586. [Link]

  • Wikipedia. (n.d.). (S)-Ipsdienol. Retrieved from [Link]

  • Yamamoto, Y., Hara, S., & Suzuki, A. (1997). Enantioselective Synthesis of Ipsenol and Ipsdienol Using a (2-Bromoallyl)borane Derivative. Synthetic Communications, 27(6), 981-987. [Link]

Sources

Optimization

Technical Support Center: Achieving High Enantiomeric Purity in the Synthesis of Ipsdienol

Welcome to the technical support center dedicated to the synthesis of the bark beetle pheromone, Ipsdienol. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of the bark beetle pheromone, Ipsdienol. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are aiming to achieve high enantiomeric purity of this chiral molecule. The biological activity of Ipsdienol is highly dependent on its stereochemistry, making the control of enantiomeric excess (ee) a critical parameter in its synthesis.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of enantiomerically enriched Ipsdienol. The information presented herein is a synthesis of established protocols and expert insights to facilitate the successful and efficient production of the desired Ipsdienol enantiomer.

Troubleshooting Guide: Common Issues in Enantioselective Ipsdienol Synthesis

This section addresses specific problems that may arise during your experiments, providing explanations and actionable solutions.

Question 1: My enantioselective reaction is producing Ipsdienol with low enantiomeric excess (ee). What are the primary factors to investigate?

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The root cause often lies in subtle variations in reaction conditions or the quality of reagents. Here’s a systematic approach to troubleshooting:

  • Catalyst Integrity and Loading:

    • Cause: The chiral catalyst or ligand may have degraded due to improper handling or storage, or the catalyst loading may be suboptimal. For instance, in a Sharpless asymmetric epoxidation, the titanium(IV) isopropoxide is highly sensitive to moisture.[1]

    • Solution:

      • Verify Catalyst Quality: Use a fresh batch of the chiral catalyst or ligand. If possible, verify its purity and activity using a standard test reaction.

      • Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration for your specific substrate and conditions.

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of sensitive catalysts.[2]

  • Reaction Temperature:

    • Cause: Asymmetric reactions are often highly sensitive to temperature fluctuations. Generally, lower temperatures favor higher enantioselectivity by accentuating the energy difference between the diastereomeric transition states.[3]

    • Solution:

      • Precise Temperature Control: Use a cryostat or a well-insulated cooling bath to maintain a stable and accurate reaction temperature.

      • Temperature Screening: If the ee is consistently low, perform a temperature screen (e.g., -78 °C, -40 °C, -20 °C) to determine the optimal temperature for your reaction.

  • Solvent Effects:

    • Cause: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.[3]

    • Solution:

      • Solvent Purity: Always use anhydrous, high-purity solvents. Trace amounts of water can be detrimental to many asymmetric catalysts.[2]

      • Solvent Screening: Conduct small-scale experiments with a range of solvents of varying polarity and coordinating ability (e.g., dichloromethane, toluene, THF, hexanes) to identify the optimal solvent for your system.

  • Substrate Purity:

    • Cause: Impurities in the starting material (e.g., the achiral precursor to Ipsdienol) can sometimes interfere with the catalyst or participate in non-selective side reactions.

    • Solution:

      • Purify Starting Materials: Ensure your starting materials are of the highest possible purity. Purification by distillation or chromatography may be necessary.

      • Characterize Starting Materials: Use analytical techniques like NMR or GC-MS to confirm the identity and purity of your starting materials before use.

Question 2: My enzymatic kinetic resolution of racemic Ipsdienol is stalling at low conversion, or the enantioselectivity is poor. How can I optimize this process?

Enzymatic kinetic resolutions, often employing lipases like Candida antarctica lipase B (CALB), are powerful tools for separating enantiomers.[4][5] However, their efficiency can be influenced by several factors.

  • Enzyme Activity and Immobilization:

    • Cause: The enzyme may have low activity, or the immobilization support could be inappropriate for the reaction conditions.

    • Solution:

      • Use a High-Quality Enzyme: Purchase lipases from a reputable supplier. Novozym 435 (immobilized CALB) is a commonly used and robust catalyst.[5]

      • Consider Different Lipases: Screen a variety of lipases (e.g., from Pseudomonas cepacia, Candida rugosa) as different enzymes can exhibit varying selectivity for a given substrate.[6]

  • Acyl Donor and Solvent:

    • Cause: The choice of acyl donor and solvent is critical for both the reaction rate and enantioselectivity.

    • Solution:

      • Acyl Donor Screening: Vinyl acetate is a common and effective acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. Other acyl donors like isopropenyl acetate can also be effective.[4][7]

      • Solvent Selection: The solvent should solubilize the substrate and be compatible with the enzyme. Non-polar organic solvents like hexane or toluene are often used.[7]

  • Water Content:

    • Cause: While lipases are hydrolytic enzymes, in organic media for transesterification, the water content needs to be carefully controlled. Too much water can lead to hydrolysis of the ester product, reducing the yield and ee.

    • Solution:

      • Use Anhydrous Solvents: Employ freshly dried solvents.

      • Add Molecular Sieves: The addition of 3Å or 4Å molecular sieves can help to scavenge trace amounts of water.[8]

Question 3: I am attempting a chiral resolution of Ipsdienol via diastereomeric salt crystallization, but I am struggling to obtain crystals or the separation is inefficient. What are some key considerations?

Chiral resolution by diastereomeric salt formation is a classical but powerful technique that relies on the differential solubility of diastereomeric salts.[9][10]

  • Choice of Resolving Agent:

    • Cause: The selection of the chiral resolving agent is the most critical factor. A good resolving agent should form a stable salt with the substrate and the resulting diastereomers should have significantly different solubilities in a given solvent.

    • Solution:

      • Screen Resolving Agents: For an alcohol like Ipsdienol, it first needs to be derivatized to a carboxylic acid (e.g., by forming a phthalate monoester). Then, a variety of chiral bases (e.g., (+)- and (-)-α-phenylethylamine, brucine, cinchonidine) should be screened.[11][12]

      • Stoichiometry: The stoichiometry of the resolving agent can be crucial. Start with a 1:1 molar ratio and then optimize if necessary.

  • Crystallization Solvent and Conditions:

    • Cause: The solvent system and crystallization conditions (temperature, cooling rate) determine the success of the separation.

    • Solution:

      • Solvent Screening: Test a range of solvents and solvent mixtures with varying polarities.

      • Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.

      • Seeding: If you have a small amount of the desired pure diastereomer, seeding the supersaturated solution can induce crystallization.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and analysis of enantiomerically pure Ipsdienol.

Synthesis and Strategy
  • Q1: What are the main strategies for obtaining enantiomerically pure Ipsdienol? There are three primary strategies:

    • Asymmetric Synthesis: This involves the creation of the chiral center from an achiral precursor using a chiral catalyst, reagent, or auxiliary. Examples include the Sharpless asymmetric epoxidation of an allylic alcohol precursor.[13][14]

    • Chiral Resolution: This involves the separation of a racemic mixture of Ipsdienol. Common methods include enzymatic kinetic resolution and crystallization of diastereomeric salts.[9][15]

    • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material.

  • Q2: What is the importance of enantiomeric purity for a pheromone like Ipsdienol? The biological activity of many pheromones is highly dependent on their stereochemistry. In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory to the desired response.[16] Therefore, for applications in pest management, using the correct, enantiomerically pure pheromone is crucial for efficacy.

Analytical Methods
  • Q3: How is the enantiomeric excess (ee) of a synthetic Ipsdienol sample determined? The most common and reliable method is chiral gas chromatography (GC) . The enantiomers are separated on a chiral stationary phase, and the relative peak areas are used to calculate the ee.[17] Chiral High-Performance Liquid Chromatography (HPLC) can also be used.

  • Q4: What is a typical protocol for chiral GC analysis of Ipsdienol? A typical protocol would involve:

    • Column: A capillary column with a chiral stationary phase, often based on derivatized cyclodextrins.

    • Carrier Gas: Helium or hydrogen.

    • Injector and Detector: A split/splitless injector and a flame ionization detector (FID).

    • Temperature Program: An optimized temperature program is used to achieve baseline separation of the enantiomers.

    • Sample Preparation: The Ipsdienol sample is dissolved in a suitable solvent (e.g., hexane or dichloromethane) before injection. It is often necessary to derivatize the alcohol to a less polar functional group, such as an acetate, to improve separation.

Reaction Mechanisms and Concepts
  • Q5: Can you explain the basic principle of kinetic resolution? Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in reaction rates leads to an enrichment of the slower-reacting enantiomer in the starting material and the faster-forming enantiomer in the product. The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%.[15]

  • Q6: What is a "chiral auxiliary" in the context of asymmetric synthesis? A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product and allowing for the recovery and reuse of the auxiliary.

Data and Protocols

Table 1: Comparison of Methods for Enantioselective Synthesis of Ipsdienol
MethodChiral SourceTypical ee (%)AdvantagesDisadvantagesReference
Asymmetric Isoprenylation Chiral Borane Reagent96High enantioselectivity in a single step.Requires stoichiometric chiral reagent.[18]
Sharpless Asymmetric Epoxidation Diethyl Tartrate (DET)>90Catalytic, well-established method.Requires an allylic alcohol precursor.[13][14]
Enzymatic Kinetic Resolution Lipase (e.g., CALB)>95Mild reaction conditions, high selectivity.Maximum 50% yield of one enantiomer.[4][5]
Diastereomeric Salt Crystallization Chiral Amine>98Can achieve very high enantiopurity.Can be labor-intensive, requires derivatization.[9][11]
Experimental Protocol 1: Enzymatic Kinetic Resolution of Racemic Ipsdienol

This protocol is a general guideline and may require optimization for your specific setup.

  • Materials:

    • Racemic Ipsdienol

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Vinyl acetate (acyl donor)

    • Anhydrous hexane (solvent)

    • 4Å Molecular sieves

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add racemic Ipsdienol (1.0 eq) and anhydrous hexane.

    • Add activated 4Å molecular sieves.

    • Add Novozym 435 (typically 10-50 mg per mmol of substrate).

    • Add vinyl acetate (1.5-2.0 eq).

    • Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC. The reaction should be stopped at or near 50% conversion to achieve the highest ee for both the unreacted alcohol and the ester product.

    • Once the desired conversion is reached, filter off the enzyme and molecular sieves.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted Ipsdienol from the acetylated product by column chromatography on silica gel.

Visualizations

Kinetic_Resolution_Workflow cluster_0 Reaction cluster_1 Separation cluster_2 Analysis racemate Racemic Ipsdienol ((R)- and (S)-enantiomers) reaction_mixture Reaction Mixture racemate->reaction_mixture reagents Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction_mixture separation Stop at ~50% Conversion & Column Chromatography reaction_mixture->separation unreacted Unreacted Ipsdienol (Enriched in one enantiomer) separation->unreacted Slower reacting enantiomer product Ipsdienol Acetate (Enriched in the other enantiomer) separation->product Faster reacting enantiomer analysis Chiral GC Analysis unreacted->analysis product->analysis ee_determination Determine ee of both fractions analysis->ee_determination

Caption: Workflow for the enzymatic kinetic resolution of racemic Ipsdienol.

Sharpless_Epoxidation_Mechanism catalyst_formation Ti(OiPr)4 + Chiral Tartrate (e.g., (+)-DET) active_catalyst Chiral Titanium-Tartrate Complex catalyst_formation->active_catalyst Ligand Exchange substrate_binding Allylic Alcohol (Ipsdienol Precursor) Binds to Catalyst active_catalyst->substrate_binding Coordination oxidant_activation t-BuOOH Coordinates to Titanium Center substrate_binding->oxidant_activation oxygen_transfer Enantioselective Oxygen Transfer to the Alkene oxidant_activation->oxygen_transfer Stereodirected Attack product_release Epoxy Alcohol Product (Enantiomerically Enriched) Released oxygen_transfer->product_release product_release->active_catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.

References

  • Martín-Matute, B., & Bäckvall, J. E. (2007). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 129(51), 15712–15720. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(5), 1146-1167. [Link]

  • Master Organic Chemistry. (n.d.). Sharpless asymmetric epoxidation of allylic alcohols. Retrieved from [Link]

  • Qayed, W. S., Aboraia, A. S., Abdel-Rahman, H. M., & Youssef, A. F. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Mori, K. (1997). Molecular Asymmetry and Pheromone Science. Bioscience, Biotechnology, and Biochemistry, 61(8), 1291-1300. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

  • Forgó, P., & Forró, E. (2011). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Tetrahedron: Asymmetry, 22(13), 1427-1432.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Wikipedia. (2023). Epoxidation of allylic alcohols. [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Wikipedia. (2023). Kinetic resolution. [Link]

  • Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Rocha, L. C., et al. (2011). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry, 22(1), 19-24.
  • Wuyts, S., De Temmerman, K., De Vos, D. E., & Jacobs, P. A. (2005). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chemistry–A European Journal, 11(13), 3843-3849. [Link]

  • Johnson, J. S., & Evans, D. A. (1997). Chiral bis (oxazoline) copper (II) complexes: versatile catalysts for the enantioselective inverse-electron demand aza-Diels–Alder reaction. Journal of the American Chemical Society, 119(33), 7891-7892.
  • Johnson, T., & Sharpless, K. B. (1993). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. In Comprehensive Organic Synthesis (Vol. 7, pp. 389-436). Pergamon.
  • Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Paal, T. A., et al. (2015). Candida antarctica Lipase A-Based Enantiorecognition of a Highly Strained 4-Dibenzocyclooctynol (DIBO) Used for PET Imaging. Molecules, 20(12), 22691-22704. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Ipsdienol Release Rates for Pheromone Traps

Welcome to the technical support center for the optimization of ipsdienol release rates in pheromone traps. This guide is designed for researchers, scientists, and pest management professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of ipsdienol release rates in pheromone traps. This guide is designed for researchers, scientists, and pest management professionals to provide in-depth, field-proven insights and troubleshooting for effective bark beetle monitoring and control using ipsdienol-based lures.

Introduction to Ipsdienol and Its Role in Bark Beetle Communication

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a key component of the aggregation pheromone for several species of bark beetles in the genus Ips.[1][2] These beetles are significant mortality agents in coniferous forests.[3] Successful pest management strategies often rely on pheromone-baited traps to monitor populations and, in some cases, for mass trapping to reduce beetle numbers. The efficacy of these traps is critically dependent on the controlled release of synthetic pheromones, like ipsdienol, to mimic the natural release by beetles and effectively attract the target species.

However, optimizing this release rate is a complex, multi-faceted challenge. Factors such as the specific target species, geographic location, environmental conditions, and the presence of other semiochemicals can significantly influence trap efficacy. This guide will walk you through the critical parameters and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why are my trap capture rates for Ips pini low, despite using an ipsdienol lure?

A1: Low trap capture for Ips pini (the pine engraver beetle) is a common issue with several potential causes:

  • Incorrect Enantiomeric Ratio: Ips pini populations exhibit significant geographic variation in their response to different stereoisomers of ipsdienol.[3][4] For instance, California populations are attracted to nearly pure (-)-ipsdienol, while eastern populations respond to a racemic mixture (an equal mix of (+) and (-) enantiomers).[3][4] Using a lure with an enantiomeric ratio that is not attractive to the local population will result in poor trap catches. It is crucial to use lures specifically formulated for your geographic region.[5]

  • Absence of Synergists: For many Ips pini populations outside of California, the presence of lanierone is a powerful synergist, significantly increasing the attraction to ipsdienol.[3][5][6] Traps baited with only ipsdienol may have significantly lower capture rates in these regions.

  • Suboptimal Release Rate: The release rate of ipsdienol from the lure can be too high or too low. High release rates can have a repellent effect on some bark beetle species.[3] Conversely, a release rate that is too low may not be sufficient to attract beetles from a distance. The optimal release rate is influenced by temperature.[7][8][9][10]

  • Presence of Antagonists: Other semiochemicals, known as antagonists, can inhibit the response of Ips pini to its aggregation pheromone. Verbenone, for example, is an anti-aggregation pheromone for several bark beetle species and can reduce trap catches.[11][12]

Q2: How does temperature affect the release rate of ipsdienol and trap efficacy?

A2: Temperature is a critical environmental factor that directly influences the release rate of pheromones from passive dispensers.[7][8][9][10] As temperature increases, the vapor pressure of the semiochemical increases, leading to a higher release rate from the lure.[8][10][13]

This can have several implications for your experiments:

  • In warmer climates or during summer months, the release rate of ipsdienol will be higher, potentially leading to a shorter lifespan for the lure and a release rate that becomes repellent.[7][9]

  • In colder climates, the release rate may be too low to be effective, resulting in reduced trap captures.[7][9]

It is essential to consider the average temperature at your study site when selecting a lure with a specific release profile or when designing your own controlled-release devices.

Q3: What is the significance of other semiochemicals in an ipsdienol-baited trap?

A3: The semiochemical landscape is complex, and the response of bark beetles to ipsdienol is often modulated by other compounds.[14][15] These can be broadly categorized as:

  • Synergists: These compounds, when combined with ipsdienol, enhance the attractive response. A classic example is lanierone for many Ips pini populations.[3][5][6] Host tree volatiles, such as α-pinene, can also act as synergists for some species.[15][16]

  • Antagonists/Inhibitors: These chemicals reduce or prevent the attraction of beetles to ipsdienol. Ipsenol, for instance, can inhibit the response of some Ips species to ipsdienol.[2] Verbenone is another well-known anti-aggregation pheromone.[11][12]

The specific blend of semiochemicals required for optimal attraction is species- and sometimes even population-dependent.

Q4: How do I choose the correct lure formulation and design?

A4: Lure formulation and design are critical for achieving a consistent and optimal release rate. Commercially available lures often come in various formats, such as bubble caps, pouches, or membrane dispensers.[5][17][18] The choice of lure will depend on:

  • Target Release Rate: Different lure types have different release profiles.

  • Longevity: The desired field life of the lure will influence your choice. Some lures are designed to last for a few weeks, while others can be effective for several months.[5]

  • Environmental Conditions: The lure material and design should be robust enough to withstand the environmental conditions at your field site.

For researchers developing their own lures, careful consideration must be given to the polymer matrix or substrate used to control the diffusion of ipsdienol.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the use of ipsdienol-baited traps.

Problem: Low or No Trap Capture

Troubleshooting_Low_Capture Start Low or No Trap Capture CheckLure Is the lure correctly specified for the target species and region? Start->CheckLure CheckEnantio Verify the required enantiomeric ratio of ipsdienol. CheckLure->CheckEnantio Yes SolutionFound Implement Corrective Actions CheckLure->SolutionFound No, obtain correct lure CheckSynergist Are essential synergists (e.g., lanierone) included? CheckEnantio->CheckSynergist Yes CheckEnantio->SolutionFound No, use correct enantiomeric ratio CheckReleaseRate Is the release rate appropriate for the environmental conditions? CheckSynergist->CheckReleaseRate Yes CheckSynergist->SolutionFound No, add necessary synergists MeasureReleaseRate Measure the release rate using Gas Chromatography (GC). CheckReleaseRate->MeasureReleaseRate Uncertain CheckPlacement Is the trap placed correctly in the environment? CheckReleaseRate->CheckPlacement Yes MeasureReleaseRate->CheckPlacement CheckTiming Is the trapping period aligned with the beetle's flight season? CheckPlacement->CheckTiming Yes CheckPlacement->SolutionFound No, relocate trap CheckTiming->SolutionFound Yes, problem likely solved CheckTiming->SolutionFound No, adjust trapping schedule

Caption: Troubleshooting workflow for low trap capture rates.

Step-by-Step Troubleshooting:

  • Verify Lure Specificity:

    • Question: Are you using the correct lure for your target species and geographic location?

    • Action: Cross-reference your lure's specifications with scientific literature regarding the pheromone composition for the target beetle population. Pay close attention to the required enantiomeric ratio of ipsdienol and the necessity of synergists like lanierone.[3][4][5][14]

  • Evaluate Environmental Conditions and Release Rate:

    • Question: Could extreme temperatures be affecting the release rate?

    • Action: In high temperatures, the release rate may be too high, causing a repellent effect. In low temperatures, it may be too low to be attractive.[7][9][13] Consider using a lure with a different release profile or adjusting the timing of your experiment to coincide with more moderate temperatures.

  • Assess Trap Placement and Timing:

    • Question: Is the trap deployed correctly and at the right time?

    • Action: Ensure traps are placed at the appropriate height and spacing, as recommended for the target species. The trapping period must align with the known flight and activity periods of the adult beetles.

  • Consider Lure Age and Storage:

    • Question: Is the lure old or has it been stored improperly?

    • Action: Pheromone lures have a finite shelf life and can degrade if not stored correctly.[5] Always store lures in a freezer as recommended by the manufacturer and use them within their expiration date.[5]

Problem: High Variability in Trap Captures
  • Potential Cause: Inconsistent release rates from lures.

  • Solution: Ensure all lures are from the same batch and have been stored under the same conditions. If developing your own lures, refine the manufacturing process to ensure uniformity.

  • Potential Cause: Micro-environmental differences between trap locations.

  • Solution: Randomize trap placement and use a sufficient number of replicates to account for spatial variability.

Experimental Protocols

Protocol 1: Measurement of Ipsdienol Release Rate using Gas Chromatography (GC)

This protocol provides a general method for quantifying the release rate of ipsdienol from a pheromone lure.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., non-polar DB-5MS or a chiral column for enantiomer separation)

  • Glass aeration chamber

  • Air pump with a flow controller

  • Adsorbent tubes (e.g., Porapak Q or activated charcoal)

  • Solvent for desorption (e.g., hexane or dichloromethane)

  • Internal standard (e.g., n-tetradecane)

  • Certified ipsdienol standard

Procedure:

  • Lure Conditioning: Place the ipsdienol lure in the glass aeration chamber.

  • Volatile Collection: Draw air through the chamber at a known flow rate (e.g., 100-500 mL/min) and pass it through an adsorbent tube to trap the released ipsdienol. The collection time will depend on the expected release rate.

  • Desorption: Elute the trapped ipsdienol from the adsorbent tube with a precise volume of solvent containing a known concentration of the internal standard.

  • GC Analysis: Inject an aliquot of the eluate into the GC-FID.

  • Quantification:

    • Generate a calibration curve using known concentrations of the ipsdienol standard.

    • Calculate the amount of ipsdienol collected based on the peak area relative to the internal standard and the calibration curve.

    • The release rate is calculated by dividing the total amount of ipsdienol collected by the collection time (e.g., in ng/hour or µ g/day ).

GC_Workflow Start Start: Measure Release Rate LurePrep Place lure in aeration chamber Start->LurePrep VolatileCollection Draw air through chamber and adsorbent tube LurePrep->VolatileCollection Desorption Elute adsorbent tube with solvent and internal standard VolatileCollection->Desorption GC_Analysis Inject eluate into GC-FID Desorption->GC_Analysis Quantification Quantify ipsdienol using calibration curve GC_Analysis->Quantification End End: Release Rate Calculated Quantification->End

Caption: Workflow for measuring ipsdienol release rate via GC.

Protocol 2: Field Bioassay for Evaluating Lure Efficacy

This protocol outlines a standard field experiment to compare the effectiveness of different ipsdienol lures.

Experimental Design:

  • Treatments: Include different lure formulations (e.g., varying enantiomeric ratios, release rates, or with/without synergists) and an unbaited control trap.

  • Replication: Use a sufficient number of replicates for each treatment (typically 5-10).

  • Layout: Employ a randomized complete block design to minimize the effects of spatial variation in the environment.

Procedure:

  • Site Selection: Choose a suitable habitat for the target Ips species.

  • Trap Deployment:

    • Set up traps (e.g., funnel traps) in a grid or transect.

    • Maintain a minimum distance between traps (e.g., 20-30 meters) to avoid interference.

    • Randomly assign one treatment to each trap within each block.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and identify the captured beetles.

  • Data Analysis:

    • Transform the count data if necessary (e.g., log(x+1)) to meet the assumptions of statistical tests.

    • Use Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in trap captures between the treatments.

Quantitative Data Summary

Table 1: Enantiomeric Preferences of Select Ips Species for Ipsdienol

SpeciesGeographic RegionPredominant Enantiomer in PheromoneAttractive Enantiomeric RatioReference(s)
Ips piniCalifornia(-)-ipsdienolHigh (-)-ipsdienol content[3]
Ips piniEastern North AmericaRacemicRacemic[4]
Ips avulsusSoutheastern US(+)-ipsdienolRacemic or higher (+)-ipsdienol[6][17]
Ips paraconfususCalifornia(+)-ipsdienolHigh (+)-ipsdienol content[1]

Note: The optimal enantiomeric ratio can be influenced by the presence of other semiochemicals in the lure.

References

  • Miller, D. R., & Borden, J. H. (1990). Attraction of Ips pini (Coleoptera: Scolytidae) and Its Predators to Various Enantiomeric Ratios of Ipsdienol and Lanierone in California: Implications for the Augmentation and Conservation of Natural Enemies. Journal of Economic Entomology. [Link]

  • Tobin, P. C., et al. (2011). Field evaluation of effect of temperature on release of disparlure from a pheromone-baited trapping system used to monitor gypsy moth (Lepidoptera: Lymantriidae). PubMed. [Link]

  • Li, X., et al. (2015). Effect of temperature on the sex pheromone communication of Chilo suppressalis Walker (Lepidoptera: Pyralidae). ResearchGate. [Link]

  • Tobin, P. C., et al. (2011). Field Evaluation of Effect of Temperature on Release of Disparlure From a Pheromone-Baited Trapping System Used to Monitor Gypsy Moth (Lepidoptera: Lymantriidae). ResearchGate. [Link]

  • Pop, L., et al. (2007). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. ResearchGate. [Link]

  • Ioriatti, C., et al. (2019). The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards. PubMed Central. [Link]

  • Nation, J. L., et al. (1993). Does climate warming influence sexual chemical signaling? Brill. [Link]

  • Queffelec, A., et al. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. University of Pretoria. [Link]

  • Synergy Semiochemicals. Bark Beetle Attractants and Traps. [Link]

  • Blomquist, G. J., et al. (1993). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lan. PNAS. [Link]

  • Blomquist, G. J., et al. (1993). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). PubMed Central. [Link]

  • Synergy Semiochemicals. The Pine Engraver Beetle (Ips pini) Synergy Semiochemicals Lure (#3075). [Link]

  • Adams, A. S., et al. (2023). Navigating the Semiochemical Landscape: Attraction of Subcortical Beetle Communities to Bark Beetle Pheromones, Fungal and Host Tree Volatiles. MDPI. [Link]

  • Yu, D., et al. (2021). Putative ligand binding sites of two functionally characterized bark beetle odorant receptors. BMC Biology. [Link]

  • Miller, D. R., et al. (2015). Ipsenol, Ipsdienol, Ethanol, and α-Pinene: Trap Lure Blend for Cerambycidae and Buprestidae (Coleoptera) in Pine Forests of Eastern North America. PubMed. [Link]

  • Kulinkovich, O. G., et al. (2000). ChemInform Abstract: Stereoselective Synthesis of (R)- and (S)-Ipsdienols (I), Pheromone Components of Bark Beetles of the Ips Family. ResearchGate. [Link]

  • Allison, J. D., et al. (2018). No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus. PubMed Central. [Link]

  • Miller, D. R. (2023). Should Ipsdienol and Ipsenol Lures be Retained in a Generic Trap Lure Blend for Pine Bark and Woodboring Beetles (Coleoptera) in the Southeastern United States? Journal of Entomological Science. [Link]

  • Holsten, E. H., et al. (2001). Attractant Semiochemicals of the Engraver Beetle, Ips perturbatus, in South-Central and Interior Alaska. Forest Service. [Link]

  • Synergy Semiochemicals. Verbenone Repellent for Mountain Pine Beetle. [Link]

  • Mankin, R. W., et al. (2002). Active Spaces of Pheromone Traps for Plodia interpunctella (Lepidoptera: Pyralidae) in Enclosed Environments. USDA ARS. [Link]

  • Kim, Y., et al. (2012). Field bioassay using rubber septum and film-type pheromone lures for the box tree pyralid, Glyphodes perspectalis. ResearchGate. [Link]

  • Birgersson, G., et al. (1995). Compounds used in field bioassays: abbreviation, purity, and source. ResearchGate. [Link]

  • Strom, B. L., et al. (2003). Attraction of Ips avulsus (Eichoff) to Varying Enantiomeric Composition of lpsdienol in Commercially Available Lures. Southern Research Station. [Link]

  • Miller, D. R. (2023). Should Ipsdienol and Ipsenol Lures be Retained in a Generic Trap Lure Blend for Pine Bark and Woodboring Beetles (Coleoptera) in the Southeastern United States? Southern Research Station. [Link]

  • Silk, P. J., et al. (2022). An enhanced lure for eastern populations of the North American spruce beetle, Dendroctonus rufipennis Kirby (Coleoptera: Curculionidae). PubMed Central. [Link]

  • Witzgall, P., et al. (2021). Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies. Semantic Scholar. [Link]

  • Kim, D.-S., et al. (2021). Diel Rhythmicity of Field Responses to Synthetic Pheromone Lures in the Pine Sawyer Monochamus saltuarius. MDPI. [Link]

  • Jakuš, R., & Šimko, M. (2000). The use of dispensers with different release rates at pheromone trap barriers for Ips typographus. ResearchGate. [Link]

  • An, S., et al. (2016). The optimal sex pheromone release rate for trapping the codling moth Cydia pomonella (Lepidoptera: Tortricidae) in the field. PubMed Central. [Link]

  • Jakuš, R., et al. (2021). Improvement of Ips typographus catches in pheromone trap barriers by altering of sex assigned pheromone blends. ResearchGate. [Link]

  • Holsten, E. H., et al. (2003). Verbenone interrupts the response to aggregation pheromone in the northern spruce engraver, Ips perturbatus (Coleoptera). SciSpace. [Link]

  • Bakke, A. (1989). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. USDA Forest Service. [Link]

  • Blomquist, G. J., et al. (1993). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). ResearchGate. [Link]

  • Agilent Technologies. (2014). A Guide to Interpreting Detector Specifications for Gas Chromatographs Technical Note. [Link]

  • Guarino, S., et al. (2023). Evaluation of pheromone co-attractants for capturing Lasioderma serricorne (F.) (Coleoptera: Anobiidae). CNR-IRIS. [Link]

  • Reddy, G. V. P. (2019). Optimization of pheromone trap densities and impact of insecticides on pheromone catches for mass trapping Helicoverpa armigera. Journal of Entomology and Zoology Studies. [Link]

Sources

Optimization

Technical Support Center: Overcoming Inhibition of Ipsdienol Attraction in Field Conditions

Welcome to the Technical Support Center for field researchers working with the bark beetle aggregation pheromone, Ipsdienol. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for field researchers working with the bark beetle aggregation pheromone, Ipsdienol. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common challenge of inhibitory effects on Ipsdienol attraction in field experiments. Drawing from extensive field experience and the scientific literature, this resource will help you diagnose issues, optimize your experimental design, and achieve reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding Ipsdienol, its inhibitors, and their complex interactions in a field setting.

Q1: What is Ipsdienol and why is its attraction sometimes inhibited?

A: Ipsdienol is a terpene alcohol that functions as a major aggregation pheromone for many bark beetle species within the genus Ips.[1] It is a powerful attractant, guiding beetles to suitable host trees for mass attack and colonization. However, the attraction to Ipsdienol is not absolute and can be significantly reduced or completely inhibited by the presence of other semiochemicals (chemical signals). These inhibitory compounds can originate from several sources:

  • Sympatric Competitors: Other bark beetle species that compete for the same host resources often produce pheromones that are inhibitory to their competitors. For example, ipsenol, the primary pheromone of Ips pini in some regions, can inhibit the attraction of other Ips species.[2]

  • Non-Host Plants: Volatiles released from non-host trees, often referred to as non-host volatiles (NHVs), can signal an unsuitable environment for bark beetles, thus inhibiting their attraction to Ipsdienol.[3][4]

  • Host Tree Condition: As a host tree becomes fully colonized and depleted of resources, the blend of volatiles it emits can change, signaling to incoming beetles that it is no longer a suitable breeding site.[5]

  • Predators: Some predators of bark beetles are known to be attracted to Ipsdienol, and their presence may indirectly influence beetle behavior.[6][7]

Q2: My Ipsdienol-baited traps are not catching the target Ips species. What are the most likely causes?

A: Several factors could be contributing to poor trap capture. Here is a checklist of common issues to investigate:

  • Lure Composition and Release Rate:

    • Enantiomeric Ratio: The specific blend of (+) and (-) enantiomers of Ipsdienol is critical for attracting different Ips species and can vary geographically.[6] Using the wrong ratio can lead to reduced attraction or even inhibition.

    • Release Rate: The release rate of both Ipsdienol and any potential inhibitors from your lures is crucial. An incorrect release rate can disrupt the delicate chemical communication system.[8][9][10]

    • Lure Quality and Age: Ensure your lures are from a reputable supplier and are not expired. The release rate and composition of lures can change over time, especially when exposed to field conditions.[11]

  • Presence of Inhibitory Semiochemicals:

    • Ipsenol: This is a common inhibitor for many Ips species. If other competing Ips species that produce ipsenol are in the area, this could be the cause.

    • Non-Host Volatiles (NHVs): The proximity of your traps to non-host trees (e.g., hardwoods in a pine forest) could be releasing inhibitory volatiles.[3]

  • Environmental and Site Factors:

    • Trap Placement: Traps should be placed in suitable flight paths and at an appropriate height. Avoid placing them in dense vegetation or areas with poor air circulation.[12]

    • Weather Conditions: Temperature, wind speed, and precipitation can all influence beetle flight and pheromone plume dispersal.

    • Host Tree Availability and Condition: The abundance and health of suitable host trees in the vicinity of your traps can influence the background levels of semiochemicals and the motivation of beetles to respond to your lures.[13][14]

Q3: How do I determine the correct enantiomeric ratio of Ipsdienol for my target species and location?

A: The optimal enantiomeric ratio of Ipsdienol is species-specific and can even vary within a species across its geographic range.

  • Literature Review: The first step is to consult the scientific literature for studies conducted on your target species in your specific region. This will often provide a good starting point for the expected effective ratio.

  • Pilot Studies: If the optimal ratio is unknown or variable, conducting a pilot study is highly recommended. This involves deploying traps with lures containing different enantiomeric ratios of Ipsdienol to determine which is most attractive to your target population.

Q4: Can host tree volatiles affect Ipsdienol attraction?

A: Yes, host tree volatiles play a significant role in modulating the response of bark beetles to pheromones.[15][16]

  • Synergists: Some host volatiles, such as α-pinene and myrcene, can act as synergists, enhancing the attraction of Ips species to Ipsdienol.[17] Myrcene can even be a precursor for the biosynthesis of ipsdienol in some beetle species.[18][19]

  • Context is Key: The effect of host volatiles can be complex and context-dependent. For instance, high concentrations of certain monoterpenes released from a heavily resinous and resistant tree might deter beetles, even in the presence of an attractive pheromone.[14]

II. Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific experimental problems.

Guide 1: Low or No Trap Capture with Ipsdienol Lures

This guide will walk you through a systematic process to identify the root cause of poor trap performance.

Step 1: Verify Lure Integrity and Composition

  • Check Lure Specifications: Confirm with your supplier the exact enantiomeric ratio and expected release rate of your Ipsdienol lures.[4]

  • Age and Storage: Ensure lures are within their expiration date and have been stored correctly (typically in a freezer) to prevent degradation.

  • Field Longevity: Be aware of the stated field life of your lures. High temperatures can accelerate the release of semiochemicals, shortening their effective lifespan.[11]

Step 2: Assess for the Presence of Inhibitors

  • Identify Sympatric Ips Species: Determine if other Ips species that produce inhibitory compounds (like ipsenol) are present in your study area. You may need to use traps baited with lures for these other species to confirm their presence.

  • Analyze Trap Placement: Evaluate the proximity of your traps to non-host vegetation. If traps are close to hardwoods, consider moving them to a location more central to the host pine stands.[3]

  • Consider Anti-Aggregation Pheromones: As a tree becomes fully colonized, beetles may release anti-aggregation pheromones like verbenone to prevent overcrowding.[5][20] If your traps are near heavily infested trees, this could be a factor.

Step 3: Optimize Trap Deployment and Environmental Factors

  • Trap Type and Placement: Use standard, effective trap designs like multi-funnel traps.[8] Ensure they are hung to allow for unobstructed airflow and are not too close to the ground or dense foliage.

  • Timing of Deployment: Deploy traps during the known flight period of your target species. This can be determined from historical data or by using monitoring traps.

  • Replication and Randomization: A robust experimental design with adequate replication and randomization of treatments is essential to account for site variability.[8]

Guide 2: Overcoming Known Ipsenol Inhibition

If you have confirmed that ipsenol is the primary inhibitor, the following strategies can be employed.

Strategy 1: Spatial Separation of Lures

  • Rationale: The inhibitory effect of ipsenol on Ipsdienol attraction is often dose-dependent and can be overcome if the plumes of the two semiochemicals are sufficiently separated.

  • Protocol: Instead of co-locating Ipsdienol and potentially inhibitory lures on the same trap, place them on separate traps at a defined distance from each other. The optimal distance will need to be determined empirically but starting with distances of 10-20 meters is a reasonable approach.

Strategy 2: Lure Release Rate Manipulation

  • Rationale: The relative ratio of attractant to inhibitor is critical. By increasing the release rate of Ipsdienol relative to the background concentration of ipsenol, you may be able to overcome the inhibitory effect.

  • Protocol:

    • Use high-release lures for Ipsdienol.

    • If possible, quantify the background levels of ipsenol in your study area using air sampling techniques.

    • Conduct a dose-response experiment with varying release rates of Ipsdienol to find the optimal rate that maximizes trap capture in the presence of ipsenol.

Strategy 3: Addition of Synergists

  • Rationale: Adding synergistic host volatiles to your Ipsdienol lures can increase their attractiveness, potentially making them more competitive against the inhibitory signal of ipsenol.

  • Protocol:

    • Based on literature for your target species, select appropriate host tree synergists (e.g., α-pinene, myrcene).

    • Incorporate these synergists into your lure system. Be mindful of the release rates of the synergists as well, as excessively high concentrations can sometimes become repellent.

Visualizing the Semiochemical Landscape

The following diagram illustrates the complex interactions of attractants, inhibitors, and synergists that influence bark beetle behavior.

Semiochemical_Interactions Ipsdienol Ipsdienol (Aggregation Pheromone) Bark_Beetle Target Ips Species Ipsdienol->Bark_Beetle Attraction Ipsenol Ipsenol (Inhibitor) Ipsenol->Bark_Beetle Inhibition NHV Non-Host Volatiles (Inhibitor) NHV->Bark_Beetle Inhibition Host_Volatiles Host Volatiles (Synergist/Attractant) Host_Volatiles->Ipsdienol Synergy Host_Volatiles->Bark_Beetle Attraction

Caption: Interactions of semiochemicals affecting bark beetle attraction.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Field Bioassay for Determining Optimal Ipsdienol Enantiomeric Ratio

Objective: To determine the most attractive enantiomeric ratio of Ipsdienol for a target Ips species in a specific geographic location.

Materials:

  • Multi-funnel traps (e.g., 8-unit Lindgren funnel traps)

  • Lures with varying enantiomeric ratios of Ipsdienol (e.g., racemic, 90% (+)/10% (-), 10% (+)/90% (-), and pure enantiomers if available)

  • Unbaited control lures

  • Collection cups with a killing agent (e.g., a Vapona strip)

  • GPS unit for marking trap locations

  • Field notebook and data sheets

Procedure:

  • Site Selection: Choose a study site with a known population of the target Ips species and an abundance of host trees.

  • Experimental Design: Use a randomized complete block design. Each block should contain one trap for each enantiomeric ratio being tested, plus a control trap. Replicate the blocks at least 4-5 times, with a minimum distance of 50 meters between traps within a block and 100 meters between blocks.

  • Trap Deployment:

    • Hang traps from trees or poles at a height of approximately 1.5-2 meters.

    • Attach the appropriate lure to each trap.

    • Place the killing agent in the collection cup.

  • Data Collection:

    • Collect trapped beetles every 3-7 days, depending on beetle flight activity.

    • Identify and count the target Ips species and any other captured insects.

    • After each collection, re-randomize the trap treatments within each block to minimize positional bias.

  • Data Analysis:

    • Analyze the trap capture data using an appropriate statistical method (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in attraction among the different enantiomeric ratios.

Protocol 2: Quantifying Lure Release Rates

Objective: To determine the actual release rate of semiochemicals from your lures under field or laboratory conditions.

Materials:

  • Analytical balance (accurate to 0.1 mg)

  • Lures to be tested

  • Controlled environment chamber or a sheltered outdoor location with representative field temperatures

  • Forceps

Procedure:

  • Initial Weighing: Using forceps, carefully weigh each individual lure on the analytical balance and record the initial weight (W_initial).

  • Field/Lab Exposure: Place the lures in the controlled environment or field location for a set period (e.g., 24, 48, or 72 hours).

  • Final Weighing: After the exposure period, carefully retrieve the lures and re-weigh them to get the final weight (W_final).

  • Calculate Release Rate:

    • Weight loss = W_initial - W_final

    • Release Rate (mg/day) = (Weight loss / number of hours of exposure) * 24

Data Presentation:

Summarize the release rate data in a table for easy comparison.

Lure TypeReplicateInitial Weight (mg)Final Weight (mg)Duration (hours)Release Rate (mg/day)
Ipsdienol (A)1100.598.2481.15
Ipsdienol (A)2101.299.0481.10
Ipsenol (B)1120.8118.3481.25
Ipsenol (B)2121.1118.5481.30
Experimental Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting Ipsdienol attraction issues.

Troubleshooting_Workflow start Start: Low Trap Capture check_lure Step 1: Verify Lure (Composition, Age, Release Rate) start->check_lure lure_ok Lure OK? check_lure->lure_ok assess_inhibitors Step 2: Assess Inhibitors (Sympatric Species, NHVs) inhibitors_present Inhibitors Present? assess_inhibitors->inhibitors_present optimize_traps Step 3: Optimize Trapping (Placement, Timing, Design) trapping_ok Trapping Optimized? optimize_traps->trapping_ok lure_ok->assess_inhibitors Yes replace_lure Action: Replace Lure lure_ok->replace_lure No inhibitors_present->optimize_traps No implement_strategies Action: Implement Overcoming Strategies (Separation, Release Rate, Synergists) inhibitors_present->implement_strategies Yes modify_protocol Action: Modify Trapping Protocol trapping_ok->modify_protocol No end End: Improved Trap Capture trapping_ok->end Yes replace_lure->check_lure implement_strategies->end modify_protocol->optimize_traps

Caption: A systematic workflow for troubleshooting low trap capture.

IV. References

  • Miller, D. R., & Rabaglia, R. J. (2023). Should Ipsdienol and Ipsenol Lures be Retained in a Generic Trap Lure Blend for Pine Bark and Woodboring Beetles (Coleoptera) in. Journal of Entomological Science, 58(2), 229-243. [Link]

  • Cale, J. A., et al. (2022). Navigating the Semiochemical Landscape: Attraction of Subcortical Beetle Communities to Bark Beetle Pheromones, Fungal and Host Tree Volatiles. Insects, 13(9), 834. [Link]

  • Fettig, C. J., et al. (2000). Attraction of Ips pini (Coleoptera: Scolytinae) and Its Predators to Natural Attractants and Synthetic Semiochemicals in Northern California: Implications for Population Monitoring. Journal of Economic Entomology, 93(5), 1479-1486.

  • Hofstetter, R. W., et al. (2012). Attraction to monoterpenes and beetle-produced compounds by syntopic Ips and Dendroctonus bark beetles and their predators. Chemoecology, 22(4), 235-246.

  • Jactel, H., et al. (2003). Non-Host Volatiles Disrupt the Response of the Stenographer Bark Beetle, Ips sexdentatus (Coleoptera: Scolytidae), to Pheromone-Baited traps and Maritime Pine Logs. Integrated Pest Management Reviews, 6, 197-207.

  • Synergy Semiochemicals. (n.d.). Bark Beetle Attractants and Traps. Retrieved from [Link]

  • Cale, J. A., et al. (2024). Navigating the Semiochemical Landscape: Attraction of Subcortical Beetle Communities to Bark Beetle Pheromones, Fungal and Host Stress Volatiles. Preprints.org.

  • Cale, J. A., et al. (2024). Navigating the Semiochemical Landscape: Attraction of Subcortical Beetle Communities to Bark Beetle Pheromones, Fungal and Host Stress Volatiles. Preprints.org.

  • Sullivan, B. T. (2016). Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review. Insects, 7(4), 51. [Link]

  • Fettig, C. J., et al. (2020). Semiochemicals for bark beetle (Coleoptera: Curculionidae) management in western North America. The Canadian Entomologist, 152(4), 433-460. [Link]

  • Aukema, B. H., et al. (2017). Trap trees: An effective method for monitoring mountain pine beetle activities in novel habitats. The Canadian Entomologist, 149(5), 654-664.

  • Sullivan, B. T., et al. (2024). Survey for attraction-inhibiting semiochemicals for Ips grandicollis (Coleoptera: Curculionidae) in its native and invasive ranges. Journal of Economic Entomology.

  • Byers, J. A. (1992). Attractive and inhibitory pheromones produced in the bark beetle, Dendroctonus brevicomis, during host colonization: Regulation of inter- and intraspecific competition. Journal of Chemical Ecology, 18(11), 1995-2012.

  • Byers, J. A., et al. (1982). Male-specific conversion of the host plant compound, myrcene, to the pheromone, (+)-ipsdienol, in the bark beetle, Dendroctonus brevicomis. Journal of Chemical Ecology, 8(2), 363-371. [Link]

  • Kim, D. S., et al. (2021). Diel Rhythmicity of Field Responses to Synthetic Pheromone Lures in the Pine Sawyer Monochamus saltuarius. Insects, 12(7), 643. [Link]

  • Gast, S. J., et al. (1992). Physiological Factors Affecting Attraction of Ips pini (Coleoptera: Scolytidae) to Host Odor or Natural Male Pheromone in Idaho. Annals of the Entomological Society of America, 85(5), 603-609.

  • Teale, S. A., et al. (1998). EFFECTS OF HOST TREE SPECIES ON ATTRACTIVENESS OF TUNNELING PINE ENGRAVERS, Ips pini, TO CONSPECIFICS AND INSECT PREDATORS. Journal of Chemical Ecology, 24(4), 635-651.

  • Aslam, M., et al. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. Insects, 14(10), 819.

  • Aslam, M., et al. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. Insects, 14(10), 819. [Link]

  • Kandasamy, D., et al. (2023). Semiochemicals produced by fungal bark beetle symbiont Endoconidiophora rufipennis and the discovery of an anti-attractant for Ips typographus. PLoS ONE, 18(4), e0283501. [Link]

  • Schiebe, C., et al. (2012). OCCURRENCE OF IPSDIENOL AND IPSENOL IN INDIVIDUAL MALES OF DIFFERENT Ips SPECIES. Journal of Chemical Ecology, 38(1), 70-79.

  • Wikipedia. (n.d.). (S)-Ipsdienol. Retrieved from [Link]

  • Byers, J. A. (1989). Chemical ecology of bark beetles. Experientia, 45(3), 271-283.

  • Sullivan, B. T., et al. (2012). Pheromone Production, Attraction, and Interspecific Inhibition among Four Species of Ips Bark Beetles in the Southeastern USA. Psyche: A Journal of Entomology, 2012, 532652.

  • Fettig, C. J., et al. (2000). Attraction of Ips pini (Coleoptera: Scolytidae) and Its Predators to Various Enantiomeric Ratios of Ipsdienol and Lanierone in California: Implications for the Augmentation and Conservation of Natural Enemies. Journal of Economic Entomology, 93(5), 1479-1486.

  • Jackai, L. E. N., et al. (2014). Analysis of Field-Aged Pheromone Lures in Cotton Field. IOSR Journal of Agriculture and Veterinary Science, 7(1), 18-24.

  • Schmidt, S., et al. (2024). Structure–Diversity Relationships in Parasitoids of a Central European Temperate Forest. Forests, 15(7), 1184.

  • Faccoli, M., et al. (2011). Effectiveness of different trapping protocols for outbreak management of the engraver pine beetle Ips acuminatus (Curculionidae, Scolytinae). Journal of Pest Science, 84(3), 265-271.

  • Sullivan, B. T. (2002). Influence of Release Rate and Location of Release Devices of Pheromone Component endo-Brevicomin on Attraction of the Southern Pine Beetle. Journal of Chemical Ecology, 28(7), 1335-1351.

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). The Chemical Record, 21(5), 1089-1109.

  • Montana Department of Natural Resources and Conservation. (2025). Pine Engraver (Ips pini). Insect and Disease Management Guide.

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). The Chemical Record, 21(5), 1089-1109. [Link]

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Troubleshooting

Technical Support Center: Stabilizing 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Introduction Welcome to the technical support guide for 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a key semiochemical compound, also known as Ipsdienol.[1][2][3] This molecule is a critical component in lure formulations f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a key semiochemical compound, also known as Ipsdienol.[1][2][3] This molecule is a critical component in lure formulations for monitoring and managing various beetle species. However, its chemical structure—a conjugated dienol with an allylic alcohol moiety—renders it susceptible to several degradation pathways, posing significant challenges to maintaining lure efficacy and longevity.[4]

This guide provides researchers, chemists, and formulation scientists with in-depth troubleshooting advice, validated experimental protocols, and a foundational understanding of the causality behind its instability. Our goal is to empower you to develop robust and stable lure formulations through a systematic, evidence-based approach.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-6-methyleneocta-2,7-dien-4-ol and why is it unstable?

2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol) is a naturally occurring terpene alcohol that functions as an aggregation pheromone for several bark beetle species in the genus Ips.[1][5] Its molecular structure contains two double bonds in conjugation and a hydroxyl group on a carbon adjacent to a double bond (an allylic alcohol). This specific arrangement, while responsible for its biological activity, is also the source of its instability. The molecule is prone to oxidation, acid-catalyzed rearrangements, and polymerization, leading to a rapid loss of active material. The stability of allylic alcohols is influenced by resonance effects, which can also facilitate degradation under certain conditions.[4][6]

Q2: What are the primary degradation pathways I should be concerned about?

The main degradation routes are oxidation and acid-catalyzed isomerization/dehydration .

  • Oxidation: The allylic alcohol and conjugated diene systems are highly susceptible to atmospheric oxygen. This can lead to the formation of ketones (such as Ipsdienone), epoxides, and peroxides, all of which are inactive and can potentially act as repellents.[7]

  • Isomerization & Dehydration: In the presence of acidic catalysts (which can be present as impurities in formulation carriers or reagents), the molecule can undergo dehydration to form more stable, but biologically inactive, aromatic compounds or other isomers.

Below is a simplified representation of these degradation pathways.

A 2-Methyl-6-methyleneocta- 2,7-dien-4-ol (Active Pheromone) B Oxidation Products (e.g., Ipsdienone) [Inactive/Repellent] A->B O2, Light, Metal Ions C Isomerization/Dehydration Products [Inactive] A->C Acidic Conditions (H+)

Caption: Primary degradation pathways for 2-Methyl-6-methyleneocta-2,7-dien-4-ol.

Q3: What are the typical observable signs of degradation in my lure formulation?

  • Loss of Biological Efficacy: This is the most critical sign, observed as a significant drop in insect trap captures compared to fresh lures.

  • Color Change: Formulations may develop a yellow or brownish tint over time, indicating the formation of polymeric or oxidized byproducts.

  • Change in Viscosity: An increase in viscosity or the formation of insoluble precipitates can suggest that polymerization is occurring.

  • Off-Odors: The formation of degradation products can alter the scent profile of the lure.

Q4: What analytical methods are recommended for monitoring the stability and purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both identifying and quantifying 2-Methyl-6-methyleneocta-2,7-dien-4-ol and its degradation products.[8] The mass spectrum of the parent compound provides a distinct fragmentation pattern for confirmation.[7][9] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used, particularly for less volatile degradation products or when analyzing complex matrices.

Troubleshooting Guide: Common Formulation Issues

Problem: My lure loses all effectiveness within a few days of field deployment.

This is a classic symptom of rapid chemical degradation, most commonly caused by oxidation or photodegradation.

► Possible Cause 1: Oxidation from Atmospheric Oxygen

The conjugated diene structure is highly reactive with atmospheric oxygen, a process that can be accelerated by trace metal impurities and ambient heat.

✔ Solution: Incorporate Antioxidants

Antioxidants function by scavenging free radicals, which are key intermediates in the oxidation process. The most common and cost-effective antioxidants for pheromone formulations are hindered phenols.

Antioxidant Typical Concentration (% w/w) Key Characteristics
Butylated Hydroxytoluene (BHT) 0.1 - 1.0%Excellent free-radical scavenger, widely used, cost-effective.
Butylated Hydroxyanisole (BHA) 0.1 - 1.0%Similar to BHT, often used in combination for synergistic effects.
α-Tocopherol (Vitamin E) 0.2 - 2.0%A natural, highly effective antioxidant, but can be more expensive.

Experimental Protocol: Antioxidant Efficacy Screening

  • Prepare several identical batches of your lure formulation.

  • Create a negative control with no antioxidant.

  • To the other batches, add varying concentrations of BHT, BHA, or α-Tocopherol (e.g., 0.1%, 0.5%, 1.0% w/w).

  • Divide each batch into two sets of samples. Store one set protected from light and air (e.g., in amber glass vials under nitrogen) at 4°C. Store the second set under accelerated aging conditions (e.g., 40°C in an open-air container).

  • At defined time points (e.g., Day 0, 1, 3, 7, 14, 30), take an aliquot from each sample.

  • Analyze the concentration of the active ingredient using a validated GC-MS method.

  • Plot the percentage of remaining active ingredient versus time for each condition. The most effective antioxidant system will show the slowest rate of degradation under accelerated conditions.

► Possible Cause 2: UV Photodegradation

The energy from ultraviolet (UV) light, particularly in direct sunlight, can break chemical bonds and catalyze both oxidation and isomerization reactions.

✔ Solution: Utilize UV Protectants and Opaque Dispensers

  • UV Absorbers: Incorporate a UV-absorbing compound like Tinuvin P or other benzotriazole derivatives into the formulation (typically 0.5-2.0% w/w). These molecules absorb harmful UV radiation and dissipate it as heat.

  • Dispenser Material: The choice of dispenser is critical. Avoid clear or translucent plastics. Opt for materials that are inherently UV-resistant or colored with a UV-blocking pigment (e.g., carbon black). Polyethylene and certain types of rubber can be suitable carriers.[10]

Problem: The release rate of the pheromone from my lure is inconsistent and drops off unexpectedly.

This issue often points to a change in the physical properties of the lure matrix itself, frequently caused by polymerization of the active ingredient.

► Possible Cause: Polymerization of the Dienol

The double bonds in 2-Methyl-6-methyleneocta-2,7-dien-4-ol can react with each other, especially at elevated temperatures, to form long-chain polymers. This process traps the remaining active molecules within a cross-linked matrix, preventing their release. Allyl compounds are known to be used in polymer applications, highlighting their reactivity.[11]

✔ Solution: Select an Appropriate Carrier Matrix and Consider Inhibitors

  • Carrier Compatibility: The carrier should be chemically inert and not promote isomerization or other reactions.[10] Materials like gray halobutyl rubber septa have been successfully used in pheromone lures.[12] Before large-scale production, conduct compatibility studies by loading the active ingredient into the chosen carrier and analyzing for degradation products after aging.

  • Polymerization Inhibitors: While less common than antioxidants, radical inhibitors like hydroquinone or its derivatives can be added in small quantities (0.01-0.1%) to prevent premature polymerization, especially if the formulation will be exposed to high temperatures during manufacturing.

cluster_0 Stabilizer Screening Workflow A Prepare Formulation + Candidate Stabilizer B Accelerated Aging (Heat, Light, O2) A->B C GC-MS Analysis (Time Points) B->C D Quantify Remaining Active Ingredient C->D E Select Optimal Stabilizer System D->E

Caption: Experimental workflow for selecting an optimal stabilizer system.

Protocol: Quantitative Analysis via GC-MS

This protocol provides a general framework for quantifying 2-Methyl-6-methyleneocta-2,7-dien-4-ol. It must be validated for your specific matrix and instrument.

1. Preparation of Standards:

  • Create a stock solution of high-purity (>98%) 2-Methyl-6-methyleneocta-2,7-dien-4-ol in a suitable solvent (e.g., hexane or ethyl acetate) at 1000 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Add an internal standard (e.g., tetradecane) at a fixed concentration to each calibration standard and sample to correct for injection volume variations.

2. Sample Preparation:

  • Accurately weigh a portion of the lure formulation or dispenser.

  • Extract the active ingredient using a known volume of solvent (e.g., soak in 10 mL of hexane for 4 hours).

  • Add the internal standard to the extract.

  • If necessary, dilute the extract to fall within the calibration range.

3. GC-MS Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

  • Oven Program: 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-350 amu. Use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions (e.g., m/z 85, 41, 79, 119).[8]

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard versus concentration.

  • Calculate the concentration of the active ingredient in your samples using the regression equation from the calibration curve.

References

  • Strong, W. B., Gries, R., Gries, G., Slessor, K. N., & Borden, J. H. (2006). Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. USDA Forest Service. Retrieved from [Link]

  • Kim, J. H., et al. (2015). Process for preparing sustained-release lure for combating pests. Google Patents (KR101541797B1).
  • Hodges, R. J., et al. (2008). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). ResearchGate. Retrieved from [Link]

  • Grow Organic. (2024). The Role of Sticky Traps and Pheromone Lures in Integrated Pest Management. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-6-methylene-2,7-octadien-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-6-methylene-2,7-octadien-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-2-methyl-6-methylideneocta-2,7-dien-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • SLT. (2024). Why Allylic Alcohol Is Stable. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Methyl-6-methylene-2,7-octadien-4-ol (CAS 14434-41-4). Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Methyl-6-methyleneocta-2,7-dien-4-ol. Retrieved from [Link]

  • NIST. (n.d.). 2,7-Octadien-4-ol, 2-methyl-6-methylene-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2,7-Octadien-4-ol, 2-methyl-6-methylene-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (1977). Stabilized acrylic acid esters of polyhydric alcohols and a process for their preparation. (US4059721A).
  • NIST. (n.d.). 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-6-methyleneocta-2,7-dien-4-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-6-methylene-1,7-octadien-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • Parales, R. E., & Ditty, J. L. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cost-Effective Synthesis of Synthetic Ipsdienol

Welcome to the Technical Support Center for the synthesis of Ipsdienol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ipsdienol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the cost-effective production of Ipsdienol. Our focus is on providing practical, field-proven insights to overcome common challenges in the laboratory and during scale-up.

Introduction to Ipsdienol and the Imperative for Cost-Reduction

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a crucial aggregation pheromone of several bark beetle species of the genus Ips, which are significant pests in coniferous forests.[1][2][3] Its synthesis is of great interest for pest management strategies that utilize pheromone-based lures. However, the cost of chemical synthesis can be a significant barrier to its widespread application.[4] This guide will explore various synthetic routes, with a focus on strategies to reduce production costs without compromising yield or purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for Ipsdienol synthesis, and how do they compare in terms of cost?

The selection of a starting material is a critical determinant of the overall cost of Ipsdienol synthesis. The most common precursors are myrcene, isoprene, and 3-methyl-2-butenal.[1][5][6][7]

  • Myrcene: As a naturally abundant monoterpene, myrcene is often considered an economically attractive starting material.[1] However, the direct oxidation of myrcene can lead to a mixture of products, complicating purification and potentially lowering the overall yield of the desired Ipsdienol isomer.[5][8]

  • Isoprene and 3-methyl-2-butenal (Prenal): These smaller, readily available building blocks can be coupled through various methods, such as Grignard or Wittig reactions.[6][7] While the starting materials themselves are relatively inexpensive, the multi-step nature of these syntheses can increase overall costs due to reagent and solvent usage, as well as labor.

  • "Isoprene Synthons": A variety of reagents, referred to as "isoprene synthons," have been developed to introduce the isoprene unit in a controlled manner.[1][9] The cost-effectiveness of these synthons varies widely depending on their complexity and the number of steps required for their preparation.

Q2: What are the main synthetic strategies for producing Ipsdienol, and which is the most cost-effective?

Several synthetic strategies have been developed for Ipsdienol production, each with its own set of advantages and disadvantages regarding cost and efficiency.

  • Grignard Reactions: The reaction of an appropriate Grignard reagent with 3-methyl-2-butenal is a classic and widely used method.[10] This approach is generally cost-effective due to the low cost of the reagents. However, yields can be variable, and side reactions can occur.

  • Wittig-type Olefinations: The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons) provide a powerful tool for forming the carbon-carbon double bonds in Ipsdienol.[4][11][12] While often providing good stereoselectivity, the cost of phosphonium salts and the generation of triphenylphosphine oxide as a byproduct can be drawbacks.[13]

  • Photooxidation of Myrcene: This method utilizes the direct reaction of myrcene with singlet oxygen.[5] While potentially a very direct and atom-economical route, it often results in a mixture of hydroperoxides that require further reduction and purification, impacting the overall yield and cost.

  • Biocatalytic Synthesis: The use of enzymes or whole-cell systems to perform specific transformations, such as the hydroxylation of myrcene, is a promising green and potentially cost-effective alternative.[14] The high selectivity of enzymes can reduce the formation of byproducts and simplify purification. However, the cost of the biocatalyst and the optimization of reaction conditions are key factors determining economic viability.[15][16][17][18][19]

The most cost-effective strategy will ultimately depend on the desired scale of production, the required stereochemical purity, and the available laboratory infrastructure. For small-scale research purposes, Grignard-based approaches are often favored. For larger-scale industrial production, a highly optimized process starting from an inexpensive precursor like myrcene or a biocatalytic route could be more economical.

Q3: How can I improve the stereoselectivity of my Ipsdienol synthesis to obtain the desired enantiomer?

The biological activity of Ipsdienol is highly dependent on its stereochemistry.[8] Achieving high enantiomeric purity is often a key challenge.

  • Chiral Catalysts: The use of chiral catalysts, such as BINOL-derived phosphoric acids or chiral diol-based organocatalysts, can effectively control the stereochemical outcome of the reaction.[20][21][22] The choice of catalyst will depend on the specific reaction being performed.

  • Chiral Pool Synthesis: Starting from a readily available enantiomerically pure precursor (the "chiral pool") is another effective strategy.

  • Resolution of Racemic Mixtures: If a racemic mixture is produced, it can be separated into its constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Ipsdienol.

Problem 1: Low Yield in Grignard Reaction with 3-methyl-2-butenal

Symptoms:

  • The isolated yield of Ipsdienol is significantly lower than the theoretical maximum.

  • TLC or GC-MS analysis of the crude product shows multiple spots/peaks, indicating the presence of side products.

Possible Causes & Solutions:

Cause Explanation Solution
Poor Grignard Reagent Formation The Grignard reagent may not have formed efficiently due to the presence of moisture or an oxide layer on the magnesium turnings.[1][23]Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or by crushing them.[1][23]
Side Reactions The Grignard reagent can act as a base, leading to the enolization of the aldehyde. Wurtz coupling of the Grignard reagent with unreacted alkyl halide is another common side reaction.[10]Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to minimize enolization. Ensure a slight excess of the Grignard reagent to drive the reaction to completion.
Impure Aldehyde The 3-methyl-2-butenal may contain impurities that react with the Grignard reagent.Purify the aldehyde by distillation before use.
Difficult Work-up Emulsion formation during the aqueous work-up can lead to product loss.Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which can help to break up emulsions.

Experimental Protocol: Grignard Synthesis of Ipsdienol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of the appropriate alkyl halide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the alkyl halide solution to initiate the reaction (indicated by bubbling and a gentle reflux). Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-methyl-2-butenal (0.9 equivalents) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Low Yield and Mixture of Isomers in the Photooxidation of Myrcene

Symptoms:

  • The reaction yields a complex mixture of products, with only a small percentage being Ipsdienol.

  • Separation of Ipsdienol from the other isomers and byproducts is difficult.

Possible Causes & Solutions:

Cause Explanation Solution
Non-selective Oxidation The photooxidation of myrcene can occur at multiple positions, leading to a variety of hydroperoxide isomers.[5]Optimize the reaction conditions, including the choice of photosensitizer and solvent, to favor the formation of the desired hydroperoxide precursor to Ipsdienol.
Rearrangement and Side Reactions Myrcene and the intermediate hydroperoxides can undergo rearrangements and other side reactions under the reaction conditions.[8]Carefully control the reaction temperature and time. Work up the reaction mixture promptly after completion.
Inefficient Reduction The reduction of the hydroperoxide mixture to the corresponding alcohols may not be complete.Use a reliable reducing agent, such as sodium borohydride or triphenylphosphine, and ensure the reaction goes to completion.
Difficult Purification The structural similarity of the various isomers makes their separation by chromatography challenging.Employ high-performance liquid chromatography (HPLC) or preparative gas chromatography for the separation of isomers. Derivatization of the alcohol mixture may also facilitate separation.

Experimental Protocol: Photooxidation of Myrcene

  • Photooxidation: In a photochemical reactor, dissolve myrcene (1.0 equivalent) and a photosensitizer (e.g., Rose Bengal) in an appropriate solvent (e.g., methanol). Bubble oxygen through the solution while irradiating with a suitable light source (e.g., a high-pressure sodium lamp) at a low temperature (e.g., -20 °C). Monitor the reaction progress by TLC or GC.

  • Reduction: Once the myrcene has been consumed, add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise at 0 °C.

  • Work-up: After the reduction is complete, carefully add water to quench the excess reducing agent. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by HPLC if necessary to separate the isomers.

Cost-Effective Synthesis Strategies: A Comparative Overview

To aid in the selection of the most appropriate synthetic route, the following table provides a qualitative comparison of the different approaches.

Synthetic Strategy Starting Material Cost Reagent Cost Yield Stereoselectivity Scalability Overall Cost-Effectiveness
Grignard Reaction Low to ModerateLowVariableLow (for racemic)GoodGood
Wittig Olefination Low to ModerateModerate to HighGoodModerate to HighGoodModerate
Myrcene Photooxidation LowLowLow to ModerateLowModeratePotentially high if optimized
Biocatalytic Synthesis LowVariableModerate to HighHighModerate to GoodPotentially very high

Visualization of Synthetic Pathways

Grignard Synthesis of Ipsdienol

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Aldehyde cluster_2 Work-up and Purification Alkyl_Halide Alkyl Halide Grignard_Reagent Grignard Reagent Alkyl_Halide->Grignard_Reagent Anhydrous Ether Mg Mg Mg->Grignard_Reagent Alkoxide_Intermediate Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate 3_Methyl_2_butenal 3-Methyl-2-butenal 3_Methyl_2_butenal->Alkoxide_Intermediate Ipsdienol Ipsdienol Alkoxide_Intermediate->Ipsdienol Aqueous Work-up

Caption: Workflow for the Grignard synthesis of Ipsdienol.

Photooxidation of Myrcene to Ipsdienol

G Myrcene Myrcene Hydroperoxide_Mixture Hydroperoxide Mixture Myrcene->Hydroperoxide_Mixture hν, O2, Sensitizer Alcohol_Mixture Alcohol Mixture Hydroperoxide_Mixture->Alcohol_Mixture Reduction (e.g., NaBH4) Ipsdienol Ipsdienol Alcohol_Mixture->Ipsdienol Purification (Chromatography)

Caption: Pathway for the synthesis of Ipsdienol from myrcene via photooxidation.

References

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(5), 858-878. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Semantic Scholar. [Link]

  • Wikipedia. (n.d.). (S)-Ipsdienol. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). PubMed. [Link]

  • Vasian, I. (2019). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. ResearchGate. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Tan, Z., et al. (2021). Atmospheric photo-oxidation of myrcene: OH reaction rate constant, gas-phase oxidation products and radical budgets. Atmospheric Chemistry and Physics. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Stereoselective Synthesis of (R)- and (S)-Ipsdienols (I), Pheromone Components of Bark Beetles of the Ips Family. [Link]

  • GEP. (n.d.). 7 Ways to Slash Raw Material Costs for Chemicals. [Link]

  • ACS Figshare. (2017). Assessment of Biocatalytic Production Parameters to Determine Economic and Environmental Viability. [Link]

  • Steve Jackson Games Forums. (2021). Chemical synthesis cost question. [Link]

  • Vasian, I., et al. (2002). Synthesis of Ipsdienol, the Pheromone Component of Ips Bark Beetle. ResearchGate. [Link]

  • ResearchGate. (2017). Assessment of Biocatalytic Production Parameters to Determine Economic and Environmental Viability. [Link]

  • National Center for Biotechnology Information. (2017). Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex. [Link]

  • ResearchGate. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). [Link]

  • Semantic Scholar. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). [Link]

  • ResearchGate. (2017). Synthesis of Ipsdienol, the Pheromone Component of Ips Bark Beetle. [Link]

  • PubMed. (2007). Techno-economic analysis of biocatalytic processes for production of alkene epoxides. [Link]

  • DergiPark. (n.d.). Allylic Oxidation of Myrcene. [Link]

  • PubMed. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. [Link]

  • PubMed. (2009). Myrcene hydroxylases do not determine enantiomeric composition of pheromonal ipsdienol in Ips spp. [Link]

  • Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • MDPI. (2022). Technical–Economic Assessment—The Missing Piece for Increasing the Attractiveness of Applied Biocatalysis in Ester Syntheses?. [Link]

  • National Center for Biotechnology Information. (2022). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

  • National Center for Biotechnology Information. (2022). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3. [Link]

  • Scientific Update. (2013). Right First Time in (Fine-Chemical) Process Scale-up. [Link]

  • PubMed. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). [Link]

  • PubMed. (2008). Optimising Stereoselectivity in Intramolecular Diels-Alder Reactions of Pentadienyl Acrylates: Synthetic and Computational Investigations Into the "Steric Directing Group" Approach. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Frontiers. (2022). New Horizons for Biocatalytic Science. [Link]

  • ResearchGate. (2025). Gas-phase products and secondary organic aerosol formation from the ozonolysis and photooxidation of myrcene. [Link]

  • University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • ResearchGate. (2025). The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. [Link]

Sources

Troubleshooting

Troubleshooting poor trap capture with Ipsdienol-baited traps

Technical Support Center: Ipsdienol-Baited Traps A Senior Application Scientist's Guide to Troubleshooting Poor Capture Efficacy Welcome to the technical support center for Ipsdienol-baited trapping systems. This guide i...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ipsdienol-Baited Traps

A Senior Application Scientist's Guide to Troubleshooting Poor Capture Efficacy

Welcome to the technical support center for Ipsdienol-baited trapping systems. This guide is designed for researchers and forestry professionals encountering suboptimal capture rates in their experiments or monitoring programs. As scientists, we understand that field experiments are complex systems with numerous interacting variables. This resource provides a structured, cause-and-effect approach to diagnosing and resolving common issues, ensuring the integrity and success of your work.

Quick Troubleshooting Checklist

Before diving into detailed FAQs, use this table to rapidly assess the most common sources of poor trap performance.

Category Checkpoint Potential Cause of Poor Capture
Lure Integrity Handling & StorageLure was handled without gloves; stored in warm/humid conditions or with other chemicals, leading to contamination or degradation[1].
Lure Age & ExpirationLure is past its expiration date or has been deployed in the field for longer than its specified lifespan, resulting in a depleted release rate.
Pheromone SpecificityIncorrect enantiomeric ratio of Ipsdienol for the target geographic population of the beetle species (e.g., using a (+)-Ipsdienol lure for a Western US Ips pini population)[2][3].
Trap & Setup Trap Type & ColorThe trap design (e.g., funnel vs. panel) or color is not optimal for the target species. Black and green are often effective for bark beetles[4][5].
Lure PlacementLure is improperly placed within the trap (e.g., too high or low), affecting the shape and concentration of the pheromone plume.
Collection ChamberThe collection cup is dry (if a wet cup is intended), allowing captured beetles to escape or be consumed by predators. The killing agent (if used) is ineffective.
Placement & Environment Trap LocationTrap is too close to or in contact with foliage, obstructing beetle flight paths or the pheromone plume[6].
Trap DensityTraps are placed too close together (e.g., <10-20m apart), causing interference between pheromone plumes.
Competing SourcesTrap is placed near freshly cut logs, slash piles, or stressed trees that are emitting natural attractants, drawing beetles away from the trap[7].
Environmental ConditionsExtreme heat may cause the lure to release its contents too quickly, shortening its effective life. Pheromones are volatile and can degrade in the environment[8][9].
Target & Semiochemistry Flight PeriodTrapping is being conducted outside the main flight period of the target beetle species.
Inhibitors PresentThe trapping area contains sources of anti-aggregation pheromones (e.g., verbenone from other beetle species or synthetic sources), which inhibit attraction[10][11].
Synergists MissingThe lure lacks necessary synergistic compounds, such as host volatiles (e.g., α-pinene, ethanol) or other beetle pheromones (e.g., ipsenol, lanierone), which can significantly increase attraction for some species[2][12][13].

Frequently Asked Questions (FAQs)

Section 1: Lure & Bait Issues

Q1: My Ipsdienol lure is new, but I'm not catching anything. Could it be defective?

A1: While manufacturing defects are rare, improper handling and storage are common causes of lure failure.

  • Causality of Handling: Ipsdienol is a sensitive organic molecule. Handling lures with bare hands can transfer oils and contaminants that may degrade the pheromone or alter its release profile. Always use chemical-resistant gloves[14].

  • Causality of Storage: Lures should be stored in a sealed container in a cool, dry place, ideally refrigerated or frozen until use[1]. Exposure to high temperatures or direct sunlight can accelerate the degradation of the semiochemicals and the lure's release matrix[8]. Storing them with other chemicals, especially repellents or other pheromones, can lead to cross-contamination.

If you suspect a lure is compromised, we recommend performing a Lure Viability Test (see Protocol 1 below).

Q2: Does the specific type of Ipsdienol matter? I'm trapping Ips pini.

A2: Absolutely. This is a critical point of experimental design often overlooked. Ips pini (the pine engraver) exhibits remarkable geographic variation in its pheromone system[3].

  • Eastern US Populations: Produce and respond primarily to the (+) enantiomer of ipsdienol.

  • Western US Populations: Produce and respond almost exclusively to the (-) enantiomer[3].

  • Midwestern Populations: May respond to a racemic (50:50) mixture or blends slightly enriched with the (+) enantiomer[2].

Using a lure with an enantiomeric composition that does not match your local Ips pini population will result in significantly reduced or zero captures. Always verify the lure's specifications against the known biology of your target population.

Q3: My lure is supposed to last for 60 days, but capture rates dropped after three weeks. Why?

A3: The stated field life of a lure is an estimate based on average temperature and environmental conditions. Several factors can shorten its efficacy:

  • Temperature Dependence: Pheromone release from passive dispensers is a temperature-dependent process. In hotter-than-average conditions, the release rate will be higher, exhausting the pheromone reservoir more quickly.

  • Chemical Degradation: Pheromones are volatile compounds that can be broken down by environmental factors like UV radiation and oxidation[8][9].

For long-term experiments in variable conditions, it is prudent to plan for a shorter lure replacement interval than the maximum stated life.

Section 2: Trap Setup & Placement

Q4: What is the optimal height and location for my trap relative to trees?

A4: Proper trap placement is crucial for intercepting flying beetles. The goal is to position the trap in a location where the pheromone plume will disperse effectively in the flight path of the target insect.

  • Height: A standard height is approximately 1.5-2 meters off the ground, which corresponds to the typical flight level for many bark beetle species.

  • Proximity to Trees: Avoid hanging traps directly on a host tree. This can cause a "spillover" effect where beetles are attracted to the general area but land on the adjacent host tree instead of the trap[7]. A distance of 2 meters from any tree is a good starting point[12].

  • Clearance: Ensure the trap is not in direct contact with foliage or branches, as this can obstruct the flight of approaching beetles and interfere with the pheromone plume's dispersal[6].

  • Spacing: If deploying multiple traps, maintain a minimum distance of 10-20 meters between them to prevent the pheromone plumes from overlapping and creating confusion for the beetles[12].

Q5: Does trap type and color really make a difference?

A5: Yes, both can significantly influence capture rates.

  • Trap Type: Multi-funnel traps (e.g., Lindgren traps) are a widely used and effective standard for many bark beetles[12][15]. However, panel traps may be more effective for other species. The choice depends on the target beetle's flight behavior.

  • Trap Color: Bark beetles and their predators respond to visual cues. Black traps are often highly effective for many Scolytinae as they may mimic the silhouette of a tree trunk or a shaded area[4][5]. Some studies have shown green can also be effective, while white traps tend to have significantly lower catches[5].

Section 3: Target Species & Semiochemicals

Q6: I'm using an Ipsdienol lure, but should I be adding other chemicals?

A6: Ipsdienol is the primary aggregation pheromone for many Ips species, but its effectiveness is often greatly enhanced by other compounds that provide additional ecological context for the beetles[16].

  • Synergistic Pheromones: For some species, other beetle-produced pheromones are crucial. For example, adding ipsenol to an ipsdienol lure can increase the capture of Ips avulsus and Ips grandicollis[12]. Lanierone has been shown to be a synergist for some populations of Ips pini[2][7].

  • Host Volatiles: Stressed or dying pine trees release monoterpenes. Adding host volatiles like α-pinene and ethanol to a pheromone bait can dramatically increase trap captures, as it signals a suitable host resource is available[12][13][17].

Q7: Could another insect species be interfering with my traps?

A7: Yes, this is a well-documented phenomenon known as competitive displacement or signal interference.

  • Inhibitors: Some bark beetle species produce anti-aggregation pheromones to signal that a host is fully colonized. Verbenone , for instance, is used by several Dendroctonus species and is a known inhibitor for Ips pini[10][11]. If your trapping site has a high population of a species producing an inhibitor, your trap catches for the target species may be suppressed.

  • Antagonistic Blends: While some pheromones are synergistic, others can be antagonistic. For example, the addition of ipsenol to a trap can interrupt the attraction of the predator Thanasimus dubius to ipsdienol[12]. This can be beneficial if you wish to avoid capturing predators, but highlights the complexity of multi-chemical signaling.

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing poor trap capture.

TroubleshootingWorkflow Start Start: Poor Trap Capture CheckLure 1. Assess Lure Integrity Start->CheckLure Lure_Handling Stored correctly? Handled with gloves? CheckLure->Lure_Handling Lure_Spec Correct enantiomer? Within field life? Lure_Handling->Lure_Spec Yes ReplaceLure Action: Replace Lure & Re-evaluate Lure_Handling->ReplaceLure No Lure_Spec->ReplaceLure No CheckTrap 2. Evaluate Trap & Placement Lure_Spec->CheckTrap Yes Success Problem Resolved ReplaceLure->Success Trap_Setup Correct assembly? Lure placed properly? CheckTrap->Trap_Setup Trap_Location Clear of foliage? Correct height/spacing? Trap_Setup->Trap_Location Yes AdjustTrap Action: Adjust Setup/ Relocate Trap Trap_Setup->AdjustTrap No Trap_Location->AdjustTrap No CheckEcology 3. Consider Ecological Factors Trap_Location->CheckEcology Yes AdjustTrap->Success Ecology_Timing Correct flight season? CheckEcology->Ecology_Timing Ecology_Competition Competing pheromone sources nearby? Ecology_Timing->Ecology_Competition Yes ModifyExperiment Action: Adjust Timing/ Add Synergists Ecology_Timing->ModifyExperiment No Ecology_Competition->AdjustTrap No Ecology_Chemistry Inhibitors present? Synergists needed? Ecology_Competition->Ecology_Chemistry Yes Ecology_Chemistry->ModifyExperiment Yes Ecology_Chemistry->Success No Obvious Issues. Consult Literature. ModifyExperiment->Success

Caption: A decision tree for troubleshooting poor Ipsdienol trap capture.

Semiochemical Interactions Diagram

This diagram illustrates how various compounds can influence the attraction of a target bark beetle to an Ipsdienol-baited trap.

SemiochemicalInteractions Beetle Target Beetle (e.g., Ips pini) Ipsdienol Primary Attractant: Ipsdienol Ipsdienol->Beetle + Attraction Synergists Synergists Synergists->Beetle ++ Enhanced Attraction HostVolatiles Host Volatiles (α-pinene, ethanol) HostVolatiles->Synergists OtherPheromones Other Pheromones (Ipsenol, Lanierone) OtherPheromones->Synergists Inhibitors Inhibitors Inhibitors->Beetle - Inhibition Verbenone Anti-Aggregation Pheromone (Verbenone) Verbenone->Inhibitors

Caption: Interactions of attractants, synergists, and inhibitors.

In-Depth Experimental Protocols

Protocol 1: Lure Viability Field Test

Objective: To determine if a suspect lure has lost its efficacy compared to a new, properly stored lure.

Methodology:

  • Site Selection: Choose a suitable trapping location with known or suspected presence of the target species. The site should be uniform to minimize environmental variability.

  • Trap Preparation: Prepare two identical traps (same model, color, and age). Label them clearly: "Trap A (Suspect Lure)" and "Trap B (Control Lure)".

  • Lure Handling: Using clean gloves for each lure to prevent cross-contamination, place the suspect lure in Trap A and a brand-new lure from a sealed package in Trap B.

  • Trap Placement: Deploy the two traps approximately 20-30 meters apart. This is close enough to be in the same habitat but far enough to minimize plume interference. Ensure both traps are placed with identical height and clearance from vegetation.

  • Randomization (Optional but Recommended): After the first trapping interval (e.g., 24-48 hours), swap the locations of Trap A and Trap B to account for any subtle positional advantages.

  • Data Collection: Check the traps at regular intervals (e.g., daily or every few days). Count and record the number of target beetles in each trap.

  • Analysis: Compare the cumulative catch of Trap A to Trap B. If Trap B (Control) catches significantly more beetles than Trap A (Suspect), it is strong evidence that the suspect lure is no longer effective.

Protocol 2: Systematic Trap Placement Assessment

Objective: To determine the optimal trap location within a habitat and rule out placement as a cause of poor capture.

Methodology:

  • Define Transect: Establish a transect line (e.g., 50-100 meters long) that crosses different microhabitats within your study area (e.g., from forest edge to interior, across varying canopy densities).

  • Establish Stations: Mark 3-5 trapping stations along the transect, ensuring they are at least 20 meters apart. Record the key characteristics of each station (e.g., distance to nearest host tree, canopy cover percentage, dominant understory).

  • Trap Deployment: Deploy a single, freshly baited trap at the first station for a set period (e.g., 3-4 days).

  • Rotation: After the first interval, collect the captured insects and move the trap to the second station. Repeat this process, moving the trap sequentially through all stations.

  • Replication: Continue this rotation for several weeks to account for variations in weather and beetle flight activity.

  • Analysis: Sum the total number of target beetles captured at each station over the entire experimental period. Analyze the data to determine if a particular station (and its associated microhabitat characteristics) yields significantly higher capture rates. This will identify optimal placement characteristics and reveal if your initial, poorly performing location was simply suboptimal.

References

  • Ipsdienol lure - Safety Data Sheet. (2019).
  • Miller, D. R. (2023). Should Ipsdienol and Ipsenol Lures be Retained in a Generic Trap Lure Blend for Pine Bark and Woodboring Beetles (Coleoptera) in the Southeast? Journal of Entomological Science, 58(2). Retrieved from [Link]

  • López-García, A., et al. (2020). Verbenone Inhibits Attraction of Ips pini (Coleoptera: Curculionidae) to Pheromone-Baited Traps in Northern Arizona. Journal of Economic Entomology, 113(6). Retrieved from [Link]

  • Cane, J. H., et al. (1999). Attraction of Ips pini (Coleoptera: Scolytidae) and Its Predators to Various Enantiomeric Ratios of Ipsdienol and Lanierone in California. Journal of Economic Entomology, 92(1). Retrieved from [Link]

  • Hofstetter, R. W., et al. (2014). Attraction to monoterpenes and beetle-produced compounds by syntopic Ips and Dendroctonus bark beetles and their predators. Chemoecology, 24(5). Retrieved from [Link]

  • Haack, R. A., et al. (2002). Evaluation of Three Trap Types and Five Lures for Monitoring Hylurgus Ligniperda and Other Local Scolytidae. Journal of Economic Entomology, 95(6). Retrieved from [Link]

  • Sweeney, J., et al. (2018). Multiple-Lure Surveillance Trapping for Ips Bark Beetles, Monochamus Longhorn Beetles, and Halyomorpha Halys (Hemiptera: Pentatomidae). Journal of Economic Entomology, 111(5). Retrieved from [Link]

  • The Pherobase. Pheromones and Semiochemicals of Ips pini. Retrieved from [Link]

  • Synergy Semiochemicals. Bark Beetle Attractants and Traps. Retrieved from [Link]

  • Sweeney, J., et al. (2018). Multiple-Lure Surveillance Trapping for Ips Bark Beetles, Monochamus Longhorn Beetles, and Halyomorpha halys (Hemiptera: Pentatomidae). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ips pini. Retrieved from [Link]

  • Rassati, D., et al. (2020). Effect of Trap Color on Captures of Bark- and Wood-Boring Beetles (Coleoptera; Buprestidae and Scolytinae) and Associated Predators. Insects, 11(1). Retrieved from [Link]

  • Knížek, M., Liška, J., & Véle, A. (2021). Efficacy of synthetic lures for pine bark beetle monitoring. Journal of Forest Science, 67(1). Retrieved from [Link]

  • Galko, J., et al. (2016). Effectiveness of pheromone traps for the European spruce bark beetle: A comparative study of four commercial products and two new models. Journal of Applied Entomology, 140(1-2). Retrieved from [Link]

  • Campbell, S. A., et al. (2007). Influence of trap color on the efficiency of bark beetle pheromone traps. Journal of Applied Entomology, 131(5). Retrieved from [Link]

  • Mezei, P., et al. (2021). Evaluation of Attractant Composition, Application Rate, and Trap Type for Potential Mass Trapping of Ips typographus (L.). Insects, 12(12). Retrieved from [Link]

  • Jakuš, R., & Blaženec, M. (2011). Influence of the proportion of (−) α-pinene in pheromone bait on Ips typographus (Col., Scolytidae) catch in pheromone trap barriers and in single traps. Journal of Applied Entomology, 135(1-2). Retrieved from [Link]

  • Francke, W., & Schulz, S. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). The Chemical Record, 21(5). Retrieved from [Link]

  • Bakke, A. (1991). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. Forestry Canada. Retrieved from [Link]

  • Predator Free NZ Trust. (n.d.). Bait stations for targeting rats. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ipsdienol 2,7-octadien-4-ol, 2-methyl-6-methylene-, (S)-. Retrieved from [Link]

  • Jakuš, R., & Blaženec, M. (2011). Improvement of Ips typographus catches in pheromone trap barriers by altering of sex assigned pheromone blends. Lesnícky časopis - Forestry Journal, 57(2). Retrieved from [Link]

  • Seybold, S. J., et al. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18). Retrieved from [Link]

  • Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences of the United States of America, 92(18). Retrieved from [Link]

  • Francke, W., & Schulz, S. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). The Chemical Record, 21(5). Retrieved from [Link]

  • Professional Pest Manager. (n.d.). Rodent Bait Placement for Optimal Performance. Retrieved from [Link]

  • Namieśnik, J., & Zabiegała, B. (2009). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies, 18(5). Retrieved from [Link]

  • STORGARD CB Pheromone Lure Safety Data Sheet. Retrieved from [Link]

  • Nalyanya, G., et al. (2001). Attractiveness of Insecticide Baits for Cockroach Control (Dictyoptera: Blattellidae): Laboratory and Field Studies. Journal of Economic Entomology, 94(3). Retrieved from [Link]

  • DoMyOwn.com. (2022, October 19). How to Place Outdoor Rodent Bait Stations. YouTube. Retrieved from [Link]

  • Jakuš, R., & Blaženec, M. (2011). Improvement of Ips typographus catches in pheromone trap barriers by altering of sex assigned pheromone blends. ResearchGate. Retrieved from [Link]

  • Kula, E., et al. (2023). Poisoned trap trees: a positive or negative tool to control Ips cembrae. International Journal of Pest Management. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Ipsdienol Efficacy in Field and Laboratory Experiments

Welcome to the technical support center for Ipsdienol, a critical aggregation pheromone for several bark beetle species of the genus Ips. This guide is designed for researchers, entomologists, and forest management profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ipsdienol, a critical aggregation pheromone for several bark beetle species of the genus Ips. This guide is designed for researchers, entomologists, and forest management professionals who are utilizing Ipsdienol in monitoring, mass trapping, or behavioral studies. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, focusing on how environmental variables can impact the efficacy of your lures and overall results.

Our approach is rooted in explaining the causal mechanisms behind experimental outcomes. Understanding why a lure may be underperforming is key to designing more robust and effective protocols.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding Ipsdienol. A firm grasp of these concepts is essential before troubleshooting field-specific issues.

Q1: My traps baited with Ipsdienol are not attracting the target Ips species. I've confirmed the species is present in the area. What could be the primary issue?

A: The most common reason for this is stereochemistry. Ipsdienol exists as two enantiomers: (+)-Ipsdienol and (–)-Ipsdienol. Different Ips species have specific requirements for the ratio of these enantiomers. For example, Ips typographus, the European spruce bark beetle, primarily responds to a blend of (4S)-cis-verbenol and 2-methyl-3-buten-2-ol, with Ipsdienol playing a minor role.[1][2] Conversely, for other species, the specific enantiomeric blend of Ipsdienol is critical. Using a lure with the wrong enantiomeric ratio for your target species will result in low or no attraction. Always verify the species-specific blend from authoritative sources before beginning your experiment.

Q2: What is the functional role of Ipsdienol in the bark beetle aggregation process?

A: Ipsdienol is a male-produced aggregation pheromone.[1] After a pioneer male beetle bores into a suitable host tree, it releases a plume of pheromones, including Ipsdienol. This chemical signal serves to attract both females and other males to the host tree, initiating a mass attack that can overcome the tree's natural defenses, such as resin flow.[3][4] The concentration of the pheromone can also convey information; for some species, high doses of Ipsdienol can become repellent to females, signaling that a host is fully colonized.[3]

Q3: How is Ipsdienol produced by the beetles?

A: Bark beetles biosynthesize Ipsdienol using compounds from the host tree. Specifically, they utilize monoterpenes, such as myrcene, which are present in the resin of coniferous trees.[5] The beetles ingest these precursors and, through enzymatic processes in their gut, convert them into Ipsdienol and other pheromone components.[5][6] This is a fascinating example of how insects co-opt host plant chemistry for their own communication.[4]

Part 2: Troubleshooting Environmental Factors

Environmental conditions can dramatically alter the release rate, chemical integrity, and dispersal of Ipsdienol from your lures, directly impacting trap efficacy. This section provides a problem-oriented guide to diagnosing and mitigating these effects.

Section 2.1: Temperature Effects

Q: I'm seeing a sharp decline in trap captures during a mid-season heatwave. Could the high temperatures be the cause?

A: Yes, this is highly likely. Temperature is one of the most significant factors affecting lure performance.[7]

  • Causality: Ipsdienol, like all volatile organic compounds, has a release rate that is directly proportional to temperature. As temperatures rise, the pheromone evaporates from the lure dispenser more quickly. This can lead to two primary problems:

    • Rapid Depletion: The lure exhausts its supply of Ipsdienol much faster than its stated field life, leading to a sudden drop in efficacy. Lures that are rated for 60 days in moderate climates might be depleted in 20-30 days during periods of extreme heat.[8][9]

    • Supra-optimal Concentration: The excessively high release rate can create a pheromone concentration around the trap that is repellent rather than attractive to the target species.

  • Troubleshooting Protocol:

    • Increase Lure Replacement Frequency: During periods of high average temperatures (e.g., >30°C), reduce the interval between lure replacements by 50-60%.

    • Shield Traps: If possible, place traps in shaded locations to protect them from direct solar radiation, which can significantly heat the lure dispenser above ambient temperature.[8][9]

    • Data Logging: Deploy data loggers that record temperature and humidity at your trap sites. Correlating trap capture data with these environmental variables can confirm if temperature is the driving factor.[10]

Table 1: Hypothetical Ipsdienol Lure Longevity vs. Average Temperature

Average Daily TemperatureExpected Lure Field Life (Days)Recommended Replacement Interval (Days)
15-20°C (59-68°F)6055-60
21-27°C (70-81°F)4540-45
28-34°C (82-93°F)2520-25
>35°C (>95°F)1510-14
Section 2.2: UV Light and Chemical Degradation

Q: My lures seem to lose effectiveness even when temperatures are moderate. Could sunlight be degrading the Ipsdienol?

A: Absolutely. UV radiation from direct sunlight is a major cause of semiochemical degradation.

  • Causality: Ipsdienol is an unsaturated alcohol, containing double bonds in its chemical structure. These bonds are susceptible to photo-oxidation, a process where UV photons break the bonds and alter the molecule.[11] This degradation can lead to:

    • Loss of Active Compound: The concentration of biologically active Ipsdienol in the lure decreases.

    • Formation of Inhibitors: The degradation byproducts may be behaviorally inactive or, in some cases, act as repellents or inhibitors to the target beetles.

  • Troubleshooting Workflow:

    UV_Troubleshooting start Problem: Low trap catch despite moderate temperature check_placement Is the trap in direct sunlight for >4 hours daily? start->check_placement sub_yes Action: Relocate trap to a shaded or partially shaded location check_placement->sub_yes  Yes sub_no Consider other factors: - Lure age - Wind speed - Competing natural sources check_placement->sub_no No verify Monitor trap catch for 7-10 days post-relocation sub_yes->verify outcome_improved Result: Efficacy Improved (UV degradation was likely) verify->outcome_improved Catch Rate Increases outcome_same Result: Efficacy Unchanged (Return to other factors) verify->outcome_same Catch Rate Stable

    Caption: Troubleshooting workflow for UV degradation.

Section 2.3: Wind and Airflow

Q: I have two traps with identical lures, but one is consistently outperforming the other. They are only 100 meters apart. Could wind be a factor?

A: Yes, local airflow patterns are critical for the formation and dispersal of the pheromone plume, which is the "scent trail" the beetles follow.[12][13]

  • Causality: Beetles locate the source of a pheromone by flying upwind when they encounter filaments of the odor.[12][14] The structure of this plume is heavily influenced by wind and surrounding obstacles.

    • Turbulence: Obstacles like dense foliage, buildings, or steep terrain can create turbulence. This can cause the plume to become overly dispersed or fragmented, making it difficult for beetles to navigate.[14]

    • High Wind Speed: Very high wind speeds (> 4-5 m/sec) can dilute the plume too quickly and may also physically inhibit the flight of small insects like bark beetles.[15]

    • Stagnant Air: In areas with very low airflow, the pheromone may not form a distinct, directional plume, reducing the effective range of the trap.

  • Troubleshooting Protocol:

    • Assess Microtopography: Evaluate the placement of the underperforming trap. Is it located in a dense thicket, at the bottom of a steep depression, or on the leeward side of a large obstacle?

    • Repositioning: Move the trap to a location that allows for more consistent, laminar airflow, such as the edge of a clearing or on a gentle slope facing the prevailing wind.

    • Paired Comparison: When testing different lure formulations, always place traps in similar topographical and vegetative settings to minimize the confounding variable of wind.

Part 3: Experimental Protocols

To empower researchers with self-validating systems, we provide the following standardized protocol.

Protocol 1: Field Longevity and Efficacy Assay

This protocol is designed to determine the effective field life of an Ipsdienol lure under your specific local environmental conditions.

Objective: To quantify the decline in trap capture efficacy of a specific lure type over several weeks.

Materials:

  • 16-20 identical bark beetle traps (e.g., multi-funnel or panel traps).

  • 20 lures of the same type and batch.

  • GPS unit and flagging tape for marking trap locations.

  • Data logger for temperature/humidity (optional but recommended).

  • Collection jars/bags.

Methodology:

  • Site Selection: Choose a relatively uniform study site with a known population of the target Ips species. The site should be large enough to accommodate all traps with a minimum spacing of 50 meters between them.

  • Experimental Design:

    • This protocol uses a "staggered aging" design.[16][17]

    • Week 0: Deploy 4 traps, each baited with a fresh lure (Group A). These are your positive controls.

    • Week 2: Deploy another 4 traps with fresh lures (Group B). At the same time, collect, count, and record the beetles from Group A traps and leave the original "2-week-old" lures in place.

    • Week 4: Deploy another 4 traps with fresh lures (Group C). Collect and count from Groups A (with 4-week-old lures) and B (with 2-week-old lures).

    • Week 6: Deploy a final set of 4 traps with fresh lures (Group D). Collect and count from Groups A (6-week-old), B (4-week-old), and C (2-week-old).

  • Data Collection: At each 2-week interval, collect all trapped beetles from all active traps. Identify and count the target species.

  • Data Analysis:

    • For each collection interval (e.g., the period between Week 2 and Week 4), you will have capture data for lures of different ages (e.g., 4-week-old lures vs. fresh 2-week-old lures).

    • Calculate the average number of beetles captured per trap per day for each age group.

    • Express the efficacy of aged lures as a percentage of the fresh lures from the same trapping period. For example: Efficacy % = (Avg. catch of 4-week-old lures / Avg. catch of 2-week-old lures) * 100.

  • Validation: The staggered deployment of fresh lures at each interval serves as an internal control, accounting for natural fluctuations in the beetle population over the season. A significant drop in the efficacy percentage indicates the point at which lures should be replaced.

Diagram: Staggered Lure Aging Protocol

Caption: Workflow for the staggered field longevity assay.

References
  • Cardé, R. T. (2021). Navigation Along Windborne Plumes of Pheromone and Resource-Linked Odors. Annual Review of Entomology. [Link]

  • Foster, S. P., & Harris, M. O. (1997). Effect of wind speed on the pheromone-mediated behavior of sexual morphs of the potato aphid, Macrosiphum euphorbiae (Thomas) under laboratory and field conditions. Journal of Chemical Ecology. [Link]

  • Cardé, R. T. (2020). Navigation Along Windborne Plumes of Pheromone and Resource-Linked Odors. Annual Reviews. [Link]

  • Birgersson, G., et al. (1984). Aggregation pheromone system in the spruce bark beetle Ips typographus. ResearchGate. [Link]

  • Francke, W., & Kitching, W. (2010). OCCURRENCE OF IPSDIENOL AND IPSENOL IN INDIVIDUAL MALES OF DIFFERENT ATTACK PhaSES AND DISTRIBUTIONS IN DIFFERENT TREES IN ATTACK PHASE 6. ResearchGate. [Link]

  • Faleiro, J.R., & Al-Shuaibi, M.A. (n.d.). A Technique to assess the Longevity of the Pheromone (Ferrolure) used in Trapping the Date Red Palm Weevil Rhynchophorous ferrugineus Oliv. SciSpace. [Link]

  • Faleiro, J.R., & Al-Shuaibi, M.A. (2003). A Technique to assess the Longevity of the Pheromone (Ferrolure) used in Trapping the Date Red Palm Weevil Rhynchophorous ferrugineus Oliv. Journal of Agricultural and Marine Sciences. [Link]

  • Clarke, A. R., et al. (2024). Wind effects on individual male and female Bactrocera jarvisi (Diptera: Tephritidae) tracked using harmonic radar. Environmental Entomology. [Link]

  • Willis, M. A., & Cardé, R. T. (1990). Effects of pheromone plume structure and visual stimuli on the pheromone-modulated upwind flight of male gypsy moths (Lymantria dispar) in a Forest (Lepidoptera: Lymantriidae). ResearchGate. [Link]

  • Schlyter, F., et al. (1987). Field response of spruce bark beetle, Ips typographus, to aggregation pheromone candidates. ResearchGate. [Link]

  • Jirošová, A., et al. (2023). Field effects of oxygenated monoterpenes and estragole combined with pheromone on attraction of Ips typographus and its natural enemies. Frontiers in Forests and Global Change. [Link]

  • Chasen, E., & Steffan, S. (2019). Field Trial for Lure Longevity. UW Fruit Program, University of Wisconsin–Madison. [Link]

  • Byers, J. A. (1983). Inhibition of the response in Ips typographus to the aggregation pheromone; field evaluation of verbenone and ipsenol. Semantic Scholar. [Link]

  • Leal, W. S., et al. (2024). Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). Journal of Economic Entomology. [Link]

  • Stelinski, L. L., et al. (2016). Placement Density and Longevity of Pheromone Traps for Monitoring of the Citrus Leafminer (Lepidoptera: Gracillariidae). BioOne Complete. [Link]

  • Akay, A. E., et al. (2016). A new approach to determine the capture conditions of bark beetles in pheromone-baited traps. Taylor & Francis Online. [Link]

  • Stephens, S. (2020). Semiochemicals: A Path Forward for Forest Protection from the Spruce Bark Beetle. U.S. National Park Service. [Link]

  • Bakke, A. (1991). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. USDA Forest Service. [Link]

  • USDA Forest Service. (n.d.). Synthetic Pheromone Misleads Beetles, Protects Trees. USDA Forest Service. [Link]

  • Raffa, K. F., et al. (2008). Cross-scale Drivers of Natural Disturbances Prone to Anthropogenic Amplification: The Dynamics of Bark Beetle Eruptions. BioScience. [Link]

  • Hemptinne, J. L., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Biotechnologie, Agronomie, Société et Environnement. [Link]

  • Oprita, E. I., et al. (2008). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. ResearchGate. [Link]

  • Hemptinne, J. L., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Université de Liège. [Link]

  • Meighen, E. A., & Szittner, R. B. (1983). Determination of the Release Rate of Aldehyde Pheromones From Insect Lures by Cold Trapping and Direct Bioluminescence Analysis. Analytical Biochemistry. [Link]

  • Bista, D. R., et al. (2022). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. Insects. [Link]

  • Wang, W. L., et al. (2018). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Water Research. [Link]

  • Tsyganok, A. A., et al. (2008). Degradation of Chlorophenols in Aqueous Media Using UV XeBr Excilamp in a Flow-Through Reactor. Chemosphere. [Link]

  • Al-Odaini, N. A., et al. (2020). Degradation of Paracetamol by an UV/Chlorine Advanced Oxidation Process: Influencing Factors, Factorial Design, and Intermediates Identification. Molecules. [Link]

  • Yang, R., et al. (2010). Degradation products formed during UV exposure of polyethylene–ZnO nano-composites. Polymer Degradation and Stability. [Link]

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Troubleshooting

Technical Support Center: Minimizing Non-Target Species Attraction to Ipsdienol Lures

Welcome to the technical support center for optimizing the specificity of Ipsdienol-based lures in bark beetle research and management. This guide is designed for researchers, scientists, and pest management professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the specificity of Ipsdienol-based lures in bark beetle research and management. This guide is designed for researchers, scientists, and pest management professionals to troubleshoot and refine their experimental setups to minimize the capture of non-target species. By understanding the underlying chemical ecology and implementing proven field techniques, you can significantly improve the accuracy of your data and the efficacy of your control strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding non-target attraction to Ipsdienol lures.

Q1: Why are non-target species, especially predators, attracted to my Ipsdienol-baited traps?

A1: Many natural enemies of bark beetles, such as clerid and histerid beetles, use bark beetle pheromones as kairomones to locate their prey.[1][2] Ipsdienol is a common aggregation pheromone component for many Ips species, making it a strong indicator of a potential food source for these predators.[3] Additionally, some non-target bark beetle species may be weakly attracted to Ipsdienol, or to a combination of Ipsdienol and host plant volatiles released from the trapping area.

Q2: Can the enantiomeric ratio of my Ipsdienol lure affect which species are attracted?

A2: Absolutely. Different species of Ips, and even different geographic populations of the same species, produce and respond to specific enantiomeric ratios of Ipsdienol.[1][4] For example, California populations of Ips pini are attracted to 99.9% (–)-ipsdienol.[1] Using a lure with an enantiomeric ratio that is highly specific to your target species can significantly reduce the capture of non-target species that are attracted to different ratios. It is crucial to know the specific enantiomeric preference of your target Ips population to select the most effective and specific lure.

Q3: Does the release rate of the Ipsdienol lure influence the capture of non-target species?

A3: Yes, the release rate is a critical factor. High release rates of pheromones can sometimes lead to a decrease in the capture of the target bark beetle species, while paradoxically increasing the capture of predators.[1] This is because extremely high concentrations of a pheromone can act as a repellent or cause sensory overload in the target pest. Conversely, some predators may be more attracted to higher pheromone concentrations as it signals a larger aggregation of prey. Therefore, optimizing the release rate is key to maximizing target species capture while minimizing bycatch.

Q4: Are there any compounds I can add to my lure to repel non-target species?

A4: Yes, this is an active area of research. The use of repellents, or "anti-aggregation pheromones," is a key component of "push-pull" strategies in integrated pest management (IPM).[5][6][7] For example, verbenone has been shown to be a repellent for some bark beetle species.[8] Additionally, certain non-host volatiles (NHVs) can deter non-target species.[7] However, the effectiveness of these compounds can be highly species-specific and may require field trials to validate their efficacy in your specific system.

Q5: How does the time of year affect the response of bark beetles to Ipsdienol?

A5: Seasonal variations in bark beetle responses to pheromones have been documented.[4][9] For instance, a study on Ips pini in New York found that the beetles responded strongly to synthetic Ipsdienol in September, but not in May.[9] This could be due to a variety of factors, including physiological changes in the beetles, the availability of host trees, and the presence of other semiochemicals in the environment. It is important to consider these seasonal effects when designing and interpreting your experiments.

Troubleshooting Guides

This section provides detailed protocols and workflows to help you diagnose and resolve issues with non-target species attraction.

Guide 1: Diagnosing the Source of Non-Target Attraction

If you are experiencing high numbers of non-target captures, the first step is to systematically identify the cause. This workflow will guide you through a process of elimination.

Caption: Workflow for diagnosing the cause of non-target captures.

Guide 2: Reducing Predator Bycatch

Predator attraction is a common challenge. The following strategies can help reduce the number of beneficial insects captured in your traps.

Experimental Protocol: Evaluating Predator-Exclusion Devices and Lure Placement

Objective: To determine the effectiveness of physical trap modifications and spatial lure displacement in reducing predator capture while maintaining target Ips species capture.

Methodology:

  • Trap Setup:

    • Deploy a series of funnel traps in your study area.

    • Divide the traps into the following treatment groups:

      • Control: Standard trap with the Ipsdienol lure placed inside.

      • Mesh Screen: Add a wire mesh screen with a specific opening size over the trap entrance. The mesh size should be large enough to allow the target Ips species to enter but small enough to exclude larger predators.[10]

      • Lure Displacement: Place the Ipsdienol lure a set distance (e.g., 1-2 meters) away from the trap.[11][12]

      • Combination: Incorporate both the mesh screen and lure displacement.

  • Data Collection:

    • Empty the traps at regular intervals.

    • Identify and count all captured insects, separating them into target Ips species, predator species, and other non-target insects.

  • Data Analysis:

    • Compare the capture rates of target and non-target species across the different treatment groups.

    • Statistical analysis (e.g., ANOVA) can be used to determine if there are significant differences between the treatments.

Data Presentation: Expected Outcomes of Predator Reduction Strategies

TreatmentTarget Ips Capture RatePredator Capture RateOther Non-Target Capture Rate
ControlHighHighVariable
Mesh ScreenHighLowLow
Lure DisplacementModerate-HighLow-ModerateVariable
CombinationModerate-HighVery LowLow

Rationale: Many predator species are larger than their bark beetle prey. A mesh screen can physically prevent them from entering the trap.[10] Spatially separating the lure from the trap can also reduce predator bycatch, as some predators may be attracted to the lure but not enter the unbaited trap.[11][12]

Guide 3: Optimizing Lure Specificity for Target Ips Species

When other bark beetle species are being captured, fine-tuning your lure is essential. This involves adjusting the chemical composition and release rate.

Experimental Protocol: Determining the Optimal Enantiomeric Ratio and Release Rate

Objective: To identify the most attractive enantiomeric ratio and release rate of Ipsdienol for your target Ips species while minimizing attraction to non-target bark beetles.

Methodology:

  • Lure Preparation:

    • Obtain Ipsdienol lures with varying enantiomeric ratios (e.g., racemic, 97% (-), 97% (+)).

    • Use different types of release devices (e.g., bubble caps, pouches) to achieve a range of release rates.[13] Commercial suppliers can often provide information on the release rates of their products.[14]

  • Field Bioassay:

    • Set up a grid of traps, with each trap baited with a different combination of enantiomeric ratio and release rate.

    • Include unbaited traps as a control.

    • Randomize the placement of the different lure combinations to avoid positional bias.

  • Data Collection and Analysis:

    • Collect and identify all captured bark beetles to the species level.

    • Calculate the mean number of each species captured per trap for each lure combination.

    • Analyze the data to determine which combination maximizes the capture of your target species while minimizing the capture of non-target species.

Caption: Workflow for optimizing lure enantiomeric ratio and release rate.

Causality: The specificity of insect olfaction is remarkable. Even subtle changes in the stereochemistry of a pheromone can lead to significant differences in behavioral responses between closely related species.[4][8] By systematically testing different enantiomeric ratios and release rates, you can pinpoint the precise chemical signal that is most attractive to your target species and less so to others.

References

  • Teale, S. A., & Lanier, G. N. (1991). Seasonal variability in response of Ips pini (Coleoptera: Scolytidae) to ipsdienol in New York. Journal of Chemical Ecology, 17(6), 1145–1158. [Link]

  • Aukema, B. H., & Raffa, K. F. (2002). Attraction of Ips pini (Coleoptera: Scolytidae) and Its Predators to Various Enantiomeric Ratios of Ipsdienol and Lanierone in California: Implications for the Augmentation and Conservation of Natural Enemies. Environmental Entomology, 31(2), 223–231. [Link]

  • Thakur, N., & Firake, D. M. (2019). A Review of Interactions between Insect Biological Control Agents and Semiochemicals. Insects, 10(12), 439. [Link]

  • El-Shafie, H. A. F. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1–11. [Link]

  • Reeve, J. D., et al. (2012). Kairomonal Responses of Natural Enemies and Associates of the Southern Ips (Coleoptera: Curculionidae: Scolytinae) to Ipsdienol, Ipsenol and Cis-Verbenol. Journal of Chemical Ecology, 38(7), 887-896. [Link]

  • Komala, G. (2021). Role of Semiochemicals in Integrated Pest Management. International Journal of Entomology Research, 6(4), 247-251. [Link]

  • Queffelec, A., et al. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. The Canadian Entomologist, 155, e29. [Link]

  • Byers, J. A., & Wood, D. L. (1981). Interspecific effects of pheromones on the attraction of the bark beetles, Dendroctonus brevicomis and Ips paraconfusus in the laboratory. Journal of Chemical Ecology, 7(1), 9–18. [Link]

  • Kumar, S., et al. (2024). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. Indian Journal of Entomology. [Link]

  • Salom, S. M., & Hobson, K. R. (Eds.). (1995). Application of semiochemicals for management of bark beetle infestations: proceedings of an informal conference. U.S.
  • Yu, Y., et al. (2021). Putative ligand binding sites of two functionally characterized bark beetle odorant receptors. PLoS computational biology, 17(1), e1008603. [Link]

  • Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier. Proceedings of the National Academy of Sciences, 92(18), 8393–8397. [Link]

  • Sree, U., & Nandini, B. (2024). Semiochemicals: Role in IPM. Journal of Entomology and Zoology Studies, 12(1), 1-8. [Link]

  • Hofstetter, R. W., et al. (2014). Attraction to monoterpenes and beetle-produced compounds by syntopic Ips and Dendroctonus bark beetles and their predators. Insect Science, 21(4), 457-470. [Link]

  • Pulitano, A., et al. (2024). Survey for attraction-inhibiting semiochemicals for Ips grandicollis (Coleoptera: Curculionidae) in its native and invasive ranges. Journal of Economic Entomology. [Link]

  • Keeling, C. I., et al. (2016). High substrate specificity of ipsdienol dehydrogenase (IDOLDH), a short-chain dehydrogenase from Ips pini bark beetles. The Journal of Biochemistry, 160(5), 289–299. [Link]

  • Francke, W., et al. (1995). Semiochemicals from bark beetles: New results, remarks, and reflections. Journal of Chemical Ecology, 21(7), 1043–1063. [Link]

  • Keeling, C. I., et al. (2016). High substrate specificity of ipsdienol dehydrogenase (IDOLDH), a short-chain dehydrogenase from Ips pini bark beetles. The Journal of Biochemistry, 160(5), 289–299. [Link]

  • Fettig, C. J., et al. (2019). Semiochemicals for bark beetle (Coleoptera: Curculionidae) management in western North America. The Canadian Entomologist, 151(6), 693-714. [Link]

  • Miller, D. R. (2023). Should Ipsdienol and Ipsenol Lures be Retained in a Generic Trap Lure Blend for Pine Bark and Woodboring Beetles (Coleoptera) in. The Coleopterists Bulletin, 77(1), 101-112. [Link]

  • Sandstrom, M. M., et al. (2014). Myrcene hydroxylases do not determine enantiomeric composition of pheromonal ipsdienol in Ips spp. Insect biochemistry and molecular biology, 54, 42–52. [Link]

  • Sullivan, B. T. (2016). A review of semiochemicals associated with bark beetle (Coleoptera: Curculionidae: Scolytinae) pests of coniferous trees: A focus on beetle interactions with other pests and their associates. Chemoecology, 26(4), 127-154. [Link]

  • Sullivan, B. T. (2011). Influence of Release Rate and Location of Release Devices of Pheromone Component endo-Brevicomin on Attraction of the Southern Pine Beetle. Journal of Chemical Ecology, 37(7), 736-745. [Link]

  • Aukema, B. H., & Raffa, K. F. (2002). Attraction of Ips pini (Coleoptera: Scolytidae) and Its Predators to Various Enantiomeric Ratios of Ipsdienol and Lanierone in California: Implications for the Augmentation and Conservation of Natural Enemies. Environmental Entomology, 31(2), 223-231. [Link]

  • Salom, S. M., & Hobson, K. R. (Eds.). (1995). Application of Semiochemicals for Management of Bark Beetle Infestations. U.S. Department of Agriculture, Forest Service.
  • Meurisse, N., et al. (2018). Multiple-Lure Surveillance Trapping for Ips Bark Beetles, Monochamus Longhorn Beetles, and Halyomorpha Halys (Hemiptera: Pentatomidae). Journal of economic entomology, 111(5), 2209–2218. [Link]

  • Shepherd, W. P., et al. (2006). Electrophysiological and Olfactometer Responses of Two Histerid Predators to Three Pine Bark Beetle Pheromones. Journal of Chemical Ecology, 32(6), 1107-1122. [Link]

  • Sullivan, B. T. (2018). Spatial Displacement of a Lure Component Can Reduce Catches of Two Nontarget Species During Spring Monitoring of Southern Pine Beetle. Journal of economic entomology, 111(1), 450–453. [Link]

  • Synergy Semiochemicals Corp. (n.d.). The Exotic Bark Beetle & European Spruce Bark Beetle (Ips typographus) Synergy Semiochemicals Lure (#3342). [Link]

  • Erbilgin, N., et al. (2017). Navigating the Semiochemical Landscape: Attraction of Subcortical Beetle Communities to Bark Beetle Pheromones, Fungal and Host Tree Volatiles. Forests, 8(10), 382. [Link]

  • Queffelec, A., et al. (2022). No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus. Journal of Chemical Ecology, 48(10), 823–832. [Link]

  • Wajid, A., et al. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. Insects, 14(10), 834. [Link]

  • Jactel, H., et al. (2001). Dose-Dependent Response and Preliminary Observations on Attraction Range of Ips typographus to Pheromones at Low Release Rates. Journal of Chemical Ecology, 27(10), 2095-2108. [Link]

  • Meddens, A. J., et al. (2022). Trends in Bark Beetle Impacts in North America During a Period (2000–2020) of Rapid Environmental Change. Journal of Forestry, 120(4), 430-446. [Link]

  • Strom, B. L., et al. (2003). Attraction of Ips avulsus (Eichoff) to Varying Enantiomeric Composition of lpsdienol in Commercially Available Lures. Journal of Entomological Science, 38(1), 137-140. [Link]

  • Ouf, S. A., & A'Hara, S. (2006). OCCURRENCE OF IPSDIENOL AND IPSENOL IN INDIVIDUAL MALES OF DIFFERENT... Journal of Chemical Ecology, 32(1), 169-181. [Link]

  • Zhang, Q. H., et al. (2022). Insights into the Divergence of Chinese Ips Bark Beetles during Evolutionary Adaptation. International Journal of Molecular Sciences, 23(5), 2588. [Link]

  • Cha, D. H., et al. (2014). Simpler is better: Fewer non-target insects trapped with a four-component chemical lure vs. a chemically more complex food-type bait for Drosophila suzukii. Entomologia experimentalis et applicata, 153(1), 53-61. [Link]

  • Sullivan, B. T. (2018). Spatial Displacement of a Lure Component Can Reduce Catches of Two Nontarget Species During Spring Monitoring of Southern Pine Beetle. Journal of economic entomology, 111(1), 450–453. [Link]

  • Synergy Semiochemicals Corp. (2020). Product List. [Link]

  • Sanchez-Bayo, F., & Wyckhuys, K. A. (2019). Modified pheromone traps help reduce bycatch of bark-beetle natural enemies. Journal of Pest Science, 92(4), 1367-1378. [Link]

  • Viola, E., et al. (2007). Synthesis of Ipsdienol, the Pheromone Component of Ips Bark Beetle. Molecules, 12(4), 861-868. [Link]

  • Holuša, J., et al. (2025). Negative impacts of insecticide‐treated methods and slot traps for trapping of Ips cembrae on nontarget invertebrates. Pest management science. [Link]

  • Huseth, A. S., et al. (2021). Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). Journal of insect science (Online), 21(5), 10. [Link]

Sources

Optimization

Technical Support Center: Addressing Insect Resistance to Ipsdienol-Based Attractants

Introduction Welcome to the Technical Support Center for Ipsdienol-Based Attractants. This guide is designed for researchers, scientists, and pest management professionals who utilize Ipsdienol in their experimental and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Ipsdienol-Based Attractants. This guide is designed for researchers, scientists, and pest management professionals who utilize Ipsdienol in their experimental and field applications. As a key aggregation pheromone for numerous bark beetle species (Coleoptera: Curculionidae, Scolytinae), Ipsdienol is a cornerstone of monitoring and control programs.[1] However, the potential for diminished efficacy due to insect resistance, while considered less rapid than with conventional insecticides, necessitates a proactive and informed approach.[2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you identify, diagnose, and address potential issues of reduced attractancy in your target beetle populations. Our approach is grounded in the principles of chemical ecology and insecticide resistance management, aiming to provide you with the expertise to ensure the continued success of your research and control efforts.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Ipsdienol and Resistance

This section addresses common questions regarding the nature of Ipsdienol and the theoretical basis for the development of resistance.

Q1: What is Ipsdienol and how does it work?

A1: Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a terpene alcohol that functions as an aggregation pheromone for many species in the genus Ips and other bark beetles.[1] It is typically produced by male beetles boring into host trees, and the released plume attracts both males and females to the location, facilitating a mass attack required to overcome the tree's defenses.[1][3] The biological activity of Ipsdienol is often highly dependent on its stereochemistry; different species may produce or respond to specific enantiomers, such as (S)-(+)-ipsdienol or (R)-(-)-ipsdienol.[4][5]

Q2: Is it possible for bark beetles to become resistant to Ipsdienol?

A2: While the evolution of resistance to semiochemicals like pheromones is generally considered slower than to lethal insecticides, it is theoretically possible.[2] Resistance, in this context, would manifest as a decreased response to a concentration of Ipsdienol that was previously attractive. This can occur through several potential mechanisms, broadly categorized as target-site resistance or metabolic resistance. Behavioral adaptations, such as avoidance, can also play a role.

Q3: What are the primary hypothetical mechanisms of Ipsdienol resistance?

A3: Based on established principles of insecticide resistance, we can hypothesize two main physiological mechanisms:

  • Target-Site Resistance: This would likely involve genetic mutations in the olfactory receptors (ORs) on the beetle's antennae that are responsible for detecting Ipsdienol.[6] Such mutations could alter the binding site, reducing the receptor's affinity for the Ipsdienol molecule.[7] This would mean a higher concentration of the pheromone is required to trigger a neural signal, or the signal is not triggered at all. Recent research has successfully identified specific ORs in Ips species that respond to pheromone components, providing a clear molecular target for such resistance to evolve.[5]

  • Metabolic Resistance: This mechanism involves the enhanced detoxification of the Ipsdienol molecule before it can interact with the olfactory receptors. This could be due to the upregulation or increased efficiency of detoxification enzymes, such as cytochrome P450s or esterases, in the antennae or other tissues. These enzymes would metabolize Ipsdienol into inactive compounds more rapidly, effectively lowering the perceived dose.

Q4: Can beetles just learn to avoid traps, leading to a drop in captures?

A4: This is a form of behavioral resistance. It's less about a physiological inability to detect the pheromone and more about an evolved or learned avoidance of the trap itself or the immediate area. For example, if traps are consistently associated with negative stimuli or are inefficient at capture, selection pressure could favor individuals that are attracted to the pheromone plume from a distance but avoid the point source. Additionally, the presence of other semiochemicals, such as anti-aggregation pheromones (e.g., verbenone), can inhibit the response to Ipsdienol, a phenomenon that could be exploited in "push-pull" management strategies.[8][9]

Part 2: Troubleshooting Guide - Diagnosing Reduced Efficacy in Experiments

This section is designed to help you systematically diagnose the cause of lower-than-expected trap captures or behavioral responses in your experiments.

Issue 1: A sudden and significant drop in trap captures during a field trial.

Potential Cause Diagnostic Question(s) Recommended Action
Lure Failure Has the lure expired? Was it stored correctly (e.g., frozen)? Is the release rate appropriate for the current environmental conditions (temperature, airflow)?Replace the lure with a new one from a different batch, if possible. Verify storage conditions. Measure the release rate of the suspect lure gravimetrically in the lab and compare it to the manufacturer's specifications.
Environmental Factors Have there been significant changes in weather (e.g., high winds, heavy rain, extreme temperatures) that could affect the pheromone plume?Analyze meteorological data for the trapping period. Consider deploying additional traps or using a different trap design that is more robust to the prevailing weather conditions.[10]
Population Dynamics Is it possible the local beetle population has crashed or emerged earlier/later than anticipated?Deploy traps for non-target, sympatric species that use other attractants to confirm general insect activity. Check for evidence of recent beetle emergence or attack on host trees in the area.
Trap Placement/Competition Are the traps placed correctly relative to wind direction and susceptible host trees? Is there a high density of naturally occurring sources of aggregation pheromones (i.e., freshly infested trees) that are out-competing your traps?Survey the area for newly attacked trees. Relocate traps to optimize plume dispersal. In high-pressure situations, the number of traps may need to be increased to compete with natural sources.[11]
Potential Resistance Have all other factors been ruled out? Has the same population been exposed to intensive trapping pressure over multiple seasons?Proceed to Protocol 1: Baseline Susceptibility Bioassay to establish a dose-response curve for the target population.

Issue 2: Inconsistent or no response in a laboratory olfactometer assay.

Potential Cause Diagnostic Question(s) Recommended Action
Olfactometer Contamination Has the olfactometer been thoroughly cleaned with appropriate solvents (e.g., hexane, acetone) and baked between trials? Are you using separate glassware for different enantiomers or compounds?Implement a rigorous cleaning protocol. Perform a "blank" run with only solvent in the treatment arm to ensure no residual compounds are eliciting a response.
Airflow Imbalance Is the airflow rate equal in all arms of the olfactometer? Is the air purified (charcoal-filtered) and properly humidified?Use a flowmeter to verify and balance the airflow in each arm. Check that the air source is clean and that humidification is consistent.
Insect Acclimation/Health Are the beetles properly acclimated to the laboratory conditions (temperature, light, humidity)? Are they in the correct physiological state to be responsive to pheromones?Allow insects to acclimate for a set period before testing. Ensure they are healthy, active, and have not been previously exposed to pheromones in the lab.[12]
Stimulus Delivery Is the Ipsdienol solution correctly diluted? Is the solvent evaporating completely, leaving only the semiochemical on the delivery substrate (e.g., filter paper)? Is the stimulus source fresh for each trial?Prepare fresh serial dilutions for each experiment day. Allow a consistent and adequate time for the solvent to evaporate before placing the stimulus in the olfactometer.[13]
Potential Resistance/Acuity Have all technical issues been resolved? Are you testing a population known to have low sensitivity or one that has been under selection pressure?Test a known susceptible (control) population if available. Proceed to Protocol 2: Electroantennography (EAG) to directly measure the antennal response to Ipsdienol, bypassing behavioral variables.

Part 3: Experimental Protocols & Workflows

These protocols provide step-by-step methodologies for quantitatively assessing the response of bark beetles to Ipsdienol.

Protocol 1: Baseline Susceptibility & Resistance Monitoring Bioassay (Y-Tube Olfactometer)

This protocol establishes a dose-response curve for a given beetle population, which is essential for monitoring shifts in susceptibility over time.[14]

Objective: To determine the Effective Concentration 50 (EC₅₀) - the concentration of Ipsdienol that elicits a behavioral response in 50% of the tested population.

Materials:

  • Glass Y-tube olfactometer

  • Charcoal-filtered, humidified air source

  • Flowmeter

  • Racemic or enantiomerically pure Ipsdienol

  • High-purity solvent (e.g., hexane)

  • Filter paper

  • Test insects (e.g., 50-100 adult beetles)

  • Stopwatch and data recording sheets

Methodology:

  • Preparation: Thoroughly clean and bake all glassware. Prepare serial dilutions of Ipsdienol in hexane, typically ranging from 0.01 ng/µL to 100 ng/µL. Prepare a solvent-only control.

  • Setup: Assemble the Y-tube olfactometer. Set a constant, balanced airflow (e.g., 0.5 L/min) through each arm.

  • Stimulus Application: Pipette a standard volume (e.g., 10 µL) of a dilution onto a filter paper strip. Allow the solvent to evaporate completely (approx. 60 seconds). Place the treated paper into the designated olfactometer arm. Place a solvent-treated paper in the control arm.

  • Insect Introduction: Introduce a single beetle at the base of the Y-tube.

  • Data Collection: Start the stopwatch. Record the beetle's first choice (entering 2 cm past the 'Y' junction) and the time taken. If no choice is made within a set period (e.g., 5 minutes), record as "no choice."

  • Rotation: After every 5-10 insects, rotate the Y-tube 180° to control for positional bias. Replace the filter paper stimuli every 30-60 minutes.

  • Testing: Test at least 20-30 insects per concentration level.

  • Analysis: For each concentration, calculate the percentage of insects that chose the treatment arm. Use probit analysis to model the dose-response data and calculate the EC₅₀ and its 95% confidence intervals.

Interpreting the Results: A significant increase in the EC₅₀ value for a field population compared to a baseline susceptible population suggests a decrease in sensitivity and potential resistance. A Resistance Ratio (RR) can be calculated as: RR = EC₅₀ of Field Population / EC₅₀ of Susceptible Population. An RR > 10 is often considered indicative of resistance.

Workflow for Diagnosing and Confirming Ipsdienol Resistance

The following diagram illustrates the logical flow from initial field observation to laboratory confirmation of resistance.

Resistance_Workflow A Field Observation: Reduced Trap Captures B Troubleshooting: Rule out abiotic/biotic factors (lure, weather, population crash) A->B Systematic Check C Hypothesis: Potential Resistance B->C If other factors excluded D Protocol 1: Behavioral Bioassay (Y-Tube Olfactometer) C->D E Calculate EC₅₀ and Resistance Ratio (RR) D->E F Is RR significantly > 1? E->F G No Significant Resistance Detected. Re-evaluate other factors. F->G No H Suspected Resistance. Proceed to physiological assay. F->H Yes I Protocol 2: Electroantennography (EAG) H->I J Compare Dose-Response Amplitudes I->J K Reduced EAG Response vs. Susceptible Strain? J->K L Confirmation: Evidence for Target-Site or Metabolic Resistance K->L Yes M No Difference in EAG. Consider Behavioral Resistance (e.g., trap avoidance) K->M No

Caption: A logical workflow for investigating suspected resistance to Ipsdienol.

Protocol 2: Electroantennography (EAG) - Assessing Olfactory Receptor Response

EAG directly measures the electrical potential generated by the entire antenna in response to an odor stimulus. It is a powerful tool to determine if a lack of behavioral response is due to a failure in peripheral olfactory detection.

Objective: To compare the dose-dependent electrical response of antennae from susceptible and potentially resistant beetle populations to Ipsdienol.

Materials:

  • EAG system (micromanipulators, recording and reference electrodes, amplifier)

  • Microscope

  • Odor delivery system (puff tube)

  • Charcoal-filtered, humidified air source

  • Ipsdienol dilutions in solvent

  • Saline solution (e.g., insect Ringer's)

Methodology:

  • Antenna Preparation: Immobilize a live beetle. Carefully excise one antenna at the base. Mount the antenna between the recording and reference electrodes using conductive gel. The recording electrode is placed at the tip, and the reference electrode at the base.

  • Stimulus Preparation: Prepare serial dilutions of Ipsdienol on filter paper strips, as in the olfactometer protocol. Insert a prepared paper into a Pasteur pipette, which serves as the stimulus cartridge.

  • Stimulus Delivery: Place the tip of the stimulus cartridge into a hole in the main air delivery tube that continuously flows over the antenna. A timed puff of air (e.g., 0.5 seconds) is sent through the cartridge, delivering the odor pulse to the antenna.

  • Recording: Record the maximum amplitude (in millivolts, mV) of the negative voltage deflection (the EAG response) for each stimulus.

  • Procedure: Present stimuli in order of increasing concentration, with a solvent control at the beginning and end. Allow sufficient time (e.g., 60 seconds) between puffs for the antenna to recover.

  • Analysis: Normalize responses by subtracting the solvent control response. Plot the mean normalized EAG amplitude against the logarithm of the Ipsdienol concentration to generate a dose-response curve.

Interpreting the Results: A significant rightward shift in the dose-response curve and a lower maximum response for the field population compared to the susceptible population strongly indicates target-site or rapid metabolic resistance, as the antennae are physically less responsive to the chemical.

Part 4: Management Strategies to Mitigate Resistance

Proactive management is critical to preserving the efficacy of Ipsdienol-based tools.

1. Integrated Pest Management (IPM): Relying solely on mass trapping can increase selection pressure.[15] An IPM approach incorporates multiple tactics, including sanitation (removing infested trees), promoting forest health to increase tree resistance, and using biological controls.

2. Push-Pull Strategies: This advanced strategy involves using a repellent ("push") in conjunction with an attractant ("pull"). For example, anti-aggregation pheromones like verbenone can be deployed within a forest stand to protect living trees, while Ipsdienol-baited traps are placed on the perimeter to lure beetles away and kill them.[9] This reduces the overall selection pressure for attraction to Ipsdienol alone.

3. Lure Rotation and Combination: Where possible, rotate between different attractive lure combinations if the target pest responds to multiple compounds. For some Ips species, adding other synergists like ipsenol or lanierone can enhance trap capture and may help mitigate resistance to a single component.[9]

4. Monitoring and Record Keeping: Maintain detailed records of trap captures, lure types, and environmental conditions over multiple seasons. Long-term data is the only way to detect gradual declines in efficacy that may signal the early stages of resistance. When a decline is noted, initiate the diagnostic workflow described above.

Conceptual Model of Resistance Mechanisms

This diagram illustrates the two primary physiological pathways that can lead to a reduced response to Ipsdienol.

Resistance_Mechanisms cluster_0 Antennal Sensillum cluster_1 Resistance Mechanisms Ips Ipsdienol Molecules OR Olfactory Receptor (OR) Ips->OR Binds TSR Target-Site Resistance: Mutation in OR alters binding site. Ips->TSR Binding Fails Enzyme Detoxification Enzymes Ips->Enzyme Intercepted Neuron Olfactory Neuron OR->Neuron Activates Signal Signal to Brain Neuron->Signal MR Metabolic Resistance: Enzymes degrade Ipsdienol. Inactive Inactive Metabolite Enzyme->Inactive

Caption: Potential physiological mechanisms of insect resistance to Ipsdienol.

References

  • Bakke, A. (1991). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. U.S. Dep. Agric. For. Serv. Gen. Tech. Rep. NE-153.
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  • Cáceres, L. A., et al. (2021). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. Insects, 12(11), 1034.
  • Francardi, V., et al. (2024). Verbenone Affects the Behavior of Insect Predators and Other Saproxylic Beetles Differently: Trials Using Pheromone-Baited Bark Beetle Traps. Insects, 15(2), 115.
  • Kandasamy, D., et al. (2024). Functional Characterization Supports Multiple Evolutionary Origins of Pheromone Receptors in Bark Beetles. Molecular Biology and Evolution, 41(10), msae204.
  • Paudel, S., & Gandhi, K. J. K. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. Journal of Chemical Ecology, 49(10-12), 629-645.
  • Steed, B. E., & Wagner, M. R. (2008). Seasonal pheromone response by Ips pini in northern Arizona and western Montana, U.S.A. Journal of the Entomological Society of British Columbia, 105, 31-42.
  • Sullivan, B. T. (2012). Electrophysiological and Olfactometer Responses of Two Histerid Predators to Three Pine Bark Beetle Pheromones. Environmental Entomology, 41(5), 1101-1108.
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  • Plarre, R. (2013). How useful are olfactometer experiments in chemical ecology research?.
  • Gress, B. E., & Zalom, F. G. (2022). Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii. PLOS ONE, 17(6), e0270747.
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  • Lucas, P., et al. (2019). Low doses of a neonicotinoid insecticide modify pheromone response thresholds of central but not peripheral olfactory neurons in a pest insect. Proceedings of the Royal Society B, 286(1900), 20190184.
  • Schlyter, F., et al. (2002). A successful Case of Pheromone Mass Trapping of the Bark Beetle Ips duplicatus in a Forest Island, Analysed by 20-year Time-Series Data.
  • Jactel, H., et al. (2021). Evaluation of Attractant Composition, Application Rate, and Trap Type for Potential Mass Trapping of Ips typographus (L.). Forests, 12(12), 1735.
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  • Toïgo, M., et al. (2022). Do pheromone traps help to reduce new attacks of Ips typographus at the local scale after a sanitary cut?. Journal of Pest Science, 95(4), 1631-1641.
  • Seybold, S. J., et al. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae).
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  • Symonds, M. R. E., & Elgar, M. A. (2002). The mode of pheromone evolution: evidence from bark beetles. Proceedings of the Royal Society B: Biological Sciences, 269(1493), 839-846.
  • Zaman, M. A., et al. (2023). Bark Beetles Utilize Ophiostomatoid Fungi to Circumvent Host Tree Defenses. Journal of Chemical Ecology, 49(3), 145-157.
  • Zaman, M. A., et al. (2023).
  • Kandasamy, D., et al. (2024). Comparative analysis of olfactory sensory neurons in two Ips species reveals conserved and species-specific olfactory adaptations. Frontiers in Ecology and Evolution, 12.
  • Gress, B. E., & Zalom, F. G. (2022). Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii. PLOS ONE, 17(6), e0270747.
  • ASEAN FAW ACTION. (n.d.). PHEROMONES.
  • Macoris, M. L. G., et al. (2005). Standardization of Bioassays for Monitoring Resistance to Insecticides in Aedes aegypti. Dengue Bulletin, 29, 177-183.
  • Liu, N., & Li, T. (2023). Mosquito Adult Bioassays. Cold Spring Harbor Protocols, 2023(7).
  • Plarre, R. (2013). How useful are olfactometer experiments in chemical ecology research?.
  • Marco-Contelles, J. L. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020).
  • Hunt, D. W. A., et al. (1995). Sex-specific production of ipsdienol and myrcenol byDendroctonus ponderosae (Coleoptera: Scolytidae) exposed to myrcene vapors. Journal of Chemical Ecology, 21(7), 935-943.
  • The Hive. (n.d.).
  • Zhang, S., et al. (2022). The Evolution of Pesticide Resistance: A Data‐Driven Case Study of Chlorantraniliprole Resistance in Chilo suppressalis and Other Lepidopteran Pests in China. Evolution, 76(8), 1645-1657.
  • Yuvaraj, J. K., et al. (2021). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. Molecular Biology and Evolution, 38(10), 4331-4344.
  • Chen, Y., et al. (2024). Discovery of Novel Potential Insecticide-Resistance Mutations in Spodoptera frugiperda. Insects, 15(3), 200.

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Reference Data & Comparative Studies

Validation

The Synergistic Dance of Semiochemicals: A Comparative Guide to the Effects of Ipsdienol with Ipsenol and Lanierone

For researchers and professionals in the fields of chemical ecology and drug development, understanding the nuanced interactions of semiochemicals is paramount. In the world of bark beetles (Ips species), a complex olfac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of chemical ecology and drug development, understanding the nuanced interactions of semiochemicals is paramount. In the world of bark beetles (Ips species), a complex olfactory language governs behaviors critical to their survival and proliferation, primarily the coordinated mass attack of host trees. This guide provides an in-depth comparison of the synergistic effects of three key pheromone components: ipsdienol, ipsenol, and lanierone. We will delve into the experimental data that illuminates these interactions, provide detailed protocols for their study, and explore the underlying neurophysiological mechanisms.

Introduction to the Key Players

Ipsdienol and ipsenol are monoterpene alcohols that serve as primary aggregation pheromones for many Ips species.[1][2][3] Male beetles initiate host colonization and, in the process, produce these compounds, often through the de novo biosynthesis from acetate precursors or by metabolizing monoterpenes from the host tree, such as myrcene.[1][2][4][5] These pheromones attract both males and females to the host tree, leading to a mass infestation that can overcome the tree's defenses.

Lanierone, a cyclic ketone, was later identified as a potent synergist for ipsdienol in certain populations of the pine engraver beetle, Ips pini.[6][7] Its presence, even in minute quantities relative to ipsdienol, can dramatically increase the attraction of these beetles.[6][7] However, the synergistic effect of lanierone is not universal across all Ips pini populations, highlighting the geographical variation in chemical communication within a single species.[8][9]

Comparative Analysis of Behavioral Responses

The efficacy of a pheromone blend is not merely the sum of its parts. The following data, synthesized from various field trapping studies, illustrates the synergistic and sometimes inhibitory interactions between ipsdienol, ipsenol, and lanierone.

Table 1: Comparative Trap Catches of Ips Beetles in Response to Pheromone Blends
TreatmentTarget SpeciesMean Trap Catch (Beetles/trap/day)Synergistic/Inhibitory EffectReference
Ipsdienol aloneIps pini (New York)Low-[6][7][10]
Ipsdienol + Lanierone (100:1)Ips pini (New York)HighSynergistic[6][7]
Ipsdienol aloneIps pini (California)High-[8]
Ipsdienol + LanieroneIps pini (California)No significant increaseNeutral/Slightly Synergistic[8]
Ipsdienol + IpsenolIps piniReduced catchInhibitory[11]
Ipsdienol + LanieroneIps avulsusHighSynergistic[12]
Ipsenol + IpsdienolVarious PredatorsHighKairomonal Attraction[13]

Note: The specific ratios of enantiomers for ipsdienol and ipsenol can significantly influence attraction and vary geographically. For instance, eastern U.S. populations of Ips pini respond to a racemic mixture of ipsdienol, while western populations are attracted to the (-)-enantiomer.

Unraveling the Mechanism: Neurophysiology and Olfaction

The behavioral responses observed in the field are a direct result of how these chemical cues are processed by the beetle's olfactory system. The antennae of bark beetles are covered in specialized sensory hairs called sensilla, which house olfactory sensory neurons (OSNs).[14] These neurons express specific odorant receptors (ORs) that bind to particular pheromone components.

Synergy_Pathway cluster_olfactory_system Bark Beetle Olfactory System cluster_behavioral_response Behavioral Response Pheromones Pheromones Antenna Antenna OSNs Olfactory Sensory Neurons (OSNs) ORs Odorant Receptors (ORs) Brain Brain Aggregation Aggregation Brain->Aggregation Initiates Host Colonization Host Colonization Aggregation->Host Colonization

Figure 1: Generalized olfactory pathway in bark beetles.

Studies have identified distinct classes of OSNs that respond specifically to ipsdienol, ipsenol, and lanierone.[14][15][16] For example, in Ips typographus, a highly expressed odorant receptor, ItypOR36, was found to respond exclusively to lanierone.[15] The co-activation of multiple, specific OSNs by a blend of pheromones is thought to be the basis of the synergistic effect, leading to a stronger and more specific signal being transmitted to the beetle's brain. This enhanced signal is then integrated to produce a robust behavioral response, such as upwind flight towards the pheromone source.

Experimental Protocols for Evaluating Pheromone Synergy

To quantitatively assess the synergistic effects of these compounds, researchers primarily rely on two key experimental techniques: electroantennography (EAG) and field trapping bioassays.

Electroantennography (EAG)

EAG measures the overall electrical response of the antenna to an odorant stimulus. It provides a rapid assessment of whether a compound is detected by the beetle's olfactory system.

Protocol for Electroantennography (EAG):

  • Preparation of the Beetle:

    • Immobilize an adult bark beetle (male or female) on a platform using wax or a specialized holder.

    • Carefully excise one antenna at the base.

    • Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the tip of the antennal club, and the reference electrode is inserted into the base.

  • Stimulus Delivery:

    • A continuous stream of humidified, purified air is passed over the antenna.

    • Prepare serial dilutions of the test compounds (ipsdienol, ipsenol, lanierone, and their mixtures) in a suitable solvent (e.g., hexane).

    • Apply a known volume of the diluted compound onto a filter paper strip and insert it into a glass cartridge.

    • A puff of air is delivered through the cartridge, introducing the odorant into the continuous airstream.

  • Data Recording and Analysis:

    • The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

    • The amplitude of the EAG response is measured for each stimulus.

    • Compare the responses to individual compounds versus the mixtures to identify synergistic or inhibitory effects at the peripheral sensory level.

EAG_Workflow Beetle_Prep Beetle Immobilization & Antenna Excision Electrode_Placement Antenna Mounting on Electrodes Beetle_Prep->Electrode_Placement Stimulus_Delivery Puff Delivery of Odorant Electrode_Placement->Stimulus_Delivery Stimulus_Prep Preparation of Pheromone Solutions Stimulus_Prep->Stimulus_Delivery Data_Acquisition Amplification & Recording of EAG Signal Stimulus_Delivery->Data_Acquisition Analysis Comparison of Response Amplitudes Data_Acquisition->Analysis

Figure 2: Workflow for Electroantennography (EAG) experiments.

Field Trapping Bioassays

Field trapping experiments are the gold standard for evaluating the behavioral effects of pheromones under natural conditions.

Protocol for Field Trapping Bioassay:

  • Site Selection:

    • Choose a suitable forest environment with a known population of the target Ips species.

    • Establish a transect or grid of trapping locations, ensuring sufficient distance between traps (typically >20 meters) to avoid interference.[17]

  • Trap and Lure Preparation:

    • Use standardized traps, such as multiple-funnel traps.[17]

    • Prepare lures containing the test compounds at specific release rates. This can be achieved using bubble caps, pouches, or other controlled-release devices.[17]

    • Treatments should include:

      • Unbaited control (trap only)

      • Ipsdienol alone

      • Ipsenol alone

      • Lanierone alone

      • Binary and tertiary combinations of the compounds in various ratios.

  • Experimental Design and Deployment:

    • Employ a randomized complete block design to account for spatial variability in the environment.

    • Deploy the baited traps, hanging them at a consistent height (e.g., 1.5 meters above the ground).

    • Collect trapped beetles at regular intervals (e.g., every 2-3 days) over a period of several weeks during the beetle's flight season.

  • Data Collection and Analysis:

    • Identify and count the number of male and female beetles of the target species, as well as any non-target species (including predators).

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Conclusion and Future Directions

The synergistic interactions between ipsdienol, ipsenol, and lanierone are a testament to the complexity and specificity of chemical communication in bark beetles. While ipsdienol and ipsenol form the backbone of the aggregation pheromone for many Ips species, the addition of lanierone can act as a powerful amplifier of this signal in a geographically dependent manner. Conversely, the presence of certain compounds, such as ipsenol for some Ips pini populations, can have an inhibitory effect, likely to mediate interspecific competition.

Future research should continue to explore the genetic basis of these varying responses, including the diversity of odorant receptors across different beetle populations. A deeper understanding of these synergistic and antagonistic relationships is not only of academic interest but also holds significant potential for the development of more effective and species-specific pest management strategies. By harnessing the power of synergy, we can design more potent lures for monitoring and mass trapping, while the targeted use of inhibitors could protect valuable forest resources from devastating bark beetle outbreaks.

References

  • Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393–8397. [Link]

  • Blomquist, G. J., et al. (2010). Pheromone production in bark beetles. Insect Biochemistry and Molecular Biology, 40(9), 699–712. [Link]

  • Teale, S. A., & Lanier, G. N. (1991). Seasonal variability in response of Ips pini (Coleoptera: Scolytidae) to ipsdienol in New York. Journal of Chemical Ecology, 17(6), 1145–1158. [Link]

  • Silverstein, R. M., et al. (1966). Sex Attractants in Frass of the Ips Confusus (Leconte) (Coleoptera: Scolytidae): Isolation, Identification, and Field Bioassay. Journal of Economic Entomology, 59(6), 1523–1523. [Link]

  • Vité, J. P., & Renwick, J. A. A. (1971). Inhibition of Bark Beetle Attraction by Pheromones. Contributions from Boyce Thompson Institute, 24(13), 323–328. [Link]

  • Birgersson, G., et al. (2012). Pheromone Production, Attraction, and Interspecific Inhibition among Four Species of Ips Bark Beetles in the Southeastern USA. Psyche: A Journal of Entomology, 2012, 1–11. [Link]

  • Teale, S. A., et al. (1991). Lanierone: A new pheromone component from Ips pini (Coleoptera: Scolytidae) in New York. Journal of Chemical Ecology, 17(6), 1159–1176. [Link]

  • Seybold, S. J., et al. (1992). The role of lanierone in the chemical ecology of Ips pini (Coleoptera: Scolytidae) in California. Journal of Chemical Ecology, 18(12), 2305–2329. [Link]

  • Miller, D. R., et al. (1997). Geographic Variation in Response of Pine Engraver, Ips pini, and Associated Species to Pheromone, Lanierone. Journal of Chemical Ecology, 23(8), 2013–2031. [Link]

  • Andersson, M. N., et al. (2021). Eurasian spruce bark beetle detects lanierone using a highly expressed specialist odorant receptor, present in several functional sensillum types. BMC Biology, 19(1), 19. [Link]

  • Mustaparta, H., et al. (1979). Specialization of olfactory cells to insect- and host-produced volatiles in the bark beetle Ips pini (say). Journal of Comparative Physiology A, 133(3), 229–236. [Link]

  • Kandasamy, D., et al. (2023). Comparative analysis of olfactory sensory neurons in two Ips species reveals conserved and species-specific olfactory adaptations. Frontiers in Ecology and Evolution, 11. [Link]

  • Borden, J. H., et al. (1992). Synomones of two sympatric species deter attack by the pine engraver, Ips pini (Coleoptera: Scolytidae). Canadian Journal of Forest Research, 22(3), 381–387. [Link]

  • Miller, D. R., et al. (2011). Predators attracted to combination of bark beetle pheromones and host kairomones in pine forests of southeastern United States. Environmental Entomology, 40(3), 613–621. [Link]

  • Aukema, B. H., et al. (2000). Attraction of Ips pini (Coleoptera: Scolytidae) and Its Predators to Various Enantiomeric Ratios of Ipsdienol and Lanierone in California: Implications for the Augmentation and Conservation of Natural Enemies. Environmental Entomology, 29(5), 984–991. [Link]

  • Gries, G., et al. (1992). Aggregation pheromone of the European fir engraver, Pityokteines curvidens. Journal of Chemical Ecology, 18(9), 1547–1559. [Link]

  • Payne, T. L. (1970). Electrophysiological investigations on response to pheromones in the southern pine beetle. Contributions from Boyce Thompson Institute, 24(13), 275–282. [Link]

  • Allison, J. D., et al. (2013). Kairomonal responses of natural enemies and associates of the southern Ips (Coleoptera: Curculionidae: Scolytinae) to ipsdienol, ipsenol and cis-verbenol. Chemoecology, 23(3), 157–167. [Link]

  • Dickens, J. C. (1981). Olfactory perception of pheromones and host-volatiles in the bark beetle, Ips typographus. Physiological Entomology, 6(3), 251–261. [Link]

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Comparative

A Comparative Guide to the Inhibitory Effects of Ipsdienol on Competing Bark Beetle Species

Intended Audience: Researchers, scientists, and forest management professionals engaged in the study of insect chemical ecology and the development of pest management strategies. This guide provides an in-depth compariso...

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and forest management professionals engaged in the study of insect chemical ecology and the development of pest management strategies.

This guide provides an in-depth comparison of the inhibitory effects of the semiochemical ipsdienol on various competing bark beetle species. We will explore its function as an allomone, present supporting experimental data from field and laboratory studies, and detail the methodologies used to generate this data.

Introduction: The Chemical Language of Forest Ecosystems

Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant agents of disturbance in coniferous forests worldwide.[1][2] Their success in colonizing and overwhelming host tree defenses often hinges on a sophisticated chemical communication system.[3] This system relies on semiochemicals—infochemicals used for communication—which can be broadly categorized as pheromones (intraspecific communication) and allomones (interspecific communication that benefits the emitter).

Many bark beetle species utilize aggregation pheromones to coordinate mass attacks on host trees, a necessary strategy to overcome the tree's formidable resin defenses.[4][5] However, this mass aggregation creates intense competition for resources, both within the same species (intraspecific) and between different species (interspecific) that share a host.[6][7] To mediate this competition, bark beetles have evolved a complex vocabulary of inhibitory signals. One of the most fascinating of these is ipsdienol .

Ipsdienol is a multifunctional monoterpenoid alcohol. For many species within the genus Ips, it is a key component of their aggregation pheromone.[8] However, when perceived by competing bark beetle species, it acts as a potent allomone, signaling that a host is already colonized and fiercely contested.[9][10] This guide will dissect the inhibitory, or antagonistic, role of ipsdienol against key competitors.

Ipsdienol as an Interspecific Allomone: Mediating Competition

The primary function of ipsdienol as an inhibitor is to partition resources, effectively telling competitors to "keep out."[6][10] This chemical partitioning reduces the likelihood of failed colonization attempts and minimizes costly interspecific conflict under the bark. The inhibitory effect is not uniform across all species; it varies in intensity and is often dependent on the specific ecological context and the pheromone systems of the receiving species.

Case Study 1: Inhibition of the Western Pine Beetle, Dendroctonus brevicomis

The western pine beetle, Dendroctonus brevicomis, is a major pest of ponderosa pine and often shares this host with Ips species. Research has demonstrated that ipsdienol, often in conjunction with another inhibitor, verbenone, significantly disrupts the aggregation of D. brevicomis.

Field experiments have shown that baiting ponderosa pines with D. brevicomis aggregation pheromones (exo-brevicomin and frontalin) alongside dispensers releasing ipsdienol and verbenone resulted in a significant reduction in both the number of beetles landing on the trees and the overall attack density.[11] This suggests that ipsdienol influences the behavior of D. brevicomis at a longer range, causing them to avoid trees that are perceived as already colonized by a competing species.[11] Very low release rates of ipsdienol have been found to significantly reduce the trap catch of D. brevicomis in attractant-baited traps.[12]

The inhibitory pheromones produced by D. brevicomis itself, along with those from competing species like Ips, play a crucial role in limiting attack density and regulating both intra- and interspecific competition.[6]

Case Study 2: Mutual Inhibition Between Ips pini and Dendroctonus ponderosae

In the lodgepole pine forests of British Columbia, the pine engraver, Ips pini, and the mountain pine beetle, Dendroctonus ponderosae, are significant competitors. Their chemical communication systems exhibit mutual inhibition. While D. ponderosae uses a blend of pheromones for aggregation, its response can be interrupted by ipsdienol produced by I. pini. Conversely, the pheromones produced by D. ponderosae, such as verbenols, significantly reduce the attraction of I. pini to its own pheromone, ipsdienol.[13] This reciprocal signaling helps maintain spatial separation on shared host trees.[7]

Interestingly, while ipsdienol can reduce the attraction of D. ponderosae in some contexts, it did not significantly reduce trap catches when added to a powerful attractant blend for the mountain pine beetle in other studies.[13] This highlights the context-dependent nature of these interactions.

Comparative Analysis of Ipsdienol's Inhibitory Efficacy

To provide a clear overview, the following table summarizes the observed inhibitory effects of ipsdienol on select competing bark beetle species based on field trapping data. A common metric for inhibition is the percentage reduction in the number of beetles captured in traps baited with an attractant plus the inhibitor, compared to traps with the attractant alone.

Target SpeciesHost Tree(s)Experimental ContextEfficacy of Ipsdienol (Inhibition)References
Dendroctonus brevicomis (Western Pine Beetle)Ponderosa PineField trapping with aggregation pheromonesSignificant reduction in trap catch and tree landings, even at low release rates.[12][11][12]
Dendroctonus ponderosae (Mountain Pine Beetle)Lodgepole PineField trapping with aggregation pheromonesReduces attraction in laboratory assays, but field results can be variable.[13][14][13][14]
Ips paraconfusus Ponderosa PineField trapping with natural pheromonesPonderosa pine logs infested with Ips paraconfusus males inhibited the attraction of Dendroctonus brevicomis.[15][15][16]

Visualizing the Ecological Interaction

The following diagram illustrates the allomonal effect of ipsdienol in a typical competitive scenario between an Ips species and a Dendroctonus species sharing a host tree.

Ecological_Interaction cluster_Host Ponderosa Pine Host cluster_Ips Primary Colonizer cluster_Dendroctonus Competing Species Host Host Tree (Ponderosa Pine) Ips Ips pini (Male) Host->Ips Provides Myrcene (Pheromone Precursor) Ips->Host Colonizes & Produces Pheromones Ips->Ips (+)-Ipsdienol (Aggregation) Dendroctonus Dendroctonus brevicomis Ips->Dendroctonus Ipsdienol (Allomonal Inhibition) Dendroctonus->Host Attraction Disrupted

Sources

Validation

The Nuances of Attraction: A Comparative Guide to Ipsdienol's Species-Specific Effects on Ips Beetles

In the intricate world of chemical ecology, the specificity of semiochemicals is paramount for survival and reproduction. For researchers in pest management and drug development, understanding these specificities is key...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical ecology, the specificity of semiochemicals is paramount for survival and reproduction. For researchers in pest management and drug development, understanding these specificities is key to creating targeted and effective solutions. This guide provides an in-depth analysis of Ipsdienol, a critical aggregation pheromone for many species of Ips bark beetles, and validates its role as a species-specific attractant through a comprehensive review of experimental data. We will explore the subtle yet significant variations in beetle responses to different stereoisomers of Ipsdienol, offering a clear comparison of its efficacy and the methodologies used to validate it.

The Stereochemical Key to Specificity

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a chiral molecule existing as two enantiomers: (+)-Ipsdienol and (-)-Ipsdienol. The specific blend of these enantiomers produced by male beetles, and the corresponding response of both males and females, is a cornerstone of reproductive isolation and resource partitioning among different Ips species, and even among geographically distinct populations of the same species. This guide will dissect the experimental evidence that validates Ipsdienol's species-specific allure.

Comparative Analysis of Ips Beetle Responses to Ipsdienol Enantiomers

Field trapping experiments are the gold standard for assessing the behavioral response of insects to semiochemicals under natural conditions. The data consistently demonstrate that the optimal enantiomeric ratio of Ipsdienol for attraction varies significantly among Ips species.

Field Trapping Data Summary
SpeciesGeographic LocationAttractant CompositionTrap Catch ResultsReference
Ips pini Eastern North AmericaHigh (+)-Ipsdienol ratioStrong attraction[1]
Ips pini Western North AmericaHigh (-)-Ipsdienol ratioStrong attraction, inhibited by (+)-Ipsdienol[1][2]
Ips avulsus Southeastern USARacemic or high (+)-Ipsdienol, often with lanieroneSynergistic attraction; response can be context-dependent[3][4][5]
Ips paraconfusus California(+)-IpsdienolPrimary attractant[6]
Ips bonanseai MexicoProduces ~29% (-)-Ipsdienol[7]

This variation is not merely a taxonomic curiosity; it is a critical factor in developing effective lures for monitoring and controlling specific pest populations. For instance, a lure designed for Eastern Ips pini would be ineffective, and potentially repellent, to Western populations.

Experimental Protocols for Validation

To ensure scientific integrity, the methodologies used to generate these findings must be robust and reproducible. Here, we detail the core experimental protocols.

Field Trapping Bioassay

This experiment is designed to assess the attractiveness of different Ipsdienol blends to wild Ips beetle populations.

Objective: To determine the optimal enantiomeric ratio of Ipsdienol for attracting a target Ips species in a specific geographic location.

Methodology:

  • Lure Preparation: Prepare slow-release lures containing different ratios of (+)- and (-)-Ipsdienol (e.g., 99% (+), 75% (+), 50:50 racemic, 75% (-), 99% (-)). A control lure with no Ipsdienol is also required.

  • Trap Deployment: Utilize multiple-funnel traps or panel traps, which are effective for capturing bark beetles.

  • Experimental Design: Employ a randomized complete block design. Each block will contain one of each lure treatment. Blocks should be spaced at least 50 meters apart to minimize interference between treatments. Traps within a block should be at least 10-15 meters apart.

  • Trap Placement: Hang traps from non-host trees at a height of 1.5-2 meters.

  • Data Collection: Collect and count the number of target Ips beetles in each trap at regular intervals (e.g., weekly) for the duration of the beetle's flight season.

  • Statistical Analysis: Analyze the trap catch data using Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences in attraction between the different Ipsdienol blends.

Experimental Workflow: Field Trapping Bioassay

Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_collection Data Collection & Analysis lure_prep Prepare Lures (Varying Enantiomeric Ratios) trap_setup Set Up Funnel Traps lure_prep->trap_setup Load Lures random_design Randomized Block Design trap_setup->random_design Deploy in Blocks trap_placement Hang Traps random_design->trap_placement Place within Blocks collect_beetles Weekly Beetle Collection trap_placement->collect_beetles Monitor Traps statistical_analysis ANOVA & Mean Separation collect_beetles->statistical_analysis Analyze Data

Caption: Workflow for a field trapping bioassay to validate Ipsdienol attractancy.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the average electrical response of an insect's entire antenna to a volatile compound. It is a powerful tool for rapidly screening the sensitivity of a beetle's olfactory system to different enantiomers of Ipsdienol.

Objective: To measure the antennal response of a target Ips species to different enantiomers of Ipsdienol.

Methodology:

  • Antennal Preparation:

    • Immobilize a live beetle using wax or a specialized holder.

    • Excise one antenna at the base. For some beetles with club-shaped antennae, it may be preferable to use the whole head.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base.

  • Stimulus Delivery:

    • A continuous stream of humidified, purified air is passed over the antenna.

    • A test cartridge containing a filter paper loaded with a known amount of an Ipsdienol enantiomer is inserted into the airstream for a brief period (e.g., 0.5 seconds).

  • Data Recording:

    • The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded by a computer.

  • Data Analysis:

    • The amplitude of the EAG response (in millivolts) is measured. Responses to different enantiomers and concentrations are compared.

Logical Relationship: EAG Signal Generation

EAG_Pathway Ipsdienol Ipsdienol Enantiomer Antenna Beetle Antenna Ipsdienol->Antenna Puff of Air Receptors Olfactory Receptors Antenna->Receptors Binding Depolarization Summed Depolarization Receptors->Depolarization Generates EAG_Signal EAG Signal (mV) Depolarization->EAG_Signal Recorded as

Caption: Diagram illustrating the generation of an EAG signal in response to Ipsdienol.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD combines the separation power of gas chromatography with the sensitivity of electroantennography. This technique is invaluable for identifying which specific compounds in a complex mixture (such as a beetle's own pheromone extract) elicit an antennal response.

Objective: To identify the biologically active components in a volatile sample by simultaneously recording the output of a gas chromatograph and the EAG response of an insect antenna.

Methodology:

  • Sample Injection: A volatile sample (e.g., an extract from a male Ips beetle) is injected into a gas chromatograph.

  • Separation: The compounds in the sample are separated based on their volatility and interaction with the GC column.

  • Effluent Splitting: As the separated compounds exit the GC column, the effluent is split into two paths. One path goes to a standard GC detector (like a Flame Ionization Detector or FID), while the other is directed over a prepared insect antenna as in the EAG setup.

  • Simultaneous Detection: The signals from the FID and the EAG are recorded simultaneously.

  • Data Analysis: By aligning the two chromatograms, peaks on the FID trace that correspond to a simultaneous EAG response can be identified as biologically active compounds.

Conclusion

The validation of Ipsdienol as a species-specific attractant is a clear demonstration of the importance of stereochemistry in chemical communication. The experimental data, gathered through rigorous field and laboratory assays, unequivocally show that different Ips species and even geographically isolated populations of the same species have evolved distinct preferences for specific enantiomeric blends of Ipsdienol. This specificity is a powerful tool for researchers and pest management professionals, allowing for the development of highly targeted and effective lures. By understanding and applying the principles of chemical ecology, we can devise more sustainable and environmentally sound strategies for managing these significant forest pests.

References

  • Wikipedia. Ips pini. [Link]

  • Seybold, S. J., Ohtsuka, T., Wood, D. L., & Kubo, I. (1995). Enantiomeric composition of ipsdienol: A chemotaxonomic character for north American populations of Ips spp. in the pini subgeneric group (coleoptera: Scolytidae). Journal of Chemical Ecology, 21(7), 995–1016. [Link]

  • Allison, J. D., & Cardé, R. T. (2016). Pheromone evolution in moths: disruptive selection maintains polymorphic blends. Journal of Chemical Ecology, 42(8), 735-755.
  • Lanier, G. N., Birch, M. C., Schmitz, R. F., & Furniss, M. M. (1980). PHEROMONES OF IPS PINI (COLEOPTERA: SCOLYTIDAE): VARIATION IN RESPONSE AMONG THREE POPULATIONS. The Canadian Entomologist, 112(8), 779-786. [Link]

  • Teale, S. A., & Lanier, G. N. (1991). GEOGRAPHIC VARIATION IN RESPONSE OF PINE ENGRAVER, Ips pini, AND ASSOCIATED SPECIES TO PHEROMONE, LANIERONE. Journal of Chemical Ecology, 17(6), 1159-1176.
  • Queffelec, J., Sullivan, B. T., & Miller, D. R. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. Environmental Entomology, 52(6), 983–989. [Link]

  • Miller, D. R., & Allison, J. D. (2011). Variation in enantiospecific attraction of Ips avulsus (Coleoptera: Curculionidae) to the pheromone ipsdienol in Georgia. The Canadian Entomologist, 143(5), 485-493. [Link]

  • Miller, D. R., Borden, J. H., & Slessor, K. N. (1996). Distribution of Ips pini pheromone types in North America based on the enantiomeric composition of ipsdienol. Journal of Chemical Ecology, 22(12), 2161-2175.
  • Queffelec, J., Sullivan, B. T., McKenney, J. L., & Allison, J. D. (2022). No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus. Journal of Chemical Ecology, 49(1), 11–17. [Link]

  • Strom, B. L., Goyer, R. A., & Shea, P. J. (2003). Attraction of Ips avulsus (Eichoff) to Varying Enantiomeric Composition of lpsdienol in Commercially Available Lures. Journal of Entomological Science, 38(3), 453-456.
  • Marco, J. L. (2020). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Molecules, 25(21), 5163.
  • Seybold, S. J., Huber, D. P., Lee, J. C., Graves, A. D., & Bohlmann, J. (2006). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Insect Biochemistry and Molecular Biology, 36(8), 770-781.
  • Slone, D. H., & Sullivan, B. T. (2007). An automated approach to detecting signals in electroantennogram data. Journal of chemical ecology, 33(7), 1385–1397. [Link]

  • Munro, C. E., Rassati, D., & Allison, J. D. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11438. [Link]

  • Byers, J. A. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution, 10, 1042571. [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. [Link]

  • Leskey, T. C., & Wright, S. E. (2021). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Journal of Insect Science, 21(1), 10. [Link]

  • Linn, C. E., & Roelofs, W. L. (2012). Electroantennogram and Single Sensillum Recording in Insect Antennae. In Methods in Molecular Biology (pp. 135-147). Humana Press.

Sources

Comparative

A Senior Application Scientist's Guide to Bark Beetle Pheromones: Evaluating the Efficacy of Ipsdienol

This guide provides an in-depth comparison of the efficacy of ipsdienol with other key bark beetle pheromones. Designed for researchers and forest management professionals, this document synthesizes field-proven data wit...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of ipsdienol with other key bark beetle pheromones. Designed for researchers and forest management professionals, this document synthesizes field-proven data with the underlying principles of chemical ecology to offer a comprehensive understanding of these powerful semiochemicals.

The Chemical Language of Bark Beetles: An Introduction

Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant agents of disturbance in coniferous forests worldwide. Their ability to successfully colonize and kill host trees is largely dependent on a sophisticated chemical communication system, primarily mediated by pheromones. These semiochemicals orchestrate mass attacks that can overcome the defenses of even healthy trees. Understanding the nuances of these chemical signals is paramount for developing effective monitoring and management strategies.

Aggregation pheromones, produced by pioneering beetles boring into a host tree, attract conspecifics of both sexes to coordinate a mass attack. Conversely, anti-aggregation pheromones signal that a tree is fully colonized, redirecting incoming beetles to adjacent hosts. The efficacy of any pheromone-based management tool hinges on its ability to accurately mimic these natural signals.

Ipsdienol is a primary aggregation pheromone component for many Ips species. However, its effectiveness is often contingent on its stereochemistry and its combination with other synergistic or antagonistic compounds. This guide will delve into the comparative efficacy of ipsdienol in relation to other critical pheromones such as ipsenol and verbenone.

Comparative Efficacy in Field Applications: A Data-Driven Analysis

The true measure of a pheromone's efficacy is its performance in the field. Numerous studies have evaluated the attractiveness of ipsdienol, both alone and in combination with other semiochemicals, to various bark beetle species. The data consistently demonstrate that multi-component lures are often more effective than single-component baits.

For many Ips species, the combination of ipsdienol and ipsenol significantly increases trap captures compared to either compound used alone. The synergistic effect of these two pheromones suggests a more complex chemical message is being conveyed, likely indicating a suitable host and the presence of a thriving beetle population.

Table 1: Comparative Trap Captures of Ips Species with Different Pheromone Lures

Ips SpeciesLure CompositionMean Trap Capture (Beetles/Trap/Day)Source(s)
Ips avulsusEthanol + α-pinene5.6[1]
Ethanol + α-pinene + Ipsdienol25.3[1]
Ethanol + α-pinene + Ipsenol15.8[1]
Ethanol + α-pinene + Ipsdienol + Ipsenol42.1[1]
Ips calligraphusEthanol + α-pinene3.2[1]
Ethanol + α-pinene + Ipsdienol18.9[1]
Ethanol + α-pinene + Ipsenol7.4[1]
Ethanol + α-pinene + Ipsdienol + Ipsenol20.1[1]
Ips typographusPheroprax® (cis-Verbenol, Ipsdienol, Methylbutenol)151.8[2]
IT Ecolure Extra® (cis-Verbenol)157.9[3]
Typosan® (cis-Verbenol, 2-Methyl-3-buten-1-ol)147.9[3]

Note: Trap capture data can vary significantly based on location, season, beetle population density, and trap type.

The data clearly indicate that for Ips avulsus and Ips calligraphus, the quaternary blend of ethanol, α-pinene, ipsdienol, and ipsenol results in the highest trap captures.[1] For Ips typographus, commercially available lures containing a blend of pheromones, including ipsdienol in some cases, show high efficacy.[2][3] It is also important to note that host volatiles like ethanol and α-pinene often act as synergists, enhancing the attractiveness of the beetle-produced pheromones.[1][4]

The Science of Application: Experimental Protocols

To ensure the validity and reproducibility of pheromone efficacy studies, rigorous experimental design is essential. The following protocols outline the standard methodologies for field trapping experiments and electroantennography, providing a framework for robust data collection.

Field Trapping Assay for Efficacy Comparison

This protocol is designed to compare the attractiveness of different pheromone lures for a target bark beetle species in a field setting. The causality behind these choices is to mimic the natural environment where these chemical communications occur, while controlling for as many variables as possible to isolate the effect of the pheromone lures.

Experimental Workflow for Field Trapping Assay

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Field Deployment cluster_2 Phase 3: Data Collection & Analysis A Site Selection (Mature forest stand with target beetle population) B Trap Selection (e.g., Multiple-funnel traps) A->B C Lure Treatments (e.g., Ipsdienol alone, Ipsdienol + Ipsenol, Control) B->C D Experimental Layout (Randomized block design, >20m between traps) C->D E Trap Deployment (Hang traps 1.5-2m high) D->E F Lure Installation E->F G Add Collection Agent (Propylene glycol solution) F->G H Weekly Trap Servicing (Collect specimens, rotate trap positions) G->H I Specimen Identification & Counting H->I J Statistical Analysis (ANOVA, Tukey's HSD) I->J G A Antenna Preparation (Excise antenna from live beetle) B Electrode Placement (Recording electrode on tip, reference electrode at base) A->B C Pheromone Delivery (Puff of pheromone-laden air over antenna) B->C D Signal Amplification & Recording (Measure change in electrical potential) C->D E Data Analysis (Compare response amplitudes for different pheromones) D->E

Sources

Validation

Enantiomeric specificity of Ipsdienol receptors in different Ips species

An In-Depth Technical Guide for Researchers Introduction: The Chiral Language of Bark Beetles In the intricate world of chemical ecology, communication is paramount. For bark beetles of the genus Ips, this communication...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Chiral Language of Bark Beetles

In the intricate world of chemical ecology, communication is paramount. For bark beetles of the genus Ips, this communication is mediated by a sophisticated language of pheromones, orchestrating mass attacks on host trees that can overcome robust plant defenses.[1] A key component of this chemical lexicon is ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol), a monoterpene alcohol. However, the story of ipsdienol is not straightforward; it exists as two non-superimposable mirror-image isomers, or enantiomers: (S)-(+)-ipsdienol and (R)-(-)-ipsdienol.

The ability of different Ips species to produce and selectively respond to specific enantiomers or precise ratios of these enantiomers is a cornerstone of their reproductive isolation and ecological success. This enantiomeric specificity prevents cross-attraction between sympatric species competing for the same host resources. Understanding the nuances of the underlying receptor systems that decode these chiral signals is not merely an academic exercise; it is fundamental for developing species-specific pest management strategies and provides a fascinating model for studying the evolution of ligand-receptor interactions.

This guide provides a comparative analysis of the enantiomeric specificity of ipsdienol receptors across several key Ips species, synthesizes the experimental data that underpins our current understanding, and details the methodologies required to probe these highly selective olfactory systems.

Comparative Receptor Specificity Across Ips Species

The response to ipsdienol enantiomers is remarkably diverse across the Ips genus, often varying not only between species but also within geographically distinct populations of the same species. This variation is a direct reflection of the selective pressures shaping their chemical communication channels.

Ips pini (Pine Engraver): A Tale of Two Populations

Ips pini presents a classic case of geographic divergence in pheromone communication. This species is split into two primary "pheromone races":

  • Eastern North American Populations: These beetles produce and are most attracted to blends rich in (S)-(+)-ipsdienol.[2][3]

  • Western North American Populations: In contrast, western populations produce and respond primarily to (R)-(-)-ipsdienol (often >90%).[2][4]

This divergence is not absolute, and hybrid zones exist where beetles produce and respond to intermediate blends.[4] Genetic analyses suggest that this variation in the produced enantiomeric ratio is controlled by a major autosomal locus.[2] Electrophysiological studies have shown that I. pini possesses distinct olfactory sensory neurons (OSNs), with separate cells specifically tuned to detect either the (+) or the (-) enantiomer.[5] This "labeled-line" system, where each enantiomer activates a dedicated neural channel, provides the peripheral basis for the beetle's ability to discriminate between different chiral blends. The behavioral response of females can also be context-dependent, varying with the concentration of the pheromone.[6]

Ips paraconfusus (California Five-spined Ips): A Case for Competitive Exclusion

Ips paraconfusus, which is often sympatric with western populations of I. pini, relies almost exclusively on (S)-(+)-ipsdienol for aggregation.[7] Crucially, (R)-(-)-ipsdienol, the primary pheromone component for western I. pini, acts as a potent behavioral antagonist for I. paraconfusus.[7][8] This inhibitory effect is a powerful mechanism for reproductive isolation, preventing I. paraconfusus from being attracted to signals from a competing species. Like I. pini, single-cell recordings have confirmed that I. paraconfusus has distinct receptor neurons for (+)- and (-)-ipsdienol, allowing it to finely resolve the enantiomeric composition of a pheromone plume.[5]

Ips typographus (Eurasian Spruce Bark Beetle): Specialized Receptors for a Minor Component

The aggregation pheromone of Ips typographus is primarily composed of (4S)-cis-verbenol and 2-methyl-3-buten-2-ol.[9] While males do produce (R)-(-)-ipsdienol, it is considered a minor component, typically produced later in the host colonization process.[10][11] Despite its minor role in aggregation, functional characterization of the I. typographus odorant receptor (OR) repertoire has revealed a highly specific receptor, ItypOR49, that is narrowly tuned to (R)-(-)-ipsdienol.[12][13] The presence of such a specialized receptor for a minor pheromone component underscores its biological relevance, which may be related to signaling colony status or other functions beyond simple aggregation. This finding demonstrates that even compounds not central to the primary aggregation signal can have dedicated detection channels, highlighting the complexity of the beetle's chemical perception.

Ips avulsus (Small Southern Pine Engraver): Context is Key

Ips avulsus provides a compelling example of how the semiochemical context can modulate the response to a specific enantiomer. This species generally produces and responds to blends rich in (+)-ipsdienol, with reported ratios around 75-90%.[14] However, the behavioral response can be significantly altered by the presence of other pheromone components. For instance, the attractiveness of different ipsdienol enantiomer blends to I. avulsus is dependent on the presence of ipsenol (used by the competing species Ips grandicollis) and lanierone (a synergist for I. avulsus).[15] This context-dependent response suggests a more complex central nervous system integration of signals from different receptor neurons, allowing the beetle to make more nuanced behavioral decisions based on the full chemical signature of the source.

Quantitative Data Summary

The following table summarizes the enantiomeric production and behavioral responses for these key Ips species.

SpeciesGeographic PopulationPrimary Ipsdienol Enantiomer ProducedBehavioral Response to (+)-IpsdienolBehavioral Response to (-)-IpsdienolKey References
Ips pini Eastern North America(S)-(+)AttractionSynergist/Weak Attraction[2][3]
Western North America(R)-(-)InhibitionStrong Attraction[2][4]
Ips paraconfusus California(S)-(+)Strong AttractionInhibition[5][7]
Ips typographus Eurasia(R)-(-) (minor component)Weak/No ResponseDetected by specific receptor (ItypOR49)[11][12][13]
Ips avulsus Southern USA(S)-(+) (~75-90%)Attraction (Context-Dependent)Weak/No Attraction (Context-Dependent)[14][15]

Investigative Methodologies: From Antenna to Behavior

Elucidating the enantiomeric specificity of ipsdienol receptors requires a multi-tiered experimental approach, progressing from the physiological response of the antenna to the whole-organism behavioral output. The protocols described below represent a self-validating system, where findings at the peripheral neuron level can be correlated with and validated by behavioral assays.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for investigating olfactory responses in Ips beetles.

G cluster_prep 1. Preparation cluster_phys 2. Electrophysiology cluster_behav 3. Behavioral Validation cluster_analysis 4. Analysis & Conclusion Beetle Ips Beetle Collection & Rearing EAG Electroantennography (EAG) (Gross Antennal Response) Beetle->EAG SSR Single-Sensillum Recording (SSR) (Individual Neuron Specificity) Beetle->SSR Olfactometer Lab Olfactometer Assay (Choice Behavior) Beetle->Olfactometer Pheromone Synthesis & Purification of Ipsdienol Enantiomers Pheromone->EAG Pheromone->SSR Pheromone->Olfactometer Field Field Trapping (Ecological Relevance) Pheromone->Field Analysis Data Analysis (Dose-Response Curves, Spike Sorting, Statistical Tests) EAG->Analysis Screening SSR->Analysis Specificity Olfactometer->Analysis Preference Field->Analysis Attraction/ Inhibition Conclusion Conclusion (Correlate Physiology with Behavior) Analysis->Conclusion

Caption: General experimental workflow for studying Ipsdienol receptor specificity.

Protocol 1: Electroantennography (EAG)

Causality: EAG provides a rapid and robust method to screen for olfactory activity by measuring the summed potential of all responding neurons on the antenna.[16][17] It is the first step to confirm that the insect antenna can detect the presented enantiomers before proceeding to more detailed, labor-intensive techniques.

Methodology:

  • Preparation: An adult beetle is immobilized, often by placing it in a truncated pipette tip with only the head and antennae exposed.[18]

  • Electrode Placement: A ground electrode (e.g., a sharpened tungsten wire) is inserted into a non-critical part of the head or eye. The recording electrode, a glass capillary filled with saline solution, is carefully placed in contact with the distal tip of the antenna.[16]

  • Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna. Test odors (ipsdienol enantiomers dissolved in a solvent like hexane and applied to filter paper) are introduced into the airstream for a defined period (e.g., 0.5 seconds) via a stimulus controller.

  • Recording: The voltage difference between the recording and ground electrodes is amplified and recorded. A negative voltage deflection upon stimulus presentation indicates a response.

  • Data Analysis: The peak amplitude of the negative deflection (in millivolts) is measured. Responses are normalized by subtracting the response to a solvent-only control. Dose-response curves can be generated to compare the relative sensitivity to each enantiomer.

Protocol 2: Single-Sensillum Recording (SSR)

Causality: While EAG shows if the antenna responds, SSR pinpoints which specific neurons are responding and their degree of selectivity.[19][20] This technique is essential for proving the existence of enantiomer-specific olfactory sensory neurons (OSNs) and is the gold standard for characterizing receptor specificity at the peripheral level.[18]

Methodology:

  • Preparation: The beetle is immobilized as in the EAG protocol, with one antenna further stabilized using wax or a fine glass capillary to prevent movement.[18][21]

  • Electrode Placement: A ground electrode is inserted into the eye. The recording electrode, a very finely sharpened tungsten wire, is carefully maneuvered to make contact with the base of a single olfactory sensillum (hair-like structure) on the antenna.[18]

  • Signal Acquisition: Successful contact is indicated by the appearance of spontaneous action potentials (spikes). The signal is amplified, filtered, and recorded. Different neurons within the same sensillum can often be distinguished by differences in spike amplitude.[22]

  • Stimulus Delivery: Odor stimuli are delivered as described for EAG.

  • Data Analysis: The number of action potentials in a defined window (e.g., 1 second) post-stimulus is counted. The response is calculated as the increase in spike frequency over the pre-stimulus spontaneous firing rate. This allows for a highly quantitative assessment of a single neuron's tuning profile to each ipsdienol enantiomer across a range of concentrations.

Conceptual Diagram: Enantiomer-Specific Receptor Activation

This diagram illustrates how different ratios of ipsdienol enantiomers are decoded at the receptor level to produce species-specific behavioral outcomes.

G cluster_stimulus Pheromone Signal cluster_receptors Receptor Neuron Level cluster_behavior Behavioral Output Plus (+)-Ipsdienol Rec_Plus OSN tuned to (+) (e.g., in I. paraconfusus) Plus->Rec_Plus Minus (-)-Ipsdienol Rec_Minus OSN tuned to (-) (e.g., in western I. pini) Minus->Rec_Minus Rec_Inhib Inhibitory Neuron (e.g., (-) in I. paraconfusus) Minus->Rec_Inhib Attract Attraction Rec_Plus->Attract Rec_Minus->Attract Repel Inhibition/ No Attraction Rec_Inhib->Repel

Caption: Model of enantioselective signal transduction in Ips beetles.

Conclusion and Future Directions

The enantiomeric specificity of ipsdienol receptors in Ips beetles is a powerful illustration of how chemical communication systems evolve to ensure reproductive success and mediate interspecific competition. The data clearly show that species like I. pini, I. paraconfusus, and I. typographus possess highly tuned olfactory systems capable of discriminating between chiral isomers. This specificity is rooted in the molecular architecture of their odorant receptors and the dedicated neural circuits that process these signals.

For researchers in pest management, a thorough understanding of these systems is critical. The efficacy of a lure in a monitoring or mass-trapping program is directly dependent on using the correct, species-specific enantiomeric blend. Using an incorrect ratio can result in poor trap capture or, in the case of I. paraconfusus, outright repellency. For drug development professionals, while not a direct parallel, the high specificity of these insect ORs serves as a compelling model for ligand-receptor interactions, demonstrating how subtle stereochemical changes can flip a biological response from agonism to antagonism.

Future research will likely focus on the continued deorphanization of the remaining odorant receptors in these species, exploring the molecular basis of their enantioselectivity through techniques like site-directed mutagenesis and homology modeling. Furthermore, investigating the central processing of these enantiomeric signals in the antennal lobe will illuminate how the "labeled lines" from the periphery are integrated to produce a coherent and context-dependent behavioral output.

References

  • Hager, H. A., & Teale, S. A. (2006). Genetic control of the enantiomeric composition of ipsdienol in the pine engraver, Ips pini. Journal of Chemical Ecology, 32(6), 1235–1247. [Link]

  • Seybold, S. J., Teale, S. A., Wood, D. L., Zhang, A., Webster, F. X., Lindahl, K. Q., & Kubo, I. (1995). Enantiomeric composition of ipsdienol: a chemotaxonomic character for North American populations of Ips spp. in the pini subgeneric group (Coleoptera: Scolytidae). Journal of Chemical Ecology, 21(7), 995–1016. [Link]

  • Teale, S. A., & Lanier, G. N. (1994). Repeatability of female response to ipsdienol enantiomeric mixtures by pine engraver, Ips pini (Coleoptera: Scolytidae). Journal of Chemical Ecology, 20(10), 2611–2622. [Link]

  • Payne, T. L., Richerson, J. V., Dickens, J. C., West, J. R., Mori, K., Bergot, B. J., & Vité, J. P. (1982). Southern pine beetle: olfactory receptor and behavioral discrimination between enantiomers of the attractant pheromone frontalin. Journal of Chemical Ecology, 8(5), 873–881. (Note: While this reference is on Dendroctonus, it is cited within the provided search results as a key example of the techniques and principles applied to Ips, as seen in Mustaparta et al., 1980, which is referenced in search result[5]). [Link]

  • Miller, D. R., Gibson, K. E., Carlson, C. E., & Raffa, K. F. (1997). Inter- and intrapopulation variation of the pheromone, ipsdienol produced by male pine engravers, Ips pini (Say) (Coleoptera: Scolytidae). Journal of Chemical Ecology, 23(8), 1931–1946. [Link]

  • Queffelec, A., Allison, J. D., & Miller, D. R. (2023). No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus. Journal of Chemical Ecology, 49(1-2), 1–9. [Link]

  • Wikipedia contributors. (2023). Single-sensillum recording. Wikipedia, The Free Encyclopedia. [Link]

  • Yuvaraj, J. K., Andersson, M. N., Corcoran, J., Svatoš, A., Schlyter, F., & Birgersson, G. (2021). Putative ligand binding sites of two functionally characterized bark beetle odorant receptors. BMC Biology, 19(1), 16. [Link]

  • Barrozo, R. B., & Lazzari, C. R. (2017). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Cellular Neuroscience, 11, 237. [Link]

  • Liu, F., & Liu, N. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (114), 53337. [Link]

  • ResearchGate. (n.d.). Single sensillum electrophysiology analysis. [Image]. Retrieved from ResearchGate. [Link]

  • Schlyter, F. (2012). Aggregation pheromone system in the spruce bark beetle Ips typographus. ResearchGate. [Link]

  • Stensmyr, M. C., & Hansson, B. S. (2010). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae. Cold Spring Harbor Protocols, 2010(2), pdb.prot5378. [Link]

  • Andersson, M. N., et al. (2020). Eurasian spruce bark beetle detects lanierone using a highly expressed specialist odorant receptor, present in several functional sensillum types. BMC Biology, 18(1), 143. [Link]

  • Schlyter, F., Birgersson, G., Byers, J. A., Löfqvist, J., & Leufvén, A. (1987). Field response of spruce bark beetle, Ips typographus, to aggregation pheromone candidates. Journal of Chemical Ecology, 13(4), 701–716. [Link]

  • Birgersson, G., Schlyter, F., Löfqvist, J., & Bergström, G. (1984). Quantitative variation of pheromone components in the spruce bark beetle Ips typographus from different attack phases. Journal of Chemical Ecology, 10(7), 1029–1055. [Link]

  • Ockenfels Syntech GmbH. (n.d.). Electroantennography. [Link]

  • Kärvemo, S., et al. (2023). Field effects of oxygenated monoterpenes and estragole combined with pheromone on attraction of Ips typographus and its natural enemies. Frontiers in Forests and Global Change, 6, 1276332. [Link]

  • Aukema, B. H., & Raffa, K. F. (2002). Field response of Ips paraconfusus, Dendroctonus brevicomis, and their predators to 2-methyl-3-buten-2-ol, a novel alcohol emitted by ponderosa pine. Journal of Chemical Ecology, 28(8), 1583–1597. [Link]

  • Raffa, K. F., & Klepzig, K. D. (1992). Response of Ips pini and Thanasimus dubius to enantiomeric blends of ipsdienol in Wisconsin and Michigan. Journal of Chemical Ecology, 18(4), 537–551. [Link]

  • Miller, D. R., & Allison, J. D. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. The Canadian Entomologist, 155, e12. [Link]

  • Yuvaraj, J. K., et al. (2022). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. Molecular Biology and Evolution, 39(6), msac115. [Link]

  • Fish, R. H., Browne, L. E., & Bergot, B. J. (1984). Pheromone biosynthetic pathways: Conversion of ipsdienone to (-)-ipsdienol, a mechanism for enantioselective reduction in the male bark beetle, Ips paraconfusus. Journal of Chemical Ecology, 10(7), 1057–1064. [Link]

  • Seybold, S. J., et al. (1992). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Insect Biochemistry and Molecular Biology, 22(8), 837–844. [Link]

  • Chemical Ecology. (n.d.). (S) and (R) enantiomers of ipsdienol and ipsenol. University of California, Davis. [Link]

  • Jactel, H., et al. (2006). Non-Host Volatiles Disrupt the Response of the Stenographer Bark Beetle, Ips sexdentatus (Coleoptera: Scolytidae), to Pheromone-Baited traps and Maritime Pine Logs. ResearchGate. [Link]

  • North Carolina State University Extension. (n.d.). Ips Bark (Engraver) Beetles. [Link]

  • Gurr, P. A., et al. (2023). Characterisation of Antennal Sensilla and Electroantennography Responses of the Dung Beetles Bubas bison, Onitis aygulus and Geotrupes spiniger (Coleoptera: Scarabaeoidea) to Dung Volatile Organic Compounds. Insects, 14(7), 629. [Link]

  • Hofstetter, R. W., et al. (2021). Pinyon Engraver Beetle Acoustics: Stridulation Apparatus, Sound Production and Behavioral Response to Vibroacoustic Treatments in Logs. Insects, 12(6), 487. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Attraction of Non-Target Insects to Ipsdienol Enantiomers

<_tracker_response> Introduction: The Double-Edged Sword of a Bark Beetle Pheromone Ipsdienol is a terpene alcohol that serves as a critical aggregation pheromone for many species of bark beetles in the genus Ips.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

<_tracker_response>

Introduction: The Double-Edged Sword of a Bark Beetle Pheromone

Ipsdienol is a terpene alcohol that serves as a critical aggregation pheromone for many species of bark beetles in the genus Ips.[1] These beetles are significant agents of mortality in coniferous forests worldwide. The chemical communication mediated by ipsdienol is remarkably nuanced, relying on chirality—the existence of non-superimposable mirror-image molecules called enantiomers. Different Ips species, and even geographically distinct populations of the same species, produce and respond to specific ratios of (+)-ipsdienol and (–)-ipsdienol to coordinate mass attacks on host trees.[2]

However, this precise communication system does not operate in a vacuum. A diverse community of other insects, particularly predators and competitors, has evolved to eavesdrop on these chemical signals.[2][3] They use the bark beetles' pheromones as kairomones to locate their prey or competitors. This cross-attraction is a critical ecological interaction, but it poses a significant challenge for pest management strategies that use synthetic pheromones for monitoring or mass trapping.[4][5] Attracting a large number of beneficial predators to a trap can undermine the goal of pest population control.[5]

This guide provides a comparative analysis of the attraction of non-target insects to the enantiomers of ipsdienol, offering experimental data and protocols to aid researchers in developing more selective and effective pest management tools.

Comparative Kairomonal Response of Key Non-Target Genera

The specificity of a non-target insect's response to ipsdienol enantiomers is often linked to the pheromone blend of its primary prey. Predators that have co-evolved with a specific Ips species often show a strong preference for the same ipsdienol enantiomer used by that prey. This selective pressure can lead to divergent responses even among closely related predator species.[2]

For instance, studies have shown that the checkered beetle, Thanasimus dubius, a significant predator of Ips beetles, responds to different enantiomeric ratios of ipsdienol than its prey, Ips pini.[2] This suggests a potential evolutionary strategy by the prey to evade predation. The following table summarizes field trapping data from various studies, illustrating the differential attraction of key non-target predators to lures baited with different enantiomers or ratios of ipsdienol.

Non-Target SpeciesFamilyPrimary Prey (Example)Attracted to Ipsdienol Enantiomer(s)Key Findings & Supporting Data
Thanasimus dubius CleridaeIps spp.(+)-ipsdienol, racemic, and synergistic blendsIn the southeastern United States, catches of T. dubius were significantly greater in traps baited with a combination of ipsenol, ipsdienol, and host kairomones (ethanol + α-pinene) compared to binary blends.[6] Wind tunnel experiments also confirmed a dose-dependent attraction to ipsdienol.[7][8]
Thanasimus formicarius CleridaeIps typographusRacemic ipsdienol, synergistic blendsThis European predator responds to racemic ipsdienol and ipsenol. Its response is synergized when these components are combined with (S)-cis-verbenol, another pheromone component of its prey.[9]
Enoclerus lecontei CleridaeIps pini (Western US)Primarily (–)-ipsdienolIn California, where Ips pini populations use predominantly (–)-ipsdienol, E. lecontei showed a clear preference for lures containing high proportions of the (–) enantiomer. Lures most attractive to predators trapped as many as 10 predators for each target I. pini.[5][10]
Temnoscheila virescens TrogossitidaeBark and wood-boring beetlesSynergistic blendsThis predator's attraction was greatest in traps baited with a four-component blend of ipsenol, ipsdienol, ethanol, and α-pinene, indicating a response to a complex cue landscape rather than ipsdienol alone.[6]

Experimental Methodologies for Assessing Attraction

To generate reliable and comparable data on non-target attraction, standardized and well-validated methodologies are essential. The two primary techniques used in this field are Electroantennography (EAG) for assessing physiological response and Field Trapping Assays for measuring behavioral response.

Electroantennography (EAG): A Window into Olfactory Detection

EAG is a powerful technique for measuring the summated electrical response of olfactory receptor neurons on an insect's antenna to a chemical stimulus.[11] It provides a direct measure of whether an insect can detect a specific compound, making it an excellent screening tool before conducting more labor-intensive field studies.[12][13] While EAG confirms peripheral detection, it does not, on its own, predict the resulting behavior (e.g., attraction or repulsion).[14]

EAG_Workflow cluster_prep Insect Preparation cluster_stim Stimulus Delivery cluster_rec Data Acquisition A 1. Anesthetize Insect (CO₂ or chilling) B 2. Excise Antenna (or use whole insect prep) A->B C 3. Mount Antenna on Electrodes B->C E 5. Place in Pipette & Puff onto Antenna D 4. Load Odorant (e.g., (+)-Ipsdienol) onto filter paper D->E F 6. Amplify Signal (DC Amplifier) E->F Antennal Response G 7. Record Depolarization (EAG Signal) F->G H 8. Analyze Amplitude (mV) G->H

Caption: Workflow for measuring antennal responses to odorants via EAG.

  • Insect Preparation:

    • Anesthetize a subject insect (e.g., Thanasimus dubius) by chilling on ice or brief exposure to CO₂.[11]

    • For an excised preparation, carefully remove an antenna at its base using micro-scissors. Cut the distal tip of the antenna to ensure good electrical contact.[11]

    • Mount the antenna between two Ag/AgCl electrodes using a conductive gel. The basal end connects to the reference electrode and the distal tip to the recording electrode.[11]

  • Stimulus Preparation:

    • Prepare serial dilutions of high-purity (+)-ipsdienol, (–)-ipsdienol, and a racemic mixture in a solvent like pentane or hexane.

    • Apply a known volume (e.g., 10 µL) of a test solution onto a small piece of filter paper and allow the solvent to evaporate for 2 minutes.[14]

    • Insert the filter paper into a Pasteur pipette. This pipette will serve as the stimulus cartridge.

  • Data Recording:

    • Place the mounted antenna in a continuous stream of purified, humidified air.

    • Position the tip of the stimulus cartridge into the air stream directed at the antenna.

    • Deliver a short puff of air (e.g., 1-2 seconds) through the cartridge to introduce the odorant.[14]

    • Record the resulting depolarization (the EAG signal) using an amplifier and data acquisition software. The peak amplitude of the negative deflection is the measured response.[11][14]

    • Present a solvent-only control periodically to establish a baseline response. Allow sufficient time between stimuli (e.g., 1 minute) for the antennal receptors to recover.[14]

Field Trapping Assays: Quantifying Behavioral Attraction

Field trapping is the definitive method for determining the behavioral response of insects to semiochemicals under natural conditions. The design of these experiments is critical for obtaining statistically valid results and minimizing confounding variables.

Field_Trapping A Site Selection (Homogeneous forest stand) B Experimental Design (Randomized Block) A->B C Trap Deployment (e.g., Funnel Traps) B->C D Baiting (Lures with different ipsdienol enantiomers) C->D E Data Collection (Weekly insect counts) D->E F Trap Rotation (Minimize positional bias) E->F G Statistical Analysis (e.g., ANOVA) E->G F->E Repeat Collection Cycle

Caption: Randomized block design for a field trapping experiment.

  • Experimental Design:

    • Select a suitable habitat, such as a mature pine stand where target and non-target species are present.[13]

    • Employ a randomized complete block design to account for variability within the site. Establish multiple blocks (replicates), with each block containing one of each treatment.[15]

    • Within each block, space traps sufficiently far apart (e.g., >20-50 meters) to prevent interference between lures.[13][15]

  • Trap and Lure Setup:

    • Use a standardized trap type, such as multi-funnel or panel traps, for all treatments.[13]

    • Prepare lures with precise enantiomeric ratios of ipsdienol (e.g., 97% (–)/(+)3%, 75% (+)/(–)25%, and a racemic 50/50 mix) and a control (unbaited trap).[10] Ensure lures have a consistent and known release rate.

    • Randomly assign one lure treatment to each trap within a block.

  • Deployment and Data Collection:

    • Deploy traps before the anticipated flight period of the insects.[10]

    • Collect trapped insects at regular intervals (e.g., weekly).[13]

    • Identify and count all captured non-target species of interest.

    • After each collection, rotate the trap positions within each block to minimize any positional bias.[15]

  • Data Analysis:

    • Transform count data if necessary to meet the assumptions of statistical tests (e.g., log transformation).

    • Use Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in the number of non-target insects captured among the different ipsdienol treatments.

Conclusion and Implications for Pest Management

The cross-attraction of non-target insects, particularly predators, to ipsdienol enantiomers is a complex phenomenon driven by co-evolutionary relationships. As demonstrated, predators often exhibit distinct preferences for specific enantiomers that mirror those of their local prey populations.[2][10] This knowledge is paramount for developing "smart" pest management strategies. By tailoring the enantiomeric ratio of lures used in monitoring or mass-trapping programs, it is possible to maximize the capture of the target pest while minimizing the impact on beneficial predator populations.[5][10] For example, in a region where Ips pini responds to 97% (–)-ipsdienol but its key predators are more attracted to (+)-ipsdienol, using a highly pure (–)-ipsdienol lure would be a more ecologically sound and effective approach. Future research should continue to explore the nuanced kairomonal responses of entire insect communities to further refine the selectivity of semiochemical-based management tools.

References

  • Application Notes and Protocols for Electroantennography (EAG) in Pheromone Response Testing - Benchchem.
  • Aukema, B. H., et al. (2000). Attraction of Ips pini (Coleoptera: Scolytidae) and Its Predators to Various Enantiomeric Ratios of Ipsdienol and Lanierone in California: Implications for the Augmentation and Conservation of Natural Enemies. Environmental Entomology, 29(5), 939–948. [Link]

  • Terutsuki, D., et al. (2023). Electroantennography Odor detection for Odor Source Localization. JoVE (Journal of Visualized Experiments). [Link]

  • Queffelec, A., et al. (2022). No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus. Journal of Chemical Ecology, 48, 933-943. [Link]

  • Allison, J. D., et al. (2013). Kairomonal Responses of Natural Enemies and Associates of the Southern Ips (Coleoptera: Curculionidae: Scolytinae) to Ipsdienol, Ipsenol and Cis-Verbenol. Journal of Insect Behavior, 26, 321–335. [Link]

  • Bakke, A., & Kvamme, T. (1981). Kairomone response in Thanasimus predators to pheromone components of Ips typographus. Journal of Chemical Ecology, 7(2), 305–312. [Link]

  • Reeve, J. D., et al. (2015). Responses of bark beetle predators to (-)-α-pinene and ipsenol alone and in combination. Chemoecology, 25(3), 145-152. [Link]

  • Karpinski, M., et al. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. JoVE (Journal of Visualized Experiments), (118), e51704. [Link]

  • Mizell, R. F. 3rd, et al. (1984). Response of the clerid predator Thanasimus dubius (F.) to bark beetle pheromones and tree volatiles in a wind tunnel. Journal of Chemical Ecology, 10(1), 177–187. [Link]

  • Mizell, R. F. 3rd, et al. (1984). Response of the clerid predator Thanasimus dubius (F.) to bark beetle pheromones and tree volatiles in a wind tunnel. Semantic Scholar. [Link]

  • Walse, S. S., & Siegel, J. P. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. JoVE (Journal of Visualized Experiments), (63), e3813. [Link]

  • Mayer, M. S., & Lemire, G. F. (1983). Quantitation of the insect electroantennogram: A study of the response of Trichoplusia ni to sex pheromone. Journal of Insect Physiology, 29(12), 855-863. [Link]

  • Meshkova, V., et al. (2024). Evaluation of pheromone traps for bark beetles and their predators in pine forests in the Kharkiv region. ResearchGate. [Link]

  • Goodsman, D. W., et al. (2024). Navigating the Semiochemical Landscape: Attraction of Subcortical Beetle Communities to Bark Beetle Pheromones, Fungal and Host Tree Volatiles. Insects, 15(3), 178. [Link]

  • Queffelec, A., et al. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. Environmental Entomology, 52(5), 843–850. [Link]

  • Bakke, A. (1990). Using Pheromones in the Management of Bark Beetle Outbreaks. USDA Forest Service General Technical Report PSW-120. [Link]

  • Miller, D. R., et al. (2023). Predators attracted to combination of bark beetle pheromones and host kairomones in pine forests of southeastern United States. Environmental Entomology, 52(4), 589-597. [Link]

  • Aukema, B. H., et al. (2000). Attraction of Ips pini (Coleoptera: Scolytidae) and Its Predators to Various Enantiomeric Ratios of Ipsdienol and Lanierone in California: Implications for the Augmentation and Conservation of Natural Enemies. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Behavioral Response of Ips Predators to Ipsdienol as a Kairomone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ecological Chess Match Between Ips Bark Beetles and Their Predators Ips bark beetles are significant agents of tree mortality in coniferou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ecological Chess Match Between Ips Bark Beetles and Their Predators

Ips bark beetles are significant agents of tree mortality in coniferous forests worldwide. Their populations can erupt, causing widespread economic and ecological damage. These beetles communicate using a sophisticated chemical language, primarily through aggregation pheromones that signal the location of suitable host trees. One of the key components of this pheromonal communication is ipsdienol.

However, this chemical signal is not a private channel. Predators of Ips beetles have evolved to eavesdrop on this communication, using ipsdienol as a kairomone—a chemical cue that benefits the receiver—to locate their prey.[1][2] This creates a fascinating ecological dynamic where the very chemical that ensures the reproductive success of the bark beetle also leads to its demise. Understanding the nuances of this chemical espionage is paramount for developing effective biological control strategies. This guide will delve into the specific behavioral responses of major Ips predators to ipsdienol and compare the efficacy of different semiochemical lures in attracting these beneficial insects.

Key Predator Species and Their General Response to Ipsdienol

Several coleopteran predators are known to respond to ipsdienol. The most prominent among these are species from the families Cleridae (checkered beetles) and Trogositidae (bark-gnawing beetles).

  • Thanasimus species: Members of this genus, such as Thanasimus formicarius and Thanasimus undatulus, are well-documented predators of Ips beetles.[3] They are attracted to racemic ipsdienol and this attraction can be synergized by the presence of other Ips pheromone components like ipsenol.[3][4]

  • Enoclerus species: Enoclerus lecontei and Enoclerus sphegeus are also significant predators. Their response to ipsdienol can be highly specific. For instance, E. lecontei's attraction is strongly enhanced by the presence of lanierone, another Ips pheromone component, demonstrating a synergistic effect where neither compound alone is as attractive.[5][6][7]

  • Temnochila chlorodia : This large trogositid beetle is a voracious predator of bark beetles. It is consistently attracted to ipsdienol.[5][7][8] Unlike some clerids, its response is not always influenced by the presence of other pheromone components like lanierone.[5]

Comparative Analysis of Predator Response to Different Ipsdienol Formulations

The effectiveness of ipsdienol as a kairomone for attracting predators is not straightforward. It is significantly influenced by its stereochemistry (the spatial arrangement of atoms) and the presence of other semiochemicals. This section compares the behavioral responses of key predators to various ipsdienol-based lures, with supporting data from field-trapping experiments.

Table 1: Comparative Attraction of Ips Predators to Different Semiochemical Lures
Predator SpeciesLure CompositionRelative Attraction (Compared to Control)Key Findings & Citations
Thanasimus undatulus Racemic Ipsdienol+++Strong attraction to racemic ipsdienol.[6]
(-)-Ipsdienol++++Attraction can be significantly increased with specific enantiomers.[4]
Ipsdienol + Ipsenol+++++Synergistic effect observed, leading to higher trap catches.[3]
Enoclerus lecontei Ipsdienol alone+Weakly attractive when presented alone.[5]
Lanierone alone+Weakly attractive when presented alone.[5]
Ipsdienol + Lanierone+++++Strong synergistic effect, significantly increasing attraction.[5][6][7]
Temnochila chlorodia Ipsdienol++++Consistently attracted to ipsdienol.[5][7][8]
Ipsdienol + Lanierone++++Attraction not significantly influenced by the addition of lanierone.[5]
Ipsdienol + Host Volatiles (e.g., α-pinene)+++++Attraction can be enhanced by the presence of host tree volatiles.[8][9]

Expert Interpretation: The data clearly indicates that a "one-size-fits-all" approach to using ipsdienol for predator manipulation is suboptimal. For instance, to specifically target Enoclerus lecontei, a blend of ipsdienol and lanierone is essential.[5][6] Conversely, for generalist predators like Temnochila chlorodia, ipsdienol alone or in combination with host volatiles proves to be a potent attractant.[8] The stereochemistry of ipsdienol also plays a crucial role, as seen with Thanasimus undatulus, highlighting the need for chiral purity in lure formulation for targeted applications.[4]

Experimental Methodologies: A Guide to Assessing Predator Response

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. This section outlines the core methodologies for evaluating the behavioral response of Ips predators to semiochemicals.

Laboratory Bioassay: The Y-Tube Olfactometer

The Y-tube olfactometer is a fundamental tool for studying insect olfactory responses in a controlled laboratory setting.[10][11] It provides a binary choice environment to quantify preference for a specific odorant.

Protocol for Y-Tube Olfactometer Assay:

  • Apparatus Setup:

    • A glass or acrylic Y-shaped tube is used.[10]

    • A purified and humidified air stream is passed through each arm of the Y-tube.

    • The test odorant (e.g., ipsdienol solution on filter paper) is placed in one arm, and a control (solvent only) is placed in the other.

  • Insect Acclimation:

    • Predator beetles are starved for a predetermined period (e.g., 24 hours) to increase their motivation to search for food cues.

    • They are then acclimated to the experimental conditions (temperature, light) for at least one hour before the assay.

  • Behavioral Observation:

    • A single beetle is introduced at the base of the Y-tube.

    • The beetle's movement is observed, and its first choice of arm (odor or control) is recorded. A choice is typically defined as the beetle walking a certain distance into an arm.

    • The time taken to make a choice is also recorded.

  • Data Analysis:

    • The proportion of beetles choosing the odorant versus the control is analyzed using a chi-square test or a binomial test to determine statistical significance.

Diagram of Y-Tube Olfactometer Workflow:

Y_Tube_Workflow cluster_setup Apparatus Setup cluster_procedure Experimental Procedure Air_Source Purified Air Source Humidifier Humidifier Air_Source->Humidifier Flow_Meter1 Flow Meter 1 Humidifier->Flow_Meter1 Flow_Meter2 Flow Meter 2 Humidifier->Flow_Meter2 Odor_Chamber Odor Source (Ipsdienol) Flow_Meter1->Odor_Chamber Control_Chamber Control Source (Solvent) Flow_Meter2->Control_Chamber Y_Tube Y-Tube Arena Odor_Chamber->Y_Tube Control_Chamber->Y_Tube Observation Record Choice (Odor vs. Control) Acclimation Insect Acclimation (Starvation & Environment) Introduction Introduce Predator at Y-Tube Base Acclimation->Introduction Data_Analysis Statistical Analysis (Chi-Square Test) Observation->Data_Analysis

Caption: Workflow for a typical Y-tube olfactometer experiment.

Field Bioassay: Multi-Funnel Trapping

Field trapping studies are crucial for validating laboratory findings under natural conditions and assessing the practical applicability of semiochemical lures.[12][13][14][15][16]

Protocol for Field Trapping Experiment:

  • Trap Selection and Placement:

    • Multi-funnel traps are commonly used for bark beetle predators.

    • Traps are placed in a grid or transect design within a suitable forest habitat.

    • A minimum distance (e.g., 20-30 meters) is maintained between traps to avoid interference.

  • Lure Deployment:

    • Different lure combinations (the "products" being compared) are assigned to traps according to a randomized block design to account for spatial variability.

    • An unbaited trap serves as the control.

  • Sample Collection and Identification:

    • Traps are checked at regular intervals (e.g., weekly).

    • Captured insects are collected and transported to the laboratory.

    • Predator species are identified and counted.

  • Data Analysis:

    • The mean number of predators captured per trap for each lure treatment is calculated.

    • Analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) is used to determine significant differences in attraction between the lure treatments.

Diagram of Field Trapping Experimental Design:

Field_Trapping_Workflow cluster_planning Experimental Design cluster_execution Field Execution cluster_data Data Collection & Analysis Site_Selection Select Forest Site Trap_Layout Randomized Block Design Site_Selection->Trap_Layout Lure_Assignment Assign Lure Treatments to Traps Trap_Layout->Lure_Assignment Trap_Deployment Deploy Multi-Funnel Traps Lure_Assignment->Trap_Deployment Lure_Installation Install Lures Trap_Deployment->Lure_Installation Weekly_Collection Weekly Sample Collection Lure_Installation->Weekly_Collection Species_ID Identify & Count Predators Weekly_Collection->Species_ID Statistical_Analysis ANOVA & Post-Hoc Tests Species_ID->Statistical_Analysis

Caption: A typical workflow for a field trapping experiment.

Conclusion and Future Directions

The behavioral response of Ips predators to ipsdienol is a complex and multifaceted phenomenon. This guide has demonstrated that the attractiveness of ipsdienol as a kairomone is highly dependent on the predator species, the enantiomeric composition of the ipsdienol, and the presence of other synergistic semiochemicals. For researchers and professionals in drug development and pest management, these findings underscore the importance of moving beyond simplistic attractants and developing more nuanced, species-specific lure blends.

Future research should focus on:

  • Identifying novel synergists: Exploring the full chemical vocabulary of Ips beetles and their hosts may reveal new compounds that enhance predator attraction.

  • Optimizing release rates: The release rate of semiochemicals from lures can significantly impact their effectiveness. Further studies are needed to determine the optimal release rates for different predator species.

  • Investigating non-target effects: While attracting predators is beneficial, it is crucial to ensure that semiochemical lures do not have unintended negative impacts on other non-target organisms in the ecosystem.[12]

By continuing to unravel the intricate chemical ecology of these forest communities, we can develop more sustainable and effective strategies for managing bark beetle populations and preserving forest health.

References

  • Bakke, A., & Kvamme, T. (1981). Kairomone response in Thanasimus predators to pheromone components of Ips typographus. Journal of Chemical Ecology, 7(2), 305-312. [Link]

  • Allison, J. D., Miller, D. R., & Borden, J. H. (2003). Response of the whitespotted sawyer beetle, Monochamus s. scutellatus, and associated woodborers to pheromones of some Ips and Dendroctonus bark beetles. Journal of Applied Entomology, 127(8), 458-467.
  • Castillo, J. S., Bellantuono, A. J., & DeGennaro, M. (2023). Building a Uniport Olfactometer to Assess Mosquito Responses to Odors. Cold Spring Harbor Protocols, 2023(10). [Link]

  • Yashika Solutions. (2023). Insect Olfactometers.
  • Nikbakhtzadeh, M. R., & Zaim, M. (2010). Fabrication of an olfactometer for mosquito behavioural studies. Journal of Vector Borne Diseases, 47(1), 23-28.
  • Miller, D. R., Gibson, K. E., Raffa, K. F., & Wood, D. L. (1997). Geographic Variation in Response of Pine Engraver, Ips pini, and Associated Species to Pheromone, Lanierone. Journal of Chemical Ecology, 23(8), 2013-2031.
  • The response of Dendroctonus valens and Temnochila chlorodia to Ips paraconfusus pheromone components and verbenone. (2012). The Canadian Entomologist, 144(2), 265-274. [Link]

  • Roberts, J. M., Clunie, B. J., Leather, S., Harrie, W. E., & Pope, T. W. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays.
  • Nikbakhtzadeh, M. R., & Zaim, M. (2010). Fabrication of an olfactometer for mosquito behavioral studies. Journal of Vector Borne Diseases, 47(1), 23-28.
  • Predators attracted to combination of bark beetle pheromones and host kairomones in pine forests of southeastern United St
  • Miller, D. R., & Rabaglia, R. J. (2023). Predators attracted to combination of bark beetle pheromones and host kairomones in pine forests of southeastern United States. Environmental Entomology, 52(4), 583-591. [Link]

  • Allison, J. D., Graham, L., & Poland, T. M. (2012). Kairomonal Responses of Natural Enemies and Associates of the Southern Ips (Coleoptera: Curculionidae: Scolytinae) to Ipsdienol, Ipsenol and Cis-Verbenol. Psyche: A Journal of Entomology.
  • Aukema, B. H., & Raffa, K. F. (2005). Selective manipulation of predators using pheromones: Responses to frontalin and ipsdienol pheromone components of bark beetles in the Great Lakes region. Agricultural and Forest Entomology, 7(3), 193-201.
  • Kairomonal Response of Thanasimus undatulus, Enoclerus sphegeus (Coleoptera: Cleridae), and Temnochila chlorodia (Coleoptera: Trogositidae) to Bark Beetle Semiochemicals in Eastern Oregon. (2001). Environmental Entomology, 30(6), 993-1002.
  • Poland, T. M., & Borden, J. H. (1997). Attraction of a bark beetle predator, Thanasimus undatulus (Coleoptera: Cleridae), to pheromones of the spruce beetle, Dendroctonus rufipennis (Coleoptera: Scolytidae). Journal of the Entomological Society of British Columbia, 94, 35-41.
  • Williams, C. R., et al. (2008). Laboratory and field assessment of some kairomone blends for host-seeking Aedes aegypti.
  • Aukema, B. H., & Raffa, K. F. (2005). Selective manipulation of predators using pheromones: responses to frontalin and ipsdienol pheromone components of bark beetles in the Great Lakes region. Agricultural and Forest Entomology, 7(3), 193-201.
  • Gaylord, M. L., et al. (2006). Seasonal Abundance of Temnochila chlorodia (Mannerheim) (Coleoptera: Trogositidae) Collected in Western Pine Beetle Pheromone-Baited Traps in Northern California. USDA Forest Service Proceedings.
  • Vet, L. E. M. (1985). Response to kairomones by some alysiine and eucoilid parasitoid species (Hymenoptera). Netherlands Journal of Zoology, 35(3), 486-496.
  • Zaman, S., et al. (2023).
  • Development of a Kairomone-Based Attractant as a Monitoring Tool for the Cocoa Pod Borer, Conopomorpha cramerella (Snellen) (Lepidoptera: Gracillariidae). (2022). MDPI.
  • Pilot Testing of the Semiochemical Trapping System using Impregnated Sex Pheromone and Kairomone Lures for the Control of the Major Insect Pests of Cacao in the Philippines: Cacao Pod Borer and Cacao Mirid Bug. (2024). Philippine Council for Agriculture, Aquatic and Natural Resources Research and Development.
  • Impact of Trapping Programs for Ips typographus (Linnaeus) (Curculionidae: Scolytinae) on Predators, Parasitoids, and Other Non-Target Insects. (2023).
  • Perception and kairomonal response of the coccinellid predator (Harmonia axyridis) to the fall armyworm (Spodoptera frugiperda) sex pheromone. (2023). Frontiers in Physiology, 14, 1155684.
  • Gaylord, M. L., et al. (2006). Seasonal Abundance of Temnochila chlorodia (Mannerheim) (Coleoptera: Trogositidae) Collected in Western Pine Beetle Pheromone-Baited Traps in Northern California.
  • The Management Advantage. (2016). Predator Trapping Tips: Tricks of the Trade Extended.
  • GrowingDeer. (2020).
  • NZ Pred
  • Midwest Whitetail. (2021).
  • No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus. (2022). Journal of Chemical Ecology, 48(11-12), 859-868.
  • Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. (2023).
  • De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). (1996). Insect Biochemistry and Molecular Biology, 26(7), 675-680.

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Comparative

A Comparative Guide to the Geographic Variation in the Pheromone Blend of Ips pini

Authored for Researchers and Drug Development Professionals by a Senior Application Scientist The pine engraver, Ips pini, is a significant bark beetle species distributed across North America, where it poses a considera...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers and Drug Development Professionals by a Senior Application Scientist

The pine engraver, Ips pini, is a significant bark beetle species distributed across North America, where it poses a considerable threat to pine forests.[1] A critical element of its life cycle and ecological impact is its sophisticated chemical communication system. Male beetles, upon locating a suitable host tree, release an aggregation pheromone that orchestrates a mass attack, overwhelming the tree's defenses, and attracts females for mating.[1][2][3] This guide provides an in-depth comparative analysis of the geographic variation in this pheromone signal, with a specific focus on the principal component, ipsdienol, and its synergist, lanierone. Understanding this variation is not merely an academic exercise; it is fundamental for developing effective, region-specific pest management strategies and offers a compelling model for studying the evolution of chemical signaling.

The Pheromone Bouquet: Components, Chirality, and Synergy

The aggregation pheromone of I. pini is not a single compound but a blend whose efficacy is determined by the precise ratio of its components and their stereochemistry.

  • Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol): This monoterpene alcohol is the primary attractive component of the I. pini pheromone, produced exclusively by males.[1][4] Biosynthesis occurs de novo from acetate via the mevalonate pathway, primarily in the midgut, and can also be derived from myrcene, a monoterpene present in the host pine resin.[5][6][7] Crucially, ipsdienol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(+)-ipsdienol and (R)-(-)-ipsdienol.[8] As we will explore, the ratio of these two enantiomers is the linchpin of the geographic variation in this species.

  • Lanierone (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one): Also produced by males, lanierone acts as a powerful synergist to ipsdienol in certain populations.[9][10][11] While produced in much smaller quantities than ipsdienol (approximately 0.2% of the amount of ipsdienol in New York beetles), its presence can dramatically increase the attraction of the pheromone blend.[10][11]

Geographic Divergence: A Tale of Distinct Pheromone Dialects

Ips pini populations across North America have evolved distinct "pheromone dialects," primarily defined by the enantiomeric composition of ipsdienol and the production of lanierone. This divergence is so pronounced that lures effective in one region may be completely ineffective or even inhibitory in another.[4][12] The genetic basis for this variation in ipsdienol blend has been studied, with evidence suggesting that dominance at a single autosomal locus can explain much of the difference between populations.[13]

Eastern Populations (e.g., New York, Wisconsin)

Beetles in the eastern United States produce and respond to a pheromone blend that is rich in the (S)-(+)-enantiomer of ipsdienol, with ratios often approaching a 50:50 racemic mixture.[1][8][14] Furthermore, these populations produce lanierone, which acts as a critical synergist.[4][9][10] Field experiments have demonstrated that a combination of racemic ipsdienol and lanierone is required for optimal attraction in these regions.[10]

Western Populations (e.g., California)

In stark contrast, western populations, particularly in California, produce and respond almost exclusively to the (R)-(-)-enantiomer of ipsdienol, with blends typically containing over 95% of this isomer.[1][8][14] For these beetles, the (S)-(+)-enantiomer is not only unattractive but can act as an inhibitor, reducing the response to the correct signal.[8] This is a crucial mechanism for reproductive isolation from other sympathetic Ips species, such as I. paraconfusus, which uses (+)-ipsdienol as its primary pheromone component.[4][8] Western I. pini populations do not produce lanierone, and its addition to (-)-ipsdienol does not enhance attraction.[3][4][9]

Hybrid and Transitional Zones (e.g., British Columbia, Idaho, Montana)

Populations in a broad transitional zone exhibit a high degree of variability in their pheromone profiles.[14][15] Individual beetles from these areas can produce a wide spectrum of enantiomeric ratios, from predominantly (-) to predominantly (+), indicating a zone of hybridization between the distinct eastern and western pheromone types.[8][15] This variability presents unique challenges for monitoring and management in these regions.

Comparative Summary of Pheromone Blends
RegionPredominant Ipsdienol EnantiomerTypical Enantiomeric Ratio (% (+):(-) / % (-))Lanierone ProductionSynergistic Effect of LanieroneSupporting Citations
Eastern North America (S)-(+)-Ipsdienol~43:57 in NY / 32-56% (-)YesStrong Synergy[1][8][10][14]
Western North America (R)-(-)-Ipsdienol<5: >95 / 94-98% (-)NoNone / Insignificant[1][4][8][14]
Hybrid / Transitional Zone Highly VariableWide distribution of ratiosVariableVariable[8][14][15]

Experimental Methodologies: A Guide to Pheromone Analysis

The elucidation of these geographic differences relies on a robust set of experimental protocols. The causality behind these methods is to first capture the ephemeral chemical signal, then analytically separate and identify its components, and finally, verify its biological activity in the field.

Protocol 1: Pheromone Collection via Air Entrainment

This method is designed to capture the volatile organic compounds (VOCs) released by live, pheromone-producing beetles.

Methodology:

  • Beetle Preparation: Male I. pini are induced to produce pheromones by placing them on fresh phloem tissue of a suitable host pine species within a collection vessel. Pheromone production is regulated by Juvenile Hormone III and is typically initiated upon feeding.[5][7]

  • Volatile Collection: A stream of charcoal-filtered, purified air is passed through the vessel containing the beetles.

  • Analyte Trapping: The effluent air, now carrying the pheromone components, is drawn through a filter packed with a sorbent material, such as Porapak Q. This traps the organic volatiles while allowing the air to pass through.

  • Elution: The trapped compounds are recovered by washing (eluting) the sorbent with a high-purity solvent, typically pentane or hexane.

  • Concentration: The resulting solution is carefully concentrated to a small volume to prepare it for chemical analysis.

G cluster_collection Pheromone Collection cluster_extraction Extraction A Male Beetles + Host Phloem C Collection Chamber A->C B Charcoal-Filtered Air Inlet B->C Airflow D Sorbent Trap (Porapak Q) C->D E Vacuum Pump D->E F Elute Trap with Solvent (Pentane) D->F G Concentrate Eluent F->G H Sample for GC-MS G->H

Caption: Workflow for pheromone collection by air entrainment.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This is the cornerstone analytical technique for separating and identifying the enantiomers of ipsdienol.

Methodology:

  • Injection: A small volume (e.g., 1 µL) of the concentrated pheromone extract is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column. The critical component is the column's stationary phase, which must be chiral (e.g., a cyclodextrin derivative). This chiral environment causes the (R)-(-) and (S)-(+) enantiomers of ipsdienol to interact differently with the column, making them travel at different speeds and thus elute at different times.

  • Detection & Identification (MS): As each compound exits the GC column, it enters the mass spectrometer. Here, it is ionized and fragmented into a predictable pattern. The mass spectrometer detects these fragments, generating a mass spectrum that serves as a chemical fingerprint for identification.

  • Quantification: The area under each peak in the chromatogram is proportional to the amount of that compound present, allowing for precise determination of the enantiomeric ratio. Identification and quantification are confirmed by comparing retention times and mass spectra to those of authentic, synthetic standards of (R)-(-)- and (S)-(+)-ipsdienol and lanierone.

G A Pheromone Extract B GC Injector (Vaporization) A->B C Chiral Capillary Column (Enantiomer Separation) B->C D Mass Spectrometer (Ionization & Fragmentation) C->D E Detector D->E F Data System E->F G Chromatogram (Separated Peaks) F->G Quantify H Mass Spectra (Identification) F->H Identify

Caption: Analytical workflow for chiral GC-MS analysis.

Protocol 3: Field Trapping Bioassay

This experiment validates the biological relevance of the analytical findings by testing the attractiveness of specific chemical blends to wild beetle populations.

Methodology:

  • Site Selection: Choose a suitable pine stand with an active I. pini population.

  • Trap Deployment: Use a series of identical traps (e.g., 8-unit funnel traps) hung at a consistent height. Traps should be spaced sufficiently far apart (e.g., >20 meters) to avoid interference.

  • Lure Preparation: Prepare lures containing different chemical treatments. For example:

    • (a) 99%+ (R)-(-)-ipsdienol

    • (b) 50:50 racemic ipsdienol

    • (c) Racemic ipsdienol + lanierone

    • (d) Unbaited control

  • Experimental Design: Assign lures to traps in a randomized complete block design to account for spatial variation in the environment. Replicate each treatment multiple times.

  • Data Collection: After a set period (e.g., 1 week), collect the captured beetles from each trap.

  • Analysis: Identify and count the number of male and female I. pini in each trap. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in attraction between the treatments.

Biosynthesis and Ecological Implications

The production of these pheromones is tightly regulated. The mevalonate pathway, a fundamental route for isoprenoid synthesis, provides the precursors. A series of specialized enzymes, including a unique bifunctional geranyl diphosphate synthase/myrcene synthase and a cytochrome P450 hydroxylase, then convert these precursors into ipsdienol.[5][7] The precise enzymatic steps that control the final enantiomeric ratio are an active area of research.

G A Acetate B Mevalonate Pathway A->B C Geranyl Diphosphate (GPP) B->C D Myrcene C->D E Ipsdienol D->E F Juvenile Hormone III (JH III) F->B Regulates

Caption: Simplified de novo biosynthesis pathway of ipsdienol.

The geographic variation in these signals has profound ecological and evolutionary consequences:

  • Species Isolation: As seen in the western populations, pheromone divergence is a powerful pre-zygotic isolating mechanism, preventing costly interbreeding with closely related species.[4][8]

  • Predator and Competitor Eavesdropping: Predators and competitors also use bark beetle pheromones to locate their prey or competitors. Geographic variation may represent an evolutionary strategy to create a more private communication channel, reducing eavesdropping by natural enemies.[16]

  • Intraspecific Mate Choice: Within a single population, variation in the pheromone blend can be maintained by disruptive selection, where females exhibit a preference for males with rare or novel pheromone blends.[2][16]

Conclusion and Future Outlook

The pine engraver beetle, Ips pini, presents a classic example of geographic variation in a chemical communication system. This variation is primarily dictated by the enantiomeric ratio of ipsdienol and the synergistic action of lanierone, creating distinct pheromone dialects in eastern, western, and transitional zones of North America. This chemical divergence is genetically controlled and has significant implications for reproductive isolation, predator avoidance, and intraspecific competition.

For professionals in pest management and chemical ecology, this guide underscores a critical takeaway: a "one-size-fits-all" approach to pheromone-based monitoring and control of I. pini is destined to fail. Lure composition must be tailored to the specific pheromone dialect of the target region to ensure efficacy.[4][12] Future research should focus on identifying the specific oxidoreductases or other enzymes that determine the final stereochemistry of ipsdienol, further unraveling the genetic architecture of pheromone production, and predicting how these intricate chemical communication systems will respond to changing climates and forest compositions.

References

  • Title: Ips pini - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Genetic control of the enantiomeric composition of ipsdienol in the pine engraver, Ips pini Source: PubMed URL: [Link]

  • Title: Distribution of Ips pini pheromone types in North America based on the... Source: ResearchGate URL: [Link]

  • Title: Eurasian spruce bark beetle detects lanierone using a highly expressed specialist odorant receptor, present in several functional sensillum types Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: GEOGRAPHIC VARIATION IN RESPONSE OF PINE ENGRAVER, Ips pini, AND ASSOCIATED SPECIES TO PHEROMONE, LANIERONE Source: SciSpace URL: [Link]

  • Title: Lanierone: A new pheromone component from Ips pini (Coleoptera: Scolytidae) in New York Source: ResearchGate URL: [Link]

  • Title: AND INTRAPOPULATION VARIATION OF THE PHEROMONE, IPSDIENOL PRODUCED BY MALE PINE ENGRAVERS, (COLEOPTERA: SCOLYTIDAE) Source: USDA Forest Service URL: [Link]

  • Title: Lanierone: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York Source: SpringerLink URL: [Link]

  • Title: The role of lanierone in the chemical ecology of Ips pini (Coleoptera: Scolytidae) in California Source: ResearchGate URL: [Link]

  • Title: Enantiomeric composition of ipsdienol: A chemotaxonomic character for north American populations ofIps spp. in thepini subgeneric group (coleoptera: Scolytidae) Source: PubMed URL: [Link]

  • Title: Disruptive Selection Maintains Variable Pheromone Blends in the Bark Beetle Ips pini Source: Environmental Entomology, Oxford Academic URL: [Link]

  • Title: Genetic Control of the Enantiomeric Composition of Ipsdienol in the Pine Engraver, Ips pini Source: SpringerLink URL: [Link]

  • Title: Attraction of Ips pini (Coleoptera: Scolytidae) and Its Predators to Various Enantiomeric Ratios of Ipsdienol and Lanierone in California: Implications for the Augmentation and Conservation of Natural Enemies Source: Oxford Academic URL: [Link]

  • Title: Pheromone Production in Pine Bark Beetles Source: ResearchGate URL: [Link]

  • Title: Pheromones and Semiochemicals of Ips pini (Coleoptera: Scolytidae), the North American pine engraver beetle Source: The Pherobase URL: [Link]

  • Title: The Pine Engraver Beetle (Ips pini) Synergy Semiochemicals Lure (#3075) Source: Synergy Semiochemicals Corp. URL: [Link]

  • Title: No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus Source: PubMed Central URL: [Link]

  • Title: De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) Source: ResearchGate URL: [Link]

  • Title: Pheromone Production, Attraction, and Interspecific Inhibition among Four Species of Ips Bark Beetles in the Southeastern USA Source: ResearchGate URL: [Link]

  • Title: Pheromone production in bark beetles Source: ScienceDirect URL: [Link]

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Validation

The Efficacy of Push-Pull Strategies Employing Ipsdienol as a Deterrent: A Comparative Guide for Integrated Pest Management

This guide provides an in-depth technical analysis of "push-pull" strategies in integrated pest management (IPM), with a specific focus on the role and efficacy of Ipsdienol as a deterrent semiochemical. Designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of "push-pull" strategies in integrated pest management (IPM), with a specific focus on the role and efficacy of Ipsdienol as a deterrent semiochemical. Designed for researchers and pest management professionals, this document synthesizes field-proven insights with robust experimental data to offer a comprehensive comparison of Ipsdienol-based strategies against other alternatives for the management of Scolytinae (bark beetles).

The Push-Pull Paradigm: A Foundation in Chemical Ecology

The "push-pull" strategy is an advanced IPM tool that manipulates the behavior of insect pests and their natural enemies through a combination of attractive and repellent stimuli.[1][2] The core principle is to protect a primary resource, such as a stand of trees, by making it unattractive to pests (the "push") while simultaneously luring them to a trap or a less valuable "trap crop" (the "pull"), where they can be neutralized.[1][3] This approach minimizes reliance on broad-spectrum insecticides, offering a more sustainable and ecologically sound method of pest control.[4][5]

The success of a push-pull strategy hinges on a deep understanding of the pest's chemical ecology—specifically, the semiochemicals that govern its host selection, aggregation, and mating behaviors.[1] These behavior-modifying chemicals can be sourced from the insects themselves (pheromones), host plants (kairomones), or non-host plants (allomones).[3][6]

Caption: Conceptual diagram of a push-pull strategy for forest protection.

Ipsdienol: A Duality of Function in Semiochemical Signaling

Ipsdienol is a terpene alcohol that functions primarily as a major aggregation pheromone for numerous bark beetle species within the genus Ips.[5][7] Male pioneer beetles release Ipsdienol after boring into a suitable host tree, attracting both males and females to initiate a mass attack capable of overcoming the tree's defenses.[7][8] The biological activity of Ipsdienol is highly dependent on its stereochemistry; different species often produce or respond to specific enantiomeric ratios of (+)- and (-)-Ipsdienol, which aids in reproductive isolation.[1][9]

The deterrent ("push") capability of Ipsdienol is a fascinating example of interspecific competition, also known as competitive exclusion. When a competing bark beetle species, such as the spruce beetle (Dendroctonus rufipennis), detects Ipsdienol, it serves as a signal that the host is already being colonized by a competitor (Ips spp.).[8][10] This chemical eavesdropping deters the spruce beetle from attacking the tree, thereby avoiding a resource that is already claimed and reducing interspecific competition for brood development.[10] Therefore, in a push-pull context against certain species, Ipsdienol is not a repellent in the traditional sense but an anti-aggregation signal rooted in the co-evolution of competing species.

Comparative Efficacy of Push-Pull Strategies

The effectiveness of a push-pull strategy is quantifiable and can be compared across different semiochemical combinations. A recent global meta-analysis of 52 research articles provides robust data on the subject, measuring efficacy as a reduction in pest populations (via trap catches) or a decrease in tree mortality and attacks compared to a control group.[3][4][6]

Overall Efficacy: Genus-Level Comparison

When deployed in push-pull systems, semiochemical treatments have demonstrated significant success in reducing populations of two of the most destructive bark beetle genera, Dendroctonus and Ips.

Target GenusMean Population Reduction (%) vs. ControlKey Findings
Ips spp. 66%Push-pull strategies are highly effective against various Ips species. The specific blend of "push" and "pull" components is critical and can be tailored to target specific species within the genus.[4]
Dendroctonus spp. 54%While still significant, the overall efficacy is slightly lower than for Ips. This may be due to the complex pheromone systems of some Dendroctonus species and higher population pressures in outbreak scenarios.[4]

Data synthesized from the global meta-analysis by Pan et al. (2023).[4]

Efficacy by Semiochemical Source for Ips Deterrence

The choice of repellent ("push") agent is a critical determinant of a strategy's success. The deterrent can be derived from the target pest's own communication system (conspecific), a competing species' pheromones (heterospecific), or from non-host plants.

"Push" Component TypeMean Population Reduction (%) in Ips spp.Causality and Experimental Rationale
Conspecific + Non-Host Volatiles (NHVs) 77%Rationale: This is a powerful combination. Conspecific anti-aggregation pheromones (e.g., verbenone) signal that a host is fully colonized and unsuitable for further brood.[3][6] NHVs, such as green leaf volatiles, signal an unsuitable plant species, creating a strong, multi-layered repellent message.[6][11] This synergy disrupts both host-finding and aggregation behaviors.
Heterospecific Semiochemicals 69%Rationale: This strategy leverages interspecific competition. Using a pheromone from a competing genus (like Ipsdienol to deter Dendroctonus) effectively signals that the resource is already occupied by a rival, making it an undesirable target.[6][10]
Host Repellents (Plant-Derived) 56%Rationale: Certain compounds produced by stressed or non-host trees can deter bark beetle attacks. These kairomones indicate that a tree may have robust defenses or is nutritionally inadequate. While effective, this signal can sometimes be weaker than insect-derived pheromones.[3][6]

Data synthesized from the global meta-analysis by Pan et al. (2023).[3][6]

Experimental Protocols for Efficacy Testing

To ensure trustworthiness and repeatability, efficacy testing must follow a rigorous, self-validating experimental design. The following protocol is a synthesized model for a field trapping bioassay to evaluate the deterrent effect of Ipsdienol within a push-pull framework.

Objective

To quantify the deterrent efficacy of Ipsdienol (the "push") on a target bark beetle species when used in conjunction with a known aggregation pheromone lure (the "pull").

Materials
  • Traps: 12-unit Lindgren multiple-funnel traps.[12]

  • Collection Cups: Wet cups containing a non-toxic, soapy water solution.

  • "Pull" Lure: Standard aggregation pheromone lure for the target species (e.g., frontalin + α-pinene for spruce beetle).

  • "Push" Lure: Ipsdienol dispenser (specify enantiomeric ratio and release rate).

  • Control Lure: Blank, solvent-only dispenser.

  • Experimental Site: A forested area with a known population of the target beetle species, preferably a recent clear-cut or area with susceptible hosts.[13]

Experimental Design
  • Layout: Establish a randomized complete block design. Create a minimum of four blocks (replicates), with blocks separated by at least 250 meters to ensure independence.[2]

  • Treatments: Within each block, establish three trap lines, each representing a different treatment. Traps within a line should be spaced at least 30 meters apart.[13]

    • Treatment 1 (Pull Only): Funnel trap baited with the aggregation pheromone lure + blank lure. This is the positive control.

    • Treatment 2 (Push-Pull): Funnel trap baited with the aggregation pheromone lure + Ipsdienol lure. This is the experimental group.

    • Treatment 3 (Negative Control): Unbaited funnel trap.

  • Trap Deployment: Hang traps so that the bottom of the funnel is approximately 1.5-2.0 meters above the ground.

  • Data Collection:

    • Empty the collection cups weekly throughout the primary flight period of the target species.

    • After each collection, re-randomize the treatment positions within each block to mitigate any potential positional bias.[12][13]

    • Count and identify the target beetle species captured in each trap.

Experimental_Workflow cluster_Setup Phase 1: Experimental Setup cluster_Data Phase 2: Data Collection & Maintenance cluster_Analysis Phase 3: Analysis A Select Site & Establish Blocks (n≥4) B Deploy Traps in Randomized Design A->B C Assign Treatments: 1. Pull Only (Control) 2. Push-Pull (Ipsdienol) 3. Unbaited (Control) B->C D Weekly Trap Collection C->D Begin Beetle Flight Season E Count & Identify Target Species D->E F Re-randomize Trap Positions Weekly D->F After Collection F->D Continue for next cycle G Compile Weekly Catch Data H Statistical Analysis (e.g., ANOVA) G->H I Calculate Efficacy: % Reduction in Catch H->I

Caption: Standardized workflow for a field trapping bioassay.

Data Analysis & Interpretation

The efficacy of the push-pull treatment is determined by comparing the mean number of beetles captured in the "Push-Pull" traps to the "Pull Only" traps. The percent reduction is calculated as:

Efficacy (%) = [ (Mean Catch_PullOnly - Mean Catch_PushPull) / Mean Catch_PullOnly ] * 100

Statistical significance is typically determined using an Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to compare the treatments. A statistically significant reduction in captures in the push-pull treatment relative to the pull-only control validates the deterrent effect of Ipsdienol.

Conclusion and Future Directions

Push-pull strategies utilizing Ipsdienol as a deterrent are a scientifically validated and effective tool for managing specific bark beetle populations. The deterrent mechanism, rooted in interspecific competition, highlights the sophistication of chemical communication in forest ecosystems. While global data shows a mean efficacy of 66-69% for strategies targeting Ips species with heterospecific or combined semiochemicals, field-level success requires a nuanced approach.[4][6]

Future research should focus on optimizing release rates, refining the enantiomeric purity of Ipsdienol for specific targets, and exploring synergistic effects with a wider array of non-host volatiles. As our understanding of the complex semiochemical landscape deepens, the precision and efficacy of these environmentally benign pest management strategies will continue to improve, providing invaluable tools for the protection of global forest resources.

References

  • Werner, R. A., & Holsten, E. H. (2002). Use of Semiochemicals of Secondary Bark Beetles to Disrupt Spruce Beetle Attraction and Survival in Alaska. U.S. Department of Agriculture, Forest Service, Pacific Northwest Research Station. [Link]

  • Sánchez-Reyes, U. J., et al. (2023). Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review. MDPI. [Link]

  • Queffelec, J., et al. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. Environmental Entomology, 52(6), 983–989. [Link]

  • Queffelec, J., et al. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. ResearchGate. [Link]

  • Jactel, H., et al. (2011). Non-Host Volatiles Disrupt the Response of the Stenographer Bark Beetle, Ips sexdentatus (Coleoptera: Scolytidae), to Pheromone-Baited traps and Maritime Pine Logs. ResearchGate. [Link]

  • Zaman, M. I., et al. (2023). Navigating the Semiochemical Landscape: Attraction of Subcortical Beetle Communities to Bark Beetle Pheromones, Fungal and Host Tree Volatiles. MDPI. [Link]

  • Fettig, C. J., et al. (2006). An assessment of re-randomization methods in bark beetle (Scolytidae) trapping bioassays. USDA Forest Service. [Link]

  • Queffelec, J., et al. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. Oxford Academic. [Link]

  • Pan, X., et al. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. MDPI. [Link]

  • Francke, W., & Kitching, W. (2015). Semiochemicals from bark beetles: New results, remarks, and reflections. ResearchGate. [Link]

  • Tittiger, C. (2021). Pheromone Production in Bark Beetles. PubMed. [Link]

  • Bakke, A. (1991). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. USDA Forest Service. [Link]

  • Aukema, B. H., & Raffa, K. F. (2004). Responses of bark beetle predators to pine monoterpenes alone or in combination with beetle pheromones. ResearchGate. [Link]

  • Pan, X., et al. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. MDPI. [Link]

  • Kandasamy, D., et al. (2023). Semiochemicals produced by fungal bark beetle symbiont Endoconidiophora rufipennis and the discovery of an anti-attractant for Ips typographus. PubMed Central. [Link]

  • Hlásny, T., et al. (2022). Testing the Efficiency of the Push-and-Pull Strategy during Severe Ips typographus Outbreak and Extreme Drought in Norway Spruce. MDPI. [Link]

  • Pan, X., et al. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. PubMed Central. [Link]

  • Borden, J. H., et al. (2000). Non-host volatiles as repellents for conifer-infesting bark beetles.
  • Vasian, I., et al. (2010). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. ResearchGate. [Link]

  • Boaventura, D., et al. (2025). A Plant-Based Platform for the Production of Bark Beetle Pheromones. PubMed. [Link]

  • Fettig, C. J., et al. (2021). Semiochemicals for bark beetle (Coleoptera: Curculionidae) management in western North America. USDA Forest Service. [Link]

  • Tittiger, C., et al. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). ResearchGate. [Link]

  • Pawson, S. M., & Watt, M. S. (2010). An experimental test of a visual-based push-pull strategy for control of wood boring phytosanitary pests. New Zealand Plant Protection Society. [Link]

  • Queffelec, J., et al. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. PubMed. [Link]

  • Gillette, N. E., et al. (2019). Evaluation of the push-pull tactic against the Mountain pine beetle using verbenone and non-host volatiles in combination with pheromone-baited trees. ResearchGate. [Link]

  • Hulcr, J., et al. (2023). Collecting Bark and Ambrosia Beetles. Protocols.io. [Link]

  • Fettig, C. J., et al. (2020). Verbenone Inhibits Attraction of Ips pini (Coleoptera: Curculionidae) to Pheromone-Baited Traps in Northern Arizona. ResearchGate. [Link]

  • Mandelshtam, M. Y., et al. (2016). Efficacy of semiochemical-baited traps for detection of Scolytinae species (Coleoptera: Curculionidae) in the Russian Far East. ResearchGate. [Link]

  • Fettig, C. J., et al. (2008). Acetophenone superior to verbenone for reducing attraction of western pine beetle Dendroctonus brevicomis to its aggregation pheromone. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Methyl-6-methyleneocta-2,7-dien-4-ol for Laboratory Professionals

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol 2-Methyl-6-methyleneocta-2,7-dien-4-ol, also known as Ipsdienol, belongs to the terpenoid class of organic compounds.[1][2] Terpenoids are recogniz...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

2-Methyl-6-methyleneocta-2,7-dien-4-ol, also known as Ipsdienol, belongs to the terpenoid class of organic compounds.[1][2] Terpenoids are recognized for their volatility and are often fragrant liquids.[2] Although a comprehensive, universally available Safety Data Sheet (SDS) with complete disposal information for this specific chemical is limited, the general properties of alcohols and volatile organic compounds (VOCs) necessitate a cautious approach.

Key Considerations:

  • Ignitability: Alcohols are flammable. While the U.S. Environmental Protection Agency (EPA) has an exemption for aqueous solutions with less than 24% alcohol, this does not apply to pure or concentrated forms of 2-Methyl-6-methyleneocta-2,7-dien-4-ol.[3][4] Therefore, it must be treated as an ignitable hazardous waste.

  • Environmental Hazards: Improper disposal, such as pouring down the drain, can introduce volatile organic compounds into waterways and the atmosphere.[5][6] This is not only illegal in many jurisdictions but also poses a threat to aquatic life and can contribute to air pollution.[7]

  • Regulatory Compliance: Disposal of laboratory chemicals is governed by stringent local, state, and federal regulations. Intentional dilution to circumvent these regulations is illegal.[7]

Due to these factors, 2-Methyl-6-methyleneocta-2,7-dien-4-ol must be managed as hazardous waste.

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe containment, labeling, and ultimate disposal of 2-Methyl-6-methyleneocta-2,7-dien-4-ol waste.

Step 1: Segregation and Collection

  • Dedicated Waste Container: Designate a specific, chemically compatible waste container for 2-Methyl-6-methyleneocta-2,7-dien-4-ol waste. The container should be in good condition, with a secure, vapor-tight lid. Glass or high-density polyethylene (HDPE) are generally suitable. Avoid metal containers where possible to prevent potential reactions, unless they are specifically designed for flammable waste and are properly bonded and grounded.[7]

  • Avoid Mixing Waste Streams: Do not mix 2-Methyl-6-methyleneocta-2,7-dien-4-ol with other waste streams, particularly incompatible materials such as strong oxidizing agents (e.g., nitric acid, bleach), which can create a risk of fire or explosion.[7]

Step 2: Proper Labeling

  • Immediate Identification: As soon as the first drop of waste enters the container, it must be labeled.

  • Content of the Label: The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "2-Methyl-6-methyleneocta-2,7-dien-4-ol"

    • The specific hazards associated with the chemical (e.g., "Ignitable," "Volatile Organic Compound").

    • The date on which waste was first added to the container.

    • The name and contact information of the responsible researcher or laboratory.

Step 3: Safe Storage in the Laboratory

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Designated Storage Area: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and high-traffic areas.

  • Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of flammable vapors.

  • Lid Security: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Arranging for Final Disposal

  • Professional Disposal Service: The final disposal of 2-Methyl-6-methyleneocta-2,7-dien-4-ol must be handled by a licensed hazardous waste disposal contractor. These companies are equipped to transport and dispose of chemical waste in compliance with all environmental regulations, typically through high-temperature incineration or other approved methods.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This usually involves contacting the Environmental Health & Safety (EH&S) department to schedule a collection.

Table 1: Summary of Disposal Procedures

StepActionRationale
1Segregate and Collect Prevents accidental mixing with incompatible chemicals and ensures proper containment.
2Label Accurately Ensures clear identification of hazards for safe handling and regulatory compliance.
3Store Safely Minimizes risks of spills, fires, and exposure within the laboratory.
4Professional Disposal Guarantees that the waste is managed in an environmentally sound and legally compliant manner.
Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Small Spills: For minor spills that can be cleaned up in under 15 minutes, use a chemical spill kit with absorbent pads.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation. All contaminated materials must be disposed of as hazardous waste.

  • Large Spills: If a spill is large, poses a health threat, or is beyond your capacity to clean up safely, evacuate the area, warn others, and contact your institution's emergency services or EH&S department immediately.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-6-methyleneocta-2,7-dien-4-ol.

G start Waste Generated: 2-Methyl-6-methyleneocta-2,7-dien-4-ol is_hazardous Is it hazardous waste? start->is_hazardous yes_hazardous YES (Ignitable Alcohol, VOC) is_hazardous->yes_hazardous Based on chemical class (alcohol, terpenoid) no_hazardous NO improper_disposal Improper Disposal (e.g., drain, trash) is_hazardous->improper_disposal What to AVOID collect Collect in a dedicated, compatible, and sealed container yes_hazardous->collect label_waste Label container with: 'Hazardous Waste', full chemical name, and hazards collect->label_waste store Store in a ventilated, secondary containment area label_waste->store contact_ehs Contact Environmental Health & Safety (EH&S) for pickup store->contact_ehs disposal Disposal by a licensed hazardous waste contractor contact_ehs->disposal consequences Leads to: - Environmental Contamination - Regulatory Fines - Safety Hazards improper_disposal->consequences

Caption: Decision workflow for the safe disposal of 2-Methyl-6-methyleneocta-2,7-dien-4-ol.

References

  • How to Dispose of Liquor and Denatured Alcohol Safely. Earth911. [Link]

  • Does the EPA Alcohol Exemption Apply to Your Business? Hazardous Waste Experts. [Link]

  • Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]

  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]

  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. U.S. Environmental Protection Agency. [Link]

  • 2-methyl-6-methyleneocta-2,7-dien-4-ol | CAS#:14434-41-4. Chemsrc. [Link]

  • 2-Methyl-6-methylene-2,7-octadien-4-ol | C10H16O | CID 85734. PubChem, National Center for Biotechnology Information. [Link]

  • Terpenes and terpenoids in chemical sensitivity. PubMed, National Center for Biotechnology Information. [Link]

  • 2-Methyl-6-methylene-7-octen-4-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Terpenoid. Wikipedia. [Link]

  • Chemical Incompatibility - All the examples explained - A quick revision. YouTube. [Link]

  • Chemistry of Terpenoids. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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